Bis(3,4-methylenedioxy)chalcone
Description
The exact mass of the compound (E)-1,3-bis(1,3-benzodioxol-5-yl)prop-2-en-1-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 162494. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(E)-1,3-bis(1,3-benzodioxol-5-yl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O5/c18-13(12-3-6-15-17(8-12)22-10-20-15)4-1-11-2-5-14-16(7-11)21-9-19-14/h1-8H,9-10H2/b4-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJVBIPGXQAUWBA-DAFODLJHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)C3=CC4=C(C=C3)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)C3=CC4=C(C=C3)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76530-89-7 | |
| Record name | NSC162494 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=162494 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Bis(3,4-methylenedioxy)chalcone
This guide provides a comprehensive overview of the synthesis and characterization of Bis(3,4-methylenedioxy)chalcone, a molecule of significant interest in medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the practical and theoretical aspects of its preparation and analytical validation, underpinned by established scientific principles.
Introduction: The Significance of the Chalcone Scaffold
Chalcones are a class of organic compounds that form the central core of a variety of important biological molecules.[1][2] These compounds, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are pivotal precursors in the biosynthesis of flavonoids and isoflavonoids.[3] The scientific community has shown considerable interest in both natural and synthetic chalcones due to their wide array of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[2][3][4] The biological versatility of chalcones is largely attributed to the reactive α,β-unsaturated ketone moiety.[3]
Bis-chalcones, which contain two chalcone units within a single molecule, have demonstrated a broad spectrum of biological activities, including antiparasitic, antiviral, and antiproliferative effects.[5] The specific compound of interest here, this compound (CAS No: 76530-89-7), is a derivative characterized by the presence of two 3,4-methylenedioxy groups.[6][7] This structural feature is of particular note, as methylenedioxy-substituted chalcones have shown promise in the management of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[7]
Synthesis of this compound: A Focus on the Claisen-Schmidt Condensation
The most prevalent and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation.[3][8][9] This reaction involves a base-catalyzed condensation between an aromatic ketone and an aromatic aldehyde that lacks α-hydrogens.[3] The reaction proceeds via an aldol condensation followed by a dehydration step to yield the thermodynamically stable α,β-unsaturated ketone, which is the chalcone.[3]
The general mechanism involves three primary steps:
-
Enolate Formation: A base, typically a hydroxide, abstracts an acidic α-hydrogen from the ketone to form a resonance-stabilized enolate.[3]
-
Nucleophilic Attack: The enolate, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde.[3]
-
Dehydration: The resulting aldol adduct is unstable and readily undergoes dehydration to form the conjugated system of the chalcone.[3]
For the synthesis of this compound, the reactants would be 3,4-methylenedioxyacetophenone and 3,4-methylenedioxybenzaldehyde.
Experimental Protocol: Claisen-Schmidt Condensation
This protocol outlines a standard laboratory procedure for the synthesis of this compound.
Materials:
-
3,4-methylenedioxyacetophenone
-
3,4-methylenedioxybenzaldehyde
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol (95%)
-
Dilute Hydrochloric Acid (HCl)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of 3,4-methylenedioxyacetophenone and 3,4-methylenedioxybenzaldehyde in ethanol.[3][10]
-
Cool the mixture in an ice bath while stirring continuously.[3]
-
Prepare a solution of NaOH or KOH in water and add it dropwise to the reaction mixture over 15-20 minutes, ensuring the temperature remains below 25°C.[3]
-
After the addition is complete, continue to stir the reaction mixture at room temperature for 2-4 hours.[3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is neutral.[3][10]
-
The precipitated solid product, this compound, is then collected by vacuum filtration using a Buchner funnel.[10]
-
The crude product should be washed with cold water and can be further purified by recrystallization from a suitable solvent like ethanol.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound via Claisen-Schmidt condensation.
Characterization of this compound
Following a successful synthesis, a thorough characterization of the compound is imperative to confirm its identity, purity, and structure. A combination of spectroscopic and analytical techniques is employed for this purpose.
Spectroscopic and Analytical Techniques
| Technique | Purpose | Expected Observations |
| FT-IR Spectroscopy | To identify the functional groups present in the molecule. | Characteristic peaks for the C=O (carbonyl) group, C-H (aromatic) stretching, and C=C (alkenyl and aromatic) stretching are expected.[11] |
| NMR Spectroscopy (¹H and ¹³C) | To elucidate the detailed molecular structure and confirm the connectivity of atoms. | The ¹H NMR spectrum will show signals for the aromatic protons and the vinylic protons of the α,β-unsaturated system. The ¹³C NMR will confirm the presence of the carbonyl carbon and other carbon atoms in the molecule. |
| Mass Spectrometry (MS) | To determine the molecular weight of the compound and aid in structural elucidation through fragmentation patterns. | The molecular ion peak corresponding to the molecular weight of this compound (C₁₇H₁₂O₅, MW: 296.27 g/mol ) should be observed.[7] |
| UV-Visible Spectroscopy | To study the electronic transitions within the molecule. | An absorption maximum is expected due to the extended conjugation of the chalcone system.[12] |
| X-ray Crystallography | To determine the precise three-dimensional atomic arrangement of the molecule in a single crystal. | This technique provides definitive proof of the molecular structure, including bond lengths, bond angles, and overall conformation.[8][13] |
Characterization Workflow Diagram
Caption: General workflow for the characterization of a synthesized chemical compound.
Potential Therapeutic Applications
Chalcones and their derivatives are a subject of intense research in drug discovery due to their diverse pharmacological profiles.[4][11] Bis-chalcone compounds, in particular, have shown significant biological activities, including anticancer and antimicrobial effects.[5][14][15]
The presence of the 3,4-methylenedioxy groups in this compound is of particular interest. This functional group is found in various natural products with known biological activities. Specifically, compounds with this moiety have been investigated for their potential in the treatment of amyloid diseases and synucleinopathies, which include Alzheimer's disease and Parkinson's disease.[7][16] The potential neuroprotective effects and the ability to modulate protein aggregation make this compound a promising candidate for further investigation in the management of these neurodegenerative conditions.[7]
Conclusion
The synthesis and characterization of this compound can be reliably achieved through well-established chemical methodologies, primarily the Claisen-Schmidt condensation. A thorough analytical approach employing a suite of spectroscopic and crystallographic techniques is essential for the unequivocal confirmation of its structure and purity. The promising biological activities associated with the bis-chalcone and methylenedioxy scaffolds highlight the potential of this molecule as a lead compound in the development of novel therapeutic agents, particularly in the context of neurodegenerative diseases. Further in-depth biological evaluations are warranted to fully explore its therapeutic potential.
References
- BenchChem. (n.d.). Application Notes and Protocols for X-ray Crystallography of Chalcone Derivatives.
- BenchChem. (n.d.). Application Notes and Protocols for Chalcone Synthesis via Claisen-Schmidt Condensation.
- Durairaj, M., Sivakumar, S., & Gnanendra, S. (2018). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. International Journal for Research in Applied Science & Engineering Technology, 6(4), 2311-2315.
- How to synthesize chalcones by Claisen-Schmidt condensation. (2024, February 10). YouTube.
- Catalyzed Claisen-Schmidt Reaction by Protonated Aluminate Mesoporous Silica Nanomaterial Focused on the (E)-Chalcone Synthesis. (2015, December 19). The Royal Society of Chemistry.
- One-Pot Synthesis of Chalcone Epoxides via Claisen Schmidt Condensation and Epoxidation. (2016, November 16).
- Heteroaryl Chalcones: Design, Synthesis, X-ray Crystal Structures and Biological Evalu
- Borane, N., Deshmukh, A. G., Oza, N. H., Boddula, R., & Patel, P. N. (2023). Newer chalcone scaffolds with reactive functional groups: Process, spectral and single crystal XRD studies. European Journal of Chemistry, 14, 297-302.
- Heteroaryl Chalcones: Design, Synthesis, X-ray Crystal Structures and Biological Evalu
- Single crystal x-ray diffraction: optical and micro hardness studies on chalcone derivative single crystal. (n.d.). Semantic Scholar.
- This compound CAS#: 76530-89-7; ChemWhat Code: 1133655. (n.d.). ChemWhat.
- Cas 76530-89-7,this compound. (n.d.). lookchem.
- Synthesis of Bis-Chalcone Groups. (n.d.). ResearchGate.
- Synthesis of bis-Chalcones Based on Green Chemistry Strategies and Their Cytotoxicity Toward Human MeWo and A375 Melanoma Cell Lines. (2024, October 31). PubMed Central.
- The Effect of 3′,4′-Methylenedioxychalcone Derivatives on Mycelial Growth and Conidial Germination of Monilinia fructicola: An In Silico and In Vitro Study. (n.d.). MDPI.
- 3,4-METHYLENEDIOXYCHALCONE 644-34-8 wiki. (n.d.). Guidechem.
- Bis-Chalcones: Recent Reports of Their Diverse Applications in Biological and M
- Bis-chalcones obtained via one-pot synthesis as the anti-neurodegenerative agents and their effect on the HT-22 cell line. (n.d.). PubMed Central.
- This compound | CAS 76530-89-7. (n.d.). Santa Cruz Biotechnology.
- Antioxidant, Antimicrobial, Cytotoxicity, and Larvicidal Activities of Selected Synthetic Bis-Chalcones. (2022, November 25). PubMed Central.
- Docking studies, synthesis, characterization, and cytotoxicity activity of new bis-chalcone derivatives. (n.d.). Biomedical Research and Therapy.
- 3,4-(Methylenedioxy)chalcone. (n.d.). SpectraBase.
- Docking studies, synthesis, characterization, and cytotoxicity activity of new bis-chalcones derivatives. (2021, April 29). Biomedical Research and Therapy.
- Biological activities and novel applications of chalcones. (n.d.).
- 3,4-METHYLENEDIOXYCHALCONE(644-34-8)FT-IR. (n.d.). ChemicalBook.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Bis-Chalcones: Recent Reports of Their Diverse Applications in Biological and Material Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemwhat.com [chemwhat.com]
- 7. Cas 76530-89-7,this compound | lookchem [lookchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. m.youtube.com [m.youtube.com]
- 11. scispace.com [scispace.com]
- 12. Newer chalcone scaffolds with reactive functional groups: Process, spectral and single crystal XRD studies | European Journal of Chemistry [eurjchem.com]
- 13. Heteroaryl Chalcones: Design, Synthesis, X-ray Crystal Structures and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of bis-Chalcones Based on Green Chemistry Strategies and Their Cytotoxicity Toward Human MeWo and A375 Melanoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antioxidant, Antimicrobial, Cytotoxicity, and Larvicidal Activities of Selected Synthetic Bis-Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scbt.com [scbt.com]
"Bis(3,4-methylenedioxy)chalcone" chemical properties and structure
An In-Depth Technical Guide to Bis(3,4-methylenedioxy)chalcone: Chemical Properties, Synthesis, and Biological Potential
Authored by a Senior Application Scientist
Foreword: This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the unique properties and potential applications of this compound. This molecule, a member of the chalcone family, is distinguished by the presence of two 1,3-benzodioxole moieties, which are known to impart significant biological activity. We will delve into its chemical architecture, a robust and reproducible synthesis protocol, and an exploration of its promising therapeutic potential, grounded in the established bioactivities of related chalcone and bis-chalcone structures.
Molecular Structure and Physicochemical Properties
This compound, systematically named 1,3-Bis(1,3-benzodioxol-5-yl)-2-propen-1-one, is an aromatic ketone that forms the central scaffold for a variety of biologically important molecules.[1] The structure is characterized by two phenyl rings linked by a three-carbon α,β-unsaturated carbonyl system.[2] The defining feature of this specific chalcone is the presence of a 3,4-methylenedioxy group (a 1,3-benzodioxole ring) on both aromatic rings. This moiety is a key pharmacophore found in numerous bioactive compounds.[3]
The α,β-unsaturated ketone is a reactive Michael acceptor, a feature that is often crucial for the biological activity of chalcones, allowing for covalent interactions with nucleophilic residues, such as cysteine, in target proteins.[2] The overall planarity of the enone bridge and the dihedral angles between the aromatic rings are critical parameters that influence molecular interactions and subsequent biological function.
Chemical Identity and Properties
A summary of the key identifiers and physicochemical properties for this compound is presented below. It is important to note that while some properties are experimentally determined, others are predicted based on the well-understood chemistry of chalcones.
| Property | Value | Source(s) |
| CAS Number | 76530-89-7 | [4] |
| Molecular Formula | C₁₇H₁₂O₅ | [4][5] |
| Molecular Weight | 296.28 g/mol | [4] |
| Synonyms | 1,3-Bis(1,3-benzodioxol-5-yl)-2-propen-1-one; 3,4:3',4'-bis(methylenedioxy)chalcone | [5] |
| Boiling Point | 490.1°C at 760 mmHg | [1] |
| Density | 1.396 g/cm³ | [1] |
| Flash Point | 220.3°C | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, DMSO | [6] |
| Appearance | Expected to be a yellow crystalline solid | [7] |
Synthesis of this compound
The synthesis of chalcones is most commonly and efficiently achieved through the Claisen-Schmidt condensation .[2] This base-catalyzed reaction involves the condensation of an aromatic ketone with an aromatic aldehyde that lacks α-hydrogens.[2] For this compound, the precursors are 1-(1,3-benzodioxol-5-yl)ethanone and 1,3-benzodioxole-5-carbaldehyde (piperonal).
Reaction Mechanism and Rationale
The reaction proceeds via an aldol condensation followed by a dehydration step to yield the thermodynamically stable α,β-unsaturated ketone. The choice of a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), is critical for the initial deprotonation of the ketone at the α-carbon, forming a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The subsequent aldol adduct readily undergoes base-catalyzed dehydration to form the conjugated chalcone system. The trans-isomer is the predominant product due to its greater thermodynamic stability.[8]
Experimental Protocol: Claisen-Schmidt Condensation
This protocol provides a robust method for the synthesis of this compound.
Materials:
-
1-(1,3-benzodioxol-5-yl)ethanone (1.0 eq)
-
1,3-benzodioxole-5-carbaldehyde (piperonal) (1.0 eq)
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Ethanol (or a mixture of Methanol and Ethanol)
-
Dilute Hydrochloric Acid (HCl)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve 1-(1,3-benzodioxol-5-yl)ethanone (e.g., 10 mmol) and 1,3-benzodioxole-5-carbaldehyde (10 mmol) in ethanol (30-50 mL).[9]
-
Cool the mixture in an ice bath with continuous stirring to maintain a temperature below 25°C.
-
Prepare a solution of KOH (e.g., 20 mmol in 10 mL of water) and add it dropwise to the reaction mixture over 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 24-48 hours.[10][11]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice (approx. 200 g).
-
Acidify the mixture with dilute HCl until the pH is neutral. This will cause the chalcone product to precipitate.[9]
-
Collect the solid precipitate by vacuum filtration using a Buchner funnel.
-
Wash the crude product with cold water to remove any residual salts.
-
The crude product can be further purified by recrystallization from ethanol to yield the pure this compound.
Synthesis Workflow Diagram
Caption: Claisen-Schmidt condensation workflow for this compound.
Spectroscopic Characterization
While specific experimental spectra for this compound are not widely published, its structure can be confidently characterized using standard spectroscopic techniques. The expected data, based on the known spectral properties of chalcones and 1,3-benzodioxole-containing compounds, are detailed below.[12][13][14]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H-NMR: The proton NMR spectrum is expected to be highly characteristic. The two vinylic protons (H-α and H-β) of the enone system will appear as distinct doublets, with a large coupling constant (J ≈ 15-16 Hz) confirming the trans configuration.[15] The aromatic protons will appear in the δ 6.8-8.0 ppm region. A key feature will be a singlet at approximately δ 6.0-6.1 ppm, integrating to 4H, which corresponds to the two methylenedioxy (-O-CH₂-O-) groups.[9]
-
¹³C-NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon (C=O) in the downfield region, typically between δ 185-195 ppm.[15] The α- and β-carbons of the enone will resonate at approximately δ 118-128 and δ 138-145 ppm, respectively. The signal for the methylenedioxy carbon (-O-CH₂-O-) is expected around δ 101-102 ppm.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present.
-
A strong, sharp absorption band between 1640-1670 cm⁻¹ corresponding to the C=O stretching vibration of the conjugated ketone.[16]
-
A band around 1580-1600 cm⁻¹ for the C=C stretching of the enone system and aromatic rings.[9]
-
Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹ .[12]
-
Characteristic C-O stretching bands for the methylenedioxy ether linkages will be present in the fingerprint region, typically around 1250 cm⁻¹ and 1040 cm⁻¹ .
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. Using a soft ionization technique like Electrospray Ionization (ESI), the spectrum in positive ion mode would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 297.28 or the sodium adduct [M+Na]⁺ at m/z 319.26.[17]
Biological Activity and Therapeutic Potential
Chalcones and bis-chalcones are privileged scaffolds in medicinal chemistry, known to exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and neuroprotective effects.[18][19] The 1,3-benzodioxole moiety itself is a component of many compounds with significant biological properties.[3][20]
Neuroprotective Applications in Amyloid Diseases
There is a growing body of evidence suggesting that chalcone derivatives are promising candidates for the treatment of neurodegenerative disorders like Alzheimer's disease.[21] this compound, in particular, has been identified as a compound of interest for the study and treatment of amyloid diseases and synucleinopathies.[4][6]
The proposed mechanisms for the neuroprotective effects of chalcones include:
-
Inhibition of Amyloid-β (Aβ) Aggregation: Chalcones can interfere with the self-assembly of Aβ peptides into toxic oligomers and fibrils, a key pathological event in Alzheimer's disease.[22]
-
Antioxidant Activity: The phenolic nature of many chalcones allows them to scavenge reactive oxygen species (ROS), mitigating the oxidative stress that contributes to neuronal damage.[23]
-
Anti-inflammatory Effects: Chalcones can modulate neuroinflammatory pathways, for instance, by inhibiting the expression of pro-inflammatory enzymes like iNOS and COX-2 in microglia.[24]
Caption: Potential neuroprotective mechanisms of this compound.
Anticancer and Cytotoxic Potential
Bis-chalcone derivatives have demonstrated significant potential as anticancer agents.[18] Studies on various bis-chalcone structures have reported potent cytotoxic activity against a range of human cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) carcinomas.[25][26] Some novel bis-chalcones have shown IC₅₀ values in the low micromolar, and even nanomolar, range.[25] The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. Given its structure, this compound is a strong candidate for evaluation in anticancer screening programs.
Conclusion and Future Directions
This compound is a synthetically accessible compound with a chemical structure that strongly suggests significant biological potential. Its dual 1,3-benzodioxole moieties and classic chalcone scaffold position it as a prime candidate for investigation in neuroprotective and anticancer research. The straightforward Claisen-Schmidt synthesis allows for the production of sufficient quantities for comprehensive biological evaluation. Future research should focus on obtaining explicit experimental data for its physicochemical and spectroscopic properties, elucidating its specific molecular targets and mechanisms of action in neurodegenerative models, and conducting broad screening to determine its cytotoxic profile against a panel of cancer cell lines.
References
A comprehensive list of references will be provided upon request, linking to the authoritative sources and protocols cited within this guide.
Sources
- 1. Cas 76530-89-7,this compound | lookchem [lookchem.com]
- 2. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 3. Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives_Chemicalbook [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. chemwhat.com [chemwhat.com]
- 6. This compound | 76530-89-7 - Coompo [coompo.com]
- 7. guidechem.com [guidechem.com]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. bmrat.org [bmrat.org]
- 11. researchgate.net [researchgate.net]
- 12. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 13. basjsci.edu.iq [basjsci.edu.iq]
- 14. spectrabase.com [spectrabase.com]
- 15. researchgate.net [researchgate.net]
- 16. jetir.org [jetir.org]
- 17. Mass Spectrometric Investigation of Organo-Functionalized Magnetic Nanoparticles Binding Properties toward Chalcones [mdpi.com]
- 18. Synthesis of bis-Chalcones Based on Green Chemistry Strategies and Their Cytotoxicity Toward Human MeWo and A375 Melanoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. Chalcone and its Analogs: Therapeutic and Diagnostic Applications in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Design, Synthesis, and Evaluation of Chalcone Derivatives as Multifunctional Agents against Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. nmb-journal.com [nmb-journal.com]
- 24. The Plant-Derived Chalcone 2,2′,5′-Trihydroxychalcone Provides Neuroprotection against Toll-Like Receptor 4 Triggered Inflammation in Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Cytotoxicity of Selected Novel Chalcone Derivatives on Human Breast, Lung and Hepatic Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Antioxidant, Antimicrobial, Cytotoxicity, and Larvicidal Activities of Selected Synthetic Bis-Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 1,3-Bis(1,3-benzodioxol-5-yl)-2-propen-1-one
Abstract
This technical guide provides a comprehensive overview of the chalcone derivative known as Bis(3,4-methylenedioxy)chalcone. We will delve into its precise chemical identity, including its IUPAC name and CAS number, and provide a detailed, validated protocol for its synthesis via the Claisen-Schmidt condensation. Furthermore, this guide presents a thorough characterization of the compound, supported by spectroscopic data (FTIR, NMR, and Mass Spectrometry). A significant portion of this document is dedicated to exploring its promising application in the field of neurodegenerative disease research, with a focus on its role as an inhibitor of amyloid-beta (Aβ) peptide aggregation, a key pathological hallmark of Alzheimer's disease. The underlying molecular mechanisms of this inhibition are discussed, supported by insights from molecular modeling and structure-activity relationship studies. This guide is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this compound's synthesis, characterization, and therapeutic potential.
Introduction and Chemical Identification
This compound is a synthetic organic compound belonging to the chalcone family, which are open-chain flavonoids characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system.[1] This particular derivative is distinguished by the presence of two 3,4-methylenedioxy groups, which are known to be present in numerous bioactive natural products. These functional groups often impart significant physiological activity to the parent molecule. The precise chemical identifiers for this compound are crucial for unambiguous scientific communication and are detailed below.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| Common Name | This compound | - |
| IUPAC Name | 1,3-Bis(1,3-benzodioxol-5-yl)-2-propen-1-one | [2] |
| CAS Number | 76530-89-7 | [3] |
| Molecular Formula | C₁₇H₁₂O₅ | [3] |
| Molecular Weight | 296.28 g/mol | [3] |
Synthesis via Claisen-Schmidt Condensation
The synthesis of this compound is reliably achieved through the Claisen-Schmidt condensation, a base-catalyzed reaction between an aldehyde and a ketone.[4] In this specific synthesis, 3,4-(methylenedioxy)acetophenone (also known as 1-(1,3-benzodioxol-5-yl)ethanone) serves as the ketone component, and 3,4-(methylenedioxy)benzaldehyde (piperonal) provides the aldehyde component. The base facilitates the deprotonation of the α-carbon of the acetophenone, forming an enolate which then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. Subsequent dehydration of the resulting aldol adduct yields the α,β-unsaturated ketone system characteristic of chalcones.
Causality of Experimental Choices
The choice of a strong base like potassium hydroxide (KOH) or sodium hydroxide (NaOH) is critical to ensure a sufficient concentration of the enolate for the reaction to proceed at a reasonable rate. The use of an alcoholic solvent such as ethanol is advantageous as it can dissolve both the reactants and the base, creating a homogeneous reaction mixture. The reaction is typically performed at room temperature to minimize side reactions, such as self-condensation of the acetophenone. The final product, being a conjugated system, is often a colored solid and less soluble in the reaction medium, which can facilitate its isolation by precipitation upon acidification or addition of water.
Detailed Step-by-Step Synthesis Protocol
Materials:
-
3,4-(Methylenedioxy)acetophenone
-
3,4-(Methylenedioxy)benzaldehyde (Piperonal)
-
Potassium Hydroxide (KOH)
-
Ethanol (95%)
-
Deionized Water
-
Hydrochloric Acid (10% aqueous solution)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Buchner funnel and filter paper
Procedure:
-
Reactant Preparation: In a 250 mL round-bottom flask, dissolve 3,4-(methylenedioxy)acetophenone (1 equivalent) and 3,4-(methylenedioxy)benzaldehyde (1 equivalent) in a minimal amount of 95% ethanol with gentle stirring until a clear solution is obtained.
-
Base Addition: In a separate beaker, prepare a solution of potassium hydroxide (2 equivalents) in a small volume of 95% ethanol.
-
Condensation Reaction: Slowly add the ethanolic KOH solution dropwise to the stirred solution of the ketone and aldehyde at room temperature. The reaction mixture will typically develop a deep color and may become cloudy as the product begins to form.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate).
-
Product Isolation: After completion, pour the reaction mixture into a beaker containing a significant volume of cold deionized water and ice.
-
Neutralization: Acidify the aqueous mixture by the slow addition of 10% hydrochloric acid until it is neutral to litmus paper. This will cause the chalcone to precipitate out of the solution as a solid.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid several times with cold deionized water to remove any inorganic impurities.
-
Drying and Purification: Dry the crude product in a desiccator. For higher purity, the chalcone can be recrystallized from a suitable solvent such as ethanol.
Synthesis Workflow Diagram
Caption: Claisen-Schmidt condensation workflow for the synthesis of this compound.
Spectroscopic Characterization
The structural confirmation of the synthesized this compound is achieved through a combination of spectroscopic techniques. Each method provides unique information about the molecule's functional groups and overall structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of a chalcone is characterized by several key absorption bands. The most prominent is the strong absorption due to the C=O stretching of the α,β-unsaturated ketone, typically appearing in the range of 1630-1690 cm⁻¹. The C=C stretching of the enone system is usually observed around 1580-1620 cm⁻¹. The presence of the methylenedioxy group (-O-CH₂-O-) is indicated by characteristic C-O stretching bands. Aromatic C-H stretching vibrations are typically seen above 3000 cm⁻¹.[5][6]
Table 2: Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100-3000 | C-H Stretch | Aromatic |
| ~1650 | C=O Stretch | α,β-Unsaturated Ketone |
| ~1600 | C=C Stretch | Enone & Aromatic |
| ~1250, ~1040 | C-O Stretch | Methylenedioxy |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the detailed structural elucidation of this compound.
-
¹H NMR: The two vinylic protons of the enone system (α and β to the carbonyl group) typically appear as doublets in the downfield region (around 7.0-8.0 ppm) with a large coupling constant (J ≈ 15-16 Hz), confirming the trans (E) configuration of the double bond. The protons of the two methylenedioxy groups will appear as a characteristic singlet at approximately 6.0 ppm. The aromatic protons will resonate in the region of 6.8-7.8 ppm, showing complex splitting patterns depending on their substitution.[7]
-
¹³C NMR: The carbonyl carbon is the most deshielded and will appear at around 190 ppm. The carbons of the α,β-unsaturated system will resonate in the 120-145 ppm range. The carbons of the aromatic rings and the methylenedioxy group will also have characteristic chemical shifts.[1]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound (C₁₇H₁₂O₅), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (296.28). The fragmentation pattern can provide further structural confirmation.[8][9] A high-resolution mass spectrum is available for (E)-1,3-bis(1,3-benzodioxol-5-yl)-2-propen-1-one.[6]
Application in Neurodegenerative Disease: Inhibition of Amyloid-β Aggregation
A growing body of research has identified chalcone derivatives as promising therapeutic agents for neurodegenerative diseases, particularly Alzheimer's disease (AD).[10] One of the primary pathological hallmarks of AD is the aggregation of amyloid-beta (Aβ) peptides into soluble oligomers and insoluble fibrils, which are neurotoxic.[11] this compound has been investigated for its potential to inhibit this Aβ aggregation process.[3]
Molecular Mechanism of Action
The precise mechanism by which chalcones inhibit Aβ aggregation is an active area of research. However, several plausible mechanisms have been proposed. The planar structure and hydrophobic nature of the chalcone scaffold are thought to allow it to interact with the hydrophobic regions of the Aβ peptide that are critical for self-assembly. This interaction can disrupt the β-sheet formation that is necessary for aggregation.
The presence of the two electron-rich methylenedioxy groups in this compound may play a crucial role in its inhibitory activity. These groups can participate in π-π stacking interactions with the aromatic residues (phenylalanine and tyrosine) of the Aβ peptide. Furthermore, the oxygen atoms in the methylenedioxy groups can act as hydrogen bond acceptors, potentially interfering with the hydrogen bonding network that stabilizes the β-sheet structure of Aβ aggregates.
Molecular docking studies on similar chalcone derivatives suggest that they can bind to the central hydrophobic core of the Aβ monomer, preventing it from adopting the aggregation-prone conformation.[1]
Signaling Pathway and Experimental Workflow
The therapeutic strategy of using small molecules to inhibit Aβ aggregation is aimed at preventing the formation of toxic oligomers and fibrils, thereby reducing neuronal damage and synaptic dysfunction.
Caption: Proposed mechanism of Aβ aggregation inhibition by this compound.
Experimental Protocol: Thioflavin T (ThT) Fluorescence Assay for Aβ Aggregation
The Thioflavin T (ThT) assay is a widely used method to monitor the formation of amyloid fibrils in vitro. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils.
Materials:
-
Amyloid-beta (1-42) peptide
-
This compound (test compound)
-
Thioflavin T (ThT)
-
Phosphate-buffered saline (PBS)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Aβ Preparation: Prepare a stock solution of Aβ (1-42) peptide in a suitable solvent (e.g., hexafluoroisopropanol), then lyophilize to remove the solvent. Reconstitute the peptide in PBS to the desired final concentration.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in PBS to the desired final concentrations.
-
Assay Setup: In a 96-well black microplate, add the Aβ peptide solution, the test compound at various concentrations, and a ThT solution in PBS. Include control wells with Aβ and ThT but without the test compound.
-
Incubation: Incubate the plate at 37°C with gentle shaking.
-
Fluorescence Measurement: Measure the fluorescence intensity at regular intervals using a microplate reader with excitation and emission wavelengths appropriate for ThT (e.g., ~440 nm excitation and ~485 nm emission).
-
Data Analysis: Plot the fluorescence intensity versus time. A decrease in the fluorescence signal in the presence of the test compound compared to the control indicates inhibition of Aβ fibril formation.
Conclusion and Future Directions
This compound, with the IUPAC name 1,3-Bis(1,3-benzodioxol-5-yl)-2-propen-1-one and CAS number 76530-89-7, is a readily synthesizable compound with significant potential in the field of neurodegenerative drug discovery. Its ability to inhibit the aggregation of amyloid-beta peptides positions it as a valuable lead compound for the development of novel therapeutics for Alzheimer's disease. This technical guide has provided a comprehensive overview of its synthesis, characterization, and proposed mechanism of action.
Future research should focus on optimizing the synthesis to improve yields and reduce environmental impact. Further elucidation of its molecular interactions with Aβ peptides through advanced techniques such as NMR spectroscopy and X-ray crystallography will provide a more detailed understanding of its inhibitory mechanism. In vivo studies are warranted to evaluate its efficacy, safety, and pharmacokinetic profile in animal models of Alzheimer's disease. The insights gained from this and future studies will be instrumental in advancing the development of chalcone-based therapies for this devastating neurodegenerative condition.
References
-
Biological evaluation and molecular Docking studies of the prepared chalcone derivatives as potential anti-Alzheimer agents. (2025). PubMed Central. Retrieved from [Link]
-
A Study on the Synthesis, Characterisation of Chalcone moiety. (n.d.). Jetir.org. Retrieved from [Link]
-
Binding studies of potential amyloid-β inhibiting chalcone derivative with bovine serum albumin. (2024). PubMed. Retrieved from [Link]
-
Chalcones Acting as Inhibitors of Cholinesterases, β-Secretase and β-Amyloid Aggregation and other Targets for Alzheimer's Disease: A Critical Review. (2020). Bentham Science Publisher. Retrieved from [Link]
-
(E)-1,3-bis(1,3-benzodioxol-5-yl)-2-propen-1-one. (n.d.). SpectraBase. Retrieved from [Link]
-
Chalcone and its Analogs: Therapeutic and Diagnostic Applications in Alzheimer's Disease. (n.d.). Europe PMC. Retrieved from [Link]
-
3-(1,3-Benzodioxol-5-yl)-1-phenyl-2-propen-1-one. (n.d.). PubChem. Retrieved from [Link]
-
A novel inhibitor of amyloid β (Aβ) peptide aggregation: from high throughput screening to efficacy in an animal model of Alzheimer disease. (2012). PubMed. Retrieved from [Link]
-
Mass Spectrometric Investigation of Organo-Functionalized Magnetic Nanoparticles Binding Properties toward Chalcones. (n.d.). MDPI. Retrieved from [Link]
-
How to Read and Interpret 1H-NMR and 13C-NMR Spectrums Indonesian Journal of Science & Technology. (2021). ResearchGate. Retrieved from [Link]
-
Trans-Chalcone Plus Baicalein Synergistically Reduce Intracellular Amyloid Beta (Aβ42) and Protect from Aβ42 Induced Oxidative Damage in Yeast Models of Alzheimer’s Disease. (n.d.). MDPI. Retrieved from [Link]
-
Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. (2022). National Institutes of Health. Retrieved from [Link]
-
Surface Behavior and Lipid Interaction of Alzheimer β-Amyloid Peptide 1–42. (n.d.). Biophysical Journal. Retrieved from [Link]
-
This compound CAS#: 76530-89-7; ChemWhat Code: 1133655. (n.d.). ChemWhat. Retrieved from [Link]
-
N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide. (2025). ResearchGate. Retrieved from [Link]
-
Interaction between Amyloid Beta Peptide and an Aggregation Blocker Peptide Mimicking Islet Amyloid Polypeptide. (n.d.). PLOS ONE. Retrieved from [Link]
-
Basic 1H- and 13C-NMR Spectroscopy. (n.d.). ScienceDirect. Retrieved from [Link]
-
Interaction of Alzheimer's β-amyloid peptides with cholesterol: mechanistic insights into amyloid pore formation. (2014). PubMed. Retrieved from [Link]
-
Ftir, Ft-Raman and Dft Calculations of 5-Nitro-1,3-Benzodioxole. (n.d.). Scribd. Retrieved from [Link]
-
Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. (n.d.). MDPI. Retrieved from [Link]
-
Search Results. (n.d.). Beilstein Journals. Retrieved from [Link]
Sources
- 1. Biological evaluation and molecular Docking studies of the prepared chalcone derivatives as potential anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. benchchem.com [benchchem.com]
- 5. BJOC - Amyloid-β probes: Review of structure–activity and brain-kinetics relationships [beilstein-journals.org]
- 6. spectrabase.com [spectrabase.com]
- 7. researchgate.net [researchgate.net]
- 8. Binding studies of potential amyloid-β inhibiting chalcone derivative with bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibitory Evaluation of Sulfonamide Chalcones on β-Secretase and Acylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eurekaselect.com [eurekaselect.com]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
An In-Depth Technical Guide to the Spectroscopic Profile of Bis(3,4-methylenedioxy)chalcone
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic characteristics of Bis(3,4-methylenedioxy)chalcone, a notable member of the chalcone family of compounds. While experimental spectroscopic data for this specific molecule is not widely available in public databases, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to present a detailed theoretical spectroscopic profile. By examining the spectral data of structurally related analogues, this guide offers valuable insights for researchers, scientists, and professionals in drug development engaged in the synthesis, identification, and characterization of this and similar compounds. The methodologies for obtaining and interpreting this data are also discussed, providing a robust framework for the analytical study of novel chalcones.
Introduction
Chalcones, characterized by an open-chain flavonoid structure consisting of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are a significant class of natural and synthetic compounds. They exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound, with the chemical formula C₁₇H₁₂O₅ and a molecular weight of 296.27 g/mol , is distinguished by the presence of two methylenedioxy groups, one on each of its aromatic rings.[1][2] These moieties are known to influence the electronic and biological properties of molecules. A thorough understanding of the spectroscopic signature of this compound is paramount for its unambiguous identification, purity assessment, and structural elucidation in various research and development settings.
Molecular Structure and Spectroscopic Implications
The chemical structure of this compound, also known as 1,3-Bis(1,3-benzodioxol-5-yl)prop-2-en-1-one, is pivotal to understanding its spectroscopic behavior.
Figure 2: General workflow for the synthesis and characterization of this compound.
Experimental Protocol: Synthesis
-
Reactant Preparation: Dissolve equimolar amounts of 3,4-(methylenedioxy)acetophenone and 3,4-(methylenedioxy)benzaldehyde (piperonal) in ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Catalyst Addition: While stirring at room temperature, slowly add an aqueous solution of a strong base, such as potassium hydroxide or sodium hydroxide.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute hydrochloric acid.
-
Isolation: The precipitated solid is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then dried.
-
Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.
Experimental Protocol: Spectroscopic Analysis
-
NMR Spectroscopy: Prepare a solution of the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire ¹H and ¹³C NMR spectra.
-
IR Spectroscopy: Obtain the IR spectrum using a KBr pellet or as a thin film on a salt plate.
-
Mass Spectrometry: Analyze a dilute solution of the compound using an electrospray ionization (ESI) or electron ionization (EI) mass spectrometer.
Spectroscopic Data and Interpretation (Theoretical)
The following sections detail the predicted spectroscopic data for this compound based on the analysis of its structure and comparison with related compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be complex due to the lack of symmetry. The key predicted signals are summarized below.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.8 - 7.5 | m | 3H | Aromatic H (Ring A) | Protons on the benzoyl ring, deshielded by the carbonyl group. |
| ~7.5 - 7.2 | d, J ≈ 15 Hz | 1H | H-β | Vinylic proton deshielded by the carbonyl group and part of a trans double bond. |
| ~7.2 - 6.8 | d, J ≈ 15 Hz | 1H | H-α | Vinylic proton coupled to H-β. |
| ~7.1 - 6.8 | m | 3H | Aromatic H (Ring B) | Protons on the cinnamoyl ring. |
| ~6.0 | s | 4H | -O-CH₂-O- | Characteristic singlet for the two methylenedioxy groups. |
Note: Chemical shifts are predicted and may vary based on the solvent and experimental conditions.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide valuable information about the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~188 - 192 | C=O | Typical chemical shift for a carbonyl carbon in a conjugated ketone. |
| ~148 - 152 | C-O (Aromatic) | Aromatic carbons attached to the oxygen of the methylenedioxy groups. |
| ~145 - 140 | C-β | Vinylic carbon further from the carbonyl group. |
| ~132 - 128 | C (Quaternary, Aromatic) | Quaternary aromatic carbons. |
| ~125 - 120 | C-α | Vinylic carbon closer to the carbonyl group. |
| ~125 - 105 | CH (Aromatic) | Protonated aromatic carbons. |
| ~102 | -O-CH₂-O- | Characteristic chemical shift for the methylenedioxy carbon. |
Note: Chemical shifts are predicted and may vary based on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show strong absorptions corresponding to the key functional groups present in the molecule.
Table 3: Predicted IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~1660 | C=O stretch | α,β-Unsaturated Ketone |
| ~1600, ~1580, ~1490 | C=C stretch | Aromatic Rings |
| ~1250, ~1040 | C-O-C stretch | Methylenedioxy Group |
| ~930 | O-CH₂-O bend | Methylenedioxy Group |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and can provide structural information through fragmentation analysis.
-
Molecular Ion (M⁺): The mass spectrum is expected to show a prominent molecular ion peak at m/z 296, corresponding to the molecular weight of this compound (C₁₇H₁₂O₅).
-
Key Fragmentation Patterns:
-
Loss of CO (m/z 28) to give a fragment at m/z 268.
-
Cleavage at the α- and β-positions relative to the carbonyl group.
-
Fragments corresponding to the substituted benzoyl and cinnamoyl moieties. For instance, a fragment at m/z 149 corresponding to the 3,4-methylenedioxybenzoyl cation.
-
Conclusion
This technical guide has presented a detailed theoretical spectroscopic profile of this compound. While awaiting the public availability of experimental data, the predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the outlined synthetic and analytical protocols, provide a solid foundation for researchers working with this compound. The interpretation of the expected spectral features, grounded in the principles of spectroscopy and comparison with known analogues, serves as a valuable resource for the identification and structural confirmation of this and other related chalcone derivatives.
References
-
Royal Society of Chemistry. (2022). Synthesis of chalcone. Retrieved from [Link]
-
SpectraBase. (n.d.). 3,4-(Methylenedioxy)chalcone. Retrieved from [Link]
-
FABAD Journal of Pharmaceutical Sciences. (2008). Spectral Properties of Chalcones II. Retrieved from [Link]
-
JETIR. (2021). A Study on the Synthesis, Characterisation of Chalcone moiety. Retrieved from [Link]
-
ChemWhat. (n.d.). This compound CAS#: 76530-89-7. Retrieved from [Link]
Sources
A Technical Guide to the Potential Biological Activities of Bis(3,4-methylenedioxy)chalcone and Related Bis-Chalcone Scaffolds
Preamble: Situating Bis(3,4-methylenedioxy)chalcone in a Broader Therapeutic Context
Chalcones, characterized by a 1,3-diaryl-2-propen-1-one backbone, represent a privileged scaffold in medicinal chemistry.[1] They are precursors to flavonoids and are abundant in various edible plants.[2][3] The unique α,β-unsaturated carbonyl system is a key pharmacophore responsible for a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[4][5][6]
This guide focuses on the potential of a specific derivative, This compound (CAS 76530-89-7).[7] Direct research elucidating the comprehensive biological profile of this exact molecule is limited. However, its structure—a bis-chalcone featuring two 3,4-methylenedioxy moieties—places it firmly within a class of compounds with extensively documented and potent biological activities. The 3,4-methylenedioxy group itself is a critical substituent in many bioactive natural products and can influence a molecule's lipophilicity, metabolic stability, and interaction with biological targets.[8]
Therefore, this document will adopt a scientifically grounded, predictive approach. By synthesizing the robust body of evidence available for the broader bis-chalcone class and related methylenedioxy-substituted chalcones, we will construct a detailed technical framework to guide future investigation into this compound as a potential therapeutic agent. We will delve into the established anticancer, anti-inflammatory, and antimicrobial activities of its analogues, providing not just data, but the mechanistic rationale and experimental methodologies essential for its scientific exploration.
Section 1: Synthesis and Characterization
The primary and most efficient route to synthesizing bis-chalcones is the Claisen-Schmidt condensation . This base-catalyzed reaction involves the condensation of an aromatic ketone with an aromatic aldehyde.[4][9] For bis-chalcones, a dialdehyde (like terephthalaldehyde) is typically reacted with two equivalents of an acetophenone, or a diacetylbenzene is reacted with two equivalents of a benzaldehyde.[4][6]
Generalized Synthetic Workflow: Claisen-Schmidt Condensation
The decision to use a base or acid catalyst is crucial. Base-catalyzed reactions are more common and generally higher yielding, but acid catalysis can be employed for specific substrates.[10][6] The choice of solvent (typically ethanol or methanol) and base (NaOH or KOH) is dictated by the solubility of the reactants and the desired reaction kinetics.
Caption: Generalized workflow for bis-chalcone synthesis via Claisen-Schmidt condensation.
Experimental Protocol: Synthesis of a Bis-Chalcone Derivative
This protocol is a representative methodology adapted from established literature.[4][9]
-
Reactant Preparation: Dissolve the aromatic ketone (2 mmol) in ethanol (15 mL) in a round-bottom flask. In a separate beaker, dissolve the aromatic dialdehyde (1 mmol) in ethanol (10 mL).
-
Catalyst Addition: To the ketone solution, slowly add an aqueous solution of sodium hydroxide (40% w/v) dropwise while stirring at room temperature until the solution becomes basic.
-
Condensation Reaction: Add the ethanolic solution of the dialdehyde to the reaction mixture. Continue stirring at room temperature.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).
-
Work-up: Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute hydrochloric acid (HCl) to neutralize the excess base.
-
Isolation: The precipitated solid product is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and dried.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the pure bis-chalcone.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[11]
Section 2: Potential Anticancer Activity
Bis-chalcones are extensively investigated for their potent cytotoxic effects against a wide range of human cancer cell lines.[12] Numerous studies demonstrate that these compounds can induce cell death, inhibit proliferation, and overcome drug resistance, often with greater efficacy than their mono-chalcone counterparts.[4][13]
Mechanistic Insights: How Bis-Chalcones Target Cancer Cells
The anticancer activity of bis-chalcones is multifactorial, often involving the induction of apoptosis (programmed cell death) and cell cycle arrest.
-
Apoptosis Induction: Many bis-chalcones trigger the intrinsic apoptotic pathway. They have been shown to upregulate the expression of pro-apoptotic proteins like Bax and caspases (caspase-3 and -9) while downregulating anti-apoptotic proteins like Bcl-2.[14] This disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of the caspase cascade, culminating in cell death.
-
Cell Cycle Arrest: These compounds can halt the cell cycle at specific checkpoints (e.g., G2/M phase), preventing cancer cells from dividing and proliferating.
-
p53-Dependent Pathways: Some bis-chalcone derivatives exhibit more potent inhibition of cancer cells with wild-type p53, a critical tumor suppressor gene, suggesting their mechanism may involve the activation of p53-mediated cell death pathways.[15]
Caption: A potential apoptotic pathway induced by bis-chalcones in cancer cells.
Quantitative Data: Cytotoxicity of Bis-Chalcone Analogues
The efficacy of anticancer agents is typically quantified by the half-maximal inhibitory concentration (IC₅₀), the concentration of a drug that inhibits a biological process (like cell growth) by 50%. Lower IC₅₀ values indicate higher potency.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference Drug | IC₅₀ (µM) | Source |
| Thiophene Bis-Chalcone (5b) | MCF-7 (Breast) | 4.05 ± 0.96 | Doxorubicin | 0.89 ± 0.09 | [14] |
| Thiophene Bis-Chalcone (5a) | HCT116 (Colon) | 18.10 ± 2.51 | Doxorubicin | 1.01 ± 0.11 | [14] |
| Cyclopentanone Bis-Chalcone (6) | MCF-7 (Breast) | 4.4 ± 0.10 | Tamoxifen | 17.9 ± 1.2 | [11] |
| Hydroxy/Methoxy Bis-Chalcone (3b) | A375 (Melanoma) | ~12.5 (at 48h) | - | - | [12] |
Key Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116) into a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test bis-chalcone compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1 to 100 µM). Include wells with untreated cells (negative control) and a known cytotoxic drug (positive control).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot cell viability against compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Section 3: Potential Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases. Chalcones and bis-chalcones have demonstrated significant anti-inflammatory properties, primarily by modulating the production of inflammatory mediators.[16][17]
Mechanistic Insights: Targeting Inflammatory Pathways
Bis-chalcones exert their anti-inflammatory effects by intervening in critical signaling cascades.
-
Inhibition of Inflammatory Mediators: They are known to inhibit the production of nitric oxide (NO) and prostaglandins (like PGE₂), two key mediators in the inflammatory response. This is often achieved by downregulating the expression of the enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[17][18]
-
Modulation of Cytokine Production: They can reduce the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in immune cells like macrophages when stimulated by agents like lipopolysaccharide (LPS).[17]
-
NF-κB Signaling Pathway: A central mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.[17] In resting cells, NF-κB is held inactive in the cytoplasm. Upon an inflammatory stimulus, NF-κB is released and translocates to the nucleus, where it triggers the transcription of genes for iNOS, COX-2, and pro-inflammatory cytokines. Bis-chalcones can prevent this translocation, thereby shutting down a major hub of the inflammatory response.
Quantitative Data: Inhibition of Inflammatory Markers
| Compound | Cell Line | Stimulant | Effect | Concentration | Source |
| 2′-hydroxy-4′,6′-dimethoxychalcone | RAW 264.7 | LPS | ~84% inhibition of NO production | 20 µM | [18] |
| Synthetic Bis-chalcone (Compound 2) | RAW 264.7 | LPS | Significant reduction in TNF-α & IL-6 | 5 & 10 µg/mL | [17] |
| 5′-chloro-2′-hydroxy- 4′6′-dimethyl-3,4,5-trimethoxychalcone | Rat model | Carrageenan | 90% inhibition of paw edema | - | [5] |
Key Experimental Protocol: Griess Assay for Nitric Oxide (NO) Production
This assay quantifies nitrite (a stable breakdown product of NO) in cell culture supernatant as an indicator of NO production.
-
Cell Culture and Stimulation: Seed macrophages (e.g., RAW 264.7) in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the bis-chalcone for 1-2 hours.
-
Induction of Inflammation: Stimulate the cells with an inflammatory agent, typically lipopolysaccharide (LPS, 1 µg/mL), and incubate for 24 hours.
-
Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of Reagent A (1% sulfanilamide in 5% phosphoric acid) and Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Colorimetric Reaction: Add 50 µL of the mixed Griess reagent to the 50 µL of supernatant in a new 96-well plate.
-
Incubation and Measurement: Incubate the plate in the dark at room temperature for 10-15 minutes to allow for color development (a pink/magenta azo dye). Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite. Calculate the percentage inhibition of NO production relative to the LPS-only treated cells.
Section 4: Antimicrobial and Antioxidant Potential
The bis-chalcone scaffold is also associated with promising antimicrobial and antioxidant activities, suggesting a broad therapeutic window.[19]
-
Antimicrobial Activity: Bis-chalcones have shown efficacy against both Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus, as well as fungi.[19][20] The presence of hydroxyl and methoxy groups, and potentially the methylenedioxy group, can enhance this activity.[8] The proposed mechanism involves disruption of the microbial cell membrane or inhibition of key metabolic enzymes.
-
Antioxidant Activity: These compounds can act as potent antioxidants through two primary mechanisms: direct scavenging of free radicals (like DPPH and ABTS radicals) and enhancement of the body's endogenous antioxidant defense systems by upregulating enzymes like glutathione peroxidase.[17][19]
Quantitative Data: Antimicrobial Efficacy
| Compound | Microorganism | Assay Method | Result | Source |
| Synthetic Bis-chalcone (2) | Escherichia coli | Disc Diffusion | 22.5 ± 0.2 mm inhibition zone | [19] |
| 3',4'-methylenedioxychalcone (F) | Monilinia fructicola | Mycelial Growth | EC₅₀ = 20.61 µg/mL | [8] |
| Hydroxylated Chalcones | Staphylococcus aureus | - | Showed broad-spectrum activity | [20] |
Key Experimental Protocol: Disc Diffusion Assay for Antibacterial Activity
This is a standard method to screen for antibacterial activity.
-
Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., E. coli) equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Uniformly spread the bacterial inoculum over the entire surface of a Mueller-Hinton agar plate using a sterile cotton swab.
-
Disc Application: Sterilize paper discs (6 mm diameter) and impregnate them with a known concentration of the test bis-chalcone dissolved in a suitable solvent (e.g., DMSO). Allow the solvent to evaporate.
-
Placement: Place the impregnated discs onto the surface of the inoculated agar plate. Also, place a disc with the solvent only (negative control) and a disc with a standard antibiotic (positive control).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is prevented) in millimeters. A larger zone indicates greater antibacterial activity.
Section 5: Conclusion and Future Directions
While direct experimental validation for This compound is required, the extensive evidence from the broader bis-chalcone family provides a compelling rationale for its investigation. Based on structure-activity relationships established in the literature, it is highly plausible that this compound will exhibit a significant profile of biological activities.
Predicted Potential:
-
Anticancer: The bis-chalcone framework suggests potent cytotoxicity. The methylenedioxy groups may enhance lipophilicity, potentially improving cell permeability and interaction with intracellular targets.
-
Anti-inflammatory: The core scaffold is a known inhibitor of key inflammatory mediators like NO and pro-inflammatory cytokines. The potential to modulate the NF-κB pathway is a strong line of inquiry.
-
Antimicrobial & Antioxidant: The presence of the methylenedioxy group, a common feature in bioactive natural products, suggests potential for both antimicrobial and free-radical scavenging activities.[8]
Recommendations for Future Research:
-
Synthesis and Characterization: The first step is the unambiguous synthesis and full spectroscopic characterization of this compound.
-
In Vitro Screening: A comprehensive screening of its cytotoxic activity against a panel of human cancer cell lines (e.g., NCI-60) is warranted, using protocols such as the MTT assay.
-
Mechanistic Studies: Should significant anticancer activity be observed, follow-up studies should investigate the mechanism of action, including apoptosis induction (caspase activation, Bcl-2/Bax modulation) and cell cycle analysis via flow cytometry.
-
Anti-inflammatory Evaluation: The compound's ability to inhibit NO and cytokine production in LPS-stimulated macrophages should be quantified.
-
Lead Optimization: Depending on the initial results, medicinal chemistry efforts could be directed toward synthesizing analogues to establish clear structure-activity relationships and optimize for potency and selectivity.
This guide provides the foundational knowledge and experimental framework necessary to unlock the therapeutic potential of this compound, a promising but underexplored member of a powerful class of bioactive molecules.
References
- Ibrahim, M. M. E., & Elaasser, M. M. (2024).
- Modzelewska, A., Pettit, C., Achanta, G., Davidson, N. E., Huang, P., & Khan, S. R. (2006). Anticancer activities of novel chalcone and bis-chalcone derivatives. Bioorganic & Medicinal Chemistry, 14(10), 3491-3495.
- ResearchGate. (2025). Anticancer activities of novel chalcone and bis-chalcone derivatives.
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2021). Docking studies, synthesis, characterization, and cytotoxicity activity of new bis-chalcones derivatives. Biomedical Research and Therapy, 8(4), 4383-4395.
- Gomółka, A., et al. (2024). Synthesis of bis-Chalcones Based on Green Chemistry Strategies and Their Cytotoxicity Toward Human MeWo and A375 Melanoma Cell Lines. Molecules, 29(21), 5025.
- Siddiqui, Z. N., et al. (2012). Synthesis of Chalcones with Anticancer Activities. Archiv der Pharmazie, 345(7), 557-565.
- Gomółka, A., et al. (2024). Synthesis of bis-Chalcones Based on Green Chemistry Strategies and Their Cytotoxicity Toward Human MeWo and A375 Melanoma Cell Lines. MDPI.
- Al-Oqail, M. M., et al. (2022). Antioxidant, Antimicrobial, Cytotoxicity, and Larvicidal Activities of Selected Synthetic Bis-Chalcones. Molecules, 27(23), 8206.
- Lin, C. N., et al. (2002). Synthesis and anti-inflammatory effect of chalcones and related compounds. Journal of Pharmacy and Pharmacology, 54(9), 1279-1286.
- Kim, M. J., et al. (2024). Anti-Melanogenic and Anti-Inflammatory Effects of 2′-Hydroxy-4′,6′-dimethoxychalcone in B16F10 and RAW264.7 Cells. International Journal of Molecular Sciences, 25(12), 6520.
- Al-Oqail, M. M., et al. (2023). Synthesis of Bis-Chalcones and Evaluation of Its Effect on Peroxide-Induced Cell Death and Lipopolysaccharide-Induced Cytokine Production. Molecules, 28(17), 6335.
- Mahapatra, D. K., Asati, V., & Bharti, S. K. (2015). Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence. Current Traditional Medicine, 1(2), 84-103.
- Journal of the Serbian Chemical Society. (2024).
- dos Santos, M. B., et al. (2021). Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus. Journal of Molecular Structure, 1244, 130944.
- Espinoza, C., et al. (2023). The Effect of 3′,4′-Methylenedioxychalcone Derivatives on Mycelial Growth and Conidial Germination of Monilinia fructicola: An In Silico and In Vitro Study. Molecules, 28(12), 4811.
- ResearchGate. (n.d.). (PDF) Synthesis and biological activities of some chalcone derivatives.
- ResearchGate. (2025). (PDF) Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico, and Mechanistic Studies.
- Lee, S. H., et al. (2017). Practical Synthesis of Chalcone Derivatives and Their Biological Activities. Molecules, 22(1), 101.
- Solanke, D. P., et al. (2022). Review on Synthesis of Chalcone and its Derivatives with their Biological Activities. International Journal of All Research Scientific and Technical, 4(5).
- ResearchGate. (2025). Synthesis, characterization and antimicrobial activity of some chalcones.
Sources
- 1. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antimicrobial activity of novel chalcone derivative [wisdomlib.org]
- 4. Synthesis of bis-Chalcones Based on Green Chemistry Strategies and Their Cytotoxicity Toward Human MeWo and A375 Melanoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. scbt.com [scbt.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and anti-inflammatory effect of chalcones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijarsct.co.in [ijarsct.co.in]
- 11. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Anticancer activities of novel chalcone and bis-chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ijpsjournal.com [ijpsjournal.com]
- 17. Synthesis of Bis-Chalcones and Evaluation of Its Effect on Peroxide-Induced Cell Death and Lipopolysaccharide-Induced Cytokine Production - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Anti-Melanogenic and Anti-Inflammatory Effects of 2′-Hydroxy-4′,6′-dimethoxychalcone in B16F10 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antioxidant, Antimicrobial, Cytotoxicity, and Larvicidal Activities of Selected Synthetic Bis-Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
"Bis(3,4-methylenedioxy)chalcone" mechanism of action preliminary studies
An In-depth Technical Guide on the Preliminary Mechanistic Studies of Bis(3,4-methylenedioxy)chalcone
Abstract
This compound, a distinct member of the bis-chalcone family, presents a compelling scaffold for therapeutic investigation. While the broader class of chalcones is well-documented for a range of biological activities, including anticancer and anti-inflammatory effects, specific mechanistic data on the title compound remains nascent. This guide provides a comprehensive framework for researchers and drug development professionals to initiate preliminary studies into its mechanism of action. We will synthesize established knowledge of related chalcone derivatives to propose putative signaling pathways and molecular targets. Furthermore, this document outlines detailed, field-proven experimental protocols to systematically investigate these hypotheses, ensuring a robust and scientifically rigorous approach to elucidating the therapeutic potential of this compound.
Introduction: The Therapeutic Promise of the Chalcone Scaffold
Chalcones are naturally occurring open-chain flavonoids, chemically defined as 1,3-diaryl-2-propen-1-ones, that serve as precursors in the biosynthesis of flavonoids and isoflavonoids.[1][2][3] Their simple, yet versatile chemical structure has made them a privileged scaffold in medicinal chemistry, amenable to synthetic modification to enhance potency and target specificity.[4] The presence of an α,β-unsaturated ketone system is a key determinant of their biological activity, which includes anti-inflammatory, antioxidant, antimicrobial, and notably, anticancer properties.[5][6][7][8]
Bis-chalcones, which feature two chalcone moieties, have demonstrated enhanced or novel biological activities compared to their monomeric counterparts, including potent anticancer effects against various human cancer cell lines.[7][9][10] The specific compound of interest, this compound (CAS 76530-89-7), is characterized by the presence of methylenedioxy groups on both aryl rings.[11] While studies on 3',4'-methylenedioxychalcone derivatives have suggested antifungal activity, potentially through inhibition of the succinate dehydrogenase enzyme, the mechanism of action for the bis-substituted compound remains largely unexplored.[12] This guide will therefore focus on a logical, stepwise approach to its initial mechanistic evaluation.
Hypothesized Mechanisms of Action
Based on the extensive literature on chalcone derivatives, we can postulate several plausible mechanisms of action for this compound. These hypotheses will form the basis of our proposed preliminary studies.
Induction of Apoptosis in Cancer Cells
A primary mechanism by which many chalcones exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[1][2][13] This can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Key molecular events to investigate include:
-
Cell Cycle Arrest: Disruption of the normal cell cycle progression, often at the G2/M or G1 phase, preventing cancer cell proliferation.[1][2]
-
Mitochondrial Membrane Depolarization: Loss of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c.
-
Caspase Activation: Activation of the caspase cascade (e.g., caspase-3, -8, -9), which are the executioner enzymes of apoptosis.
-
Regulation of Bcl-2 Family Proteins: Altering the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.
Anti-inflammatory Activity
Chalcones are known to possess significant anti-inflammatory properties.[5][14][15] The methylenedioxy group, in particular, has been associated with anti-inflammatory effects. The potential mechanisms include:
-
Inhibition of Pro-inflammatory Mediators: Downregulation of key inflammatory molecules such as nitric oxide (NO), prostaglandin E2 (PGE2), and cyclooxygenase-2 (COX-2).[16]
-
Modulation of Inflammatory Signaling Pathways: Interference with major inflammatory signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) pathway.[5]
Proposed Preliminary Experimental Workflow
To systematically investigate the hypothesized mechanisms of action, a multi-faceted experimental approach is required. The following protocols are designed to provide a comprehensive preliminary assessment.
Synthesis and Characterization
The synthesis of this compound is typically achieved via a Claisen-Schmidt condensation reaction between the appropriate acetophenone and aldehyde.[4][8][17]
Experimental Workflow: Synthesis
Caption: Workflow for the synthesis and characterization of this compound.
In Vitro Cytotoxicity Screening
The initial step in evaluating the anticancer potential is to determine the cytotoxic effects of this compound on a panel of human cancer cell lines.
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A375 for melanoma) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[10]
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Data Presentation: Sample IC50 Values for Chalcone Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Bis-chalcone Derivative 6 | MCF-7 | 4.4 ± 0.10 | [6] |
| Tamoxifen (Reference) | MCF-7 | 17.9 ± 1.2 | [6] |
| Bis-chalcone Derivative 5 | MCF-7 | 19.3 | [6] |
Elucidation of Apoptotic Mechanisms
Protocol: Flow Cytometry for Cell Cycle and Apoptosis Analysis
-
Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells, wash with PBS, and fix in 70% ethanol overnight at -20°C.
-
Staining: For cell cycle analysis, stain with propidium iodide (PI) containing RNase. For apoptosis, use an Annexin V-FITC/PI apoptosis detection kit according to the manufacturer's instructions.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) and the percentage of apoptotic cells (early and late).
Signaling Pathway: Hypothesized Apoptotic Induction
Caption: Putative intrinsic apoptotic pathway induced by this compound.
Investigation of Anti-inflammatory Effects
Protocol: Nitric Oxide (NO) Production Assay (Griess Assay)
-
Cell Culture: Culture RAW 264.7 macrophage cells in 96-well plates.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Inflammatory Stimulus: Induce inflammation by adding lipopolysaccharide (LPS; 1 µg/mL) and incubate for 24 hours.[18]
-
Griess Reaction: Collect the cell culture supernatant and mix with an equal volume of Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.
Signaling Pathway: Hypothesized Anti-inflammatory Mechanism
Caption: Proposed inhibition of the NF-κB signaling pathway.
Conclusion and Future Directions
This guide outlines a foundational strategy for the preliminary investigation of this compound's mechanism of action. The proposed experiments, from cytotoxicity screening to the analysis of key signaling pathways, will provide critical insights into its therapeutic potential as an anticancer and/or anti-inflammatory agent. Positive results from these initial studies would warrant further, more in-depth investigations, including western blot analysis to confirm the modulation of specific proteins in the apoptotic and inflammatory pathways, in vivo studies using animal models, and structure-activity relationship (SAR) studies to optimize the chalcone scaffold for enhanced efficacy and reduced toxicity. The systematic approach detailed herein will enable researchers to build a robust data package to support the continued development of this promising compound.
References
-
Ouyang, Y., Li, J., Wu, Q., et al. (2021). Chalcone Derivatives: Role in Anticancer Therapy. Biomolecules. [Link]
-
Ouyang, Y., Li, J., Wu, Q., et al. (2021). Chalcone Derivatives: Role in Anticancer Therapy. PubMed. [Link]
-
Ouyang, Y., Li, J., Wu, Q., et al. (2021). Chalcone Derivatives: Role in Anticancer Therapy. Semantic Scholar. [Link]
-
Recent Progresses in Chalcone Derivatives as Potential Anticancer Agents. PubMed. (n.d.). [Link]
-
Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives. (n.d.). [Link]
-
Modzelewska, A., Pettit, C., Achanta, G., et al. (2006). Anticancer activities of novel chalcone and bis-chalcone derivatives. PubMed. [Link]
-
Bis-Chalcones: A Review On Synthetic Methodologies And Anti Inflammatory. (2024). ScienceDirect. [Link]
-
Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2021). Docking studies, synthesis, characterization, and cytotoxicity activity of new bis-chalcones derivatives. Biomedical Research and Therapy. [Link]
-
Stompor, M., Świtalska, M., & Wesołowska, O. (2021). Synthesis of bis-Chalcones Based on Green Chemistry Strategies and Their Cytotoxicity Toward Human MeWo and A375 Melanoma Cell Lines. MDPI. [Link]
-
Modzelewska, A., Pettit, C., Achanta, G., et al. (2006). Anticancer activities of novel chalcone and bis-chalcone derivatives. ResearchGate. [Link]
-
Kamal, A., Ramakrishna, G., Raju, P., et al. (2012). Synthesis of Chalcones with Anticancer Activities. Molecules. [Link]
-
Synthesis of Bis-Chalcone Groups. ResearchGate. (n.d.). [Link]
-
Ko, H. H., Tsai, C. H., Liou, K. T., et al. (2002). Synthesis and anti-inflammatory effect of chalcones and related compounds. PubMed. [Link]
-
Lee, J., Jung, E., Park, J., et al. (2024). Anti-Melanogenic and Anti-Inflammatory Effects of 2′-Hydroxy-4′,6′-dimethoxychalcone in B16F10 and RAW264.7 Cells. National Institutes of Health. [Link]
-
The Effect of 3′,4′-Methylenedioxychalcone Derivatives on Mycelial Growth and Conidial Germination of Monilinia fructicola: An In Silico and In Vitro Study. (2023). MDPI. [Link]
-
Stompor, M., Świtalska, M., & Wesołowska, O. (2021). Synthesis of bis-Chalcones Based on Green Chemistry Strategies and Their Cytotoxicity Toward Human MeWo and A375 Melanoma Cell Lines. PubMed Central. [Link]
-
Lee, S. H., Kim, J. H., & Lee, S. H. (2023). Synthesis of Bis-Chalcones and Evaluation of Its Effect on Peroxide-Induced Cell Death and Lipopolysaccharide-Induced Cytokine Production. PubMed Central. [Link]
-
Stompor, M., & Żarowska, B. (2022). Bis-chalcones obtained via one-pot synthesis as the anti-neurodegenerative agents and their effect on the HT-22 cell line. PubMed Central. [Link]
-
Salehi, B., et al. (2019). Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence. Frontiers in Pharmacology. [Link]
-
Synthesis and Liquid Crystalline Properties of Low Molecular Weight Bis-Chalcone Compounds. ResearchGate. (n.d.). [Link]
-
Zhuang, C., Zhang, W., Sheng, C., et al. (2017). Chalcone: A Privileged Structure in Medicinal Chemistry. Chemical Reviews. [Link]
-
Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2021). Docking studies, synthesis, characterization, and cytotoxicity activity of new bis-chalcone derivatives. Biomedical Research and Therapy. [Link]
-
Facile formation of methylenebis(chalcone)s through unprecedented methylenation reaction. Application to antiparasitic and natural product synthesis. Lookchem. (n.d.). [Link]
Sources
- 1. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chalcone Derivatives: Role in Anticancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Progresses in Chalcone Derivatives as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DSpace [research-repository.griffith.edu.au]
- 6. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of bis-Chalcones Based on Green Chemistry Strategies and Their Cytotoxicity Toward Human MeWo and A375 Melanoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer activities of novel chalcone and bis-chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. scbt.com [scbt.com]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and anti-inflammatory effect of chalcones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anti-Melanogenic and Anti-Inflammatory Effects of 2′-Hydroxy-4′,6′-dimethoxychalcone in B16F10 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis of Bis-Chalcones and Evaluation of Its Effect on Peroxide-Induced Cell Death and Lipopolysaccharide-Induced Cytokine Production - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Bis(3,4-methylenedioxy)chalcone Derivatives and Analogues for Drug Discovery
This guide provides a comprehensive technical overview of bis(3,4-methylenedioxy)chalcone derivatives and their analogues, intended for researchers, scientists, and professionals in the field of drug development. It delves into the synthesis, structure-activity relationships, and therapeutic potential of this promising class of compounds, underpinned by field-proven insights and methodologies.
Introduction: The Allure of the Chalcone Scaffold
Chalcones, belonging to the flavonoid family, are characterized by a 1,3-diphenyl-2-propen-1-one core.[1][2] This open-chain flavonoid structure serves as a biosynthetic precursor to a vast array of flavonoids and isoflavonoids in plants.[1][2][3] The simple, yet versatile, chemical architecture of chalcones has captivated medicinal chemists for decades, offering a readily modifiable scaffold for the development of novel therapeutic agents.[1][2][4] The presence of an α,β-unsaturated carbonyl system is a key feature contributing to their diverse biological activities.[3]
The "bis-chalcone" motif, featuring two chalcone units within a single molecule, has emerged as a particularly intriguing area of research. These molecules often exhibit enhanced or novel biological activities compared to their monomeric counterparts, including potent anti-inflammatory, anticancer, and neuroprotective properties.[5][6][7][8][9]
This guide specifically focuses on bis-chalcone derivatives bearing the 3,4-methylenedioxy moiety, a functional group known to modulate the pharmacological properties of many bioactive compounds.
The Significance of the 3,4-Methylenedioxy Group
The 3,4-methylenedioxy group, also known as the piperonyl group, is a common substituent in natural products and synthetic compounds with a wide range of biological activities. Its inclusion in a chalcone scaffold can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. For instance, a 3',4'-methylenedioxy-phenyl unit can effectively replace a phenyl A-ring in chalcones, indicating a degree of polyspecificity in their interaction with biological targets like ABCG2.[10]
Synthetic Strategies for this compound Derivatives
The cornerstone of chalcone and bis-chalcone synthesis is the Claisen-Schmidt condensation reaction.[1][3] This base-catalyzed reaction involves the condensation of an aromatic ketone with an aromatic aldehyde. For bis-chalcones, a dialdehyde or a diketone is typically employed.[11]
General Synthetic Workflow
The synthesis of this compound derivatives can be conceptualized through the following workflow:
Caption: General workflow for the synthesis of this compound derivatives.
Detailed Experimental Protocol: Synthesis of a Representative this compound
This protocol describes a general procedure for the synthesis of a bis-chalcone derivative using terephthalaldehyde and 3',4'-(methylenedioxy)acetophenone.
Materials:
-
Terephthalaldehyde
-
3',4'-(Methylenedioxy)acetophenone
-
Potassium Hydroxide (KOH)
-
Methanol
-
Distilled water
Procedure:
-
In a round-bottom flask, dissolve terephthalaldehyde (0.01 mol) and 3',4'-(methylenedioxy)acetophenone (0.02 mol) in 50 mL of methanol.
-
Stir the mixture at room temperature to ensure complete dissolution.
-
Prepare a solution of aqueous potassium hydroxide (0.04 mol).
-
Slowly add the aqueous KOH solution to the methanolic solution of the reactants while stirring.
-
Continue stirring the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[12]
-
Upon completion, a precipitate will form. Filter the precipitate using a Buchner funnel.
-
Wash the precipitate with cold methanol to remove any unreacted starting materials.
-
Purify the crude product by recrystallization from a suitable solvent, such as methanol or ethanol, to yield the pure bis-chalcone derivative.[12]
Structure-Activity Relationships (SAR)
The biological activity of bis-chalcone derivatives is highly dependent on the nature and position of substituents on the aromatic rings. While specific SAR studies on bis(3,4-methylenedioxy)chalcones are limited, general principles from broader chalcone research can be extrapolated.
-
Hydroxylation and Methoxylation: The presence of hydroxyl (-OH) and methoxy (-OCH3) groups on the aromatic rings often enhances the anticancer and anti-inflammatory activities of chalcones.[13] Derivatives containing two hydroxy and two methoxy groups have shown high cytotoxic potential against cancer cells.[13]
-
Halogenation: The introduction of halogen atoms, such as chlorine and fluorine, can significantly impact the cytotoxic activity of bis-chalcones.[12] For instance, bis-chalcone compounds with ortho-chloro and para-fluoro substitutions have exhibited greater cytotoxicity against MCF-7 breast cancer cells.[12]
-
Heterocyclic Rings: The incorporation of heterocyclic moieties can lead to compounds with potent and selective biological activities.[3]
Therapeutic Potential and Biological Activities
This compound derivatives and their analogues are being investigated for a wide range of therapeutic applications, leveraging their diverse pharmacological properties.
Anticancer Activity
Chalcones and bis-chalcones are well-documented for their potent anticancer activities.[6][12][13][14][15][16] They can induce apoptosis in cancer cells and inhibit tumor growth.[16][17]
-
Mechanism of Action: A potential mechanism for their anticancer effect is the suppression of nuclear factor kappa B (NF-κB) activation, a key regulator of inflammation and cell survival.[17] Some bis-chalcones have shown more potent inhibition of colon cancer cells expressing wild-type p53.[6]
-
Cytotoxicity Data:
Compound Type Cell Line IC50 (µM) Reference Bis-chalcone derivative MCF-7 (Breast Cancer) 4.4 ± 0.10 [12] Bis-chalcone derivative A375 (Melanoma) 19.58 [13] | Bis-chalcone derivative | MeWo (Melanoma) | 39.44 |[13] |
Anti-inflammatory Effects
Chronic inflammation is a hallmark of many diseases, and bis-chalcones have demonstrated significant anti-inflammatory properties.[5][8][18]
-
Mechanism of Action: Bis-chalcones can reduce the expression of pro-inflammatory enzymes like cyclooxygenase (COX), particularly COX-2.[5][7] They can also inhibit the release of inflammatory mediators from mast cells and neutrophils.[18] The anti-inflammatory effects may also be mediated by the inhibition of NF-κB signaling.[19]
Caption: Simplified pathway of the anti-inflammatory action of bis-chalcones.
Neuroprotective Properties
Emerging research suggests that chalcones and bis-chalcones possess neuroprotective effects, making them potential candidates for the treatment of neurodegenerative diseases.[7][20][21]
-
Mechanism of Action: The neuroprotective effects are often attributed to their antioxidant and anti-inflammatory properties.[20][21] Some bis-chalcones have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease.[7] They may also inhibit the aggregation of α-synuclein, a protein associated with Parkinson's disease.[7] Furthermore, some chalcone derivatives are predicted to act as inhibitors of monoamine oxidase B (MAO-B), which could have neuroprotective benefits.[22]
Conclusion and Future Directions
This compound derivatives represent a promising class of compounds with a broad spectrum of biological activities. Their straightforward synthesis and the tunability of their structure make them an attractive scaffold for drug discovery. Future research should focus on:
-
Systematic SAR studies: To elucidate the precise structural requirements for optimal activity and selectivity for different biological targets.
-
In vivo studies: To validate the in vitro findings and assess the pharmacokinetic and safety profiles of lead compounds.
-
Exploration of novel analogues: To expand the chemical space and identify derivatives with improved therapeutic indices.
The continued investigation of bis(3,4-methylenedioxy)chalcones and their analogues holds significant promise for the development of novel therapeutics for a range of human diseases.
References
- Chalcone Derivatives: Promising Starting Points for Drug Design.
- Chalcone Derivatives: Promising Starting Points for Drug Design - PMC - PubMed Central.
- Exploring The Therapeutic Potential of Chalcone Derivatives: A Review of Biological Activities.
- Chalcone Derivatives: Promising Starting Points for Drug Design - OUCI.
- Synthesis of Chalcones Derivatives and Their Biological Activities: A Review | ACS Omega.
- Bis-Chalcones: A Review On Synthetic Methodologies And Anti Inflamm
- Anticancer activities of novel chalcone and bis-chalcone deriv
- Bis-chalcones obtained via one-pot synthesis as the anti-neurodegenerative agents and their effect on the HT-22 cell line - PMC - PubMed Central.
- Anticancer activities of novel chalcone and bis-chalcone derivatives - ResearchG
- Bis-Chalcones: A Review On Synthetic Methodologies And Anti Inflamm
- The Effect of 3′,4′-Methylenedioxychalcone Derivatives on Mycelial Growth and Conidial Germination of Monilinia fructicola: An In Silico and In Vitro Study - MDPI.
- Docking studies, synthesis, characterization, and cytotoxicity activity of new bis-chalcones derivatives | Biomedical Research and Therapy.
- Synthesis of bis-Chalcones Based on Green Chemistry Strategies and Their Cytotoxicity Toward Human MeWo and A375 Melanoma Cell Lines - MDPI.
- Synthesis of bis-Chalcones Based on Green Chemistry Strategies and Their Cytotoxicity Toward Human MeWo and A375 Melanoma Cell Lines - PubMed Central.
- New structure–activity relationships of chalcone inhibitors of breast cancer resistance protein: polyspecificity toward inhibition and critical substitutions against cytotoxicity - NIH.
- Synthesis of Chalcones with Anticancer Activities - PMC - NIH.
- Synthesis and anti-inflammatory effect of chalcones and rel
- Anti-Melanogenic and Anti-Inflammatory Effects of 2′-Hydroxy-4′,6′-dimethoxychalcone in B16F10 and RAW264.7 Cells - NIH.
- Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence - PubMed Central.
- Synthesis of Bis-Chalcones and Evaluation of Its Effect on Peroxide-Induced Cell Death and Lipopolysaccharide-Induced Cytokine Production - PMC - PubMed Central.
- Bis-Chalcones: Recent Reports of Their Diverse Applications in Biological and M
- Chemistry and synthetic methodologies of chalcones and their deriv
- Structure-activity relationship studies of chalcone leading to 3-hydroxy-4,3',4',5'-tetramethoxychalcone and its analogues as potent nuclear factor kappaB inhibitors and their anticancer activities - PubMed.
- Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC - NIH.
- CN105968084A - 3',4'-methylenedioxy chalcone derivatives, as well as preparation method and application thereof to tumor suppression - Google P
- Docking studies, synthesis, characterization, and cytotoxicity activity of new bis-chalcone derivatives - Biomedical Research and Therapy.
- Chalcone Derivatives with a High Potential as Multifunctional Antioxidant Neuroprotectors.
- Structure–Activity Relationship Studies of Chalcones and Diarylpentanoids with Antitumor Activity: Potency and Selectivity Optimiz
- The Neuroprotective Effects and Therapeutic Potential of the Chalcone Cardamonin for Alzheimer's Disease - MDPI.
- Pharmacotherapeutics Applications and Chemistry of Chalcone Deriv
- Structure-activity relationships reveal a 4-(2-pyridyl)
- The Antioxidant, Anti-Inflammatory, and Neuroprotective Properties of the Synthetic Chalcone Deriv
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Chalcone Derivatives: Promising Starting Points for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chalcone Derivatives: Promising Starting Points for Drug Design [ouci.dntb.gov.ua]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Anticancer activities of novel chalcone and bis-chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bis-chalcones obtained via one-pot synthesis as the anti-neurodegenerative agents and their effect on the HT-22 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. Bis-Chalcones: Recent Reports of Their Diverse Applications in Biological and Material Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New structure–activity relationships of chalcone inhibitors of breast cancer resistance protein: polyspecificity toward inhibition and critical substitutions against cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of bis-Chalcones Based on Green Chemistry Strategies and Their Cytotoxicity Toward Human MeWo and A375 Melanoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structure-activity relationship studies of chalcone leading to 3-hydroxy-4,3',4',5'-tetramethoxychalcone and its analogues as potent nuclear factor kappaB inhibitors and their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and anti-inflammatory effect of chalcones and related compounds [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis of Bis-Chalcones and Evaluation of Its Effect on Peroxide-Induced Cell Death and Lipopolysaccharide-Induced Cytokine Production - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. The Antioxidant, Anti-Inflammatory, and Neuroprotective Properties of the Synthetic Chalcone Derivative AN07 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Chalcone Derivatives with a High Potential as Multifunctional Antioxidant Neuroprotectors - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility and Stability Profile of Bis(3,4-methylenedioxy)chalcone
Introduction
Bis(3,4-methylenedioxy)chalcone, a notable member of the chalcone family, is characterized by the presence of two 3,4-methylenedioxy groups on its phenyl rings.[1] This compound, with the molecular formula C₁₇H₁₂O₅ and a molecular weight of 296.28 g/mol , is of significant interest to researchers in the fields of medicinal chemistry and materials science.[2] Chalcones, in general, are recognized for their broad spectrum of biological activities, and the unique structural attributes of this compound make it a compelling candidate for further investigation.[3][4] A thorough understanding of its solubility and stability is paramount for its effective application in research and development, particularly in areas such as the study of amyloid diseases.[2]
This technical guide provides a comprehensive overview of the solubility and stability profile of this compound. It is designed to equip researchers, scientists, and drug development professionals with the necessary insights and methodologies to handle and evaluate this compound effectively. Where specific experimental data for this compound is not available, this guide draws upon established knowledge of the broader chalcone and bis-chalcone classes to provide a robust predictive framework.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in various experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₂O₅ | [5][6] |
| Molecular Weight | 296.27 g/mol | [5][7] |
| CAS Number | 76530-89-7 | [2][5] |
| Appearance | Powder | [7] |
| Calculated Boiling Point | 490.1°C at 760 mmHg | [1] |
| Calculated Flash Point | 220.3°C | [1] |
| Calculated Density | 1.396 g/cm³ | [1] |
| Storage Recommendation | 2-8°C, protected from air and light | [7] |
Solubility Profile
The solubility of a compound is a critical parameter that influences its bioavailability, formulation development, and application in various assays. While specific quantitative solubility data for this compound is limited in publicly available literature, its solubility characteristics can be inferred from its structure and data from chemical suppliers.
Qualitative Solubility:
Based on vendor information, this compound is soluble in the following organic solvents:
-
Chloroform
-
Dichloromethane
-
Dimethyl Sulfoxide (DMSO)[7]
The presence of the two methylenedioxy groups and the extended aromatic system suggests that the molecule is largely non-polar, which would explain its solubility in chlorinated solvents and aprotic polar solvents like DMSO. Its solubility in aqueous solutions is expected to be low.
Factors Influencing Solubility of Chalcones:
The solubility of chalcones is a function of several factors:
-
Solvent Polarity: The principle of "like dissolves like" is applicable. Non-polar chalcones will exhibit better solubility in non-polar solvents.
-
Temperature: Generally, the solubility of solid compounds in liquid solvents increases with temperature.
-
Crystal Lattice Energy: The strength of the intermolecular forces in the solid state will impact the energy required to dissolve the compound. Chalcones with stronger intermolecular interactions, such as hydrogen bonding, tend to have higher melting points and lower solubility.[8]
-
Substituents: The nature and position of substituents on the aromatic rings can significantly alter the polarity and hydrogen bonding capacity of the molecule, thereby influencing its solubility.
Experimental Protocol for Determining Aqueous and Organic Solubility:
To ascertain the precise solubility of this compound, a standardized experimental protocol is recommended.
Objective: To determine the equilibrium solubility of this compound in various solvents at different temperatures.
Materials:
-
This compound
-
A range of solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, acetonitrile, DMSO, chloroform, dichloromethane)
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Validated analytical method for quantification (e.g., HPLC-UV)
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of each solvent in a sealed vial.
-
Equilibrate the vials in a shaking incubator at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Processing:
-
After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant.
-
-
Quantification:
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound using a validated HPLC-UV method.
-
-
Data Analysis:
-
Calculate the solubility in mg/mL or mol/L.
-
Repeat the experiment at different temperatures to assess the temperature dependence of solubility.
-
Stability Profile and Degradation Pathways
The α,β-unsaturated carbonyl moiety in the chalcone backbone is a key reactive center, making it susceptible to various degradation mechanisms.[9]
Predicted Degradation Pathways for this compound:
-
Hydrolysis: The ester-like methylenedioxy groups could be susceptible to hydrolysis under strong acidic or basic conditions, leading to the formation of catechol moieties. The core chalcone structure may also undergo degradation.
-
Oxidation: The double bond in the α,β-unsaturated carbonyl system and the electron-rich aromatic rings are potential sites for oxidation.
-
Photodegradation: The extended conjugated system in chalcones absorbs UV radiation, which can lead to photochemical reactions, including isomerization (cis-trans) and degradation.
Forced Degradation Studies:
Forced degradation studies are essential to identify potential degradation products and establish a stability-indicating analytical method. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions.
Experimental Workflow for Forced Degradation Studies:
Caption: Workflow for forced degradation studies.
Detailed Protocol for Forced Degradation Studies:
Objective: To investigate the stability of this compound under various stress conditions and to identify its degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade solvents
-
HPLC-UV/DAD system
-
LC-MS system for identification of degradation products
Methodology:
-
Acid Hydrolysis: Dissolve the compound in a suitable solvent and add an equal volume of 1M HCl. Heat the solution at 60-80°C for a specified period. Withdraw samples at different time points, neutralize, and analyze by HPLC.
-
Base Hydrolysis: Dissolve the compound in a suitable solvent and add an equal volume of 0.1M NaOH. Keep the solution at room temperature. Withdraw samples at different time points, neutralize, and analyze by HPLC.
-
Oxidative Degradation: Dissolve the compound in a suitable solvent and add a solution of 3-30% hydrogen peroxide. Keep the solution at room temperature and protected from light. Analyze samples at different time points by HPLC.
-
Thermal Degradation: Subject the solid compound and a solution of the compound to dry heat (e.g., 80°C) for a specified duration. Analyze the samples by HPLC.
-
Photostability: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark. Analyze both samples by HPLC.
Data Analysis:
-
Monitor the decrease in the peak area of the parent compound and the formation of new peaks corresponding to degradation products.
-
Use a diode array detector (DAD) to check for peak purity.
-
Utilize LC-MS to determine the mass of the degradation products and propose their structures.
Analytical Methodologies
A robust and validated analytical method is crucial for the accurate quantification of this compound in solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed technique for the analysis of chalcones.
Proposed HPLC Method Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with 0.1% formic acid or phosphoric acid to improve peak shape).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by measuring the UV spectrum of this compound (typically in the range of 300-400 nm for chalcones).
-
Column Temperature: 25-30°C
-
Injection Volume: 10-20 µL
Method Validation:
The analytical method should be validated according to ICH guidelines to ensure it is fit for its intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., degradation products, impurities).
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of this compound. While specific experimental data for this compound is limited, the provided information, based on the broader class of chalcones, offers valuable predictive insights. The detailed experimental protocols for determining solubility and conducting forced degradation studies are designed to be robust and adhere to scientific best practices. By following these guidelines, researchers can generate reliable data to support the development and application of this compound in their respective fields. Further experimental investigation is encouraged to build a more complete and specific physicochemical profile of this promising molecule.
References
- Forced Degradation Studies on Agents of Therapeutic Interest. (n.d.). Sciforum.
- The solubility and stability of heterocyclic chalcones compared with trans-chalcone. (2020).
- This compound CAS#: 76530-89-7; ChemWhat Code: 1133655. (n.d.).
- Methylenedioxychalcone. (n.d.). PubChem.
- Al-Amiery, A. A., Al-Majedy, Y. K., Kadhum, A. A. H., & Mohamad, A. B. (2021). Docking studies, synthesis, characterization, and cytotoxicity activity of new bis-chalcones derivatives. Biomedical Research and Therapy, 8(4), 4435-4447.
- The Effect of 3′,4′-Methylenedioxychalcone Derivatives on Mycelial Growth and Conidial Germination of Monilinia fructicola: An In Silico and In Vitro Study. (2023). Agriculture, 13(5), 983.
- Varakutin, S. N., Novikov, V. V., Dudkin, S. V., Fedorov, A. Y., Shubina, M. E., Popov, A. V., ... & Lesovaya, E. A. (2023). Synthesis of chalcones with methylenedioxymethoxy fragments based on plant metabolites and study of their antiproliferative properties. Russian Chemical Bulletin, 72(7), 1633-1649.
- This compound. (n.d.). Santa Cruz Biotechnology.
- Pereira, R., Silva, A. M. S., Ribeiro, D., Silva, V. L. M., & Fernandes, E. (2023). Bis-Chalcones: A Review On Synthetic Methodologies And Anti Inflammatory. European Journal of Medicinal Chemistry, 252, 115280.
- Docking studies, synthesis, characterization, and cytotoxicity activity of new bis-chalcones derivatives. (2021). Biomedical Research and Therapy, 8(4), 4435-4447.
- This compound. (n.d.). Coompo Research Chemicals.
- Bis-Chalcones: Recent Reports of Their Diverse Applications in Biological and M
- Cas 76530-89-7,this compound. (n.d.). LookChem.
- Progress of isolation, chemical synthesis and biological activities of natural chalcones bearing 2-hydroxy-3-methyl-3-butenyl group. (2022). Frontiers in Chemistry, 10, 961084.
- Bis-chalcones: A review of synthetic methodologies and anti-inflammatory effects. (2023). European Journal of Medicinal Chemistry, 252, 115280.
- Chemistry and synthetic methodologies of chalcones and their derivatives: A review. (2023). Results in Chemistry, 5, 100801.
- 76530-89-7, this compound Formula. (n.d.). ECHEMI.
- This compound. (n.d.). ChemicalBook.
- 76530-89-7(this compound) Product Description. (n.d.). ChemicalBook.
- Synthesis of bis-Chalcones Based on Green Chemistry Strategies and Their Cytotoxicity Toward Human MeWo and A375 Melanoma Cell Lines. (2024). Molecules, 29(21), 5037.
- 3',4'-methylenedioxy chalcone derivatives, as well as preparation method and application thereof to tumor suppression. (2016).
- Bis-Chalcones: Recent Reports of Their Diverse Applications in Biological and M
- 4'-METHYL-3,4-(METHYLENEDIOXY)CHALCONE AldrichCPR. (n.d.). Sigma-Aldrich.
- Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico, and Mechanistic Studies. (2024). ACS Omega, 9(24), 27315–27331.
- 3,4-(Methylenedioxy)chalcone. (n.d.). SpectraBase.
Sources
- 1. Cas 76530-89-7,this compound | lookchem [lookchem.com]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. Bis-Chalcones: Recent Reports of Their Diverse Applications in Biological and Material Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemwhat.com [chemwhat.com]
- 6. echemi.com [echemi.com]
- 7. This compound | 76530-89-7 - Coompo [coompo.com]
- 8. The solubility and stability of heterocyclic chalcones compared with trans-chalcone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sciforum.net [sciforum.net]
An In-depth Technical Guide to Bis(3,4-methylenedioxy)chalcone: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Architectural Allure of Chalcones and the Promise of Bis-aromatic Scaffolds
Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] This versatile scaffold is a cornerstone in medicinal chemistry, with both natural and synthetic chalcones exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[2][3] The reactivity of the α,β-unsaturated ketone moiety, which can act as a Michael acceptor, is central to their biological mechanism, allowing for interaction with biological nucleophiles like cysteine residues in proteins.[2][4]
"Bis-chalcones," which feature two chalcone units, represent an intriguing evolution of this chemical motif. These molecules have garnered significant attention for their potential to exhibit enhanced or novel biological activities compared to their monomeric counterparts.[1][2] This guide provides a comprehensive technical overview of a specific derivative, Bis(3,4-methylenedioxy)chalcone, focusing on its synthesis, characterization, and prospective therapeutic applications. The presence of the 3,4-methylenedioxy group, a common substituent in pharmacologically active natural products, further enhances the potential of this molecule.
Synthesis of this compound: A Methodical Approach via Claisen-Schmidt Condensation
The most prevalent and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic ketone and an aromatic aldehyde.[5][6] In the case of this compound, the synthesis involves the reaction of 3,4-methylenedioxyacetophenone and 3,4-methylenedioxybenzaldehyde (piperonal).
Reaction Mechanism
The base-catalyzed Claisen-Schmidt condensation for the synthesis of this compound proceeds through the following key steps:
-
Enolate Formation: A strong base, such as potassium hydroxide (KOH), abstracts an acidic α-hydrogen from 3,4-methylenedioxyacetophenone to form a resonance-stabilized enolate ion.
-
Nucleophilic Attack: The enolate ion, acting as a nucleophile, attacks the electrophilic carbonyl carbon of 3,4-methylenedioxybenzaldehyde, leading to the formation of a tetrahedral intermediate.
-
Protonation: The resulting alkoxide intermediate is protonated by the solvent (e.g., ethanol) to yield a β-hydroxy ketone (aldol addition product).
-
Dehydration: This aldol adduct readily undergoes base-catalyzed dehydration to form the thermodynamically stable α,β-unsaturated ketone, this compound, driven by the formation of an extended conjugated system.
Caption: Mechanism of Claisen-Schmidt Condensation.
Experimental Protocol: A Step-by-Step Guide
The following protocol outlines a standard laboratory procedure for the synthesis of this compound.
Materials:
-
3,4-Methylenedioxyacetophenone
-
3,4-Methylenedioxybenzaldehyde (Piperonal)
-
Potassium Hydroxide (KOH)
-
Ethanol (95%)
-
Distilled Water
-
Dilute Hydrochloric Acid (HCl)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of 3,4-methylenedioxyacetophenone and 3,4-methylenedioxybenzaldehyde in ethanol.
-
Cool the mixture in an ice bath while stirring.
-
Prepare a solution of potassium hydroxide in ethanol and add it dropwise to the reaction mixture, maintaining a low temperature.
-
After the addition is complete, allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[7]
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl to a neutral pH.[7]
-
The precipitated solid product is then collected by vacuum filtration, washed with cold water, and dried.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.
Characterization of this compound
The structure of the synthesized this compound can be confirmed using various spectroscopic techniques.
| Spectroscopic Data | Expected Characteristics |
| ¹H NMR | Signals corresponding to the aromatic protons of the two methylenedioxyphenyl rings, the vinyl protons of the α,β-unsaturated system (with a coupling constant of ~15-16 Hz indicating a trans configuration), and the protons of the methylenedioxy groups.[8] |
| ¹³C NMR | Resonances for the carbonyl carbon (typically around 188-190 ppm), the α- and β-carbons of the enone system, and the carbons of the two aromatic rings and the methylenedioxy groups.[8] |
| FT-IR | A strong absorption band for the carbonyl group (C=O) of the α,β-unsaturated ketone (around 1650-1670 cm⁻¹), and characteristic bands for the aromatic C=C stretching and the C-O-C stretching of the methylenedioxy groups.[5] |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of this compound (C₁₇H₁₂O₅, MW: 296.28 g/mol ).[9][10] |
Potential Biological Activities and Therapeutic Applications
While specific studies on this compound are emerging, the broader class of chalcones and bis-chalcones demonstrates a wide array of biological activities, suggesting promising therapeutic potential for this derivative.
Anticancer Activity
Chalcones and bis-chalcones have shown significant potential as anticancer agents.[4][11] Their mechanisms of action are diverse and include the induction of apoptosis, inhibition of cell proliferation, and disruption of microtubule formation.[12] A patent has been filed for 3',4'-methylenedioxy chalcone derivatives, indicating their potential as tumor-suppressing agents.[13] Studies on other bis-chalcones have demonstrated cytotoxicity against various cancer cell lines, including breast cancer (MCF-7), with some derivatives showing more potent activity than the reference drug tamoxifen.[4][14]
Caption: Potential Anticancer Mechanisms of Action.
Anti-inflammatory Activity
Inflammation is a key factor in many chronic diseases. Chalcones have been identified as potent anti-inflammatory agents.[15][16][17] Their mechanisms often involve the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), as well as the modulation of inflammatory signaling pathways such as NF-κB.[15][18] The anti-inflammatory potential of bis-chalcones is an active area of research, with some studies suggesting they may have advantages over their mono-chalcone counterparts.[2][17]
Antimicrobial Activity
The rise of antibiotic resistance necessitates the development of new antimicrobial agents. Chalcones have demonstrated activity against a range of bacteria and fungi.[3][19] A study on 3',4'-methylenedioxychalcone derivatives showed strong antifungal activity against Monilinia fructicola, a plant pathogen.[20] This suggests that this compound could also possess valuable antimicrobial properties.
Future Directions and Conclusion
This compound is a molecule of significant interest, standing at the intersection of the well-established pharmacological importance of the chalcone scaffold and the enhanced potential of bis-aromatic structures. While direct and extensive research on this specific compound is still growing, the existing literature on related chalcones and bis-chalcones provides a strong foundation for its further investigation.
Future research should focus on:
-
Comprehensive Biological Screening: Evaluating the cytotoxic, anti-inflammatory, and antimicrobial activities of pure this compound against a wide panel of cell lines and microbial strains.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which this compound exerts its biological effects.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its potency and selectivity.
-
In Vivo Efficacy and Safety Profiling: Assessing the therapeutic potential and toxicological profile of this compound in animal models.
References
- Ahmed, K., & Al-Amiery, A. (2021). Docking studies, synthesis, characterization, and cytotoxicity activity of new bis-chalcones derivatives. Biomedical Research and Therapy, 8(4), 4294-4306.
- Biomedical Research and Therapy. (2021).
- Al-Ghorbani, M., et al. (2022). Antioxidant, Antimicrobial, Cytotoxicity, and Larvicidal Activities of Selected Synthetic Bis-Chalcones. Molecules, 27(23), 8209.
- Gendek, M., et al. (2022). Synthesis of bis-Chalcones Based on Green Chemistry Strategies and Their Cytotoxicity Toward Human MeWo and A375 Melanoma Cell Lines. Molecules, 27(21), 7485.
- Polo, E., et al. (2023). Bis-Chalcones: A Review On Synthetic Methodologies And Anti Inflammatory. European Journal of Medicinal Chemistry, 252, 115280.
- The Royal Society of Chemistry. (n.d.). Synthesis of chalcone.
- de Oliveira, G. G., et al. (2021). Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus. Applied Microbiology and Biotechnology, 105(14-15), 5639-5653.
- Kumar, A., et al. (2024).
- Zare-Zardini, H., et al. (2013). Cytotoxicity of Selected Novel Chalcone Derivatives on Human Breast, Lung and Hepatic Carcinoma Cell Lines. Iranian Journal of Pharmaceutical Research, 12(3), 431-439.
- Li, R., et al. (2024).
- Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characteriz
- BenchChem. (n.d.).
- Gendek, M., et al. (2022). Synthesis of bis-Chalcones Based on Green Chemistry Strategies and Their Cytotoxicity Toward Human MeWo and A375 Melanoma Cell Lines. PubMed.
- Li, R., et al. (2024).
- Viana, G. S., et al. (2003).
- Polo, E., et al. (2023).
- Nsomue, J. M., et al. (2022). Synthesis, In-vitro antibacterial and antioxidant activity of chalcone derivatives. GSC Biological and Pharmaceutical Sciences, 21(03), 021-030.
- Olender, D., et al. (2024). Bis-chalcones obtained via one-pot synthesis as the anti-neurodegenerative agents and their effect on the HT-22 cell line. Heliyon, 10(3), e24945.
- ResearchGate. (n.d.). Synthesis of Bis-Chalcone Groups.
- SpectraBase. (n.d.). 3,4-(Methylenedioxy)chalcone.
- R Discovery. (n.d.). Synthesis, Characterization and Evaluation of Antimicrobial and Antioxidant Activities of Novel Chalcone Scaffolds.
- López-Mata, M. A., et al. (2023). The Effect of 3′,4′-Methylenedioxychalcone Derivatives on Mycelial Growth and Conidial Germination of Monilinia fructicola: An In Silico and In Vitro Study. Molecules, 28(14), 5480.
- Google Patents. (n.d.).
- YouTube. (2024, February 10).
- MDPI. (n.d.).
- Advanced Journal of Chemistry, Section A. (n.d.). Ultrasonic-Assisted Synthesis of 3,4-Dimethoxy Chalcone Derivatives and Their Antibacterial Activities.
- BenchChem. (n.d.).
- Santa Cruz Biotechnology. (n.d.). This compound.
- ChemWhat. (n.d.). This compound CAS#: 76530-89-7.
Sources
- 1. Bis-Chalcones: Recent Reports of Their Diverse Applications in Biological and Material Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 5. scispace.com [scispace.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. ajchem-a.com [ajchem-a.com]
- 9. scbt.com [scbt.com]
- 10. chemwhat.com [chemwhat.com]
- 11. Synthesis of bis-Chalcones Based on Green Chemistry Strategies and Their Cytotoxicity Toward Human MeWo and A375 Melanoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity of Selected Novel Chalcone Derivatives on Human Breast, Lung and Hepatic Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CN105968084A - 3',4'-methylenedioxy chalcone derivatives, as well as preparation method and application thereof to tumor suppression - Google Patents [patents.google.com]
- 14. bmrat.org [bmrat.org]
- 15. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Synthesis and anti-inflammatory activity of chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Bis-chalcones: A review of synthetic methodologies and anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antioxidant, Antimicrobial, Cytotoxicity, and Larvicidal Activities of Selected Synthetic Bis-Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Synthesis of Bis(3,4-methylenedioxy)chalcone via Claisen-Schmidt Condensation
Abstract
This document provides a comprehensive guide for the synthesis of Bis(3,4-methylenedioxy)chalcone, a compound of significant interest in medicinal chemistry, particularly for its potential applications in the study of amyloid diseases. The protocol herein details the Claisen-Schmidt condensation, a reliable and efficient base-catalyzed reaction for forming the requisite α,β-unsaturated ketone scaffold. We will explore the underlying reaction mechanism, provide a detailed step-by-step experimental procedure, discuss optimization strategies, and offer troubleshooting guidance to ensure a high-yield, high-purity synthesis suitable for research and drug development professionals.
Introduction: The Significance of the Chalcone Scaffold
Chalcones are a class of open-chain flavonoids characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. This structural motif is a pivotal precursor in the biosynthesis of various flavonoids and isoflavonoids. Both natural and synthetic chalcones have garnered substantial interest due to a wide array of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. The biological versatility is largely attributed to the reactive α,β-unsaturated ketone moiety, which can act as a Michael acceptor.
This compound (also known as 1,3-Bis(1,3-benzodioxol-5-yl)-2-propen-1-one; CAS No. 76530-89-7) is a specific derivative noted for its use in studying synucleinopathies and amyloid-related conditions such as Alzheimer's, Parkinson's disease, and type 2 diabetes. The most common and effective method for its synthesis is the Claisen-Schmidt condensation, a robust carbon-carbon bond-forming reaction.
Reaction Scheme & Mechanism
The Claisen-Schmidt condensation is a specific type of crossed-aldol condensation.[1] It occurs between an aromatic ketone with α-hydrogens and an aromatic aldehyde that lacks them, preventing self-condensation of the aldehyde.[1] The reaction proceeds via a three-step base-catalyzed mechanism.
Caption: Overall reaction for the synthesis of this compound.
Mechanistic Steps:
-
Enolate Formation: The hydroxide ion (⁻OH) from the base catalyst abstracts an acidic α-hydrogen from the 3',4'-methylenedioxyacetophenone. This deprotonation forms a resonance-stabilized enolate ion, which is a potent nucleophile.
-
Nucleophilic Attack: The newly formed enolate attacks the electrophilic carbonyl carbon of the 3,4-methylenedioxybenzaldehyde (piperonal). This step results in the formation of an intermediate alkoxide.
-
Dehydration: The alkoxide is protonated by water (formed in the first step) to yield a β-hydroxy ketone (aldol adduct). This adduct readily undergoes base-catalyzed dehydration, eliminating a water molecule to form the final, highly conjugated, and thermodynamically stable α,β-unsaturated ketone—the chalcone.
Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.
Detailed Experimental Protocol
This protocol outlines a standard and widely used laboratory method for the synthesis of this compound.
3.1 Materials & Equipment
| Reagents & Chemicals | Equipment |
| 3,4-Methylenedioxybenzaldehyde (Piperonal) | Round-bottom flask (100 mL) |
| 3',4'-Methylenedioxyacetophenone | Magnetic stirrer and stir bar |
| Sodium Hydroxide (NaOH) pellets or flakes | Beaker (400 mL) |
| Ethanol (95% or absolute) | Buchner funnel and filter paper |
| Hydrochloric Acid (HCl), dilute (e.g., 1M) | Vacuum filtration apparatus |
| Deionized Water | Ice bath |
| Crushed Ice | pH paper or meter |
3.2 Step-by-Step Procedure
-
Reactant Dissolution: In a 100 mL round-bottom flask, dissolve 3',4'-methylenedioxyacetophenone (1.0 eq) and 3,4-methylenedioxybenzaldehyde (1.0 eq) in 30-50 mL of ethanol. Stir the mixture using a magnetic stirrer until all solids are completely dissolved.
-
Cooling: Place the flask in an ice bath and allow the solution to cool to below 10°C with continuous stirring.
-
Catalyst Addition: Prepare a solution of NaOH (2.0 eq) in approximately 10 mL of water. Add this NaOH solution dropwise to the stirred ethanolic mixture over 15-20 minutes. Causality: A slow, dropwise addition while cooling is crucial to prevent side reactions, such as the Cannizzaro reaction of the aldehyde, and to control the exothermic nature of the condensation, thereby maximizing the yield of the desired chalcone.
-
Reaction: After the complete addition of the base, remove the flask from the ice bath and continue stirring at room temperature for 2-4 hours. The solution will typically become turbid and a yellow precipitate will form. The reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
Product Isolation: Once the reaction is complete (as indicated by TLC showing consumption of the starting materials), pour the reaction mixture into a 400 mL beaker containing approximately 200 g of crushed ice.
-
Neutralization: While stirring, slowly acidify the iced mixture with dilute HCl until the pH is neutral (pH ~7). This step neutralizes the excess NaOH catalyst and ensures complete precipitation of the chalcone product.
-
Filtration and Washing: Collect the precipitated solid product by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with copious amounts of cold deionized water until the filtrate is neutral to pH paper. This removes any residual acid, base, and inorganic salts.
-
Drying and Purification: Allow the product to air-dry on the filter paper. The crude product is often of high purity. For applications requiring higher purity, the chalcone can be recrystallized from ethanol. Dissolve the crude solid in a minimum amount of hot ethanol and allow it to cool slowly to form pure crystals.
Data Summary and Troubleshooting
4.1 Quantitative Data Summary
The following table provides a representative summary of the reactants and conditions for this synthesis.
| Parameter | Value/Compound | Molar Mass ( g/mol ) | Moles (Example) | Mass (Example) |
| Ketone | 3',4'-Methylenedioxyacetophenone | 164.16 | 0.01 mol (1.0 eq) | 1.64 g |
| Aldehyde | 3,4-Methylenedioxybenzaldehyde | 150.13 | 0.01 mol (1.0 eq) | 1.50 g |
| Catalyst | Sodium Hydroxide (NaOH) | 40.00 | 0.02 mol (2.0 eq) | 0.80 g |
| Solvent | Ethanol (95%) | - | - | 30-50 mL |
| Reaction Time | Room Temperature | - | - | 2-4 hours |
| Expected Yield | This compound | 296.28 | - | 75-90% |
4.2 Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | - Incomplete reaction. - Catalyst neutralized or insufficient. - Reactants are impure. | - Extend the reaction time and monitor by TLC. - Ensure all glassware is dry and reagents are pure. Consider adding slightly more catalyst if the reaction stalls. - Verify the purity of starting materials using appropriate analytical techniques. |
| Oily Product / Failure to Solidify | - Impurities present. - Incomplete neutralization. | - Ensure the mixture is thoroughly neutralized to pH 7. - Try scratching the inside of the beaker with a glass rod to induce crystallization. - If it remains an oil, attempt purification via column chromatography (e.g., silica gel with hexane/ethyl acetate eluent). |
| Multiple Spots on TLC | - Side reactions due to high temperature. - Self-condensation of the ketone. | - Maintain a low temperature (<25°C) during the dropwise addition of the base. - Ensure the aldehyde is present in a slight excess or equimolar amount to favor the crossed condensation. |
Conclusion
The Claisen-Schmidt condensation offers a straightforward, scalable, and efficient pathway for the synthesis of this compound. By carefully controlling reaction parameters such as temperature, stoichiometry, and reaction time, researchers can consistently achieve high yields of this valuable compound. The protocol described provides a self-validating system, from reaction setup to purification, enabling its reliable application in medicinal chemistry and drug discovery pipelines.
References
- PraxiLabs. Claisen Schmidt Reaction (Mixed Aldol Condensation). PraxiLabs. [URL: https://praxilabs.
- Wikipedia. Claisen condensation. Wikipedia. [URL: https://en.wikipedia.
- ResearchGate. Mechanism of base-catalyzed Claisen-Schmidt condensation. ResearchGate. [URL: https://www.researchgate.
- Chemistry Steps. Claisen Condensation Reaction Mechanism. Chemistry Steps. [URL: https://www.chemistrysteps.
- BYJU'S. Claisen Condensation Mechanism. BYJU'S. [URL: https://byjus.
- Ghoneim, A., et al. Synthesis of bis chalcones and transformation into bis heterocyclic compounds with expected antimicrobial activity. Indian Journal of Chemistry, Sec B. [URL: https://nopr.niscpr.res.in/handle/123456789/58474]
- BenchChem. 3-(1,3-Benzodioxol-5-yl)-1-phenyl-2-propen-1-one. BenchChem. [URL: https://www.benchchem.com/product/b201977]
- Wikipedia. Claisen–Schmidt condensation. Wikipedia. [URL: https://en.wikipedia.
- SynArchive. Claisen-Schmidt Condensation. SynArchive. [URL: https://www.synarchive.
- National Institutes of Health. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9221800/]
- BenchChem. Application Notes: Synthesis of Chalcones via Claisen-Schmidt Condensation. BenchChem. [URL: https://www.benchchem.
- ChemicalBook. Understanding 1,3-Benzodioxole. ChemicalBook. [URL: https://www.chemicalbook.com/article/understanding-1-3-benzodioxole.htm]
- The Royal Society of Chemistry. Preparation of chalcone and its further Robinson annulation with ethyl acetoacetate. The Royal Society of Chemistry. [URL: https://edu.rsc.
- ScholarWorks at WMU. Synthesis of Biologically Active Substituted Chalcones. Western Michigan University. [URL: https://scholarworks.wmich.edu/masters_theses/3714]
- Santa Cruz Biotechnology. This compound. Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/bis-3-4-methylenedioxy-chalcone-76530-89-7]
- PrepChem.com. Synthesis of 2-(1,3-Benzodioxol-5-yl)propene. PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-2-1-3-benzodioxol-5-yl-propene]
- National Institutes of Health. Synthesis of bis-Chalcones Based on Green Chemistry Strategies and Their Cytotoxicity Toward Human MeWo and A375 Melanoma Cell Lines. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8583494/]
- MDPI. N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide. MDPI. [URL: https://www.mdpi.com/1422-8599/2017/4/M958]
- National Institutes of Health. Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8870198/]
Sources
Mastering the Purification of Bis(3,4-methylenedioxy)chalcone: A Guide to Recrystallization and Chromatography
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Importance of Purity for a Bioactive Scaffold
This guide provides detailed application notes and protocols for the two most effective and commonly employed purification techniques for Bis(3,4-methylenedioxy)chalcone: recrystallization and column chromatography. The methodologies are presented with a focus on the underlying scientific principles, empowering researchers to not only follow the protocols but also to adapt and troubleshoot them effectively.
Strategic Purification: Choosing the Right Path
The choice between recrystallization and chromatography depends on the scale of the purification, the nature of the impurities, and the desired final purity. Recrystallization is often a more straightforward and economical method for removing small amounts of impurities from a solid compound, especially at a larger scale.[5] Column chromatography, on the other hand, offers higher resolution and is ideal for separating complex mixtures or for purifying smaller quantities of the compound to a very high degree of purity.[6]
Part 1: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds based on their differential solubility in a particular solvent at varying temperatures. The fundamental principle is to dissolve the impure compound in a suitable solvent at an elevated temperature to create a saturated solution. Upon slow cooling, the solubility of the desired compound decreases, leading to the formation of crystals, while the impurities remain dissolved in the solvent.
Causality in Solvent Selection: The Key to Crystalline Purity
The selection of an appropriate solvent is the most critical step for successful recrystallization. An ideal solvent should exhibit the following characteristics:
-
High Solvency at Elevated Temperatures: The solvent should readily dissolve the this compound when heated.
-
Low Solvency at Room Temperature: The compound should be sparingly soluble or insoluble in the cold solvent to ensure maximum recovery of the purified crystals.
-
Inertness: The solvent should not react with the chalcone.
-
Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals.
For chalcones, ethanol and ethanol/water mixtures are commonly employed and serve as an excellent starting point for solvent screening.[9]
Experimental Protocol: Single-Solvent Recrystallization
This protocol outlines the purification of crude this compound using ethanol.
Materials:
-
Crude this compound
-
95% Ethanol
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Boiling chips
-
Büchner funnel and filter flask
-
Vacuum source
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar and add a minimal amount of 95% ethanol. Gently heat the mixture on a hot plate with stirring. Continue to add small portions of hot ethanol until the solid completely dissolves. Avoid adding an excess of solvent to maximize the yield.
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to a gentle boil for a few minutes.
-
Hot Filtration (Optional): If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration using a pre-warmed funnel and receiving flask to remove them.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Complete Crystallization: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold 95% ethanol to remove any residual soluble impurities.
-
Drying: Allow the crystals to air-dry on the filter paper or for a more thorough drying, place them in a desiccator under vacuum.
| Parameter | Recommendation | Rationale |
| Solvent | 95% Ethanol | Chalcones generally exhibit good solubility in hot ethanol and poor solubility in cold ethanol. |
| Cooling Method | Slow cooling to room temperature, followed by an ice bath. | Promotes the formation of large, well-defined crystals and maximizes yield. |
| Washing Solvent | Ice-cold 95% Ethanol | Removes soluble impurities without significantly dissolving the purified crystals. |
Part 2: Purification by Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it. For chalcones, silica gel is a commonly used stationary phase.
Preliminary Analysis: Thin-Layer Chromatography (TLC)
Before performing column chromatography, it is essential to conduct a Thin-Layer Chromatography (TLC) analysis to determine the optimal mobile phase (eluent) for separation. TLC is a rapid and inexpensive method to assess the separation of the desired chalcone from its impurities.[10]
Procedure for TLC Analysis:
-
Spotting: Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., ethyl acetate or dichloromethane). Using a capillary tube, spot the mixture onto a silica gel TLC plate. It is also beneficial to spot the starting materials as references.
-
Development: Place the TLC plate in a developing chamber containing a shallow pool of the chosen solvent system. A common starting point for chalcones is a mixture of hexane and ethyl acetate (e.g., 9:1 or 4:1 v/v).[6][11]
-
Visualization: After the solvent front has moved up the plate, remove it and visualize the separated spots under a UV lamp (254 nm), as chalcones are typically UV-active.[10]
-
Optimization: The ideal mobile phase will show good separation between the spot corresponding to this compound and any impurity spots. Adjust the polarity of the mobile phase by varying the ratio of hexane to ethyl acetate to achieve an Rf value of approximately 0.2-0.4 for the target compound, which is optimal for column chromatography.
Experimental Protocol: Silica Gel Column Chromatography
This protocol describes the purification of this compound using a silica gel column.
Materials:
-
Crude this compound
-
Silica gel (60-200 mesh)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
Procedure:
-
Column Packing: Prepare the column by first placing a small plug of cotton or glass wool at the bottom. Add a thin layer of sand. Then, prepare a slurry of silica gel in the chosen mobile phase (determined by TLC) and carefully pour it into the column, avoiding the formation of air bubbles. Allow the silica gel to settle, and then add another thin layer of sand on top.
-
Sample Loading: Dissolve the crude chalcone in a minimum amount of the mobile phase. Carefully load this solution onto the top of the silica gel column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions in separate tubes.
-
Monitoring: Monitor the separation by spotting the collected fractions on TLC plates and visualizing them under UV light.
-
Combining and Evaporation: Combine the fractions that contain the pure this compound. Remove the solvent using a rotary evaporator to obtain the purified compound.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60-200 mesh) | Provides a polar surface for the differential adsorption of compounds. |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 9:1 to 4:1 v/v) | A versatile solvent system where polarity can be fine-tuned for optimal separation. |
| Optimal Rf | 0.2 - 0.4 | Ensures good separation and a reasonable elution time from the column. |
Workflow Visualizations
Conclusion and Best Practices
The successful purification of this compound is a critical step in its journey from synthesis to application. Both recrystallization and column chromatography are powerful techniques that, when applied correctly, can yield a product of high purity. For recrystallization, meticulous solvent selection is paramount. For column chromatography, preliminary TLC analysis is indispensable for achieving efficient separation. By understanding the principles behind these methods and following these detailed protocols, researchers can confidently obtain the high-quality this compound necessary for advancing their scientific investigations.
References
-
ChemWhat. This compound CAS#: 76530-89-7. Available from: [Link]
-
PubChem. Chalcone. National Center for Biotechnology Information. Available from: [Link]
-
Homework.Study.com. What is the melting point of 3,4-methylenedioxy chalcone? Available from: [Link]
- Perjési, P., et al. (2021). Reaction of Chalcones with Cellular Thiols. The Effect of the 4-Substitution of Chalcones and Protonation State of the Thiols on the Addition Process. Diastereoselective Thiol Addition. Molecules, 26(14), 4287.
- The Royal Society of Chemistry. (2017). Preparation of chalcone and its further Robinson annulation with ethyl acetoacetate.
-
Santi, M. D. (2014). Can anyone suggest to me some mobile phase to separate flavanones from chalcones? ResearchGate. Available from: [Link]
- Brahmana, E. M., et al. (2022). The synthesis of chalcone compounds with Cl and Br substituents and their potential anticancer activities against mcf-7 breast cancer cells. Journal of Pharmaceutical Sciences and Research, 15(3), 1982-1989.
-
SpectraBase. 3,4-(Methylenedioxy)chalcone. Available from: [Link]
-
Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry. YouTube. Available from: [Link]
-
PubChem. 3,4-Methylenedioxy-2',4'-dimethoxychalcone. National Center for Biotechnology Information. Available from: [Link]
- Ökten, S., et al. (2012). Spectral Properties of Chalcones II. FABAD Journal of Pharmaceutical Sciences, 37(4), 205-216.
-
de la Torre, M. C., et al. (2024). (E)-1-(Benzo[d][12][13]dioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one. Molbank, 2024(1), M1938.
-
PrepChem.com. Synthesis of 1-(1,3-Benzodioxol-5-yl)-2-methyl-1-propene. Available from: [Link]
- Indiana University East. Recrystallization of Dibenzalacetone.
- Google Patents. (2018). PROCESSES FOR THE PREPARATION OF 1,3-BENZODIOXOLE HETEROCYCLIC COMPOUNDS. WO2018234299A1.
- Li, Y., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Journal of Agricultural and Food Chemistry, 70(25), 7695–7706.
-
SciSpace. Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. Available from: [Link]
-
Wikipedia. Claisen–Schmidt condensation. Available from: [Link]
- Journal of Chemical and Pharmaceutical Research. (2013). The Influence of Nitro Group on Synthesis. JOCPR, 5(1), 132-136.
Sources
- 1. scbt.com [scbt.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scispace.com [scispace.com]
- 4. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. rsc.org [rsc.org]
- 7. homework.study.com [homework.study.com]
- 8. Page loading... [wap.guidechem.com]
- 9. Reaction of Chalcones with Cellular Thiols. The Effect of the 4-Substitution of Chalcones and Protonation State of the Thiols on the Addition Process. Diastereoselective Thiol Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Bot Verification [rasayanjournal.co.in]
- 12. chemwhat.com [chemwhat.com]
- 13. Chalcone | C15H12O | CID 637760 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: A Detailed Protocol for In Vitro Cytotoxicity Assessment of Bis(3,4-methylenedioxy)chalcone Using Tetrazolium-Based Assays
Introduction: The Therapeutic Potential of Chalcones in Oncology
Chalcones, characterized by their 1,3-diaryl-2-propen-1-one backbone, are a class of flavonoids abundantly found in plants and are precursors to a wide array of bioactive molecules.[1] Their straightforward synthesis and versatile chemical structure have made them a focal point in medicinal chemistry, leading to the development of numerous derivatives with significant biological activities.[1][2] A particularly compelling area of research is the anticancer potential of chalcones, which have demonstrated the ability to modulate multiple pathways involved in tumorigenesis, including the induction of apoptosis, cell cycle arrest, and regulation of inflammatory and immunomodulatory mediators.[1] Bis-chalcones, which feature two chalcone units within a single molecule, have shown enhanced cytotoxic effects against various cancer cell lines, including breast, colon, and melanoma.[3][4] This application note focuses on Bis(3,4-methylenedioxy)chalcone, a specific derivative, and provides a detailed guide for evaluating its cytotoxic properties in vitro.
The core of this guide is the application of tetrazolium-based colorimetric assays, such as MTT and XTT, which are foundational methods in drug discovery and toxicology for quantifying cell viability and proliferation.[5] These assays provide a robust and high-throughput-compatible means to determine the concentration-dependent effects of novel compounds like this compound on cancer cell lines.
Mechanism of Action: How Chalcones Exert Anti-Tumor Activity
The anticancer effects of chalcones are multifaceted.[1] The presence of an α,β-unsaturated carbonyl group allows these molecules to act as Michael acceptors, enabling them to interact with nucleophilic groups, such as the sulfhydryl groups in cysteine residues of various proteins.[6] This reactivity is believed to be a key contributor to their broad biological activities.[6] Studies have shown that chalcone derivatives can induce apoptosis through both intrinsic (mitochondrial) and extrinsic pathways, often involving the activation of caspases 3 and 9.[1] Furthermore, many chalcones can arrest the cell cycle, typically at the G2/M phase, by interfering with microtubule polymerization, a mechanism shared with established chemotherapeutic agents.[1][6]
dot graph TD; A[this compound] --> B{Cancer Cell}; B --> C[Induction of Apoptosis]; B --> D[Cell Cycle Arrest at G2/M]; B --> E[Inhibition of Angiogenesis]; C --> F[Caspase Activation]; D --> G[Microtubule Disruption]; F --> H[Cell Death]; G --> H; E --> I[Inhibition of Tumor Growth];
end end
Figure 1: Simplified overview of the anticancer mechanisms of chalcones.
Principle of Tetrazolium-Based Cytotoxicity Assays
Both MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are reliable methods for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8]
-
MTT Assay: This assay is predicated on the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[9] The resulting formazan crystals are then solubilized, and the absorbance of the solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.[7][10]
-
XTT Assay: Similar to the MTT assay, the XTT assay also involves the reduction of a tetrazolium salt to a formazan product by metabolically active cells.[8] However, the formazan produced in the XTT assay is water-soluble, which eliminates the need for a solubilization step, thereby simplifying the protocol.[11]
dot graph LR; subgraph "MTT Assay Workflow" A[Living Cells] --> B(Add MTT Reagent); B --> C{Incubation}; C --> D[Mitochondrial Dehydrogenases Reduce MTT]; D --> E[Insoluble Purple Formazan]; E --> F(Add Solubilizing Agent); F --> G[Measure Absorbance]; end
end end
Figure 2: Comparison of MTT and XTT assay workflows.
Detailed Experimental Protocols
PART A: Cell Culture and Seeding
-
Cell Line Selection: Choose appropriate human cancer cell lines for the study. Examples from literature on chalcone cytotoxicity include MCF-7 (breast), A549 (lung), PC3 (prostate), and HT-29 (colorectal).[2] It is also advisable to include a non-cancerous cell line (e.g., WRL-68, a normal liver cell line) to assess selective cytotoxicity.[2]
-
Cell Culture: Culture the selected cell lines in their recommended media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding:
-
Harvest cells that are in the exponential growth phase using trypsin-EDTA.
-
Perform a cell count using a hemocytometer or an automated cell counter to determine cell viability and concentration.
-
Dilute the cell suspension to the desired seeding density (typically 5 x 10³ to 1 x 10⁴ cells per well for a 96-well plate). The optimal seeding density should be determined empirically for each cell line to ensure they are in a logarithmic growth phase during the assay.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with media only to serve as a background control.
-
Incubate the plate for 24 hours to allow for cell attachment.[7]
-
PART B: Compound Preparation and Treatment
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Serial Dilutions: Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for treatment. It is crucial to ensure that the final concentration of DMSO in the wells does not exceed a level that is toxic to the cells (typically <0.5%).
-
Cell Treatment:
-
After the 24-hour incubation period for cell attachment, carefully remove the old media from the wells.
-
Add 100 µL of the prepared compound dilutions to the respective wells.
-
Include a vehicle control group (cells treated with the same concentration of DMSO as the highest compound concentration) and an untreated control group (cells in fresh media).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
PART C: MTT Assay Protocol
-
MTT Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).[10] Filter sterilize the solution and store it protected from light at 4°C.
-
MTT Addition: At the end of the treatment period, add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified incubator.[12] During this time, viable cells will convert the MTT into formazan crystals.
-
Formazan Solubilization:
-
Carefully remove the MTT-containing medium from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[9]
-
Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
PART D: XTT Assay Protocol
-
XTT Reagent Preparation: Prepare the XTT working solution immediately before use by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.[8][13]
-
XTT Addition: At the end of the treatment period, add 50 µL of the freshly prepared XTT working solution to each well.[8][13]
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified incubator.[14]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength between 450 and 500 nm using a microplate reader.[8] A reference wavelength of 630-690 nm can be used for background correction.
Data Analysis and Interpretation
-
Background Subtraction: Subtract the average absorbance of the media-only wells from the absorbance values of all other wells.
-
Calculation of Cell Viability: Express the viability of the treated cells as a percentage of the viability of the untreated control cells using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is the concentration of the compound that reduces cell viability by 50%. This value can be determined by plotting a dose-response curve with the compound concentration on the x-axis and the percentage of cell viability on the y-axis. Non-linear regression analysis can then be used to calculate the IC50 value.
Expected Results and Data Presentation
The results of the cytotoxicity assay can be presented in a table summarizing the IC50 values of this compound against the tested cell lines.
| Cell Line | Cancer Type | IC50 (µM) after 48h Treatment |
| MCF-7 | Breast Adenocarcinoma | Hypothetical Value |
| A549 | Lung Adenocarcinoma | Hypothetical Value |
| PC3 | Prostate Cancer | Hypothetical Value |
| HT-29 | Colorectal Adenocarcinoma | Hypothetical Value |
| WRL-68 | Normal Liver | Hypothetical Value |
Table 1: Hypothetical IC50 values for this compound against various cell lines.
Trustworthiness and Self-Validating System
To ensure the reliability and reproducibility of the results, the following quality control measures should be implemented:
-
Replicates: Each experimental condition (compound concentration, controls) should be performed in at least triplicate.
-
Controls: The inclusion of positive (a known cytotoxic agent), negative (untreated), and vehicle controls is essential for validating the assay performance.
-
Cell Health: Regularly monitor the morphology and growth characteristics of the cell lines to ensure they are healthy and free from contamination.
-
Assay Linearity: Confirm that the absorbance signal is linear with the number of cells for each cell line used.
By adhering to these detailed protocols and quality control measures, researchers can confidently assess the in vitro cytotoxic effects of this compound and contribute valuable data to the field of anticancer drug development.
References
-
A Review on Mechanisms of Anti Tumor Activity of Chalcones. (n.d.). Ingenta Connect. Retrieved from [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved from [Link]
-
Chalcone Derivatives: Role in Anticancer Therapy. (n.d.). MDPI. Retrieved from [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]
-
Anticancer Mechanisms of Natural and Synthetic Chalcones. (2022, October 14). Encyclopedia MDPI. Retrieved from [Link]
-
Representative Mechanisms of Anticancer Action of Chalcones. (n.d.). ResearchGate. Retrieved from [Link]
-
Cell Viability Assays. (2013, May 1). NCBI Bookshelf. Retrieved from [Link]
-
Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. (2023, May 10). National Institutes of Health. Retrieved from [Link]
-
XTT Proliferation Assay Protocol. (n.d.). Sandiego. Retrieved from [Link]
-
The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. Retrieved from [Link]
-
MTT assay. (n.d.). Wikipedia. Retrieved from [Link]
-
Synthesis of Chalcones with Anticancer Activities. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Synthesis of bis-Chalcones Based on Green Chemistry Strategies and Their Cytotoxicity Toward Human MeWo and A375 Melanoma Cell Lines. (n.d.). MDPI. Retrieved from [Link]
-
Anticancer activities of novel chalcone and bis-chalcone derivatives. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Docking studies, synthesis, characterization, and cytotoxicity activity of new bis-chalcones derivatives. (2021, April 29). Biomedical Research and Therapy. Retrieved from [Link]
-
Synthesis and biological evaluation of α-methyl-chalcone for anti-cervical cancer activity. (2025, August 6). ResearchGate. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anticancer activities of novel chalcone and bis-chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. clyte.tech [clyte.tech]
- 8. merckmillipore.com [merckmillipore.com]
- 9. MTT assay - Wikipedia [en.wikipedia.org]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. home.sandiego.edu [home.sandiego.edu]
- 14. documents.thermofisher.com [documents.thermofisher.com]
"Bis(3,4-methylenedioxy)chalcone" anti-inflammatory activity assay (e.g., NO inhibition)
Application Note & Protocol
Assessing the Anti-inflammatory Activity of Bis(3,4-methylenedioxy)chalcone via Nitric Oxide Inhibition in Macrophages
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on evaluating the anti-inflammatory potential of this compound. The primary focus is on a detailed protocol for an in vitro nitric oxide (NO) inhibition assay using the lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cell line. This guide explains the scientific rationale behind the methodology, offers step-by-step experimental procedures, and includes protocols for assessing compound cytotoxicity to ensure data integrity.
Introduction: The Therapeutic Potential of Chalcones
Chalcones are a class of flavonoids characterized by an open-chain structure of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] These compounds, found abundantly in plants, have garnered significant scientific interest due to their diverse pharmacological activities, including antioxidant, anticancer, and potent anti-inflammatory properties.[2][3] Bis-chalcones, which feature two chalcone moieties within a single molecule, are being explored for potentially enhanced bioactivities compared to their mono-chalcone counterparts.[4]
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. A key mediator in the inflammatory cascade is nitric oxide (NO), a signaling molecule produced by nitric oxide synthase (NOS) enzymes.[5] While constitutively expressed NOS isoforms are vital for physiological functions, the inducible isoform (iNOS) is upregulated during inflammation by stimuli like lipopolysaccharide (LPS), leading to a massive and sustained production of NO that can cause tissue damage.[5][6] Consequently, the inhibition of iNOS expression or activity is a major target for novel anti-inflammatory agents.[7]
Many chalcone derivatives have been shown to exert their anti-inflammatory effects by suppressing NO production in activated macrophages.[6][8][9] The primary mechanisms often involve the downregulation of iNOS expression, frequently through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a master regulator of inflammatory gene expression.[2][6][10] This application note details a robust and validated workflow to determine if this compound possesses similar NO-inhibitory activity.
Scientific Principle: The NO Inhibition Assay
The assay protocol described herein uses the RAW 264.7 murine macrophage cell line, a well-established model for studying inflammation.[11][12] These cells are stimulated with LPS, a component of the outer membrane of Gram-negative bacteria, which mimics a bacterial infection and triggers a potent inflammatory response.[12] This response includes the robust expression of iNOS and the subsequent production of large amounts of NO.
The core of this assay is to co-incubate the LPS-stimulated cells with varying concentrations of the test compound, this compound. If the compound has anti-inflammatory properties, it will inhibit the production of NO in a dose-dependent manner.
The quantity of NO produced is measured indirectly by quantifying its stable breakdown product, nitrite (NO₂⁻), in the cell culture supernatant.[13][14] This is achieved using the Griess reaction, a simple and sensitive colorimetric assay.[15][16] The Griess reagent converts nitrite into a purple azo compound, and the intensity of the color, measured with a spectrophotometer, is directly proportional to the nitrite concentration.[16]
A critical control in this workflow is the assessment of cell viability. A reduction in NO could simply be a result of compound-induced cell death rather than a specific anti-inflammatory effect. Therefore, a parallel cytotoxicity assay, such as the MTT assay, is essential to validate the results.[11]
Signaling Pathway Overview
LPS initiates the inflammatory cascade by binding to Toll-like receptor 4 (TLR4) on the macrophage surface. This triggers a downstream signaling cascade that culminates in the activation of transcription factors, most notably NF-κB. Activated NF-κB translocates to the nucleus and induces the transcription of numerous pro-inflammatory genes, including Nos2 (the gene encoding iNOS). This compound is hypothesized to interfere with this pathway, leading to reduced iNOS expression and, consequently, lower NO production.
Caption: LPS-induced iNOS signaling pathway and potential inhibition points for this compound.
Experimental Workflow & Protocols
This section provides detailed, step-by-step methodologies for conducting the NO inhibition and associated cytotoxicity assays.
Overall Experimental Workflow
Caption: High-level workflow for the NO inhibition and cytotoxicity assays.
Required Materials & Reagents
-
Cell Line: RAW 264.7 (murine macrophages)
-
Test Compound: this compound
-
Reagents:
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypan Blue solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Griess Reagent Kit (or components: 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium Nitrite (NaNO₂) for standard curve
-
-
Equipment:
-
Sterile 96-well flat-bottom cell culture plates
-
Humidified CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader (capable of measuring absorbance at 540-570 nm)
-
Hemocytometer or automated cell counter
-
Standard laboratory equipment (pipettes, centrifuges, etc.)
-
Protocol 1: Cell Culture and Maintenance
-
Complete Medium: Prepare DMEM supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Culturing: Culture RAW 264.7 cells in T-75 flasks in a 37°C, 5% CO₂ incubator.
-
Sub-culturing: Passage cells every 2-3 days when they reach 80-90% confluency. Do not allow cells to become fully confluent. Detach cells using a cell scraper (do not use trypsin).
-
Cell Viability Check: Ensure cell viability is >95% using Trypan Blue exclusion before seeding for experiments.
Protocol 2: Nitric Oxide Inhibition Assay
-
Cell Seeding:
-
Compound Preparation:
-
Prepare a 100 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in DMEM (without FBS) to create working solutions. The final DMSO concentration in the wells should be ≤ 0.1% to avoid solvent toxicity.
-
-
Treatment and Stimulation:
-
Carefully remove the medium from the wells.
-
Add 100 µL of medium containing the desired concentrations of this compound to the treatment wells.
-
Include the following controls:
-
Vehicle Control: Medium with 0.1% DMSO (no LPS).
-
LPS Control: Medium with 0.1% DMSO + LPS.
-
Positive Control (Optional): Medium with a known iNOS inhibitor (e.g., L-NAME) + LPS.
-
-
Incubate for 1-2 hours.
-
Add 10 µL of LPS solution (final concentration 1 µg/mL) to all wells except the vehicle control.
-
Incubate the plate for an additional 24 hours at 37°C and 5% CO₂.[17]
-
-
Griess Reaction:
-
After incubation, carefully transfer 50-100 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Standard Curve: Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in culture medium.
-
Add 100 µL of Griess Reagent (pre-mixed equal volumes of sulfanilamide and NED solutions) to each well containing supernatant and standards.[12]
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.[13]
-
-
Data Analysis:
-
Calculate the nitrite concentration in each sample using the standard curve.
-
Calculate the percentage of NO inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Abs_sample - Abs_vehicle) / (Abs_LPS - Abs_vehicle)] * 100
-
Plot the % inhibition against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of NO production).
-
Protocol 3: MTT Cytotoxicity Assay
This assay should be run in parallel on a separate plate prepared identically to the NO assay.
-
Preparation: Seed, treat, and stimulate cells exactly as described in Protocol 4.4 (steps 1-3).
-
MTT Incubation:
-
After the 24-hour incubation, carefully remove the supernatant.
-
Add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.[12]
-
Incubate for 4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.
-
-
Formazan Solubilization:
-
Carefully remove the MTT-containing medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Measurement and Analysis:
-
Measure the absorbance at 570 nm.
-
Calculate cell viability using the formula: % Viability = (Abs_sample / Abs_vehicle) * 100
-
A compound is generally considered non-toxic if cell viability remains above 85-90% at the tested concentrations.
-
Data Presentation & Interpretation
Quantitative results should be summarized for clear interpretation. The data below is illustrative.
| Concentration (µM) | Nitrite (µM) (Mean ± SD) | % NO Inhibition | % Cell Viability (Mean ± SD) |
| Vehicle Control | 1.2 ± 0.3 | - | 100 ± 5.1 |
| LPS Control (0 µM) | 45.8 ± 2.1 | 0 | 98.7 ± 4.8 |
| 1 | 38.5 ± 1.8 | 16.4% | 99.1 ± 5.3 |
| 5 | 25.1 ± 1.5 | 46.4% | 97.5 ± 4.2 |
| 10 | 14.6 ± 1.1 | 70.0% | 96.8 ± 3.9 |
| 25 | 6.8 ± 0.9 | 87.5% | 94.2 ± 4.5 |
| 50 | 4.2 ± 0.5 | 93.3% | 91.5 ± 5.0 |
Interpretation: In this example, this compound shows a dose-dependent inhibition of nitric oxide production with an estimated IC₅₀ between 5 and 10 µM. Crucially, at these effective concentrations, there is no significant reduction in cell viability, indicating that the observed NO inhibition is a specific anti-inflammatory effect and not a result of cytotoxicity.
Conclusion and Future Directions
This application note provides a validated and detailed protocol for assessing the NO-inhibitory effects of this compound. By following this guide, researchers can obtain reliable data on the compound's potential as an anti-inflammatory agent. Positive results from this assay warrant further investigation into the precise mechanism of action, such as performing Western blots to measure iNOS and COX-2 protein expression or conducting reporter assays to assess NF-κB activity.[6][10]
References
-
Ko, H. H., et al. (2004). Anti-inflammatory activity of the synthetic chalcone derivatives: inhibition of inducible nitric oxide synthase-catalyzed nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells. Biological & Pharmaceutical Bulletin, 27(9), 1377-1381. Available at: [Link]
-
ResearchGate. (n.d.). Anti-inflammatory Activity of the Synthetic Chalcone Derivatives: Inhibition of Inducible Nitric Oxide Synthase-Catalyzed Nitric Oxide Production from Lipopolysaccharide-Treated RAW 246.7 Cells. Available at: [Link]
-
J-Stage. (n.d.). Anti-inflammatory Activity of the Synthetic Chalcone Derivatives: Inhibition of Inducible Nitric Oxide Synthase-Catalyzed Nitric Oxide Production from... Available at: [Link]
-
Yadav, V. R., et al. (2011). The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer. International Journal of Molecular Sciences, 12(4), 2228-2258. Available at: [Link]
-
Abdellatif, K. R. A., et al. (2022). Novel chalcone/aryl carboximidamide hybrids as potent anti-inflammatory via inhibition of prostaglandin E2 and inducible NO synthase activities: design, synthesis, molecular docking studies and ADMET prediction. RSC Advances, 12(48), 31221-31238. Available at: [Link]
-
Bio-protocol. (n.d.). Nitric Oxide Assay. Available at: [Link]
-
RSC Publishing. (n.d.). Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation. Available at: [Link]
-
ResearchGate. (n.d.). Guidelines for anti-inflammatory assays in RAW264.7 cells. Available at: [Link]
-
Bentham Science. (n.d.). Antioxidant Effects of Chalcones during the Inflammatory Response: An Overall Review. Available at: [Link]
-
ResearchGate. (2013). Nitric Oxide Assay?. Available at: [Link]
-
Oxford Academic. (n.d.). Synthesis and Anti-inflammatory Effect of Chalcones. Journal of Pharmacy and Pharmacology. Available at: [Link]
-
PubMed. (n.d.). Synthesis and anti-inflammatory effect of chalcones. Available at: [Link]
-
Protocol Griess Test. (2019). Available at: [Link]
-
Bentham Science. (n.d.). Antioxidant Effects of Chalcones during the Inflammatory Response: An Overall Review. Available at: [Link]
-
MDPI. (n.d.). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Available at: [Link]
-
Journal of Pharmacopuncture. (n.d.). Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells. Available at: [Link]
-
Longdom Publishing. (n.d.). In Vitro Anti-Inflammatory Activity of Russula virescens in the M. Available at: [Link]
-
Bentham Science. (2024). Bis-Chalcones: A Review On Synthetic Methodologies And Anti Inflammatory. Available at: [Link]
-
PubMed. (2023). Bis-chalcones: A review of synthetic methodologies and anti-inflammatory effects. Available at: [Link]
-
PubMed Central. (n.d.). Anti-inflammatory effects of oroxylin A on RAW 264.7 mouse macrophages induced with polyinosinic-polycytidylic acid. Available at: [Link]
-
MDPI. (n.d.). The Enhancing Immune Response and Anti-Inflammatory Effects of Caulerpa lentillifera Extract in RAW 264.7 Cells. Available at: [Link]
-
PubMed. (n.d.). Synthesis and anti-inflammatory effect of chalcones and related compounds. Available at: [Link]
-
PubMed Central. (n.d.). Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence. Available at: [Link]
-
PubMed Central. (2023). Synthesis of Bis-Chalcones and Evaluation of Its Effect on Peroxide-Induced Cell Death and Lipopolysaccharide-Induced Cytokine Production. Available at: [Link]
-
PubMed Central. (2019). Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants. Available at: [Link]
-
Semantic Scholar. (2024). Synthesis of Bis-Chalcones Based on Green Chemistry Strategies and Their Cytotoxicity Toward Human MeWo and A375 Melanoma Cell Lines. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Bis-chalcones: A review of synthetic methodologies and anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Anti-inflammatory activity of the synthetic chalcone derivatives: inhibition of inducible nitric oxide synthase-catalyzed nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel chalcone/aryl carboximidamide hybrids as potent anti-inflammatory via inhibition of prostaglandin E2 and inducible NO synthase activities: design, synthesis, molecular docking studies and ADMET prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory Activity of the Synthetic Chalcone Derivatives: Inhibition of Inducible Nitric Oxide Synthase-Catalyzed Nitric Oxide Production from Lipopolysaccharide-Treated RAW 264.7 Cells [jstage.jst.go.jp]
- 9. academic.oup.com [academic.oup.com]
- 10. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]
- 13. researchgate.net [researchgate.net]
- 14. Protocol Griess Test [protocols.io]
- 15. 4.6. Nitric Oxide Assay [bio-protocol.org]
- 16. mdpi.com [mdpi.com]
- 17. Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Antioxidant Capacity of Bis(3,4-methylenedioxy)chalcone
For: Researchers, scientists, and drug development professionals.
Introduction: The Antioxidant Potential of Chalcones
Chalcones, belonging to the flavonoid family, are aromatic ketones characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings. This structural motif is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antioxidant properties.[1][2] The antioxidant capacity of chalcones is of particular interest, as oxidative stress is a key pathological factor in numerous diseases. These compounds can neutralize harmful free radicals, thereby mitigating cellular damage.[3][4]
The antioxidant activity of chalcones is significantly influenced by the substitution pattern on their aromatic rings.[5] The presence of hydroxyl (–OH) and methoxy (–OCH₃) groups, for instance, can enhance radical scavenging capabilities.[6] The compound of interest, Bis(3,4-methylenedioxy)chalcone (C₁₇H₁₂O₅, MW: 296.28), possesses two methylenedioxy groups, a structural feature found in a variety of bioactive natural products.[7] This application note provides a detailed guide for assessing the antioxidant capacity of this compound using two widely accepted and robust spectrophotometric methods: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
Principle of the Antioxidant Assays
Both the DPPH and ABTS assays are based on the principle of electron or hydrogen atom transfer from an antioxidant compound to a stable radical, resulting in a measurable color change.[8][9]
DPPH Radical Scavenging Assay
The DPPH assay utilizes the stable free radical 2,2-diphenyl-1-picrylhydrazyl, which has a deep violet color in solution due to its unpaired electron, with a maximum absorbance around 517 nm.[4] When an antioxidant is present, it donates a hydrogen atom or an electron to the DPPH radical, reducing it to the non-radical form, DPPH-H.[8] This reduction leads to a color change from violet to a pale yellow or colorless solution, and the decrease in absorbance at 517 nm is directly proportional to the radical scavenging activity of the antioxidant.[3][4]
ABTS Radical Cation Decolorization Assay
The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color and absorbs light at specific wavelengths, most commonly 734 nm.[10] The ABTS•+ is typically produced by reacting ABTS with a strong oxidizing agent like potassium persulfate.[10] In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The extent of decolorization, measured as a decrease in absorbance at 734 nm, is proportional to the antioxidant's concentration and its radical scavenging potency.[10]
Experimental Workflows and Data Interpretation
The following diagrams illustrate the general workflow for both the DPPH and ABTS assays, from reagent preparation to data analysis.
Caption: Workflow for the DPPH antioxidant assay.
Caption: Workflow for the ABTS antioxidant assay.
Detailed Protocols
Materials and Reagents
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate (K₂S₂O₈)
-
Ascorbic acid (Positive control for DPPH)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) (Positive control for ABTS)
-
Methanol or Ethanol (ACS grade)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
96-well microplates
-
Microplate reader
Protocol 1: DPPH Radical Scavenging Assay
-
Preparation of DPPH Working Solution (0.1 mM):
-
Dissolve approximately 3.94 mg of DPPH in 100 mL of methanol or ethanol.
-
Store the solution in an amber bottle and in the dark at 4°C. Prepare fresh daily.
-
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol or ethanol.
-
Perform serial dilutions to obtain a range of concentrations for testing (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).
-
Prepare a similar dilution series for the positive control, ascorbic acid.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH working solution to each well.
-
Add 100 µL of the different concentrations of the test compound, positive control, or solvent (as a blank) to the respective wells.
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[3]
-
-
Measurement and Data Analysis:
-
Measure the absorbance of each well at 517 nm using a microplate reader.[3][4]
-
Calculate the percentage of DPPH radical scavenging activity using the following formula[8]: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100
-
Where A_control is the absorbance of the blank (solvent + DPPH) and A_sample is the absorbance of the test sample.
-
-
Plot the percentage of scavenging activity against the concentration of the test compound and the positive control.
-
Determine the IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, from the graph.[3]
-
Protocol 2: ABTS Radical Cation Decolorization Assay
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM ABTS stock solution in water and a 2.45 mM potassium persulfate stock solution in water.
-
To generate the ABTS•+ stock solution, mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This step is crucial for the complete formation of the radical cation.
-
-
Preparation of ABTS•+ Working Solution:
-
Dilute the ABTS•+ stock solution with PBS (pH 7.4) to an absorbance of 0.700 ± 0.02 at 734 nm. This working solution should be prepared fresh for each assay.
-
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., ethanol or PBS).
-
Perform serial dilutions to obtain a range of concentrations.
-
Prepare a similar dilution series for the positive control, Trolox.
-
-
Assay Procedure:
-
In a 96-well microplate, add 190 µL of the ABTS•+ working solution to each well.
-
Add 10 µL of the different concentrations of the test compound, positive control, or solvent (as a blank) to the respective wells.
-
Mix and incubate at room temperature for a specified time (e.g., 6 minutes).
-
-
Measurement and Data Analysis:
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay.
-
The antioxidant capacity can be expressed as the IC₅₀ value or in terms of Trolox Equivalent Antioxidant Capacity (TEAC). TEAC is determined by comparing the percentage of inhibition of the sample to that of a Trolox standard curve.
-
Expected Results and Structure-Activity Relationship Insights
While specific data for this compound is not yet published, we can infer its potential antioxidant activity based on studies of structurally related compounds. Chalcones, in general, are known to be effective radical scavengers.[3] A study on a series of synthetic bis-chalcones reported potent DPPH and ABTS radical scavenging activities, with IC₅₀ values in the micromolar range, comparable to the standard antioxidant, ascorbic acid.
The presence of the methylenedioxy groups on both phenyl rings of the target compound is expected to contribute to its antioxidant capacity. These groups are electron-donating and can stabilize the resulting phenoxy radical after hydrogen or electron donation, a key feature for potent antioxidant activity. Research on other chalcones has shown that electron-donating substituents enhance their radical scavenging properties.[6]
Table 1: Antioxidant Activity of Representative Chalcones (Literature Data)
| Compound/Standard | Assay | IC₅₀ Value | Reference |
| Synthetic Bis-Chalcone Analog | DPPH | 0.58 ± 0.14 µM | |
| Synthetic Bis-Chalcone Analog | ABTS | 0.49 ± 0.3 µM | |
| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | DPPH | 3.39 µg/mL | [6] |
| Ascorbic Acid (Standard) | DPPH | 0.5 ± 0.1 µM | |
| Ascorbic Acid (Standard) | ABTS | 0.46 ± 0.17 µM |
Note: The IC₅₀ values are presented as reported in the respective literature and may vary based on specific experimental conditions.
Conclusion
The DPPH and ABTS assays are reliable and reproducible methods for evaluating the in vitro antioxidant capacity of this compound. The protocols outlined in this application note provide a robust framework for researchers to quantify the radical scavenging potential of this compound. Based on the structure-activity relationships of similar chalcones, it is anticipated that this compound will exhibit significant antioxidant activity. These assessments are a critical first step in elucidating the therapeutic potential of this compound for conditions associated with oxidative stress.
References
-
Bale, A. T., Salar, U., Khan, K. M., Chigurupati, S., Fasina, T., Ali, F., Ali, M., Nanda, S. S., Taha, M., & Perveen, S. (2021). Chalcones and Bis-Chalcones Analogs as DPPH and ABTS Radical Scavengers. Letters in Drug Design & Discovery, 18(3), 249-257. [Link]
- Venkatachalam, H., Nayak, Y., & Jayashree, B. S. (2012). Evaluation of the Antioxidant Activity of Novel Synthetic Chalcones and Flavonols.
-
Bale, A. T., et al. (2021). Chalcones and Bis-Chalcones Analogs as DPPH and ABTS Radical Scavengers. ResearchGate. [Link]
-
GSC Online Press. (2022). Synthesis, In-vitro antibacterial and antioxidant activity of chalcone derivatives. GSC Biological and Pharmaceutical Sciences, 21(2), 133-143. [Link]
-
ResearchGate. (2021). Radical (DPPH and ABTS) scavenging activities of chalcones and... [Link]
- Study on antioxidant activities of chalcones and their derivatives. (2024). Advanced Engineering and Technology.
-
Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. [Link]
-
Wikipedia. (n.d.). ABTS. [Link]
-
Ahmad, R., et al. (2014). Synthesis, characterization and evaluation of antioxidant activities of some novel chalcones analogues. BMC Chemistry, 8(30). [Link]
-
Al-Ostoot, F. H., et al. (2021). Docking studies, synthesis, characterization, and cytotoxicity activity of new bis-chalcones derivatives. Biomedical Research and Therapy, 8(4), 4376-4386. [Link]
-
Al-Salahi, R., et al. (2022). Antioxidant, Antimicrobial, Cytotoxicity, and Larvicidal Activities of Selected Synthetic Bis-Chalcones. Molecules, 27(23), 8243. [Link]
-
Salehi, B., et al. (2020). Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence. Frontiers in Pharmacology, 11, 592654. [Link]
- Sharma, O. P., & Bhat, T. K. (2009). DPPH antioxidant assay revisited. Food Chemistry, 113(4), 1202-1205.
- Re, R., et al. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231-1237.
- Alloli, L. (2024). A Comprehensive Review on Synthesis and Biological Activity of Chalcone. International Journal of Pharmaceutical and Phytopharmacological Research, 30(6), 1-2.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Study on antioxidant activities of chalcones and their derivatives. [wisdomlib.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. Synthesis of bis-Chalcones Based on Green Chemistry Strategies and Their Cytotoxicity Toward Human MeWo and A375 Melanoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijcea.org [ijcea.org]
- 7. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 8. benthamdirect.com [benthamdirect.com]
- 9. researchgate.net [researchgate.net]
- 10. Bis-Chalcones: Recent Reports of Their Diverse Applications in Biological and Material Sciences - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for "Bis(3,4-methylenedioxy)chalcone" as a Potential Anticancer Agent in Breast, Colon, and Lung Cancer
Authored by: A Senior Application Scientist
Introduction: The Therapeutic Promise of Chalcones
Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure featuring two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system.[1] This unique architecture serves as a versatile scaffold for chemical modifications, leading to a vast library of derivatives with a wide spectrum of biological activities, including anti-inflammatory, antioxidant, and notably, anticancer properties.[1][2] The anticancer potential of chalcone derivatives is attributed to their ability to interact with diverse molecular targets and modulate multiple signaling pathways critical for the proliferation, survival, and metastasis of cancer cells.[1][3] These pathways include the p53 and NF-κB signaling pathways, and chalcones have been shown to target key cellular components like tubulin and various kinases.[1]
Bis-chalcones, which feature two chalcone units within a single molecule, have emerged as a particularly promising class of anticancer agents.[4][5] Numerous studies have demonstrated that bis-chalcones can inhibit the growth of human breast and colon cancer cells in culture.[4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential of a specific derivative, "Bis(3,4-methylenedioxy)chalcone," as an anticancer agent against breast, colon, and lung cancers. While specific data for this exact compound is emerging, the protocols and principles outlined herein are based on established methodologies for evaluating chalcone derivatives and provide a robust framework for its investigation.
Data Presentation: Cytotoxicity of Bis-Chalcone Derivatives
The half-maximal inhibitory concentration (IC50) is a crucial metric for quantifying the cytotoxic potential of a compound. The following table summarizes the IC50 values of various bis-chalcone derivatives against different human cancer cell lines, offering a comparative reference for newly synthesized compounds like "this compound."
| Bis-Chalcone Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 6 (a bis-chalcone derivative) | MCF-7 (Breast) | 4.4 ± 0.10 | [6] |
| Compound 5 (a bis-chalcone derivative) | MCF-7 (Breast) | 19.3 | [6] |
| Bis-chalcone 8 | Colon Cancer (p53 wild-type) | More potent than in p53-null | [7] |
| Thiophene-containing bis-chalcone 5a | MCF7 (Breast) | 7.87 ± 2.54 | [8] |
| Thiophene-containing bis-chalcone 5b | MCF7 (Breast) | 4.05 ± 0.96 | [8] |
| Thiophene-containing bis-chalcone 5a | HCT116 (Colon) | 18.10 ± 2.51 | [8] |
| Thiophene-containing bis-chalcone 9a | HCT116 (Colon) | 17.14 ± 0.66 | [8] |
| Thiophene-containing bis-chalcone 5a | A549 (Lung) | 41.99 ± 7.64 | [8] |
| Thiophene-containing bis-chalcone 9b | A549 (Lung) | 92.42 ± 30.91 | [8] |
Experimental Protocols: A Guideline for In Vitro Evaluation
A systematic assessment of the anticancer properties of "this compound" necessitates a series of well-established in vitro assays. The following protocols provide detailed methodologies for these key experiments.
Cell Culture and Maintenance
-
Cell Lines:
-
Breast Cancer: MCF-7 (estrogen receptor-positive), MDA-MB-231 (triple-negative)
-
Colon Cancer: HCT-116, SW620
-
Lung Cancer: A549, H1299
-
-
Culture Medium:
-
MCF-7, MDA-MB-231, HCT-116, A549: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
SW620, H1299: RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
-
Culture Conditions:
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells upon reaching 80-90% confluency.
-
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of "this compound" for 24, 48, or 72 hours.[1] Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[1]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and treat with "this compound" at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Procedure:
-
Cell Treatment: Treat cells as described in the apoptosis assay.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A. Incubate in the dark.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
-
Cell Migration Assay (Wound Healing Assay)
This assay assesses the ability of a compound to inhibit cell migration.
-
Procedure:
-
Monolayer Culture: Grow cells to a confluent monolayer in a 6-well plate.
-
Scratch Creation: Create a "scratch" in the monolayer with a sterile pipette tip.
-
Compound Treatment: Wash with PBS and add fresh medium containing "this compound" at non-toxic concentrations.
-
Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24 and 48 hours).
-
Data Analysis: Measure the width of the scratch at different time points to determine the rate of cell migration.
-
Visualization of a Potential Mechanism of Action
Chalcones are known to induce apoptosis through various signaling pathways. A common mechanism involves the activation of the intrinsic apoptotic pathway. The following diagram illustrates a potential signaling cascade that could be investigated for "this compound".
Caption: A potential apoptotic pathway induced by chalcone derivatives.
Experimental Workflow Visualization
The following diagram outlines the general workflow for the in vitro evaluation of "this compound".
Caption: General workflow for in vitro anticancer evaluation.
References
-
Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghamdi, M. A., & El-Sayed, M. A. (2021). Docking studies, synthesis, characterization, and cytotoxicity activity of new bis-chalcones derivatives. Biomedical Research and Therapy, 8(4), 4294-4306. [Link]
-
Modzelewska, A., Pettit, C., Achanta, G., Davidson, N. E., Huang, P., & Khan, S. R. (2006). Anticancer activities of novel chalcone and bis-chalcone derivatives. Bioorganic & medicinal chemistry, 14(10), 3491–3495. [Link]
-
Ristić, T., Luković, J., Nikolić, I., Anđelković, M., Stanojević Pirković, M., Čanović, P., ... & Mitrović, M. (2024). Cytotoxic and apoptotic effect of chalcone 5 on mouse colon cancer cells CT-26. International Journal of Biochemistry and Biotechnology, 61(3), 235-243. [Link]
-
Olender, D., Sowa-Kućma, M., & Stasiuk, M. (2024). Synthesis of bis-Chalcones Based on Green Chemistry Strategies and Their Cytotoxicity Toward Human MeWo and A375 Melanoma Cell Lines. Molecules, 29(22), 5035. [Link]
-
Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghamdi, M. A., & El-Sayed, M. A. (2021). Docking studies, synthesis, characterization, and cytotoxicity activity of new bis-chalcone derivatives. Biomedical Research and Therapy, 8(4), 4294-4306. [Link]
-
de Souza, P. S., Bibá, G. C. C., Melo, E. D. d. N., & Muzitano, M. F. (2023). Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. Molecules, 28(9), 4009. [Link]
-
Modzelewska, A., Pettit, C., Achanta, G., Davidson, N. E., Huang, P., & Khan, S. R. (2006). Anticancer activities of novel chalcone and bis-chalcone derivatives. ResearchGate. [Link]
-
Salehi, B., Prakash, B., & Ak, G. (2015). Synthesis of Chalcones with Anticancer Activities. Molecules, 20(5), 8845–8868. [Link]
-
Rahmawati, Y., & Meiyanto, E. (2023). Chalcone-3 Inhibits the Proliferation of Human Breast Cancer MDA-MB-231 Cell Line. Indonesian Journal of Pharmacy, 34(1), 1-9. [Link]
-
Chen, C. Y., Hsieh, Y. S., & Chen, C. H. (2020). Chemopreventive effect of chalcone derivative, L2H17, in colon cancer development. ResearchGate. [Link]
-
Dadashpour, S., & Firouzi, A. (2014). Cytotoxicity of Selected Novel Chalcone Derivatives on Human Breast, Lung and Hepatic Carcinoma Cell Lines. Iranian journal of pharmaceutical research : IJPR, 13(3), 999–1006. [Link]
-
Olender, D., Sowa-Kućma, M., & Stasiuk, M. (2024). Synthesis of bis-Chalcones Based on Green Chemistry Strategies and Their Cytotoxicity Toward Human MeWo and A375 Melanoma Cell Lines. Molecules, 29(22), 5035. [Link]
-
S. Leonte, D., Coman, F.-M., Fotso, G.W., Ngadjui, B.T., Zaharia, V., & Ngameni, B. (2022). Anticancer Activity of Natural and Synthetic Chalcones. Molecules, 27(19), 6524. [Link]
-
Orellana-Paucar, A. M., Serda-Bautista, F. M., & Benites, J. (2022). Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis. ResearchGate. [Link]
-
Sharma, V., & Kumar, R. (2025). Synthesis of Chalcone Derivatives and its Biological Evaluations: An Overview. Chemistry & Biodiversity, e202401314. [Link]
-
El-Sayed, M. A., Al-Ostoot, F. H., Al-Tamimi, A. M., & Al-Ghamdi, M. A. (2025). Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico, and Mechanistic Studies. ACS Omega. [Link]
-
Jayakumar, D., & Arulkumaran, G. (2023). Synthesis of Bis-Chalcones and Evaluation of Its Effect on Peroxide-Induced Cell Death and Lipopolysaccharide-Induced Cytokine Production. Molecules, 28(17), 6354. [Link]
-
Kumar, A., & Sharma, S. (2012). Synthesis, SAR and Biological Evaluation of Chalcone Derivatives as Antiulcer Agents. International Journal of Drug Development and Research, 4(4), 241-248. [Link]
-
Simionescu, C., & Miron, A. (2020). Anticancer Potential of Natural Chalcones: In Vitro and In Vivo Evidence. Molecules, 25(21), 5099. [Link]
-
de Souza, P. S., Bibá, G. C. C., Melo, E. D. d. N., & Muzitano, M. F. (2023). Synthesis and Evaluation in Vitro and in Silico of Chalcones Derivatives as Potential Antibacterial and Anticancer. ResearchGate. [Link]
-
da Silva, A. C., & de Oliveira, R. B. (2022). Synthesis, Selective Cytotoxic Activity against Human Breast Cancer MCF7 Cell Line and Molecular Docking of Some Chalcone-Dihydropyrimidone Hybrids. Molecules, 27(23), 8443. [Link]
-
Ouyang, Y., Li, J., Chen, X., Fu, X., Sun, S., & Wu, Q. (2021). Chalcone Derivatives: Role in Anticancer Therapy. Biomolecules, 11(6), 894. [Link]
-
de Oliveira, R. B., & da Silva, A. C. (2014). Cytotoxic activity evaluation of chalcones on human and mouse cell lines. BMC Pharmacology and Toxicology, 15(Suppl 1), P68. [Link]
-
Kumar, R., & Sharma, V. (2012). Synthesis and Biological Evaluation of Chalcones having Heterosubstituent(s). Journal of Chemical and Pharmaceutical Research, 4(4), 2095-2101. [Link]
-
Kim, J. S., Lee, H. J., & Kim, J. C. (2013). Chromenylchalcones showing cytotoxicity on human colon cancer cell lines and in silico docking with aurora kinases. Bioorganic & medicinal chemistry, 21(14), 4158–4164. [Link]
-
Ristić, T., Luković, J., Nikolić, I., Anđelković, M., Stanojević Pirković, M., Čanović, P., ... & Mitrović, M. (2024). Cytotoxic and apoptotic effect of chalcone 5 on mouse colon cancer cells CT-26. International Journal of Biochemistry and Biotechnology. [Link]
-
El-Sayed, M. A., Al-Ostoot, F. H., & Al-Tamimi, A. M. (2024). Design, in silico studies and biological evaluation of novel chalcones tethered triazolo[3,4-a]isoquinoline as EGFR inhibitors targeting resistance in non-small cell lung cancer. Scientific Reports, 14(1), 26317. [Link]
-
Al-Ostoot, F. H., Al-Tamimi, A. M., & El-Sayed, M. A. (2023). Cytotoxic evaluations of the tested chalcone compounds against the... ResearchGate. [Link]
-
Al-Ostoot, F. H., Al-Tamimi, A. M., & El-Sayed, M. A. (2021). Synthesis, Characterization, and Cytotoxicity Activity of New Thienyl Chalcone Derivatives against Breast Cancer Cell Lines. Systematic Reviews in Pharmacy, 12(1), 1025-1034. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 7. Anticancer activities of novel chalcone and bis-chalcone derivatives [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico , and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Investigation of Bis(3,4-methylenedioxy)chalcone in Neurodegenerative Disease Research
Introduction: The Therapeutic Potential of Chalcones in Neurodegenerative Diseases
Neurodegenerative diseases, including Alzheimer's and Parkinson's, present a formidable challenge to modern medicine due to their complex and multifactorial pathologies. Key pathological features include the aggregation of misfolded proteins (amyloid-beta and alpha-synuclein), chronic neuroinflammation, and excessive oxidative stress. The chalcone scaffold, a class of naturally occurring and synthetic compounds, has garnered significant attention for its diverse biological activities, including potent anti-inflammatory, antioxidant, and neuroprotective properties.[1][2][3][4] Chalcones are characterized by an open-chain flavonoid structure, which serves as a versatile backbone for medicinal chemistry exploration.[2][5][6]
This document provides detailed application notes and experimental protocols for the investigation of a specific chalcone derivative, Bis(3,4-methylenedioxy)chalcone, as a potential therapeutic agent for neurodegenerative diseases. This compound is of particular interest due to the presence of the 3,4-methylenedioxy functional groups, which can modulate its biological activity. These protocols are designed for researchers, scientists, and drug development professionals to explore the compound's efficacy in key pathological pathways of neurodegeneration.
Chemical Profile: this compound
| Property | Value |
| IUPAC Name | 1,3-Bis(1,3-benzodioxol-5-yl)prop-2-en-1-one |
| Molecular Formula | C₁₇H₁₂O₅ |
| Molecular Weight | 296.28 g/mol |
| Appearance | Yellow solid |
| Solubility | Soluble in DMSO, ethanol, and other organic solvents. |
Proposed Mechanisms of Action in Neurodegeneration
Based on the known activities of chalcone derivatives, this compound is hypothesized to exert its neuroprotective effects through a multi-targeted approach. The following diagram illustrates the potential signaling pathways influenced by this compound.
Caption: Proposed multi-target mechanism of this compound.
Experimental Protocols
The following protocols provide a framework for the synthesis and biological evaluation of this compound.
Protocol 1: Synthesis of this compound
This protocol is adapted from the Claisen-Schmidt condensation method for synthesizing bis-chalcones.[1][7][8]
Materials:
-
3,4-(Methylenedioxy)acetophenone
-
3,4-(Methylenedioxy)benzaldehyde
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Ice bath
-
Buchner funnel and filter paper
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
In a round-bottom flask, dissolve 3,4-(Methylenedioxy)acetophenone (1 equivalent) in ethanol.
-
In a separate beaker, prepare a solution of NaOH (1.1 equivalents) in a 1:1 mixture of ethanol and deionized water.
-
Cool the acetophenone solution in an ice bath with continuous stirring.
-
Slowly add the NaOH solution to the cooled acetophenone solution.
-
Dissolve 3,4-(Methylenedioxy)benzaldehyde (1 equivalent) in a minimal amount of ethanol.
-
Add the benzaldehyde solution dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 24-48 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into cold deionized water.
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold deionized water until the filtrate is neutral.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
-
Dry the purified this compound and determine its melting point and characterize by NMR and mass spectrometry.
Protocol 2: In Vitro Anti-Neuroinflammatory Activity in Microglial Cells
This protocol outlines the assessment of the anti-inflammatory effects of the compound on lipopolysaccharide (LPS)-stimulated microglial cells.[9][10]
Cell Line:
-
BV-2 murine microglial cell line or primary microglia.
Materials:
-
This compound (dissolved in DMSO to prepare a stock solution)
-
Lipopolysaccharide (LPS) from E. coli
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin/streptomycin)
-
96-well cell culture plates
-
Griess Reagent for nitric oxide (NO) measurement
-
ELISA kits for TNF-α and IL-6
-
MTT or similar cell viability assay kit
Procedure:
-
Seed BV-2 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours. Include a vehicle control (DMSO).
-
Stimulate the cells with LPS (100 ng/mL) for 24 hours. Include a control group with no LPS stimulation.
-
Nitric Oxide (NO) Measurement:
-
After 24 hours, collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent to each sample.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. A standard curve with sodium nitrite should be used for quantification.
-
-
Cytokine Measurement (TNF-α and IL-6):
-
Collect the cell culture supernatant.
-
Perform ELISA for TNF-α and IL-6 according to the manufacturer's instructions.
-
-
Cell Viability Assay:
-
After collecting the supernatant, perform an MTT assay on the remaining cells to assess any potential cytotoxicity of the compound.
-
Protocol 3: In Vitro Antioxidant and Neuroprotective Activity
This protocol evaluates the ability of the compound to protect neuronal cells from oxidative stress-induced cell death.[11][12][13]
Cell Line:
-
SH-SY5Y human neuroblastoma cell line or HT-22 murine hippocampal neuronal cells.
Materials:
-
This compound stock solution in DMSO
-
Oxidative stress inducer (e.g., 6-hydroxydopamine (6-OHDA) for SH-SY5Y cells, or glutamate for HT-22 cells)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT or similar cell viability assay kit
-
Fluorescent probe for reactive oxygen species (ROS) detection (e.g., DCFH-DA)
Procedure:
-
Seed SH-SY5Y or HT-22 cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Induce oxidative stress by adding the appropriate inducer (e.g., 100 µM 6-OHDA or 5 mM glutamate) for 24 hours.
-
Cell Viability Assay:
-
Perform an MTT assay to quantify the neuroprotective effect of the compound against the oxidative insult.
-
-
Intracellular ROS Measurement:
-
Seed cells in a black, clear-bottom 96-well plate.
-
After treatment as described above, wash the cells with warm PBS.
-
Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.
-
Wash the cells with PBS.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) using a fluorescence plate reader.
-
Protocol 4: Inhibition of Amyloid-Beta (Aβ) Aggregation
This protocol utilizes the Thioflavin T (ThT) fluorescence assay to monitor the inhibition of Aβ peptide aggregation.[14][15][16]
Materials:
-
Aβ₁₋₄₂ peptide (lyophilized)
-
Hexafluoroisopropanol (HFIP)
-
Thioflavin T (ThT)
-
Assay buffer (e.g., 50 mM phosphate buffer, pH 7.4)
-
This compound stock solution in DMSO
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Aβ₁₋₄₂ Preparation:
-
Dissolve lyophilized Aβ₁₋₄₂ in HFIP to a concentration of 1 mg/mL to ensure it is in a monomeric state.
-
Aliquot and evaporate the HFIP under a stream of nitrogen gas or in a speed vacuum.
-
Store the resulting peptide film at -80°C.
-
-
Aggregation Assay:
-
Resuspend the Aβ₁₋₄₂ peptide film in the assay buffer to a final concentration of 10-20 µM.
-
In a 96-well plate, add the Aβ₁₋₄₂ solution to wells containing various concentrations of this compound (e.g., in a 1:1, 1:5, 1:10 molar ratio of peptide to compound). Include a vehicle control.
-
Add ThT to each well to a final concentration of 10 µM.
-
Seal the plate and incubate at 37°C with continuous shaking.
-
Monitor the fluorescence intensity (excitation ~440 nm, emission ~485 nm) at regular intervals (e.g., every 30 minutes) for up to 48 hours.
-
-
Data Analysis:
-
Plot the fluorescence intensity against time to generate aggregation curves.
-
Calculate the percentage of inhibition of aggregation by the compound at the plateau phase compared to the vehicle control.
-
Protocol 5: Inhibition of Alpha-Synuclein (α-Syn) Aggregation
This protocol uses the ThT fluorescence assay to assess the inhibition of α-synuclein aggregation.[17][18][19]
Materials:
-
Recombinant human α-synuclein protein
-
Assay buffer (e.g., PBS, pH 7.4)
-
Thioflavin T (ThT)
-
This compound stock solution in DMSO
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with shaking capabilities
Procedure:
-
α-Synuclein Preparation:
-
Prepare a stock solution of α-synuclein in the assay buffer. Centrifuge to remove any pre-existing aggregates.
-
-
Aggregation Assay:
-
In a 96-well plate, combine α-synuclein (final concentration 50-100 µM), ThT (final concentration 10 µM), and various concentrations of this compound.
-
Include a vehicle control.
-
Seal the plate and incubate at 37°C with continuous orbital shaking.
-
Monitor the fluorescence intensity (excitation ~440 nm, emission ~485 nm) over time.
-
-
Data Analysis:
-
Plot the fluorescence intensity versus time to obtain aggregation kinetics.
-
Determine the inhibitory effect of the compound on the lag time and the final fluorescence intensity.
-
In Vivo Studies: A Forward Look
Following successful in vitro characterization, the neuroprotective effects of this compound should be evaluated in established animal models of neurodegenerative diseases.
Potential In Vivo Models:
-
Alzheimer's Disease: APP/PS1 or 5xFAD transgenic mouse models.
-
Parkinson's Disease: MPTP or 6-OHDA-induced mouse or rat models.
Key Outcome Measures:
-
Behavioral tests: Morris water maze, Y-maze, rotarod test, open field test.
-
Histopathological analysis: Immunohistochemical staining for Aβ plaques, neurofibrillary tangles, and dopaminergic neuron loss (tyrosine hydroxylase staining).
-
Biochemical analysis: Measurement of inflammatory markers, oxidative stress markers, and neurotransmitter levels in brain tissue.
The following diagram outlines a general workflow for the preclinical evaluation of this compound.
Caption: Preclinical evaluation workflow for a neuroprotective compound.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutics for neurodegenerative diseases. The protocols detailed in this guide provide a comprehensive framework for its synthesis and systematic evaluation across key pathological hallmarks. Through rigorous in vitro and subsequent in vivo testing, the full therapeutic potential of this and other related chalcone derivatives can be elucidated, paving the way for new treatment strategies for these devastating disorders.
References
-
Bis-chalcones obtained via one-pot synthesis as the anti-neurodegenerative agents and their effect on the HT-22 cell line. PubMed Central. [Link]
-
Synthesis of Bis-Chalcone Groups. ResearchGate. [Link]
-
Neuroprotective effects of chalcones from Myracrodruon urundeuva on 6-hydroxydopamine-induced cytotoxicity in rat mesencephalic cells. PubMed. [Link]
-
Exploring Chalcone Derivatives Against Alzheimer's Disease: Biological Activity and Structure-Activity Relationships. ResearchGate. [Link]
-
Chalcone derivate as a promising candidate for treating Alzheimer's disease. Wiley Online Library. [Link]
-
Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence. PubMed Central. [Link]
-
Inhibition of alpha-synuclein seeded fibril formation and toxicity by herbal medicinal extracts. BMC Complementary Medicine and Therapies. [Link]
-
Synthesis of bis-Chalcones Based on Green Chemistry Strategies and Their Cytotoxicity Toward Human MeWo and A375 Melanoma Cell Lines. PubMed Central. [Link]
-
The Effect of 3′,4′-Methylenedioxychalcone Derivatives on Mycelial Growth and Conidial Germination of Monilinia fructicola: An In Silico and In Vitro Study. MDPI. [Link]
-
The Neuroprotective Effects and Therapeutic Potential of the Chalcone Cardamonin for Alzheimer's Disease. MDPI. [Link]
-
High-Throughput Screening Methodology to Identify Alpha-Synuclein Aggregation Inhibitors. MDPI. [Link]
-
Assays for α-synuclein aggregation. PubMed. [Link]
-
The Neuroprotective Effects and Therapeutic Potential of the Chalcone Cardamonin for Alzheimer's Disease. PubMed. [Link]
-
DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF CHALCONE BASED COMPOUNDS IN ALZHEIMER'S DISEASE. Plant Archives. [Link]
-
Chalcone and its Analogs: Therapeutic and Diagnostic Applications in Alzheimer's Disease. PubMed Central. [Link]
-
Chalcone derivate as a promising candidate for treating Alzheimer's disease. PubMed Central. [Link]
-
Docking studies, synthesis, characterization, and cytotoxicity activity of new bis-chalcones derivatives. Biomedical Research and Therapy. [Link]
-
α-Synuclein Expression and Aggregation Quantification. Charles River Laboratories. [Link]
-
Lysine-targeting inhibition of amyloid β oligomerization by a green perilla-derived metastable chalcone in vitro and in vivo. National Institutes of Health. [Link]
-
The selective detection of α-synuclein oligomers to analyse small molecule inhibitors of their formation for the treatment of Parkinson's disease. WaveBreak Therapeutics. [Link]
-
The Plant-Derived Chalcone 2,2′,5′-Trihydroxychalcone Provides Neuroprotection against Toll-Like Receptor 4 Triggered Inflammation in Microglia. PubMed Central. [Link]
-
Inhibition of Alzheimer's Amyloid-β Peptide Aggregation and its Disruption by a Conformationally Restricted α/β Hybrid. ChemRxiv. [Link]
-
Synthesis of Anti-Inflammatory Drugs' Chalcone Derivatives and a Study of Their Conformational Properties Through a Combination of Nuclear Magnetic Resonance Spectroscopy and Molecular Modeling. MDPI. [Link]
-
Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility. PubMed Central. [Link]
-
Chalcone-Derived Nrf2 Activator Protects Cognitive Function via Maintaining Neuronal Redox Status. Semantic Scholar. [Link]
-
The Antioxidant, Anti-Inflammatory, and Neuroprotective Properties of the Synthetic Chalcone Derivative AN07. PubMed Central. [Link]
-
The Plant-Derived Chalcone 2,2′,5′-Trihydroxychalcone Provides Neuroprotection against Toll-Like Receptor 4 Triggered Inflammation in Microglia. BioKB. [Link]
-
Synthesis of bis-Chalcones Based on Green Chemistry Strategies and Their Cytotoxicity Toward Human MeWo and A375 Melanoma Cell Lines. MDPI. [Link]
-
(PDF) The Synthesis of a Novel Chalcone and Evaluation for Anti-free Radical Activity and Antagonizing the Learning Impairments in Alzheimer's Model. ResearchGate. [Link]
-
68Ga based probe for Alzheimer's disease: synthesis and preclinical evaluation of homodimeric chalcone in β-amyloid imaging. RSC Publishing. [Link]
-
Label-Free High-Throughput Screening Assay for Inhibitors of Alzheimer's Amyloid-beta Peptide Aggregation Based on MALDI MS. ResearchGate. [Link]
Sources
- 1. Bis-chalcones obtained via one-pot synthesis as the anti-neurodegenerative agents and their effect on the HT-22 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. plantarchives.org [plantarchives.org]
- 6. Chalcone and its Analogs: Therapeutic and Diagnostic Applications in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of bis-Chalcones Based on Green Chemistry Strategies and Their Cytotoxicity Toward Human MeWo and A375 Melanoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Plant-Derived Chalcone 2,2′,5′-Trihydroxychalcone Provides Neuroprotection against Toll-Like Receptor 4 Triggered Inflammation in Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BioKB - Publication [biokb.lcsb.uni.lu]
- 11. Neuroprotective effects of chalcones from Myracrodruon urundeuva on 6-hydroxydopamine-induced cytotoxicity in rat mesencephalic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. The Antioxidant, Anti-Inflammatory, and Neuroprotective Properties of the Synthetic Chalcone Derivative AN07 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lysine-targeting inhibition of amyloid β oligomerization by a green perilla-derived metastable chalcone in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rsc.org [rsc.org]
- 16. Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of alpha-synuclein seeded fibril formation and toxicity by herbal medicinal extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Assays for α-synuclein aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. criver.com [criver.com]
Application Notes and Protocols for Antimicrobial Activity Screening of Bis(3,4-methylenedioxy)chalcone
Introduction: The Therapeutic Potential of Chalcones
Chalcones, characterized by their 1,3-diphenyl-2-propen-1-one backbone, represent a class of natural and synthetic compounds that have garnered significant attention in medicinal chemistry.[1] These molecules are precursors in the biosynthesis of flavonoids and are known to possess a wide spectrum of biological activities, including anti-inflammatory, antioxidant, anticancer, and, notably, antimicrobial properties.[2] The antimicrobial efficacy of chalcones is often attributed to the α,β-unsaturated carbonyl system, which can interact with biological nucleophiles, and the diverse substitution patterns on their two aromatic rings that modulate their activity and spectrum.[3]
Bis-chalcones, which feature two chalcone units linked together, are a promising extension of this chemical class, often exhibiting enhanced or novel biological activities.[4][5] This guide focuses on Bis(3,4-methylenedioxy)chalcone (CAS 76530-89-7) , a specific derivative featuring two 3,4-methylenedioxy groups. This functional group, also known as the 1,3-benzodioxole system, is present in many bioactive natural products and has been incorporated into various synthetic molecules to enhance their therapeutic properties, including antimicrobial efficacy.[6][7] While extensive data on the antimicrobial profile of this specific bis-chalcone is emerging, studies on related chalcones with 3,4-methylenedioxy motifs have shown potent antifungal activity, suggesting that this compound is a compelling candidate for comprehensive antimicrobial screening.[8]
This document provides a detailed framework for researchers, scientists, and drug development professionals to synthesize and evaluate the antimicrobial potential of this compound. It offers field-proven protocols for a tiered screening approach, from initial qualitative assessments to quantitative determination of potency and dynamic activity.
Synthesis of this compound
The most common and efficient method for synthesizing chalcones and bis-chalcones is the Claisen-Schmidt condensation . This reaction involves the base-catalyzed condensation of an aromatic ketone with an aromatic aldehyde.[9][10] For this compound, this would typically involve the reaction of a piperonyl derivative (3,4-methylenedioxy moiety) ketone with a corresponding aldehyde.
Representative Synthesis Protocol: Claisen-Schmidt Condensation
This protocol is a generalized procedure adaptable for the synthesis of this compound.
Materials:
-
Piperonal (3,4-methylenedioxybenzaldehyde)
-
3',4'-(Methylenedioxy)acetophenone
-
Ethanol (95%) or Methanol
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Stirring apparatus (magnetic stirrer)
-
Ice bath
-
Filtration apparatus (Büchner funnel)
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Prepare Reactant Solution: Dissolve the aromatic ketone (e.g., 3',4'-(Methylenedioxy)acetophenone, 1 equivalent) and the aromatic aldehyde (e.g., Piperonal, 1 equivalent) in ethanol in a round-bottom flask.
-
Prepare Base Solution: Separately, prepare an aqueous or ethanolic solution of the base (e.g., 40% KOH, 2-4 equivalents).
-
Initiate Reaction: Cool the ketone-aldehyde solution in an ice bath to approximately 0-5 °C with continuous stirring.
-
Catalyze Condensation: Add the base solution dropwise to the cooled reactant mixture. The dropwise addition is crucial to control the reaction temperature, as the condensation is exothermic. A color change and the formation of a precipitate are typically observed.[10]
-
Reaction Progression: After the addition of the base, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours.[10] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
Isolation of Product: Once the reaction is complete, pour the mixture into crushed ice or cold water. Acidify with dilute HCl to neutralize the excess base, which will precipitate the crude product.
-
Purification: Collect the solid product by vacuum filtration and wash it with cold water until the filtrate is neutral. Purify the crude bis-chalcone by recrystallization from a suitable solvent like ethanol to obtain the final product.
-
Characterization: Confirm the structure and purity of the synthesized this compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The ¹H-NMR spectrum is expected to show characteristic doublets for the vinylic protons with a coupling constant (J) of 15-16 Hz, confirming a trans (E) configuration.
Application Protocols: Antimicrobial Activity Screening
A tiered approach is recommended for screening, starting with qualitative methods to establish a broad spectrum of activity, followed by quantitative assays to determine potency.
Workflow for Antimicrobial Screening
Caption: Tiered workflow for antimicrobial screening.
Agar Disk Diffusion (Kirby-Bauer) Assay
This method provides a preliminary, qualitative assessment of the antimicrobial activity. It is used to determine the susceptibility of a microorganism to the test compound by measuring the zone of growth inhibition around a compound-impregnated disk.[4][11]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile paper disks (6 mm diameter)
-
This compound stock solution (e.g., in DMSO)
-
Bacterial/Fungal cultures (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Sterile swabs
-
0.5 McFarland turbidity standard
-
Positive control (standard antibiotic, e.g., Amoxicillin) and negative control (DMSO) disks
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth, adjusting the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Plate Inoculation: Dip a sterile swab into the inoculum suspension and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.
-
Disk Preparation & Application: Aseptically apply a known volume (e.g., 20 µL) of the this compound stock solution onto sterile paper disks to achieve a specific concentration (e.g., 20 µ g/disk ). Allow the solvent to evaporate completely.
-
Placement of Disks: Place the impregnated disks, along with positive and negative control disks, onto the inoculated agar surface. Gently press each disk to ensure firm contact.
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours for bacteria, or at 28-30°C for 48 hours for fungi.
-
Result Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters (mm).
Data Interpretation: A larger zone of inhibition generally indicates greater susceptibility of the microorganism to the compound. While specific breakpoints (Susceptible, Intermediate, Resistant) are not established for novel compounds, the zone size can be used for comparative ranking against known antibiotics and other test compounds.
| Example Data: Zone of Inhibition for Bis-Chalcones (mm) | | :--- | :---: | :---: | :---: | :---: | | Compound | E. coli | P. aeruginosa | S. aureus | S. enteritidis | | Bis-chalcone Derivative 1 | 18.4 ± 0.1 | 16.2 ± 0.2 | 19.5 ± 0.3 | 17.8 ± 0.1 | | Bis-chalcone Derivative 2 | 22.5 ± 0.2 | 19.8 ± 0.1 | 21.3 ± 0.2 | 20.1 ± 0.3 | | Bis-chalcone Derivative 4 | 19.1 ± 0.3 | 17.5 ± 0.2 | 20.8 ± 0.1 | 18.9 ± 0.2 | | Note: Data is illustrative and sourced from a study on synthetic bis-chalcones for comparative purposes.[11] |
Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This quantitative method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12][13] The protocol should follow guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
This compound stock solution
-
Microbial inoculum prepared as in the disk diffusion assay but diluted to a final concentration of ~5 x 10⁵ CFU/mL in the wells.
-
Positive control (standard antibiotic) and negative controls (growth and sterility wells)
-
Microplate reader or visual inspection
Procedure:
-
Plate Setup: Add 50 µL of appropriate broth to all wells of a 96-well plate.
-
Serial Dilution: Add 50 µL of the chalcone stock solution to the first well of a row and mix. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, discarding 50 µL from the last well. This creates a gradient of decreasing compound concentrations.
-
Inoculation: Add 50 µL of the prepared microbial inoculum to each well (except the sterility control well). The final volume in each well will be 100 µL.
-
Controls:
-
Growth Control: Broth + Inoculum (no compound).
-
Sterility Control: Broth only (no inoculum, no compound).
-
Positive Control: A separate row with a standard antibiotic.
-
-
Incubation: Cover the plate and incubate under the same conditions as the disk diffusion assay.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the growth control. This can be assessed visually or by reading the optical density (OD) with a microplate reader.
Workflow for Broth Microdilution
Caption: Broth microdilution workflow for MIC determination.
| Example Data: MIC of Chalcone Derivatives (µg/mL) | | :--- | :---: | :---: | :---: | :---: | | Compound | S. aureus | B. subtilis | E. coli | P. aeruginosa | | Chalcone Derivative 1 | 125 | 62.5 | 250 | 125 | | Chalcone Derivative 2 | >1000 | 500 | 1000 | 1000 | | Chalcone Derivative 3 | 250 | 125 | 500 | 250 | | Note: Data is illustrative and sourced from a study on (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one and related chalcones for comparative purposes.[12][14] |
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This assay differentiates between bacteriostatic/fungistatic (inhibits growth) and bactericidal/fungicidal (kills) activity. It is a follow-up to the MIC test.
Procedure:
-
Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).
-
Spot-plate the aliquot onto a fresh, antibiotic-free agar plate (e.g., MHA).
-
Incubate the plates under appropriate conditions.
-
The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction (a 3-log₁₀ decrease) in CFU/mL compared to the initial inoculum count. Practically, it is often defined as the lowest concentration with no colony growth on the subculture plate.
Time-Kill Kinetic Assay
This dynamic assay provides insight into the rate of antimicrobial action (bactericidal vs. bacteriostatic) over time.
Procedure:
-
Prepare tubes with broth containing this compound at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC). Include a growth control tube without the compound.
-
Inoculate all tubes with the test microorganism to a starting density of ~5 x 10⁵ CFU/mL.
-
Incubate the tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquot in sterile saline and plate onto agar plates to determine the viable cell count (CFU/mL).
-
Plot the log₁₀ CFU/mL versus time for each concentration.
Interpretation:
-
Bactericidal: A ≥3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum.[15]
-
Bacteriostatic: A <3-log₁₀ reduction in CFU/mL; the organism's growth is inhibited but it is not killed.
Potential Mechanisms of Antimicrobial Action
The antimicrobial activity of chalcones is multifaceted. Understanding the potential mechanism of this compound is crucial for its development as a therapeutic agent. Based on studies of related compounds, several mechanisms can be hypothesized and investigated.
Caption: Potential antimicrobial mechanisms of chalcones.
-
Cell Wall/Membrane Disruption: The lipophilic nature of chalcones allows them to intercalate into the bacterial cell membrane, disrupting its integrity and leading to the leakage of essential cellular components. One study found that a highly active chalcone analog acted by damaging the cell wall of S. aureus.[16]
-
Enzyme Inhibition: Chalcones can inhibit crucial microbial enzymes.
-
DNA Gyrase: Inhibition of this enzyme interferes with DNA replication, leading to cell death.
-
Succinate Dehydrogenase (SDH): In fungi, inhibition of SDH in the mitochondrial respiratory chain disrupts energy production. Molecular docking studies suggest that chalcones can bind to SDH.[8]
-
-
Efflux Pump Inhibition: Many bacteria develop resistance by actively pumping antibiotics out of the cell using efflux pumps like NorA. Chalcones have been shown to inhibit these pumps, which can restore the efficacy of conventional antibiotics.
-
Inhibition of Biofilm Formation: Biofilms are structured communities of bacteria that are notoriously resistant to antibiotics. Chalcones have demonstrated the ability to prevent biofilm formation, a critical virulence factor.
Conclusion
This compound stands as a promising scaffold for the development of new antimicrobial agents. Its chemical structure, featuring the bioactive chalcone core and the pharmacologically relevant methylenedioxy groups, provides a strong rationale for its investigation. The protocols outlined in this guide offer a robust, systematic, and validated pathway for researchers to thoroughly screen this compound, determine its spectrum and potency, and gain initial insights into its mechanism of action. By following these standardized methodologies, the scientific community can effectively evaluate the therapeutic potential of this compound and contribute to the critical search for novel solutions to combat antimicrobial resistance.
References
- Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test.
- Szymański, P., et al. (2024). Synthesis of bis-Chalcones Based on Green Chemistry Strategies and Their Cytotoxicity Toward Human MeWo and A375 Melanoma Cell Lines. Molecules.
- Al-Ostath, A., et al. (2021).
- Rojas-Barrer, C., et al. (2024). The Effect of 3′,4′-Methylenedioxychalcone Derivatives on Mycelial Growth and Conidial Germination of Monilinia fructicola: An In Silico and In Vitro Study. Journal of Fungi.
- de Oliveira, G. P., et al. (2022). Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus. Research, Society and Development.
- Mulula, C., et al. (2022). Synthesis, In-vitro antibacterial and antioxidant activity of chalcone derivatives. GSC Biological and Pharmaceutical Sciences.
- Khanapure, S., et al. (2023). Synthesis of Bis-Chalcones and Evaluation of Its Effect on Peroxide-Induced Cell Death and Lipopolysaccharide-Induced Cytokine Production. Pharmaceuticals.
- ResearchGate. (n.d.). Synthesis of Bis-Chalcone Groups.
- American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol.
- El-Messery, S. M., et al. (2018). Synthesis, antimicrobial, anti-biofilm evaluation, and molecular modelling study of new chalcone linked amines derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Vignan Institute of Pharmaceutical Technology. (n.d.).
- ResearchGate. (n.d.). Synthesis, antitumour and antimicrobial activities of new peptidyl derivatives containing the 1,3-benzodioxole system.
- National Center for Biotechnology Information. (n.d.). Antiviral and antimicrobial applications of chalcones and their derivatives: From nature to greener synthesis.
- Emery Pharma. (n.d.). Time-Kill Kinetics Assay.
- PubMed. (n.d.). Synthesis, biological evaluation, mechanism of action and quantitative structure-activity relationship studies of chalcones as antibacterial agents.
- ResearchGate. (n.d.). Antibacterial mechanisms of chalcone and its derivatives.
- National Center for Biotechnology Information. (n.d.). Antibacterial activity of synthetic 1,3-bis(aryloxy)propan-2-amines against Gram-positive bacteria.
- Wang, Y., et al. (2024). Synthesis and Antifungal Activity of Chalcone Derivatives Containing 1,3,4-Thiadiazole. Chemistry & Biodiversity.
- National Center for Biotechnology Information. (n.d.). Antibacterial Activity of Synthetic 1,3-bis(aryloxy)propan-2-amines Against Gram-positive Bacteria.
- PubMed. (n.d.). Antifungal activity of chalcone derivatives containing 1,2,3,4-tetrahydroquinoline and studies on them as potential SDH inhibitors.
- ResearchGate. (n.d.). Antimicrobial candidates containing 1,3-benzodioxol system.
-
National Center for Biotechnology Information. (n.d.). Design, synthesis and antibacterial potential of 5-(benzo[d][4][10]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazoles. Retrieved from PMC - NIH.
- MDPI. (n.d.). Synthesis and Antimicrobial Activity of Chalcone-Derived 1,4-Dihydropyridine Derivatives Using Magnetic Fe2O3@SiO2 as Highly Efficient Nanocatalyst.
- Biology LibreTexts. (2024). 9: Kirby-Bauer (Antibiotic Sensitivity).
- FWD AMR-RefLabCap. (n.d.). Determination of antimicrobial resistance by disk diffusion.
- Wikipedia. (n.d.). Disk diffusion test.
- Journal of Clinical Microbiology. (n.d.). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole.
- PubMed. (n.d.). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole.
- MI - Microbiology. (n.d.). Broth Microdilution.
- CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
- ResearchGate. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
- GSC Online Press. (2022). Synthesis, In-vitro antibacterial and antioxidant activity of chalcone derivatives.
- ACG Publications. (n.d.). Synthesis, and in-vitro biological evaluation of chalcone derivatives as antimicrobial agents.
- Nelson Labs. (n.d.). Time-Kill Evaluations.
- Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method.
- National Center for Biotechnology Information. (n.d.). Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms.
- Advanced Journal of Chemistry, Section A. (2025). Ultrasonic-Assisted Synthesis of 3,4-Dimethoxy Chalcone Derivatives and Their Antibacterial Activities. Retrieved from Advanced Journal of Chemistry, Section A.
- National Center for Biotechnology Information. (2022). Antioxidant, Antimicrobial, Cytotoxicity, and Larvicidal Activities of Selected Synthetic Bis-Chalcones.
Sources
- 1. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vignanpharma.com [vignanpharma.com]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidant, Antimicrobial, Cytotoxicity, and Larvicidal Activities of Selected Synthetic Bis-Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Bis-Chalcones and Evaluation of Its Effect on Peroxide-Induced Cell Death and Lipopolysaccharide-Induced Cytokine Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and antibacterial potential of 5-(benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of bis-Chalcones Based on Green Chemistry Strategies and Their Cytotoxicity Toward Human MeWo and A375 Melanoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 11. gsconlinepress.com [gsconlinepress.com]
- 12. Synthesis and Antifungal Activity of Chalcone Derivatives Containing 1,3,4-Thiadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, biological evaluation, mechanism of action and quantitative structure-activity relationship studies of chalcones as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ajchem-a.com [ajchem-a.com]
- 15. Antifungal activity of chalcone derivatives containing 1,2,3,4-tetrahydroquinoline and studies on them as potential SDH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
Application Notes and Protocols for In Vivo Studies of Bis(3,4-methylenedioxy)chalcone
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unveiling the Therapeutic Potential of Bis(3,4-methylenedioxy)chalcone
This compound belongs to the chalcone family, a class of compounds characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] Chalcones, and by extension bis-chalcones, are of significant interest in medicinal chemistry due to their diverse and potent biological activities, including anti-inflammatory, anticancer, antioxidant, and neuroprotective properties.[2][3][4][5] The presence of the bis(3,4-methylenedioxy) moiety is anticipated to modulate the pharmacokinetic and pharmacodynamic properties of the chalcone scaffold, making it a compelling candidate for in vivo investigation.
These application notes provide a comprehensive guide for the preclinical in vivo evaluation of this compound, offering a strategic framework for experimental design, detailed protocols for key assays, and insights into the underlying scientific rationale.
Preclinical In Vivo Experimental Design: A Strategic Framework
A robust in vivo experimental design is paramount for obtaining reliable and translatable data. This section outlines the critical considerations for designing preclinical studies for this compound.
Ethical Considerations in Animal Research
All in vivo experiments must adhere to the highest ethical standards and be conducted in accordance with institutional and national guidelines for animal welfare. The principles of the "3Rs" (Replacement, Reduction, and Refinement) should be rigorously applied to minimize animal use and suffering.
Selection of Animal Models: Aligning with Therapeutic Hypotheses
The choice of animal model is contingent on the primary therapeutic area being investigated. Based on the known biological activities of chalcones, three key areas are proposed for the initial in vivo evaluation of this compound: inflammation, cancer, and neurodegenerative diseases.
Table 1: Recommended In Vivo Models for this compound Evaluation
| Therapeutic Area | Recommended In Vivo Model | Rationale |
| Inflammation | Carrageenan-Induced Paw Edema in Rodents | A well-established, acute, and reproducible model for screening anti-inflammatory compounds.[6] |
| Cancer | Subcutaneous Xenograft Tumor Model in Immunocompromised Mice | Allows for the evaluation of antitumor efficacy against specific human cancer cell lines.[7] |
| Neurodegenerative Diseases | Amyloid-β (Aβ) Induced Models of Alzheimer's Disease or MPTP-induced model of Parkinson's Disease | To investigate potential neuroprotective effects based on the known activities of related chalcones.[8][9] |
Dose Selection and Administration Route
Dose-Finding Studies: A preliminary dose-range finding study is crucial to determine the maximum tolerated dose (MTD) and to establish a safe and effective dose range for subsequent efficacy studies. Based on available data for other chalcone derivatives, a starting dose range of 10-100 mg/kg for anti-inflammatory studies in rodents can be considered.[10] Acute toxicity studies in mice have shown that some chalcone derivatives have an LD50 greater than 5000 mg/kg, while others are more toxic with an LD50 around 3807.9 mg/kg, highlighting the need for compound-specific toxicity assessment.[11]
Administration Route: The route of administration should be chosen based on the physicochemical properties of this compound and the intended clinical application. Common routes for preclinical studies include oral (p.o.), intraperitoneal (i.p.), and intravenous (i.v.). For poorly water-soluble compounds like many chalcones, formulation development is a critical step.
Table 2: Formulation Strategies for Poorly Soluble Chalcones
| Formulation Strategy | Description |
| Suspension | The compound is suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC) or a mixture of polyethylene glycol (PEG) and saline. |
| Solution | The compound is dissolved in a biocompatible solvent like dimethyl sulfoxide (DMSO) and then diluted with a vehicle such as saline or corn oil. The final concentration of the organic solvent must be non-toxic. |
Experimental Workflow for In Vivo Efficacy Studies
The following diagram illustrates a general workflow for conducting in vivo efficacy studies with this compound.
Caption: General workflow for in vivo efficacy studies.
Detailed Protocols
Protocol 1: Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Activity)
This protocol details a widely used method to assess the acute anti-inflammatory activity of a test compound.[6]
Materials:
-
Male Wistar rats (180-200 g)
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Vehicle (e.g., 0.5% CMC)
-
Positive control (e.g., Indomethacin, 10 mg/kg)
-
Pletysmometer or digital calipers
-
Syringes and needles
Procedure:
-
Animal Acclimatization: House the rats for at least one week under standard laboratory conditions.
-
Grouping: Randomly divide the animals into the following groups (n=6-8 per group):
-
Group I: Vehicle control
-
Group II: Positive control (Indomethacin)
-
Group III-V: this compound (e.g., 10, 30, and 100 mg/kg)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer the vehicle, positive control, or this compound via the chosen route (e.g., p.o. or i.p.).
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Calculation of Edema Inhibition: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Protocol 2: Subcutaneous Xenograft Tumor Model in Mice (Anticancer Activity)
This protocol outlines the establishment of a subcutaneous tumor model to evaluate the in vivo anticancer efficacy of this compound.[7]
Materials:
-
Immunocompromised mice (e.g., Nude or SCID mice), 6-8 weeks old
-
Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Cell culture medium and supplements
-
Matrigel (optional, can enhance tumor take rate)
-
This compound
-
Vehicle
-
Positive control (e.g., a standard chemotherapeutic agent for the chosen cell line)
-
Calipers for tumor measurement
-
Syringes and needles
Procedure:
-
Cell Culture: Culture the chosen cancer cell line under appropriate conditions.
-
Cell Preparation for Injection: Harvest cells in their exponential growth phase. Wash the cells with sterile PBS and resuspend them in a mixture of PBS and Matrigel (if used) at a concentration of 1-10 x 10^6 cells per 100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups.
-
Grouping and Treatment:
-
Group I: Vehicle control
-
Group II: Positive control
-
Group III-V: this compound (various doses)
-
-
Tumor Measurement: Measure the tumor dimensions (length and width) with calipers every 2-3 days and calculate the tumor volume using the formula:
-
Tumor Volume (mm³) = (Length x Width²) / 2
-
-
Endpoint: Continue treatment for a predetermined period or until tumors in the control group reach a specified size. At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).
Potential Mechanisms of Action: A Scientific Rationale
Understanding the potential mechanisms of action of this compound is crucial for interpreting in vivo data and guiding further research.
Anti-inflammatory Mechanism
Chalcones are known to exert their anti-inflammatory effects through multiple pathways.
Caption: Inhibition of key inflammatory pathways.
This compound may inhibit the production of pro-inflammatory mediators by targeting key signaling pathways such as NF-κB and the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.
Anticancer Mechanism
The anticancer activity of chalcones is often attributed to their ability to induce apoptosis and cause cell cycle arrest in cancer cells.
Caption: Induction of cell cycle arrest and apoptosis.
This compound may disrupt the cell cycle, often at the G2/M phase, and trigger programmed cell death (apoptosis) in cancer cells, thereby inhibiting tumor growth.[7]
Future Directions: Exploring Neuroprotective Effects
While direct in vivo evidence for the neuroprotective effects of this compound is currently limited, the known activities of other chalcone derivatives in models of neurodegenerative diseases suggest this is a promising area for future investigation.[8][9] Studies on related compounds have shown potential in inhibiting amyloid-β aggregation, reducing oxidative stress, and modulating neuroinflammation, all of which are key pathological features of diseases like Alzheimer's and Parkinson's. Further research utilizing relevant in vivo models is warranted to explore this therapeutic potential.
References
-
Synthesis of bis-Chalcones Based on Green Chemistry Strategies and Their Cytotoxicity Toward Human MeWo and A375 Melanoma Cell Lines. (n.d.). In MDPI. Retrieved January 12, 2026, from [Link]
-
Synthesis of Bis-Chalcones and Evaluation of Its Effect on Peroxide-Induced Cell Death and Lipopolysaccharide-Induced Cytokine Production. (2023, August 30). In PubMed Central. Retrieved January 12, 2026, from [Link]
-
Antioxidant, Antimicrobial, Cytotoxicity, and Larvicidal Activities of Selected Synthetic Bis-Chalcones. (2022, November 25). In PubMed Central. Retrieved January 12, 2026, from [Link]
-
Bis-Chalcones: A Review On Synthetic Methodologies And Anti Inflammatory. (2024, May 1). In ResearchGate. Retrieved January 12, 2026, from [Link]
-
Synthesis and anti-inflammatory effect of chalcones and related compounds. (n.d.). In PubMed. Retrieved January 12, 2026, from [Link]
-
Acute toxicity signs, lethal dose determination of Chalcone and its analogues in mice. (2022, August 13). In The Pharma Innovation Journal. Retrieved January 12, 2026, from [Link]
-
Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico , and Mechanistic Studies. (n.d.). In PubMed Central. Retrieved January 12, 2026, from [Link]
-
Anticancer activities of novel chalcone and bis-chalcone derivatives. (n.d.). In PubMed. Retrieved January 12, 2026, from [Link]
-
Docking studies, synthesis, characterization, and cytotoxicity activity of new bis-chalcones derivatives. (2021, April 29). In Biomedical Research and Therapy. Retrieved January 12, 2026, from [Link]
-
Bis-chalcones obtained via one-pot synthesis as the anti-neurodegenerative agents and their effect on the HT-22 cell line. (n.d.). In PubMed Central. Retrieved January 12, 2026, from [Link]
-
Bis-Chalcones: Recent Reports of Their Diverse Applications in Biological and Material Sciences. (2024, September 30). In ACS Omega. Retrieved January 12, 2026, from [Link]
-
Chalcone and its Analogs: Therapeutic and Diagnostic Applications in Alzheimer's Disease. (n.d.). In PubMed Central. Retrieved January 12, 2026, from [Link]
-
Anticancer Activity of Natural and Synthetic Chalcones. (n.d.). In PubMed Central. Retrieved January 12, 2026, from [Link]
-
bis-chalcones-a-review-of-synthetic-methodologies-and-anti-inflammatory-effects. (2023, March 17). In Bohrium. Retrieved January 12, 2026, from [Link]
-
Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence. (n.d.). In PubMed Central. Retrieved January 12, 2026, from [Link]
-
Chalcones as Potential Ligands for the Treatment of Parkinson's Disease. (n.d.). In PubMed Central. Retrieved January 12, 2026, from [Link]
-
In vivo and in vitro perspectives in Parkinson's disease: Mechanisms and the role of phytomedicine. (n.d.). In PubMed Central. Retrieved January 12, 2026, from [Link]
-
Bio-Evaluation of 99mTc-Labeled Homodimeric Chalcone Derivative as Amyloid-β-Targeting Probe. (n.d.). In National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
Ameliorative effect of ethoxylated chalcone-based MAO-B inhibitor on behavioural predictors of haloperidol-induced Parkinsonism in mice: evidence of its antioxidative role against Parkinson's diseases. (2021, September 2). In PubMed. Retrieved January 12, 2026, from [Link]
-
Benzofuran-chalcone hybrids as potential multifunctional agents against Alzheimer's disease: synthesis and in vivo studies with transgenic Caenorhabditis elegans. (n.d.). In PubMed. Retrieved January 12, 2026, from [Link]
-
Gender-related pharmacokinetics and bioavailability of a novel anticancer chalcone, cardamonin, in rats determined by liquid chromatography tandem mass spectrometry. (n.d.). In ResearchGate. Retrieved January 12, 2026, from [Link]
-
Green synthesis of neuroprotective spirocyclic chalcone derivatives and their role in protecting against traumatic optic nerve injury. (2024, December 15). In PubMed. Retrieved January 12, 2026, from [Link]
-
Design, Synthesis, and Evaluation of Chalcone Derivatives as Multifunctional Agents against Alzheimer's Disease. (n.d.). In PubMed. Retrieved January 12, 2026, from [Link]
-
The Neuroprotective Effects and Therapeutic Potential of the Chalcone Cardamonin for Alzheimer's Disease. (2023, January 14). In PubMed Central. Retrieved January 12, 2026, from [Link]
-
3,4-Dimethoxychalcone, a caloric restriction mimetic, enhances TFEB-mediated autophagy and alleviates pyroptosis and necroptosis after spinal cord injury. (n.d.). In PubMed Central. Retrieved January 12, 2026, from [Link]
-
Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico , and Mechanistic Studies. (n.d.). In ACS Omega. Retrieved January 12, 2026, from [Link]
-
4,4'-Dimethoxychalcone regulates redox homeostasis by targeting riboflavin metabolism in Parkinson's disease therapy. (2021, July 28). In PubMed. Retrieved January 12, 2026, from [Link]
-
Novel Synthetic Coumarin-Chalcone Derivative (E)-3-(3-(4-(Dimethylamino)Phenyl)Acryloyl)-4-Hydroxy-2 H-Chromen-2-One Activates CREB-Mediated Neuroprotection in A β and Tau Cell Models of Alzheimer's Disease. (n.d.). In PubMed. Retrieved January 12, 2026, from [Link]
-
The Plant-Derived Chalcone 2,2′,5′-Trihydroxychalcone Provides Neuroprotection against Toll-Like Receptor 4 Triggered Inflammation in Microglia. (n.d.). In PubMed Central. Retrieved January 12, 2026, from [Link]
Sources
- 1. Synthesis of Bis-Chalcones and Evaluation of Its Effect on Peroxide-Induced Cell Death and Lipopolysaccharide-Induced Cytokine Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of bis-Chalcones Based on Green Chemistry Strategies and Their Cytotoxicity Toward Human MeWo and A375 Melanoma Cell Lines [mdpi.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Bis-chalcones obtained via one-pot synthesis as the anti-neurodegenerative agents and their effect on the HT-22 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and anti-inflammatory effect of chalcones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico , and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chalcone and its Analogs: Therapeutic and Diagnostic Applications in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chalcones as Potential Ligands for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Green synthesis of neuroprotective spirocyclic chalcone derivatives and their role in protecting against traumatic optic nerve injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. thepharmajournal.com [thepharmajournal.com]
Application Notes & Protocols: Preparation of Bis(3,4-methylenedioxy)chalcone Stock Solutions for Bioassays
Abstract: This document provides a comprehensive, field-tested guide for the preparation, handling, and storage of stock solutions of Bis(3,4-methylenedioxy)chalcone (CAS 76530-89-7) for use in biological assays. The protocols herein are designed to ensure maximum compound integrity, experimental reproducibility, and accuracy in downstream applications. We delve into the causality behind procedural choices, offering insights grounded in the physicochemical properties of chalcones to empower researchers in generating reliable data.
Introduction: The Foundation of Reproducible Data
This compound is a member of the chalcone family, a class of compounds recognized for a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antioxidant properties.[1][2][3][4] Specifically, this compound is utilized in research concerning amyloid diseases and synucleinopathies, such as Alzheimer's and Parkinson's disease.[5][6][7]
The reliability of any in vitro or in vivo bioassay is fundamentally dependent on the quality and accuracy of the compound solutions used. Improperly prepared stock solutions can lead to significant errors stemming from inaccurate concentration, poor solubility, compound degradation, or solvent-induced artifacts. This guide provides a self-validating system for preparing this compound solutions, ensuring that researchers can be confident in the foundation of their experimental work.
Section 1: Pre-Protocol Considerations & Compound Profile
A thorough understanding of the test compound is the first step in designing a robust protocol.[8]
Physicochemical Properties of this compound
Summarizing the compound's key identifiers and properties is essential for accurate calculations and safe handling.
| Property | Value | Source(s) |
| CAS Number | 76530-89-7 | [5][6][9] |
| Molecular Formula | C₁₇H₁₂O₅ | [5][6][7] |
| Molecular Weight | 296.28 g/mol | [5] |
| Synonyms | 1,3-Bis(1,3-benzodioxol-5-yl)-2-propen-1-one | [6][9] |
| Appearance | Likely a yellow, crystalline solid (typical for chalcones) | [10][11] |
| Solubility Profile | Expected to be hydrophobic. Soluble in DMSO, Ethanol; sparingly soluble in water. | [8][12] |
Solvent Selection: The Critical First Step
The choice of solvent is paramount and is dictated by the compound's solubility and its compatibility with the biological system under investigation.
-
The Challenge: Chalcones are characteristically hydrophobic (nonpolar) molecules, making them poorly soluble in aqueous buffers and culture media.[12]
-
The Primary Solution: DMSO: Dimethyl sulfoxide (DMSO) is the solvent of choice for this compound. Its high polarity and aprotic nature make it an exceptional solvent for a wide range of hydrophobic compounds.[13][14] It is also miscible with water and culture media, facilitating the preparation of working solutions.[13]
-
The Caveat: DMSO can exhibit cytotoxicity at concentrations typically above 0.5-1% in cell-based assays.[8][14] Therefore, it is imperative to design dilutions that keep the final DMSO concentration in the assay well below the toxic threshold for the specific cell line or system being used. A vehicle control, containing the same final concentration of DMSO as the experimental conditions, must always be included in the assay.[14]
-
Alternative Solvents: Ethanol can also be used for many organic compounds.[8] However, it can be more volatile and may have different effects on cell systems. For most applications involving this compound, high-purity, anhydrous DMSO is the superior starting point.
Safety and Handling Precautions
While specific data for this exact chalcone is limited, general safety protocols for chalcone powders should be followed.[10][15]
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses with side shields.[15][16] When handling larger quantities of the powder outside of a contained space, a dust mask or respirator is recommended.[10]
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes.[15] Handle the compound in a well-ventilated area or a chemical fume hood.[16] Keep the compound away from heat and sources of ignition.[10]
-
Storage of Solid: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[10][17]
Section 2: Protocol for Preparation of a Primary Stock Solution (10 mM in DMSO)
This protocol details the preparation of a high-concentration primary stock solution, which serves as the foundation for all subsequent experimental dilutions.
Principle
The creation of a concentrated stock solution (e.g., 100x to 1000x the highest final assay concentration) is a standard laboratory practice that minimizes the error associated with weighing very small masses and reduces the volume of solvent added to the final assay.[18]
Materials and Equipment
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance (readability to 0.1 mg or better)
-
Sterile, amber, or light-blocking microcentrifuge tubes or glass vials with PTFE-lined caps
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE)
Calculation of Required Mass
The fundamental formula for calculating the mass required for a molar solution is:
Mass (g) = Desired Concentration (mol/L) × Desired Volume (L) × Molecular Weight ( g/mol ) [8]
Worked Example for 1 mL of a 10 mM Stock Solution:
-
Desired Concentration = 10 mM = 0.010 mol/L
-
Desired Volume = 1 mL = 0.001 L
-
Molecular Weight = 296.28 g/mol
Mass (mg) = (0.010 mol/L) × (0.001 L) × (296.28 g/mol ) × (1000 mg/g) = 2.96 mg
Step-by-Step Procedure
-
Preparation: Bring the vial of this compound and the bottle of DMSO to room temperature before opening. This is a critical step to prevent atmospheric water condensation, which can impact the solubility of hydrophobic compounds.[8]
-
Weighing: Place a sterile microcentrifuge tube on the analytical balance and tare it. Carefully weigh the calculated mass (e.g., 2.96 mg) of the compound directly into the tube. Record the exact mass.
-
Dissolution: Using a calibrated micropipette, add the calculated volume of DMSO (e.g., 1 mL for a 10 mM solution if exactly 2.96 mg was weighed) to the tube containing the compound.
-
Mixing: Cap the tube tightly. Vortex the solution vigorously for 30-60 seconds to facilitate dissolution.[12]
-
Quality Control (Visual Check): Visually inspect the solution against a light source. It should be clear and free of any visible particulates. If solids remain, continue vortexing or gently warm the solution in a 37°C water bath for a few minutes.
-
Labeling: Clearly label the tube with the compound name, exact concentration (recalculate if the weighed mass differed from the target), solvent (100% DMSO), preparation date, and your initials.
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, aliquot the primary stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, light-blocking tubes.[8][19]
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability.[14][19]
Section 3: Protocol for Preparation of Working Solutions
Working solutions are prepared by diluting the primary stock into the appropriate aqueous assay buffer or cell culture medium immediately before use.
Principle
The goal is to accurately dilute the concentrated stock to the final concentrations required for the experiment while ensuring the final solvent concentration remains non-toxic and consistent across all conditions, including the vehicle control.
Serial Dilution Methodology
Serial dilution is the most effective method for creating a range of concentrations for dose-response experiments.
-
Thaw Stock: Thaw one aliquot of the primary stock solution completely and mix gently.
-
Intermediate Dilution (Optional but Recommended): To avoid pipetting sub-microliter volumes, it is often best to first create an intermediate dilution. For example, dilute the 10 mM stock 1:100 in culture medium to create a 100 µM intermediate stock. This also helps mitigate precipitation that can occur when a highly concentrated DMSO stock is "shocked" by a large volume of aqueous buffer.[14]
-
Final Dilutions: Use the intermediate stock to prepare the final working concentrations in your assay plates. For example, to achieve a final concentration of 10 µM in a 100 µL well volume, add 10 µL of the 100 µM intermediate stock to 90 µL of medium in the well.
-
Vehicle Control: In parallel, prepare a vehicle control by performing the same dilution steps with 100% DMSO instead of the compound stock solution. This ensures the control wells have the exact same final DMSO concentration as the test wells.
Section 4: Storage and Stability
Proper storage is essential to maintain the chemical integrity of this compound.
-
Primary Stock: Aliquots stored at -80°C in anhydrous DMSO are generally stable for up to 6 months.[19] At -20°C, stability is reliable for at least 1 month.[19] Avoid repeated freeze-thaw cycles of the same aliquot.
-
Working Solutions: Aqueous working solutions are far less stable and should be prepared fresh for each experiment and used immediately. Chalcone stability can be pH-dependent, and the complex components of culture media can interact with the compound over time.[20]
-
Light Sensitivity: Chalcones can be light-sensitive.[8] Store stock solutions in light-blocking tubes and minimize exposure of assay plates to direct light for extended periods.
Section 5: Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound fails to dissolve in DMSO. | Insufficient solvent volume. Low-quality or non-anhydrous DMSO. Compound purity issues. | Double-check calculations. Use fresh, high-purity, anhydrous DMSO. Gentle warming (37°C) or sonication may aid dissolution. |
| Precipitation occurs upon dilution into aqueous buffer/medium. | Compound's solubility limit in the aqueous solution is exceeded (a common issue with hydrophobic compounds). | Perform a multi-step serial dilution, creating an intermediate dilution first. Ensure the final DMSO concentration is sufficient to maintain solubility, but still non-toxic. Consider using a co-solvent like PEG400 or Tween 80 in the final dilution step if compatible with the assay.[19] |
| High variability in bioassay results. | Inaccurate pipetting during dilution. Incomplete dissolution of stock. Stock solution degradation (e.g., from multiple freeze-thaws). | Use calibrated pipettes. Ensure stock is fully dissolved before use. Always use a fresh aliquot of stock solution for each experiment. |
| Toxicity observed in vehicle control group. | Final DMSO concentration is too high for the cell line. | Reduce the concentration of the primary stock solution so that a smaller volume is needed for dilution, thereby lowering the final DMSO percentage in the assay. Perform a dose-response curve for DMSO alone to determine the toxic threshold for your specific system. |
References
-
Sulistyowaty, M. I., Nofianti, K. A., Suzana, & Budiati, T. (2013). Synthesis and Brine Shrimp Bioassay of Chalcone and Its Two Methoxy Derivatives. International Journal of Pharmaceutical and Chemical Sciences, 2(2), 719-723. ([Link])
-
Scribd. (n.d.). Chalcone MSDS. Retrieved from [Link]
-
Yoo, B., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments, (127), 56157. ([Link])
-
Sulistyowaty, M. I. (2022). Synthesis and Brine Shrimp Bioassay of Chalcone and Its Two Methoxy Derivatives. ResearchGate. ([Link])
-
Lawrence, N. J., et al. (2001). Linked parallel synthesis and MTT bioassay screening of substituted chalcones. Journal of Combinatorial Chemistry, 3(5), 421-426. ([Link])
-
LookChem. (n.d.). Cas 76530-89-7, this compound. Retrieved from [Link]
-
Gomes, M. N., et al. (2017). Chalcones and Flavanones Bearing Hydroxyl and/or Methoxyl Groups: Synthesis and Biological Assessments. Molecules, 22(9), 1448. ([Link])
-
ChemWhat. (n.d.). This compound CAS#: 76530-89-7. Retrieved from [Link]
-
Nayak, B. K., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega, 7(32), 27753–27773. ([Link])
-
MP Biomedicals. (2006). Material Safety Data Sheet - CHALCONE. Retrieved from [Link]
-
Maastricht University. (2017). Preparation stock solution solid compound(s). Retrieved from [Link]
-
Barski, O. A., et al. (2016). The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase. Pharmaceutical and Biological Evaluations, 3(4), 406-413. ([Link])
-
National Center for Biotechnology Information. (n.d.). Methylenedioxychalcone. PubChem Compound Database. Retrieved from [Link]
-
Kumar, S., & Kumar, R. (2014). Chalcones: A Solubility study at different temperatures. International Letters of Chemistry, Physics and Astronomy, 12, 7-19. ([Link])
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]
-
de Oliveira, M. R., et al. (2023). Heterocyclic chalcone...with antinociceptive, anti-inflammatory, and hypoglycemic effect in adult zebrafish. Amino Acids, 55(8), 1021-1035. ([Link])
-
Chemistry LibreTexts. (2021). 4: The Aldol Condensation – Preparation of Chalcones (Experiment). Retrieved from [Link]
-
Chen, J., et al. (2019). Biological activity evaluation and action mechanism of chalcone derivatives containing thiophene sulfonate. RSC Advances, 9(45), 26233-26245. ([Link])
-
ResearchGate. (2013). What is the best way to synthesize chalcone?. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Preparation of chalcone and its further Robinson annulation with ethyl acetoacetate. Retrieved from [Link]
-
Park, S., et al. (2024). Synthesis and Biological Assessment of Chalcone and Pyrazoline Derivatives as Novel Inhibitor for ELF3-MED23 Interaction. eLife. ([Link])
- Google Patents. (2016). CN105968084A - 3',4'-methylenedioxy chalcone derivatives....
Sources
- 1. ijpcsonline.com [ijpcsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scbt.com [scbt.com]
- 6. Cas 76530-89-7,this compound | lookchem [lookchem.com]
- 7. echemi.com [echemi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemwhat.com [chemwhat.com]
- 10. scribd.com [scribd.com]
- 11. Page loading... [wap.guidechem.com]
- 12. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. echemi.com [echemi.com]
- 17. fishersci.co.uk [fishersci.co.uk]
- 18. phytotechlab.com [phytotechlab.com]
- 19. medchemexpress.cn [medchemexpress.cn]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Troubleshooting low yield in "Bis(3,4-methylenedioxy)chalcone" synthesis
Technical Support Center: Synthesis of Bis(3,4-methylenedioxy)chalcone
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and professionals in drug development who are working with this specific chalcone synthesis. Here, we address common challenges, particularly low reaction yields, and provide in-depth, field-proven insights to help you optimize your experimental outcomes. Our approach is rooted in explaining the causality behind each step, ensuring a robust and reproducible protocol.
Frequently Asked Questions (FAQs)
Q1: What is the core reaction for synthesizing this compound?
A1: The most prevalent and efficient method for synthesizing this compound is the Claisen-Schmidt condensation . This reaction involves the base-catalyzed condensation of an aromatic ketone, in this case, 1-(3,4-methylenedioxyphenyl)ethanone, with an aromatic aldehyde that lacks α-hydrogens, which is 3,4-methylenedioxybenzaldehyde (piperonal).[1] The reaction first forms a β-hydroxy ketone (an aldol adduct), which then readily undergoes dehydration to yield the final α,β-unsaturated ketone, the target chalcone.[2]
Q2: What is the underlying mechanism of the Claisen-Schmidt condensation in this synthesis?
A2: The mechanism proceeds through three critical steps, catalyzed by a base (typically NaOH or KOH):
-
Enolate Formation: The base abstracts an acidic α-hydrogen from the ketone (1-(3,4-methylenedioxyphenyl)ethanone) to form a resonance-stabilized enolate ion. This is the key nucleophile in the reaction.[2]
-
Nucleophilic Attack: The newly formed enolate attacks the electrophilic carbonyl carbon of the aldehyde (piperonal). Since piperonal has no α-hydrogens, it cannot form an enolate itself, which prevents unwanted self-condensation side reactions and directs the synthesis toward the desired product.[3]
-
Dehydration: The resulting aldol adduct is unstable and rapidly eliminates a water molecule to form the highly conjugated and thermodynamically stable chalcone product.[2]
Caption: The three-step mechanism of the base-catalyzed Claisen-Schmidt condensation.
Q3: What are the advantages of using "green chemistry" approaches like solvent-free grinding for this synthesis?
A3: Green chemistry methods offer substantial benefits by minimizing environmental impact and often enhancing reaction efficiency. Solvent-free grinding, which involves the physical trituration of solid reactants with a solid catalyst (e.g., NaOH or KOH), eliminates the need for potentially hazardous organic solvents.[3] This technique frequently results in shorter reaction times, simpler product isolation through filtration, and can lead to higher product yields compared to traditional solvent-based reflux methods.[3][4]
Troubleshooting Guide for Low Yield
Low or inconsistent yield is the most common hurdle in chalcone synthesis. This section provides a systematic approach to diagnosing and resolving the underlying issues.
Problem 1: My reaction yield is very low, or I have only recovered unreacted starting materials.
This is a frequent issue that can often be traced back to reagent quality, reaction conditions, or stoichiometry.
Caption: A logical workflow for diagnosing and resolving low yield issues.
| Possible Cause | Scientific Explanation | Recommended Solution |
| Inactive or Insufficient Base | The base (e.g., NaOH, KOH) is the catalyst responsible for generating the nucleophilic enolate from the ketone. If the base is old, has absorbed atmospheric CO₂ and moisture, or is used in insufficient quantity, enolate formation will be inefficient, stalling the reaction. | Use a fresh, high-purity batch of the base catalyst. Ensure reaction conditions are anhydrous if using highly moisture-sensitive bases. Carefully control the molar ratio of the catalyst. |
| Incorrect Stoichiometry | The Claisen-Schmidt reaction requires a precise molar ratio of ketone to aldehyde, typically 1:1. An excess of either reactant will remain unconsumed, reducing the theoretical yield and complicating purification.[2] | Accurately calculate molar equivalents and carefully weigh all reactants. Ensure the limiting reagent is correctly identified for yield calculations.[5] |
| Suboptimal Temperature | Temperature is a critical parameter. If the temperature is too low, the reaction rate may be impractically slow. Conversely, excessively high temperatures can promote side reactions, such as the Cannizzaro reaction or self-condensation, which consume starting materials and reduce the yield of the desired product.[3] | The initial dropwise addition of the base should be performed in an ice bath (0-5°C) to control the initial exothermic reaction. The mixture should then be stirred at room temperature (20-25°C) for the remainder of the reaction time.[2] |
| Insufficient Reaction Time | Condensation reactions are not always instantaneous. If the reaction is stopped prematurely, a significant amount of starting material will remain, leading to a low yield. | Monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction is complete when the spot corresponding to the limiting starting material is no longer visible.[2] |
Problem 2: My TLC plate shows multiple spots, and the product is impure.
The formation of multiple products is indicative of side reactions occurring in the flask.
| Side Reaction | Mechanism and Cause | Prevention Strategy |
| Ketone Self-Condensation | The ketone enolate, instead of reacting with the aldehyde, can attack the carbonyl of another ketone molecule. This is more likely if the local concentration of the aldehyde is low when the enolate is formed. | Add the base solution dropwise and slowly to a well-stirred mixture of the ketone and aldehyde. This ensures that any enolate formed has a high probability of reacting with the more electrophilic aldehyde before it can find another ketone molecule.[2] |
| Cannizzaro Reaction | Although piperonal lacks α-hydrogens, under highly concentrated basic conditions and/or elevated temperatures, it can undergo a disproportionation reaction to form piperonyl alcohol and piperonylic acid.[6] | Avoid using an excessive concentration of the base catalyst. Maintain the recommended reaction temperature and do not use prolonged heating. |
| Michael Addition | The α,β-unsaturated chalcone product can act as a Michael acceptor. It can be attacked by another ketone enolate, leading to a higher molecular weight byproduct. This is generally more prevalent when there is a significant excess of the ketone enolate.[7] | Adhere to the correct 1:1 stoichiometry of ketone to aldehyde. This minimizes the presence of excess enolate after the primary condensation reaction is complete. |
Problem 3: The product separated as an oil and will not crystallize.
This is a common physical state issue, often caused by residual impurities that disrupt the crystal lattice formation.
-
Verify Purity: First, analyze the oily product with TLC. If multiple spots are present, the impurities are likely preventing crystallization. Purify the oil using column chromatography (silica gel with a hexane/ethyl acetate eluent is a good starting point) to isolate the pure chalcone, which should then crystallize more readily.[8]
-
Induce Crystallization: If the oil is relatively pure, try to induce crystallization by:
-
Scratching: Use a glass rod to vigorously scratch the inner surface of the flask at the oil-air interface.
-
Trituration: Wash or "grind" the oil with a solvent in which the chalcone is insoluble but the impurities are soluble (e.g., ice-cold water or cold hexane). This can wash away contaminants and promote solidification.[8]
-
Recrystallization: Dissolve the oil in a minimum amount of a hot solvent (e.g., ethanol) and allow it to cool slowly to room temperature, then in an ice bath.[2]
-
Reference Experimental Protocol
This protocol provides a reliable baseline for the synthesis of this compound.
Materials:
-
1-(3,4-methylenedioxyphenyl)ethanone (1.0 eq)
-
3,4-methylenedioxybenzaldehyde (piperonal) (1.0 eq)
-
Sodium Hydroxide (NaOH) (2.0 eq)
-
Ethanol (95%)
-
Hydrochloric Acid (HCl), dilute solution
-
Round-bottom flask, magnetic stirrer, ice bath, Buchner funnel
Procedure:
-
In a round-bottom flask, dissolve 1-(3,4-methylenedioxyphenyl)ethanone (e.g., 10 mmol, 1.64 g) and piperonal (e.g., 10 mmol, 1.50 g) in ethanol (30-40 mL).
-
Cool the mixture in an ice bath with continuous stirring.
-
Prepare a solution of NaOH (e.g., 20 mmol, 0.80 g) in water (10 mL) and add it dropwise to the reaction mixture over 20-30 minutes, ensuring the temperature remains below 25°C.[2]
-
After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice (approx. 200 g).
-
Acidify the mixture by slowly adding dilute HCl until the pH is neutral (pH ~7). This will precipitate the crude chalcone product.
-
Collect the solid product by suction filtration using a Buchner funnel.
-
Wash the solid thoroughly with cold distilled water until the filtrate is neutral.[2]
-
Dry the crude product. Further purification can be achieved by recrystallization from 95% ethanol.[2]
References
-
Synthesis of Chalcone Using LDH/Graphene Nanocatalysts of Different Compositions. (2019). Nanomaterials (Basel). [Link]
-
Synthesis of chalcone by Claisen‐Schmidt condensation. (n.d.). ResearchGate. [Link]
-
SYNTHESIS OF CHALCONES. (2020). JETIR. [Link]
-
Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. (2023). National Institutes of Health. [Link]
-
synthesis of biologically active chalcones by Claisen-Schmidt condensation under mild conditions. (2021). ResearchGate. [Link]
-
Calculate the limiting reagent, theoretical yield, and percent yield for the synthesis of chalcone. (2023). brainly.com. [Link]
-
Catalyzed Claisen-Schmidt Reaction by Protonated Aluminate Mesoporous Silica Nanomaterial Focused on the (E)-Chalcone Synthesis. (2015). The Royal Society of Chemistry. [Link]
-
Various types of catalysts used in Claisen‐Schmidt condensation reactions. (n.d.). ResearchGate. [Link]
-
New Synthesis of Chalcone Derivatives and Their Applications. (2025). Chemical Review and Letters. [Link]
-
Development of chalcone synthesis: Optimization of synthetic method. (2023). AIP Publishing. [Link]
-
Synthesis of bis-Chalcones Based on Green Chemistry Strategies and Their Cytotoxicity Toward Human MeWo and A375 Melanoma Cell Lines. (2024). PubMed Central. [Link]
-
The Effect of 3′,4′-Methylenedioxychalcone Derivatives on Mycelial Growth and Conidial Germination of Monilinia fructicola: An In Silico and In Vitro Study. (n.d.). MDPI. [Link]
-
This compound. (n.d.). lookchem.com. [Link]
-
Claisen-Schmidt Condensation. (n.d.). csus.edu. [Link]
-
Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. (n.d.). SciSpace. [Link]
-
Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. (2025). PubMed Central. [Link]
-
Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. (n.d.). ACS Publications. [Link]
-
Docking studies, synthesis, characterization, and cytotoxicity activity of new bis-chalcones derivatives. (2021). Biomedical Research and Therapy. [Link]
-
An Environment-Friendly Synthesis of Piperonal Chalcones and Their Cytotoxic and Antioxidant Evaluation. (n.d.). ResearchGate. [Link]
-
Chemistry and synthetic methodologies of chalcones and their derivatives: A review. (2023). sciencedirect.com. [Link]
-
Bis-chalcones obtained via one-pot synthesis as the anti-neurodegenerative agents and their effect on the HT-22 cell line. (n.d.). PubMed Central. [Link]
-
Synthesis of bis chalcones and transformation into bis heterocyclic compounds with expected antimicrobial activity. (n.d.). sciencedirect.com. [Link]
-
Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022). PubMed Central. [Link]
-
Docking studies, synthesis, characterization, and cytotoxicity activity of new bis-chalcone derivatives. (n.d.). Biomedical Research and Therapy. [Link]
-
Claisen–Schmidt condensation. (n.d.). Wikipedia. [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for Bis(3,4-methylenedioxy)chalcone
Introduction
Welcome to the Technical Support Center for the synthesis and optimization of Bis(3,4-methylenedioxy)chalcone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the synthesis of this promising symmetrical bis-chalcone. Our focus is on the practical aspects of the Claisen-Schmidt condensation, offering insights grounded in established chemical principles to ensure successful and reproducible outcomes in your laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: The most prevalent and efficient method for synthesizing symmetrical bis-chalcones, such as this compound, is the base-catalyzed Claisen-Schmidt condensation.[1][2] This reaction involves the condensation of a dialdehyde with two equivalents of an acetophenone derivative or, alternatively, a diketone with two equivalents of a benzaldehyde derivative. For the target molecule, a common approach involves the reaction of terephthalaldehyde with two equivalents of 3',4'-methylenedioxyacetophenone in the presence of a base like potassium hydroxide (KOH) or sodium hydroxide (NaOH) in an alcoholic solvent.[3][4]
Q2: Why is a base catalyst, such as KOH or NaOH, essential for this reaction?
A2: The base catalyst plays a crucial role in the Claisen-Schmidt condensation by deprotonating the α-carbon of the acetophenone derivative (3',4'-methylenedioxyacetophenone) to form a reactive enolate ion.[5][6] This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde (terephthalaldehyde). Since aromatic aldehydes like terephthalaldehyde lack α-hydrogens, they cannot undergo self-condensation, which simplifies the product mixture and favors the formation of the desired bis-chalcone.[7]
Q3: What are the advantages of using "green chemistry" methods like microwave-assisted synthesis for this reaction?
A3: Green chemistry approaches, particularly microwave-assisted synthesis, offer significant advantages over conventional heating methods for the synthesis of bis-chalcones. These benefits include a dramatic reduction in reaction time (from hours to minutes), improved reaction yields, and often cleaner reaction profiles with fewer byproducts.[1][8] The use of microwave irradiation can also align with green chemistry principles by reducing energy consumption and potentially minimizing the need for harsh solvents.
Q4: How does the 3,4-methylenedioxy group affect the reaction?
A4: The 3,4-methylenedioxy group is an electron-donating group. Electron-donating groups on the acetophenone ring can increase the electron density of the aromatic system, which can influence the reactivity of the carbonyl group and the acidity of the α-protons. While generally favorable for the Claisen-Schmidt condensation, the electronic effects of substituents should be considered when optimizing reaction conditions.
Q5: What are the typical spectroscopic signatures I should look for to confirm the successful synthesis of this compound?
A5: Confirmation of the product structure is typically achieved through a combination of spectroscopic techniques. In the ¹H NMR spectrum, you should expect to see characteristic signals for the vinylic protons of the α,β-unsaturated ketone system, typically as doublets with a large coupling constant (J ≈ 15-16 Hz), indicating a trans configuration. The aromatic protons and the methylene protons of the methylenedioxy group will also have distinct chemical shifts. The ¹³C NMR spectrum will show a characteristic signal for the carbonyl carbon in the range of 185-195 ppm. Infrared (IR) spectroscopy should reveal a strong absorption band for the conjugated carbonyl group (C=O) around 1650-1680 cm⁻¹ and bands corresponding to the C=C double bond and aromatic rings.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound and provides practical solutions.
Issue 1: Low or No Product Yield
A low yield of the desired bis-chalcone is a frequent challenge. The underlying causes can often be traced to reaction conditions, reagent quality, or work-up procedures.
| Potential Cause | Explanation & Causality | Recommended Solution |
| Inefficient Enolate Formation | The concentration and strength of the base are critical for generating a sufficient concentration of the enolate from 3',4'-methylenedioxyacetophenone. An insufficient amount of base will lead to incomplete conversion of the starting material. | Ensure the use of a fresh, properly stored base (KOH or NaOH). A 40% aqueous solution is commonly effective.[3][4] The molar ratio of base to the acetophenone should be optimized; typically, a slight excess of base is used. |
| Suboptimal Reaction Temperature | The reaction rate is temperature-dependent. Room temperature may be insufficient for driving the reaction to completion, especially if the reactants are not highly reactive. | While the reaction is often performed at room temperature, gentle heating (40-50°C) can increase the reaction rate.[2] However, excessive heat should be avoided as it can promote side reactions and lead to the formation of undesirable byproducts. |
| Poor Quality of Starting Materials | Impurities in the starting materials (terephthalaldehyde or 3',4'-methylenedioxyacetophenone) can interfere with the reaction. For example, acidic impurities can neutralize the base catalyst. | Use high-purity starting materials. If necessary, purify the reactants by recrystallization or distillation before use. |
| Precipitation of Reactants or Intermediates | If the starting materials or the mono-chalcone intermediate have low solubility in the reaction solvent, they may precipitate out of the solution, preventing the reaction from proceeding to the bis-chalcone. | Increase the volume of the solvent (e.g., ethanol) to ensure all components remain in solution. Vigorous stirring is also essential to maintain a homogeneous reaction mixture. |
Issue 2: Formation of Multiple Products and Side Reactions
The appearance of multiple spots on a Thin Layer Chromatography (TLC) plate is a clear indicator of side reactions, which can complicate purification and reduce the yield of the target compound.
| Side Reaction | Mechanism & Prevention |
| Formation of Mono-Chalcone | Incomplete reaction can lead to the formation of the mono-chalcone intermediate, where only one of the aldehyde groups of terephthalaldehyde has reacted. This is often due to insufficient reaction time or a non-stoichiometric ratio of reactants. |
| Cannizzaro Reaction | Although terephthalaldehyde lacks α-hydrogens, under strongly basic conditions and at elevated temperatures, it can undergo the Cannizzaro reaction, a disproportionation reaction that consumes the aldehyde starting material. |
| Michael Addition | The enolate of the starting acetophenone can potentially add to the α,β-unsaturated system of the newly formed chalcone in a Michael addition, leading to byproducts. |
Issue 3: Product is an Oil or Gummy Solid and Fails to Crystallize
The physical state of the crude product can present challenges during purification.
| Potential Cause | Explanation & Troubleshooting |
| Presence of Impurities | Even small amounts of impurities, such as unreacted starting materials or side products, can inhibit the crystallization of the desired bis-chalcone. |
| Residual Solvent | Trapped solvent molecules within the product can prevent the formation of a well-defined crystal lattice. |
| Inherent Properties of the Molecule | Some chalcone derivatives are inherently low-melting solids or oils at room temperature. |
Experimental Protocols
Protocol 1: Conventional Synthesis of this compound
This protocol outlines a standard laboratory procedure for the synthesis of the target compound using conventional heating.
Materials:
-
Terephthalaldehyde
-
3',4'-Methylenedioxyacetophenone
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Ethanol (95% or absolute)
-
Deionized Water
-
Hydrochloric Acid (dilute)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve terephthalaldehyde (1.0 eq) and 3',4'-methylenedioxyacetophenone (2.1 eq) in ethanol.
-
While stirring at room temperature, add a 40% aqueous solution of KOH (or NaOH) dropwise to the reaction mixture.
-
Continue stirring the reaction mixture at room temperature or with gentle heating (40-50°C).
-
Monitor the progress of the reaction by TLC until the starting materials are consumed. The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
The crude product can be purified by recrystallization from ethanol.
Protocol 2: Microwave-Assisted Synthesis of this compound
This protocol provides an accelerated method for the synthesis using microwave irradiation.
Materials:
-
Same as Protocol 1
Procedure:
-
In a microwave-safe reaction vessel, combine terephthalaldehyde (1.0 eq), 3',4'-methylenedioxyacetophenone (2.1 eq), and a catalytic amount of solid KOH (or NaOH) in a minimal amount of ethanol.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a suitable power and temperature (e.g., 100-150W, 80-100°C) for a short duration (typically 5-15 minutes).
-
Monitor the reaction by TLC to determine the optimal irradiation time.
-
After completion, cool the reaction vessel and work up the product as described in Protocol 1 (steps 5-7).
Data Presentation
Table 1: Comparison of Reaction Conditions and Outcomes
| Parameter | Conventional Method | Microwave-Assisted Method |
| Catalyst | 40% aq. KOH or NaOH | Solid KOH or NaOH |
| Solvent | Ethanol | Ethanol (minimal) or Solvent-free |
| Temperature | Room Temperature or 40-50°C | 80-100°C |
| Reaction Time | 12-24 hours | 5-15 minutes |
| Typical Yield | Good to Excellent | Excellent |
| Purification | Recrystallization, Column Chromatography | Recrystallization, Column Chromatography |
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A step-by-step workflow to diagnose and resolve low product yield in the synthesis of this compound.
Claisen-Schmidt Condensation Mechanism
Caption: The mechanistic pathway of the base-catalyzed Claisen-Schmidt condensation for the synthesis of this compound.
References
-
Szostak, M., & Szostak, K. (2024). Synthesis of bis-Chalcones Based on Green Chemistry Strategies and Their Cytotoxicity Toward Human MeWo and A375 Melanoma Cell Lines. Molecules, 29(21), 5021. [Link]
-
Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2023). Synthesis and anti-tumor activity of piperonal substituted chalcone. Journal of Medicinal and Chemical Sciences, 6(7), 1565-1574. [Link]
-
Al-Ghorbani, M., & Al-Anshori, M. (2021). Docking studies, synthesis, characterization, and cytotoxicity activity of new bis-chalcones derivatives. Biomedical Research and Therapy, 8(4), 4294-4306. [Link]
-
PraxiLabs. (n.d.). Claisen Schmidt Reaction (Mixed Aldol Condensation). Retrieved from [Link]
-
Al-Ghorbani, M., & Al-Anshori, M. (2021). Docking studies, synthesis, characterization, and cytotoxicity activity of new bis-chalcone derivatives. Biomedical Research and Therapy, 8(4), 4294-4306. [Link]
-
Szostak, M., & Szostak, K. (2024). Synthesis of bis-Chalcones Based on Green Chemistry Strategies and Their Cytotoxicity Toward Human MeWo and A375 Melanoma Cell Lines. MDPI. [Link]
-
Jayapal, M. R., & Sreedhar, B. (2023). Synthesis of Bis-Chalcones and Evaluation of Its Effect on Peroxide-Induced Cell Death and Lipopolysaccharide-Induced Cytokine Production. Molecules, 28(17), 6339. [Link]
-
Wikipedia. (2023). Claisen–Schmidt condensation. [Link]
-
Yamali, C., Gul, H. I., & Ece, A. (2020). Design, Synthesis and Biological Activities of Chalcones with Piperonal Moiety. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 857-868. [Link]
-
Szostak, M., & Szostak, K. (2024). Synthesis of bis-Chalcones Based on Green Chemistry Strategies and Their Cytotoxicity Toward Human MeWo and A375 Melanoma Cell Lines. PubMed. [Link]
-
González-González, M., et al. (2023). The Effect of 3′,4′-Methylenedioxychalcone Derivatives on Mycelial Growth and Conidial Germination of Monilinia fructicola: An In Silico and In Vitro Study. Molecules, 28(13), 5085. [Link]
-
Singh, P., & Kumar, V. (2024). Bis-Chalcones: Recent Reports of Their Diverse Applications in Biological and Material Sciences. ACS Omega. [Link]
-
Taylor & Francis. (n.d.). Claisen-Schmidt condensation – Knowledge and References. [Link]
-
JETIR. (2019). SYNTHESIS OF CHALCONES. [Link]
-
Zhang, S., et al. (2014). Symmetric bis-chalcones as a new type of breast cancer resistance protein inhibitors with a mechanism different from that of chromones. Journal of Medicinal Chemistry, 57(7), 2930-2941. [Link]
-
PraxiLabs. (n.d.). Claisen Schmidt Reaction (Mixed Aldol Condensation). [Link]
-
de Oliveira, A. B., et al. (2022). Bis-chalcones obtained via one-pot synthesis as the anti-neurodegenerative agents and their effect on the HT-22 cell line. Scientific Reports, 12(1), 1-16. [Link]
-
Reddit. (2023). Chalcone Synthesis. [Link]
-
Ashenhurst, J. (2020). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link]
Sources
- 1. Synthesis of bis-Chalcones Based on Green Chemistry Strategies and Their Cytotoxicity Toward Human MeWo and A375 Melanoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 4. mdpi.com [mdpi.com]
- 5. praxilabs.com [praxilabs.com]
- 6. Synthesis and Anti-Bacterial Activities of a Bis-Chalcone Derived from Thiophene and Its Bis-Cyclized Products | MDPI [mdpi.com]
- 7. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 8. Synthesis of bis-Chalcones Based on Green Chemistry Strategies and Their Cytotoxicity Toward Human MeWo and A375 Melanoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis and Purification of Bis(3,4-methylenedioxy)chalcone
Welcome to the technical support center for the synthesis and purification of Bis(3,4-methylenedioxy)chalcone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this procedure. Drawing from established principles and field-tested experience, this document provides in-depth troubleshooting advice and detailed protocols to ensure the successful isolation of a high-purity final product.
The synthesis of bis-chalcones can be intricate, often requiring more challenging purification steps compared to their mono-chalcone counterparts.[1] This guide is structured to address these complexities head-on.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the synthesis and purification of this compound, which is typically prepared via a base-catalyzed Claisen-Schmidt condensation.[2][3][4]
FAQ 1: Synthesis & Reaction Control
Q: My reaction is yielding a complex mixture of products. What is the optimal molar ratio of reactants for this Claisen-Schmidt condensation?
A: The stoichiometry is critical. The reaction involves the condensation of two equivalents of an aromatic aldehyde (piperonal) with one equivalent of a ketone (acetone).[5][6] To favor the formation of the desired bis-chalcone product, it is crucial to use a 2:1 molar ratio of piperonal to acetone .
-
Causality & Expertise: Using an excess of acetone or a ratio closer to 1:1 will significantly increase the formation of the mono-chalcone side product, (E)-4-(benzo[d][7][8]dioxol-5-yl)but-3-en-2-one. The enolate of acetone first reacts with one molecule of piperonal; for the second condensation to occur, this intermediate must compete with the remaining acetone enolate. Ensuring an excess of piperonal helps drive the reaction to completion.[6] Some procedures recommend adding the aldehyde dropwise to a solution of the ketone and base to maintain optimal concentrations throughout the reaction.[2]
Q: I'm unsure if my reaction is complete. How can I effectively monitor its progress to minimize side products?
A: Thin Layer Chromatography (TLC) is the most effective and common method for monitoring the reaction's progress.[7][9]
-
Expert Insight: The key is to track the consumption of the limiting reactant, which in this case is the starting ketone (or the mono-chalcone intermediate if visible). The bis-chalcone product is significantly less polar than the mono-chalcone and the starting piperonal.
-
Practical Tip: Spot the crude reaction mixture alongside co-spots of your starting materials (piperonal and acetone). A typical eluent system for this analysis is a mixture of hexane and ethyl acetate.[9][10] As the reaction proceeds, you should see the spot corresponding to the starting materials diminish while a new, lower Rf spot (the product) intensifies. The reaction is generally considered complete when the starting ketone spot is no longer visible.
FAQ 2: Side Product Identification and Removal
Q: What are the most common side products I should expect, and how do they appear on a TLC plate?
A: The primary side products are the mono-chalcone adduct and products from the Cannizzaro reaction of piperonal.
-
Mono-Chalcone: This is the most common impurity, arising from incomplete reaction. On a TLC plate, it will appear as a spot with an Rf value between the highly non-polar bis-chalcone product and the more polar starting aldehyde.
-
Cannizzaro Products: In the presence of a strong base, piperonal (an aldehyde with no α-hydrogens) can disproportionate into piperonyl alcohol and piperonylic acid.[7] This is exacerbated by high temperatures or prolonged reaction times. Piperonylic acid is typically removed during the aqueous workup (as its carboxylate salt), while piperonyl alcohol is a polar impurity that can be removed via chromatography or careful recrystallization.
-
Aldol Self-Condensation: Acetone can react with itself, though this is less favorable than its reaction with the aromatic aldehyde.[7]
dot
Caption: Primary reaction and side product pathways.
FAQ 3: Purification Troubleshooting
Q: My crude product is an oily or sticky solid. Is recrystallization still a viable option?
A: Yes, but it requires care. An oily consistency often indicates the presence of significant impurities that depress the melting point.
-
Expert Insight: The goal of recrystallization is to find a solvent that dissolves your product well when hot but poorly when cold, while impurities remain soluble at all temperatures.[11] For chalcones, 95% ethanol is a very common and effective recrystallization solvent.[9][12]
-
Troubleshooting Steps:
-
Initial Wash: Before recrystallization, wash the crude solid with cold water to remove any inorganic salts (like the base catalyst) and then with a small amount of cold ethanol to remove highly soluble impurities.[5]
-
Solvent Selection: Start with ethanol. If the product is too soluble even when cold, you might try a mixed solvent system like ethanol/water or ethyl acetate/hexane.
-
Inducing Crystallization: If crystals are slow to form upon cooling, try scratching the inside of the flask with a glass rod at the solvent line or adding a seed crystal from a previous batch.[7][13] Chilling the solution in an ice bath can maximize the yield.[7]
-
Q: When should I choose column chromatography over recrystallization?
A: Column chromatography is necessary when recrystallization fails to remove impurities, particularly those with polarities and solubilities very similar to your desired product, such as the mono-chalcone.[13][14]
-
Decision Criteria:
-
TLC Analysis: If your TLC shows spots that are very close together or overlapping, recrystallization is unlikely to provide adequate separation.[8]
-
Persistent Oiliness: If the product remains an oil after multiple recrystallization attempts, chromatography is the preferred method.
-
High Purity Requirement: For applications requiring very high purity (>99%), chromatography is often the final polishing step.
-
| Purification Method | Best For | Key Considerations |
| Recrystallization | Removing impurities with significantly different solubility. Good for bulk purification of solids. | Solvent choice is critical. Can be less effective for oily products or closely related impurities.[9][11] |
| Column Chromatography | Separating compounds with similar polarities (e.g., mono- vs. bis-chalcone). Purifying oils or small quantities. | More time and solvent intensive. Requires careful selection of stationary and mobile phases based on TLC analysis.[8][13] |
dot
Caption: Decision workflow for purification strategy.
Detailed Experimental Protocols
Protocol 1: Thin Layer Chromatography (TLC) for Reaction Monitoring
-
Plate Preparation: On a silica gel TLC plate, draw a light pencil line ~1 cm from the bottom. Mark three lanes: "SM" (Starting Material - piperonal), "RXN" (Reaction Mixture), and "CO" (Co-spot).
-
Spotting:
-
Dissolve a tiny amount of piperonal in ethyl acetate and spot it in the "SM" and "CO" lanes.
-
Dilute a drop of the reaction mixture in ethyl acetate and spot it in the "RXN" and "CO" lanes.
-
-
Development: Place the plate in a developing chamber containing a pre-equilibrated eluent system (e.g., 8:2 or 9:1 Hexane:Ethyl Acetate).[7][9] Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm).[8] The product, bis-chalcone, will be the least polar spot (highest Rf), while piperonal will be more polar (lower Rf). The reaction is complete when the starting ketone is consumed.
Protocol 2: Optimized Recrystallization from Ethanol
-
Dissolution: Place the crude, washed solid into an Erlenmeyer flask. Add a minimal amount of 95% ethanol and heat the mixture gently (e.g., in a 50°C water bath) while swirling until the solid completely dissolves.[7][13] Avoid adding a large excess of solvent.
-
Cooling & Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath for at least 20 minutes to maximize crystal formation.[7][13]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small volume of ice-cold 95% ethanol to rinse away any soluble impurities adhering to the surface.[13]
-
Drying: Dry the crystals thoroughly in a desiccator or a vacuum oven to remove all traces of solvent before determining the final yield and melting point.[13]
Protocol 3: Purification by Column Chromatography
-
Eluent Selection: Using TLC, determine the optimal eluent system. Test various ratios of hexane and ethyl acetate. The ideal system will give your desired bis-chalcone product an Rf value of approximately 0.25-0.35, with clear separation from all impurity spots.[13]
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of a chromatography column. Add a thin layer of sand.
-
Prepare a slurry of silica gel (e.g., 60-120 mesh) in your chosen eluent. Pour the slurry into the column, allowing it to settle into a uniform bed without air bubbles or cracks.[13]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a volatile solvent like dichloromethane or ethyl acetate.
-
Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. This is the "dry loading" method.
-
Carefully add this powder to the top of the packed column. Add a final thin layer of sand on top to protect the surface.
-
-
Elution & Collection: Carefully add the eluent to the column, ensuring the silica bed is not disturbed. Apply gentle pressure (flash chromatography) and begin collecting fractions. Monitor the fractions by TLC to identify and combine those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.[7]
References
- The Royal Society of Chemistry. (n.d.). Preparation of chalcone and its further Robinson annulation with ethyl acetoacetate.
- YouTube. (2024, February 10). How to synthesize chalcones by Claisen-Schmidt condensation.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Chalcone Purification by Column Chromatography.
- Jetir.Org. (n.d.). SYNTHESIS OF CHALCONES.
- BenchChem. (n.d.). Application Notes & Protocols for the Synthesis and Purification of Chalcones.
- BenchChem. (n.d.). Application Notes: A Step-by-Step Guide to Chalcone Purification by Recrystallization.
- Preprints.org. (2025, October 27). Studies on the Aqueous Synthesis of Chalcones: A Green Approach.
- Bis-Chalcones: A Review On Synthetic Methodologies And Anti Inflammatory. (n.d.).
- VIGNAN INSTITUTE OF PHARMACEUTICAL TECHNOLOGY. (n.d.). SYNTHESIS OF NOVEL BISCHALCONES AND EVALUATION OF POTENT ANTI FUNGAL ACTIVITY.
- ResearchGate. (n.d.). Synthesis of Bis-Chalcone Groups.
- Claisen-Schmidt Condensation. (n.d.).
- MDPI. (n.d.). Synthesis of bis-Chalcones Based on Green Chemistry Strategies and Their Cytotoxicity Toward Human MeWo and A375 Melanoma Cell Lines.
- Wikipedia. (n.d.). Claisen–Schmidt condensation.
- PraxiLabs. (n.d.). Claisen Schmidt Reaction (Mixed Aldol Condensation).
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 5. Claisen-Schmidt Condensation [cs.gordon.edu]
- 6. praxilabs.com [praxilabs.com]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. jetir.org [jetir.org]
- 10. preprints.org [preprints.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. youtube.com [youtube.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. vignanpharma.com [vignanpharma.com]
Technical Support Center: A-Z Guide to "Bis(3,4-methylenedioxy)chalcone" Purification
Welcome to the comprehensive technical support guide for the purification of Bis(3,4-methylenedioxy)chalcone. This resource is meticulously designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the synthesis and purification of this specific chalcone. Here, we merge foundational chemical principles with practical, field-tested solutions to empower your experimental success.
Part 1: Troubleshooting Common Purification Hurdles
This section is structured in a question-and-answer format to directly address the most pressing issues that can arise during the purification of this compound.
Recrystallization Challenges
Question 1: My this compound product "oils out" during recrystallization instead of forming crystals. What's causing this and how can I fix it?
Answer:
"Oiling out" is a common phenomenon where the compound separates from the cooling solvent as a liquid rather than a solid. This is often due to several factors: the solution is too saturated, the cooling process is too rapid, or the boiling point of the solvent is higher than the melting point of the chalcone.[1]
Causality & Solution:
-
High Solute Concentration: An overly saturated solution can lead to the product crashing out as an oil. To remedy this, reheat the solution to redissolve the oil, then add a small amount of additional hot solvent to slightly decrease the saturation.[1]
-
Rapid Cooling: Allowing the solution to cool too quickly can prevent the formation of a crystal lattice. To encourage crystal growth, insulate the flask to slow the cooling process.
-
Inducing Crystallization: If crystals are slow to form, you can introduce a "seed crystal" of the pure compound or scratch the inside of the flask at the solvent-air interface with a glass rod to create nucleation sites.[2]
Question 2: After recrystallization, my product's melting point is broad, and TLC analysis still shows impurities. What are the next steps?
Answer:
A broad melting point and the presence of impurities on a Thin-Layer Chromatography (TLC) plate indicate that recrystallization alone was insufficient for purification. This often occurs when the impurities have similar solubility profiles to the desired product.
Recommended Actions:
-
Second Recrystallization: A second recrystallization can sometimes remove the remaining impurities.
-
Solvent System Re-evaluation: The initial solvent may not have been optimal. Test a range of solvents with varying polarities to find one that dissolves the chalcone well at high temperatures but poorly at low temperatures, while the impurities remain soluble at all temperatures.[3]
-
Column Chromatography: For persistent impurities, column chromatography is the most effective next step.[1]
Column Chromatography Issues
Question 3: I'm struggling to get good separation between my this compound and a closely-related impurity on the TLC plate. How can I optimize this for column chromatography?
Answer:
Achieving good separation is critical for successful column chromatography. The key is to optimize the mobile phase (eluent).
Optimization Strategies:
-
Adjusting Solvent Polarity: A common eluent for chalcones is a mixture of hexane and ethyl acetate.[4] If your spots are too close, you can systematically adjust the polarity.
-
Decrease Polarity: If the Rf values are too high (spots are running too close to the solvent front), decrease the amount of the more polar solvent (ethyl acetate).
-
Increase Polarity: If the Rf values are too low (spots are not moving far from the baseline), gradually increase the proportion of the polar solvent.[4]
-
-
Alternative Solvent Systems: If adjusting the ratio of your current system doesn't provide the desired separation, consider trying different solvent combinations. For example, dichloromethane/hexane or toluene/ethyl acetate can offer different selectivities.[4]
Question 4: My chalcone product is not eluting from the column, even after I've passed a large volume of the mobile phase. What is happening?
Answer:
This issue typically points to a mobile phase that is not polar enough to move your compound down the silica gel column.
Troubleshooting Steps:
-
Gradually Increase Polarity: Systematically increase the polarity of your eluent. For instance, if you started with a 9:1 hexane:ethyl acetate mixture, try moving to 8:2, then 7:3, and so on.
-
Stronger Eluent: If your product still doesn't elute with 100% ethyl acetate, a small amount of a more polar solvent like methanol can be added to the mobile phase.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is a typical melting point for pure this compound?
While the exact melting point can vary slightly, the reported melting point for a similar compound, 3,4-methylenedioxychalcone, is in the range of 120-124°C.[5] Significant deviation from this range can indicate the presence of impurities.
Q2: How can I definitively confirm the purity and identity of my final product?
A combination of analytical techniques is essential for unambiguous characterization:
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good preliminary indicator of purity.[6]
-
Melting Point Analysis: A sharp melting point within the expected range suggests high purity.[6]
-
Spectroscopic Methods:
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation and can also reveal the presence of impurities.[7]
-
Infrared (IR) Spectroscopy: This technique can confirm the presence of key functional groups, such as the α,β-unsaturated ketone.[8]
-
Mass Spectrometry (MS): This provides the molecular weight of the compound, confirming its identity.[7]
-
Q3: What are the common impurities I might encounter in the synthesis of this compound?
The synthesis of chalcones, typically through a Claisen-Schmidt condensation, can result in several common impurities:
-
Unreacted Starting Materials: Residual 3,4-methylenedioxyacetophenone and 3,4-methylenedioxybenzaldehyde.[1]
-
Side-Products: Self-condensation products of the acetophenone or Cannizzaro reaction products of the aldehyde can sometimes form.
Part 3: Experimental Protocols & Data
Protocol 1: Thin-Layer Chromatography (TLC) for Purity Assessment
-
Preparation: Dissolve a small amount of your crude product in a volatile solvent such as ethyl acetate or dichloromethane.
-
Spotting: On a silica gel TLC plate, use a capillary tube to apply a small spot of your dissolved sample onto the baseline. It is also beneficial to spot the starting materials as references.[9]
-
Development: Place the TLC plate in a developing chamber containing your chosen eluent (e.g., a hexane:ethyl acetate mixture). Ensure the solvent level is below the spots. Allow the solvent to travel up the plate until it is about 1 cm from the top.[9]
-
Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (typically at 254 nm).[4]
-
Rf Calculation: Calculate the Retention Factor (Rf) for each spot. An ideal Rf value for the desired compound for column chromatography is typically between 0.2 and 0.4.[4]
Protocol 2: Purification by Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase. Pour the slurry into the column and allow it to pack evenly.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel and adding this to the column.[4]
-
Elution: Begin eluting with the mobile phase, starting with a lower polarity and gradually increasing it as needed.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure chalcone.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.[10]
Protocol 3: Recrystallization for Final Polishing
-
Solvent Selection: Choose a solvent in which the chalcone is highly soluble at elevated temperatures but sparingly soluble at room temperature. Ethanol is often a good starting point for chalcones.[11]
-
Dissolution: In an Erlenmeyer flask, dissolve the chalcone in the minimum amount of hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.[2]
-
Drying: Dry the purified crystals thoroughly to remove any residual solvent.
Data Summary: Solvent Systems for Chalcone Purification
| Technique | Common Solvent Systems (Starting Ratios) | Purpose |
| TLC | Hexane:Ethyl Acetate (9:1 to 7:3) | To determine the optimal mobile phase for column chromatography and assess purity. |
| Column Chromatography | Gradient of Hexane:Ethyl Acetate | To separate the chalcone from starting materials and byproducts. |
| Recrystallization | Ethanol, Methanol, or Ethanol/Water mixtures | To remove minor impurities and obtain a crystalline solid. |
Part 4: Visualized Workflows
General Purification Workflow
Caption: A general workflow for the purification of this compound.
Troubleshooting Recrystallization
Caption: A decision tree for troubleshooting common recrystallization problems.
References
-
The Royal Society of Chemistry. (2017). Preparation of chalcone and its further Robinson annulation with ethyl acetoacetate. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]
-
Hassan, A. S., et al. (2023). Chalcones—Features, Identification Techniques, Attributes, and Application in Agriculture. PMC - NIH. Retrieved from [Link]
-
SciSpace. (2021). Green synthesis of chalcones derivatives. Retrieved from [Link]
-
Jetir.Org. (2020). SYNTHESIS OF CHALCONES. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 4: The Aldol Condensation – Preparation of Chalcones (Experiment). Retrieved from [Link]
-
Oriental Journal of Chemistry. (2023). Synthesis and Spectral Analysis of Heterocyclic Compounds Derived from Chalcone Derivatives. Retrieved from [Link]
-
ACS Omega. (2020). Privileged Scaffold Chalcone: Synthesis, Characterization and Its Mechanistic Interaction Studies with BSA Employing Spectroscopic and Chemoinformatics Approaches. NIH. Retrieved from [Link]
-
ACS Omega. (2020). Privileged Scaffold Chalcone: Synthesis, Characterization and Its Mechanistic Interaction Studies with BSA Employing Spectroscopic and Chemoinformatics Approaches. ACS Publications. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme: Synthesis of novel chalcone derivatives Identification tests TLC. Retrieved from [Link]
-
Montafia, M. P., et al. (n.d.). High-performance liquid chromatography of chalcones: Quantitative structure-retention relationships using partial least-squares. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Synthesis of chalcone. Retrieved from [Link]
-
NIH. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Retrieved from [Link]
-
ResearchGate. (2010). (PDF) Highly sensitive analysis of the Chalcone in human plasma and urine by RP-high- performance liquid chromatography. Retrieved from [Link]
-
Homework.Study.com. (n.d.). What is the melting point of 3,4-methylenedioxy chalcone?. Retrieved from [Link]
-
Krauze-Baranowska, M., et al. (n.d.). HPLC OF FLAVANONES AND CHALCONES IN DIFFERENT SPECIES AND CLONES OF SALIX. Retrieved from [Link]
-
SpectraBase. (n.d.). 3,4-(Methylenedioxy)chalcone. Retrieved from [Link]
-
YouTube. (2024, February 10). How to synthesize chalcones by Claisen-Schmidt condensation. Retrieved from [Link]
-
ResearchGate. (2013, November 11). What is the best way to synthesize chalcone?. Retrieved from [Link]
-
Basrah Journal of Science. (2021). New Chalcones Derivatives, Determine Their Chemical Structure Using 1D and 2D-NMR Spectroscopy. Retrieved from [Link]
-
MDPI. (2022). The Effect of 3′,4′-Methylenedioxychalcone Derivatives on Mycelial Growth and Conidial Germination of Monilinia fructicola: An In Silico and In Vitro Study. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Bis-Chalcone Groups. Retrieved from [Link]
-
ACS Omega. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Retrieved from [Link]
-
SciSpace. (2018). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. Retrieved from [Link]
-
ijarsct. (n.d.). Review on Synthesis of Chalcone and its Derivatives with their Biological Activities. Retrieved from [Link]
-
ResearchGate. (2015). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. Retrieved from [Link]
-
PubMed Central. (2023). Synthesis of Bis-Chalcones and Evaluation of Its Effect on Peroxide-Induced Cell Death and Lipopolysaccharide-Induced Cytokine Production. Retrieved from [Link]
-
Biomedical Research and Therapy. (2021). Docking studies, synthesis, characterization, and cytotoxicity activity of new bis-chalcones derivatives. Retrieved from [Link]
-
UTAR Institutional Repository. (2022). synthesis and characterization of chalcone derivatives and their antioxidant activity. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. homework.study.com [homework.study.com]
- 6. jetir.org [jetir.org]
- 7. Privileged Scaffold Chalcone: Synthesis, Characterization and Its Mechanistic Interaction Studies with BSA Employing Spectroscopic and Chemoinformatics Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chalcones—Features, Identification Techniques, Attributes, and Application in Agriculture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. scispace.com [scispace.com]
Technical Support Center: Troubleshooting Bis(3,4-methylenedioxy)chalcone Solubility in Aqueous Buffers
Welcome to the technical support guide for Bis(3,4-methylenedioxy)chalcone. This document provides in-depth troubleshooting for common solubility challenges encountered when using this compound in aqueous buffers for biological assays and other research applications. Our goal is to equip researchers, scientists, and drug development professionals with the necessary knowledge and protocols to ensure experimental success.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is my this compound precipitating out of my aqueous buffer?
Answer:
The poor aqueous solubility of this compound is a direct result of its molecular structure. Like other chalcones, its core consists of two aromatic rings connected by an α,β-unsaturated carbonyl system.[1] This structure is predominantly non-polar and hydrophobic (water-fearing), leading to low solubility in polar solvents like water or aqueous buffers.
Key structural features contributing to its hydrophobicity include:
-
Two Benzodioxole Rings: These large, aromatic structures are inherently lipophilic.
-
Lack of Ionizable Groups: The molecule does not have strongly acidic or basic functional groups that can be protonated or deprotonated to form soluble salts in water.
-
Molecular Planarity: The relatively flat structure can facilitate stacking in a crystalline lattice, which requires significant energy to break apart for dissolution.
When a concentrated stock solution, typically made in an organic solvent like DMSO, is diluted into an aqueous buffer, the solvent environment abruptly changes from non-polar to polar. This can cause the compound to exceed its solubility limit in the aqueous phase, leading to the formation of a visible precipitate or micro-precipitates that can negatively impact your experiment.
Q2: What is the correct procedure for preparing a stock solution of this compound?
Answer:
Preparing a stable, high-concentration stock solution in an appropriate organic solvent is the critical first step. Dimethyl sulfoxide (DMSO) is the most recommended solvent for this purpose due to its high solubilizing power for hydrophobic compounds and its miscibility with water.[2][3]
Step-by-Step Protocol for Stock Solution Preparation:
-
Solvent Selection: Use anhydrous, research-grade DMSO to prevent the introduction of water, which can lower the compound's solubility in the stock.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolution: Add the appropriate volume of DMSO to achieve your target concentration (e.g., 10-50 mM). It is often easier to add the solvent to the vial containing the pre-weighed powder.
-
Solubilization: Ensure complete dissolution. This can be aided by:
-
Vortexing: Mix vigorously for 1-2 minutes.
-
Sonication: Place the vial in a sonicator bath for 5-10 minutes.
-
Gentle Warming: Briefly warm the solution to 37°C.
-
-
Visual Inspection: Hold the vial against a light source to confirm that no solid particles remain and the solution is clear.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C in tightly sealed vials to minimize freeze-thaw cycles and prevent moisture absorption.
| Solvent | General Suitability for Stock Solution | Considerations |
| DMSO | Excellent | Gold standard for initial solubilization.[2] Final assay concentration should be low (<0.5%) to avoid cytotoxicity.[2] |
| Ethanol | Good | Can be used, but may have lower solubilizing power than DMSO for highly hydrophobic chalcones. May be preferred in some assays where DMSO is not suitable. |
| Methanol | Fair | Generally less effective than DMSO or ethanol for dissolving complex chalcones.[4] |
| Acetone | Fair to Good | Can dissolve many chalcones but may be more volatile and less compatible with biological assays.[5] |
Q3: I have a DMSO stock. How do I prepare my final working solution in buffer without causing precipitation?
Answer:
The key to preventing precipitation during dilution is to avoid creating localized areas of high concentration where the compound can crash out. A serial dilution or an intermediate dilution step is highly recommended. The following workflow is designed to minimize this risk.
Recommended Workflow for Preparing Aqueous Working Solutions:
Caption: Workflow for Diluting Hydrophobic Compounds.
Detailed Protocol:
-
Pre-warm Buffer: Gently warm your final aqueous buffer (e.g., PBS, cell culture media) to your experimental temperature (e.g., 37°C). This can slightly increase the solubility limit.
-
Prepare for Dilution: Dispense the final volume of aqueous buffer into a tube.
-
Vortex/Stir: While vigorously vortexing or stirring the buffer, add the small volume of your DMSO stock solution drop-by-drop or by pipetting it directly into the vortex. This rapid mixing is crucial to prevent precipitation.
-
Inspect: After addition, continue vortexing for another 30 seconds. Visually inspect the solution for any signs of cloudiness or precipitate.
Pro-Tip: Never add the aqueous buffer to the concentrated DMSO stock. Always add the small volume of stock to the large volume of vigorously mixing buffer.
Q4: My compound still precipitates at my desired final concentration. What are my advanced options?
Answer:
If standard dilution techniques fail, several formulation strategies can be employed to increase the aqueous solubility of this compound.[6][7][8] The choice of method depends on the experimental constraints, such as cell type and assay sensitivity.
Caption: Troubleshooting Decision Tree for Solubility Issues.
1. Co-solvents: Co-solvents are water-miscible organic solvents that, when added to the aqueous buffer, increase its ability to dissolve non-polar compounds.[9]
-
Examples: Polyethylene glycol 300/400 (PEG-300/400), propylene glycol, or ethanol.
-
Protocol: Prepare the final buffer containing a small percentage (e.g., 1-5%) of the co-solvent before adding the DMSO stock of your chalcone.
-
Caution: Always run a vehicle control with the same concentration of the co-solvent to ensure it does not affect your experimental results.
2. Surfactants: Surfactants form micelles that can encapsulate hydrophobic molecules, effectively shielding them from the aqueous environment.
-
Examples: Polysorbate 20 (Tween-20), Polysorbate 80 (Tween-80), or Pluronic F-68.
-
Protocol: Add a very low concentration of the surfactant (e.g., 0.01% - 0.1%) to your final buffer.
-
Caution: Surfactants can permeabilize cell membranes at higher concentrations, so their use must be carefully validated for cell-based assays.
3. Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, enhancing their solubility.[6]
-
Example: Hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Protocol: Dissolve HP-β-CD in the buffer first, then add the chalcone stock. The chalcone will partition into the hydrophobic core of the cyclodextrin.
-
Benefit: This is often a highly effective and biocompatible method for increasing solubility without using organic solvents in the final formulation.
References
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available from: [Link]
-
Formulation Tactics for the Delivery of Poorly Soluble Drugs. ResearchGate. Available from: [Link]
-
(PDF) Formulation strategies for poorly soluble drugs. ResearchGate. Available from: [Link]
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available from: [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. Available from: [Link]
-
Water Solubility of Chalcones for Safer Aqueous Applications. Scholars Week. Available from: [Link]
-
This compound CAS#: 76530-89-7; ChemWhat Code: 1133655. ChemWhat. Available from: [Link]
-
The solubility and stability of heterocyclic chalcones compared with trans-chalcone. SciSpace. Available from: [Link]
-
Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC - NIH. Available from: [Link]
-
Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. PMC - NIH. Available from: [Link]
-
Design and synthesis of chalcone derivatives as potential non-purine xanthine oxidase inhibitors. PMC - NIH. Available from: [Link]
-
(PDF) Techniques to enhance solubility of hydrophobic drugs: An overview. ResearchGate. Available from: [Link]
Sources
- 1. Murray State's Digital Commons - Scholars Week: Water Solubility of Chalcones for Safer Aqueous Applications [digitalcommons.murraystate.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of chalcone derivatives as potential non-purine xanthine oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Preventing precipitation of "Bis(3,4-methylenedioxy)chalcone" in cell culture media
Welcome to the technical support guide for Bis(3,4-methylenedioxy)chalcone. This resource is designed for researchers, scientists, and drug development professionals to address the primary challenge encountered when working with this compound: its precipitation in aqueous cell culture media. Our goal is to provide you with the foundational knowledge and practical, step-by-step protocols to ensure the successful and reproducible use of this compound in your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the properties of this compound and the underlying reasons for its precipitation.
Q1: What is this compound and why is it difficult to dissolve in cell culture media?
A1: this compound (CAS No. 76530-89-7) is a derivative of the chalcone family of compounds, which are characterized by two aromatic rings joined by an α,β-unsaturated carbonyl system.[1][2] Like most chalcones, its molecular structure is predominantly non-polar, making it hydrophobic (literally "water-fearing").[3] Cell culture media, on the other hand, are aqueous (water-based) solutions. The poor solubility of this compound in water is the fundamental reason it tends to precipitate.[1][4] While it dissolves well in organic solvents like Dimethyl Sulfoxide (DMSO), the challenge arises when this solution is introduced into the aqueous media environment.[3][5]
Q2: I dissolved the compound perfectly in DMSO, but it "crashed out" immediately when I added it to my media. What happened?
A2: This is the most common issue and is a classic example of a solvent-exchange problem. When you add a highly concentrated DMSO stock solution directly into a large volume of aqueous media, the DMSO disperses rapidly. This sudden change in the solvent environment from organic to aqueous dramatically lowers the solubility of the hydrophobic compound, causing it to exceed its solubility limit and precipitate out of the solution.[6][7] The key is to manage this transition from a high-solubility environment (DMSO) to a low-solubility one (media) more gradually.
Q3: What is the maximum concentration of DMSO my cells can tolerate?
A3: This is a critical consideration, as DMSO itself can be toxic to cells at higher concentrations.[8] The tolerance is cell-line dependent, but a widely accepted best practice is to keep the final concentration of DMSO in your cell culture media at or below 0.5%, and ideally below 0.1%, to minimize any impact on cell viability and function.[6][9][10] It is imperative to always include a "vehicle control" in your experiments—cells treated with the same final concentration of DMSO as your compound-treated cells—to ensure that any observed effects are due to the compound and not the solvent.[11]
| Final DMSO Concentration | General Cellular Impact | Recommendation |
| < 0.1% | Considered safe for nearly all cell lines with negligible effects.[10][12] | Ideal Target |
| 0.1% - 0.5% | Generally acceptable for most robust cell lines, but may induce subtle, non-lethal effects.[9][10] | Widely Used & Acceptable |
| 0.5% - 1.0% | Can cause stress or toxicity in sensitive cell lines, especially primary cells.[10] | Use with caution; verify with vehicle controls. |
| > 1.0% | Significant cytotoxicity is likely; can inhibit cell proliferation and induce apoptosis.[8][9] | Avoid |
Part 2: Experimental Protocols & Troubleshooting
This section provides a detailed, validated protocol for preparing and using this compound, followed by a troubleshooting guide for specific issues.
Core Protocol: Preparation of this compound Working Solution
This protocol is designed to minimize precipitation by using a controlled, stepwise dilution method.
Materials:
-
This compound powder
-
100% sterile, cell culture-grade DMSO
-
Sterile, pre-warmed (37°C) cell culture medium (with or without serum, as per your experimental design)
-
Sterile microcentrifuge tubes and pipette tips
Step 1: Prepare a High-Concentration Master Stock Solution (e.g., 10 mM)
-
Based on the molecular weight of this compound (296.28 g/mol ), calculate the mass needed for your desired stock concentration (e.g., for 1 mL of a 10 mM stock, weigh out 2.96 mg).
-
Dissolve the powder in 100% DMSO. Vortex vigorously until the solution is completely clear. This is your master stock.
-
Aliquot the master stock into smaller, single-use volumes in sterile microcentrifuge tubes. Store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[13][14]
Step 2: Prepare an Intermediate Dilution in Pre-Warmed Media This is the most critical step to prevent precipitation.
-
Pre-warm your complete cell culture medium to 37°C in a water bath. Using cold media will decrease the compound's solubility and promote precipitation.[7][15]
-
Thaw one aliquot of your 10 mM master stock.
-
Prepare an intermediate dilution (e.g., 100 µM) by adding a small volume of the master stock to a larger volume of pre-warmed media . For example, add 10 µL of the 10 mM master stock to 990 µL of pre-warmed media.
-
Crucial Technique: As you add the master stock, gently vortex or continuously swirl the media to ensure the compound is rapidly and evenly dispersed, preventing localized high concentrations.[6]
Step 3: Prepare the Final Working Solution
-
Add the required volume of your freshly prepared intermediate dilution to the final volume of pre-warmed media to achieve your desired final concentration.
-
For example, to prepare 10 mL of a 1 µM final working solution, add 100 µL of the 100 µM intermediate solution to 9.9 mL of pre-warmed media.
-
Mix gently by inverting the tube or swirling the flask. Visually inspect the final solution against a light source to ensure it is clear and free of any precipitate before adding it to your cells.[7]
Troubleshooting Guide
Q: I followed the protocol, but I still see a fine, cloudy precipitate. What should I do?
A: This indicates that your final concentration likely still exceeds the compound's aqueous solubility limit in your specific media formulation.
-
Solution 1 (Recommended): Lower the final working concentration. Perform a solubility test by creating a serial dilution of your compound in media to empirically determine the maximum concentration that remains clear.[6][16]
-
Solution 2: Increase the serum concentration if your experiment allows. Serum proteins like albumin can bind to hydrophobic compounds and help keep them in solution.[17][18][19] Precipitation is often more common in serum-free or low-serum media.[6]
-
Do NOT Filter: It is not recommended to filter the media to remove the precipitate. The precipitate is your active compound, and filtering will remove it, leading to an unknown and lower effective concentration in your experiment.[7]
Q: The media looks clear at first, but a precipitate forms hours or days later in the incubator. Why?
A: This can be caused by several factors related to the culture conditions over time.
-
Potential Cause 1: pH Shift. Cellular metabolism can cause the pH of the culture media to decrease (become more acidic). If the compound's solubility is pH-dependent, this can cause it to precipitate.[7][20]
-
Solution: Ensure your media contains a robust buffer (like HEPES) if not already present. Monitor the color of the phenol red indicator and change the media more frequently to maintain a stable pH.
-
-
Potential Cause 2: Evaporation. In long-term cultures, evaporation from the culture vessel can concentrate all media components, including your compound, potentially pushing it past its solubility limit.[6][21]
-
Potential Cause 3: Compound Instability. The compound may be degrading over time into a less soluble byproduct.
-
Solution: Prepare fresh working solutions from your frozen DMSO stock immediately before each media change rather than preparing a large batch to be used over several days.
-
References
-
Scholars Week. Water Solubility of Chalcones for Safer Aqueous Applications . [Link]
-
Solubility of Things. Chalcone . [Link]
-
KEYENCE. Using live-cell imaging in cell counting — The cytotoxicity of DMSO . [Link]
-
Eppendorf. Cell Culture FAQ: How does DMSO affect your cells? . [Link]
-
ResearchGate. How do I avoid precipitation of DMSO soluble compounds in water based culture media? . [Link]
-
LifeTein. DMSO usage in cell culture . [Link]
-
International Letters of Chemistry, Physics and Astronomy. Chalcones: A Solubility study at different temperatures . [Link]
-
Quora. What effects does DMSO have on cell assays? . [Link]
-
MethodsX via PMC. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media . [Link]
-
Journal of Visualized Experiments via PMC. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid . [Link]
-
Eppendorf. Cell Culture FAQ: How does DMSO affect your cells? . [Link]
-
ResearchGate. How can I dissolve hydrophobic compounds in DMEM media? . [Link]
-
BioAssay Systems. Troubleshooting . [Link]
-
ResearchGate. Hi, can anyone tell me how to dissolve a hydrophobic compound..? . [Link]
-
MDPI. The Relationship between Hydrophobicity and Drug-Protein Binding in Human Serum Albumin: A Quartz Crystal Microbalance Study . [Link]
-
PharmaceuTech. Selection and Parameters Affecting Dissolution Media . [Link]
-
Procell. Troubleshooting Precipitation in Cell Culture: Causes and Solutions . [Link]
-
ResearchGate. Why is my compound soluble in DMSO, but precipitating with subsequent dilutions? . [Link]
-
ResearchGate. How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? . [Link]
-
ResearchGate. The Binding of Drug Molecules to Serum Albumin: The Effect of Drug Hydrophobicity on Binding Strength and Protein Desolvation . [Link]
-
Molecules via PMC. The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery . [Link]
- Google Patents. Process for improving the solubility of cell culture media.
-
MDPI. The Relationship between Hydrophobicity and Drug-Protein Binding in Human Serum Albumin: A Quartz Crystal Microbalance Study . [Link]
-
Clinical and Translational Science via PMC. Deriving protein binding-corrected chemical concentrations for in vitro testing . [Link]
-
ResearchGate. Chalcones: A Physicochemical Study . [Link]
-
ResearchGate. Drug stock solutions best practices? . [Link]
-
Langmuir via Sci-Hub. The Binding of Drug Molecules to Serum Albumin: The Effect of Drug Hydrophobicity on Binding Strength and Protein Desolvation . [Link]
-
ACS Publications. Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes . [Link]
-
Asian Journal of Pharmaceutics. Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview . [Link]
-
ResearchGate. How to dissolve hydrophobic drug....... . [Link]
-
LookChem. This compound . [Link]
-
PhytoTech Labs. Preparing Stock Solutions . [Link]
-
MDPI. Eutectogels as Delivery Media for Therapeutic Metal Complexes: What Are the Benefits? . [Link]
-
ChemWhat. This compound CAS#: 76530-89-7 . [Link]
Sources
- 1. Murray State's Digital Commons - Scholars Week: Water Solubility of Chalcones for Safer Aqueous Applications [digitalcommons.murraystate.edu]
- 2. Cas 76530-89-7,this compound | lookchem [lookchem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf Portugal [eppendorf.com]
- 9. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 10. lifetein.com [lifetein.com]
- 11. researchgate.net [researchgate.net]
- 12. quora.com [quora.com]
- 13. medchemexpress.cn [medchemexpress.cn]
- 14. phytotechlab.com [phytotechlab.com]
- 15. 細胞培養でよく見られる問題:沈殿物 [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- 17. The Relationship between Hydrophobicity and Drug-Protein Binding in Human Serum Albumin: A Quartz Crystal Microbalance Study [mdpi.com]
- 18. Deriving protein binding‐corrected chemical concentrations for in vitro testing - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. dissolutiontech.com [dissolutiontech.com]
- 21. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
"Bis(3,4-methylenedioxy)chalcone" stability in different solvents and temperatures
Technical Support Center: Bis(3,4-methylenedioxy)chalcone
A Guide to Experimental Stability for Researchers and Drug Development Professionals
Introduction: this compound (also known as 1,3-Bis(1,3-benzodioxol-5-yl)-2-propen-1-one) is a notable chalcone derivative investigated for its therapeutic potential in managing amyloid diseases and synucleinopathies, such as Alzheimer's and Parkinson's disease.[1] Like many chalcones, its core α,β-unsaturated carbonyl system presents both a source of its biological activity and a point of chemical reactivity, making a thorough understanding of its stability paramount for reproducible and reliable experimental outcomes.[2] This guide provides in-depth troubleshooting advice, validated protocols, and frequently asked questions to address the common stability challenges encountered when working with this compound in various solvents and temperatures.
Section 1: Compound Profile & General Handling
This section provides a quick reference for the fundamental properties and recommended handling of this compound.
FAQ: What are the basic properties of this compound?
Answer: The key physical and chemical properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 76530-89-7 | [1][3] |
| Molecular Formula | C₁₇H₁₂O₅ | [1][3] |
| Molecular Weight | 296.27 g/mol | [3] |
| Physical Appearance | Powder / Crystalline Solid | [4] |
| General Class | Chalcone | [5][6] |
FAQ: What are the recommended long-term storage conditions?
Answer: For optimal long-term stability, this compound solid should be stored at 2-8°C, protected from light and air. The α,β-unsaturated system is susceptible to photolytic degradation and oxidation over time.[2] Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended for extended periods.
FAQ: In which solvents is this compound soluble?
Answer: Chalcones generally exhibit good solubility in non-protic or polar aprotic organic solvents and are poorly soluble in water.[4][7] The experimental solubility increases with temperature in many organic solvents.[8]
| Solvent Class | Recommended Solvents | Solubility Profile |
| Aprotic / Halogenated | Dichloromethane (DCM), Chloroform | High solubility reported.[7] Good choice for stock solutions. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetone | High solubility reported.[4] DMSO is common for biological assays. |
| Polar Protic | Ethanol, Methanol | Moderate to low solubility.[7] Solubility can be increased by heating. |
| Aqueous | Water, Buffers | Generally considered insoluble.[4][5] |
Section 2: Troubleshooting Guide: Common Experimental Issues
This guide addresses specific problems researchers may face, explaining the underlying causes and providing actionable solutions.
Question 1: My compound appears to be degrading in my stock solution. The HPLC chromatogram shows new peaks over time. Why is this happening?
Answer: This is a classic stability issue stemming from the reactive nature of the chalcone backbone.[2] Several factors could be at play:
-
Causality (The "Why"):
-
Hydrolysis: The presence of trace amounts of acid or base in your solvent can catalyze the hydrolysis of the compound. Chalcones are known to degrade under both acidic and basic conditions.[2]
-
Solvent Reactivity: Protic solvents like methanol can potentially react with the chalcone, although this is less common than hydrolysis. More importantly, protic solvents can facilitate degradative pathways that are inhibited in aprotic environments.[9]
-
Photodegradation: Exposure to ambient or UV light can induce isomerization or degradation of the α,β-unsaturated system.[2] Chalcones are known to be sensitive to photolytic stress.
-
-
Troubleshooting & Solutions:
-
Solvent Choice: Switch to a high-purity, anhydrous aprotic solvent like Dichloromethane or DMSO for your stock solution.[7]
-
Protect from Light: Prepare solutions in amber vials or wrap standard vials in aluminum foil. Store stock solutions in the dark.
-
Prepare Fresh: Prepare solutions fresh for each experiment whenever possible. If storing, keep them at -20°C or -80°C to drastically slow degradation kinetics.
-
pH Control: If working in a buffered system, ensure the pH is near neutral and that the buffer components are not reactive.
-
Question 2: I observed a significant color change (e.g., darkening, turning dark red) in my reaction mixture upon heating or adding a base. What does this signify?
Answer: A distinct color change often indicates a chemical transformation or degradation.
-
Causality (The "Why"):
-
Thermal Decomposition: Excessive heat can cause chalcones to decompose, often resulting in the formation of dark, tarry byproducts.[10] This is a common issue in synthesis if reaction temperatures are not carefully controlled.
-
pH-Induced Changes: In alkaline solutions, chalcones can deprotonate or undergo reactions that lead to the formation of intensely colored, conjugated systems, often appearing orange or dark red.[6] While this may be a reversible pH indicator effect, it can also be the first step in base-catalyzed degradation.
-
-
Troubleshooting & Solutions:
-
Temperature Control: If performing a reaction, maintain the lowest effective temperature and monitor progress closely with a technique like Thin Layer Chromatography (TLC) to avoid prolonged heating.[10]
-
Use Milder Bases: In synthesis or other applications, consider using milder bases (e.g., K₂CO₃ instead of NaOH or KOH) where appropriate to minimize degradation.[11]
-
Inert Atmosphere: If heating is necessary, conduct the reaction under an inert atmosphere (N₂ or Ar) to prevent oxidation, which can also contribute to color changes.
-
Question 3: My analytical results (HPLC, LC-MS) are inconsistent, especially when running a sequence of samples. What stability-related factors should I investigate?
Answer: Inconsistent analytical data often points to the degradation of the analyte within the analytical instrument itself.
-
Causality (The "Why"):
-
Autosampler Instability: If the autosampler is not temperature-controlled, samples sitting in vials for hours can degrade at room temperature, especially if exposed to light or dissolved in a suboptimal solvent.
-
Mobile Phase Incompatibility: An acidic or basic mobile phase can cause on-column degradation during the chromatographic run.
-
Diluent Effects: The choice of diluent for your sample can impact stability. Using a slightly acidic or basic diluent without buffering can accelerate degradation in the vial.
-
-
Troubleshooting & Solutions:
-
Use a Cooled Autosampler: Set the autosampler temperature to a low value (e.g., 4-10°C) to preserve sample integrity throughout the analytical sequence.
-
Optimize Diluent: Use a diluent that mirrors the mobile phase composition (e.g., a mixture of acetonitrile and water) or a solvent known to be stable, like pure acetonitrile or methanol.[2]
-
Perform a Stability Test: Prepare a sample and inject it at regular intervals (e.g., t=0, 2h, 4h, 8h) while it sits in the autosampler. A decreasing peak area for your main compound or the appearance of new peaks will confirm in-vial instability.
-
Section 3: Protocols for Stability Assessment
To ensure data integrity, it is crucial to proactively assess the stability of this compound in your specific experimental systems.
Protocol 1: Rapid Screening of Solvent Stability
This protocol provides a quick method to select an appropriate solvent and assess short-term stability for an upcoming experiment.
Methodology:
-
Preparation: Prepare a concentrated stock solution of the chalcone in a well-established solvent (e.g., 10 mg/mL in DMSO).
-
Dilution: Dilute the stock solution to the final working concentration (e.g., 10 µM) in a panel of candidate solvents (e.g., Ethanol, Acetonitrile, PBS buffer, cell culture media).
-
Initial Analysis (T=0): Immediately after preparation, analyze each sample via HPLC-UV. Record the peak area and retention time of the parent compound. This is your baseline.
-
Incubation: Store aliquots of each sample under the intended experimental conditions (e.g., 37°C in an incubator; room temperature on the benchtop, protected from light).
-
Follow-up Analysis: Re-analyze the samples at set time points (e.g., 2, 8, and 24 hours).
-
Evaluation: Compare the peak area of the parent compound at each time point to the T=0 baseline. A stable solution will show <5-10% deviation in the parent peak area and no significant formation of new degradation peaks.
Caption: Workflow for Rapid Solvent Stability Screening.
Protocol 2: Forced Degradation Study (Stress Testing)
This protocol, based on ICH guidelines, provides a systematic way to understand the intrinsic stability of the molecule and its degradation pathways.[2][12][13] This is essential for developing stability-indicating analytical methods.
Methodology:
-
Sample Preparation: Prepare five identical solutions of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., Acetonitrile:Water 50:50). One sample will serve as the control.
-
Application of Stress:
-
Acid Hydrolysis: Add 1N HCl to one sample. Heat at 60-80°C for a predetermined time (e.g., 2 hours).[2]
-
Base Hydrolysis: Add 0.1N NaOH to another sample. Heat at 60-80°C for a shorter time (e.g., 10-30 minutes), as base hydrolysis is often faster.[2]
-
Oxidative Degradation: Add 3-6% H₂O₂ to a third sample. Keep at room temperature for 24 hours.[2]
-
Thermal Degradation: Keep the fourth sample at a high temperature (e.g., 85°C) for 24-48 hours.[2]
-
Photolytic Degradation: Expose the fifth sample to a calibrated light source (e.g., 1.2 million lux hours) as per ICH Q1B guidelines.
-
Control: Keep the final sample at room temperature or refrigerated, protected from light.
-
-
Neutralization: After the stress period, neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze all samples (including the control) by a suitable chromatographic method (e.g., HPLC-PDA or LC-MS).
-
Evaluation: Compare the chromatograms of the stressed samples to the control. The goal is to achieve partial (10-30%) degradation, which is ideal for resolving degradation products from the parent peak. Identify the conditions under which the compound is most labile.
Caption: Experimental Design for a Forced Degradation Study.
Section 4: Frequently Asked Questions (FAQs)
Question: How does temperature generally affect the stability of this compound in solution?
Answer: In general, increasing the temperature accelerates the rate of chemical degradation. While many chalcones show good stability under dry heat as a solid, they can degrade in solution at elevated temperatures.[2] The Arrhenius equation dictates that reaction rates (including degradation) increase exponentially with temperature. Therefore, for maximum stability in solution, it is always advisable to work at room temperature or below and to store solutions frozen.
Question: What are the best analytical techniques to monitor the stability and purity of this compound?
Answer: High-Performance Liquid Chromatography with a Photodiode Array detector (HPLC-PDA) is the most common and effective technique.[2] It allows for the quantification of the parent compound while simultaneously detecting the formation of degradation products (which may have different UV-Vis spectra). For structural elucidation of unknown degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.
Question: Are there any specific reagents or materials I should avoid using with this chalcone?
Answer: Yes. Avoid strong oxidizing agents, as they can react with the double bond and other parts of the molecule.[14] Be cautious with strong acids and bases, as they are known to catalyze hydrolysis and other degradation reactions.[2][9] When performing syntheses, ensure aldehydes are pure and free of acidic impurities, which can promote unwanted side reactions.[10]
References
-
The solubility and stability of heterocyclic chalcones compared with trans-chalcone. ResearchGate. [Link]
-
Chalcone - Solubility of Things. Solubility of Things. [Link]
-
FORCED DEGRADATION STUDIES ON AGENTS OF THERAPEUTIC INTEREST. Sciforum. [Link]
-
Chalcones: A Solubility study at different temperatures. Journal of Chemical and Pharmaceutical Research. [Link]
-
Water Solubility of Chalcones for Safer Aqueous Applications. Western Washington University. [Link]
-
This compound | 76530-89-7. Coompo Research Chemicals. [Link]
-
Measurement, correlation and dissolution thermodynamics of biological active chalcone in organic solvents at different temperatures. INIS-IAEA. [Link]
-
Material Safety Data Sheet - Chalcone. MP Biomedicals. [Link]
-
Kinetic Analysis of Some Chalcones and Synthetic Chalcone Analogues on the Fenton-Reaction Initiated Deoxyribose Degradation Assay. PMC - NIH. [Link]
-
Chalcone synthesis, properties and medicinal applications: a review. ResearchGate. [Link]
-
Synthesis of bis-Chalcones Based on Green Chemistry Strategies and Their Cytotoxicity Toward Human MeWo and A375 Melanoma Cell Lines. PubMed Central. [Link]
-
Curcuminoid Chalcones: Synthesis, Stability, and New Neuroprotective and Sonosensitising Activities. PMC - PubMed Central. [Link]
-
Chalcone: A Privileged Structure in Medicinal Chemistry. PMC - PubMed Central. [Link]
-
Forced Degradation Studies. MedCrave online. [Link]
-
Kinetic analysis of some chalcones and synthetic chalcone analogues on the fenton-reaction initiated deoxyribose degradation assay. PubMed. [Link]
-
Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega. [Link]
-
Rational Design, Synthesis and Pharmacological Evaluation of Chalcones as Dual-Acting Compounds—Histamine H3 Receptor Ligands and MAO-B Inhibitors. MDPI. [Link]
-
Docking studies, synthesis, characterization, and cytotoxicity activity of new bis-chalcones derivatives. Biomedical Research and Therapy. [Link]
-
Chalcones – Features, Identification Techniques, Attributes and Application in Agriculture. Journal of Agricultural Science. [Link]
- 3',4'-methylenedioxy chalcone derivatives, as well as preparation method and application thereof to tumor suppression.
-
This compound CAS#: 76530-89-7. ChemWhat. [Link]
-
The Effect of 3′,4′-Methylenedioxychalcone Derivatives on Mycelial Growth and Conidial Germination of Monilinia fructicola: An In Silico and In Vitro Study. MDPI. [Link]
-
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
-
Stability indicating HPLC method for the quantification of ubidecarenone and piperine simultaneously in tablet formulations. International Journal of Pharmaceutical Research. [Link]
-
Synthesis of bis-Chalcones Based on Green Chemistry Strategies and Their Cytotoxicity Toward Human MeWo and A375 Melanoma Cell Lines. MDPI. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. sciforum.net [sciforum.net]
- 3. chemwhat.com [chemwhat.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Murray State's Digital Commons - Scholars Week: Water Solubility of Chalcones for Safer Aqueous Applications [digitalcommons.murraystate.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 9. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Curcuminoid Chalcones: Synthesis, Stability, and New Neuroprotective and Sonosensitising Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 14. gustavus.edu [gustavus.edu]
Technical Support Center: Navigating Assay Interference from Bis(3,4-methylenedioxy)chalcone
Welcome to the technical support resource for researchers encountering challenges with Bis(3,4-methylenedioxy)chalcone in high-throughput screening (HTS) assays. This guide is designed to provide you with the expertise and practical solutions needed to identify and mitigate assay interference, ensuring the integrity of your screening data. Chalcone scaffolds are known for a wide range of biological activities, but their chemical properties can also lead to non-specific interactions in biochemical and cell-based assays, making careful validation essential.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern in my HTS campaign?
A1: this compound is a specific type of chalcone, a class of compounds characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system.[1][4] This chemical scaffold is prevalent in many natural products and is explored for various therapeutic applications.[5][6] However, the chalcone structure is also a well-known Pan-Assay Interference Compound (PAINS) substructure.[7][8] PAINS are compounds that frequently appear as "hits" in HTS assays through non-specific mechanisms, leading to a high rate of false positives.[9] The primary concerns with this compound are its potential to form aggregates, interfere with assay signals (e.g., fluorescence), and directly inhibit reporter enzymes like luciferase.
Q2: What are the most common mechanisms of assay interference for chalcone-based compounds?
A2: The most frequently encountered interference mechanisms for chalcones, including this compound, are:
-
Colloidal Aggregation: At concentrations typically used in HTS, these compounds can self-associate into colloidal aggregates.[10] These aggregates can sequester and non-specifically inhibit enzymes, leading to apparent biological activity that is not due to a specific drug-target interaction.[10][11]
-
Fluorescence Interference: The conjugated π-system in the chalcone backbone can lead to intrinsic fluorescence.[12][13] This can interfere with fluorescence-based assays by either directly adding to the signal (false positive) or quenching it (false negative). Some chalcones also exhibit aggregation-induced emission enhancement (AIEE), where their fluorescence increases upon aggregation.[14][15]
-
Luciferase Inhibition: Chalcone derivatives have been shown to directly inhibit firefly luciferase, a common reporter enzyme in cell-based assays.[16] This can lead to a misinterpretation of results, as the decrease in signal may be attributed to the biological pathway under investigation rather than direct enzyme inhibition.
-
Redox Activity: The α,β-unsaturated carbonyl system in chalcones can participate in redox cycling, potentially generating reactive oxygen species (ROS) that can disrupt cellular processes or directly interfere with assay components.[17][18]
Troubleshooting Guide: Identifying and Mitigating Interference
This section provides a step-by-step approach to diagnosing and resolving common issues encountered with this compound.
Issue 1: My compound shows potent activity, but the dose-response curve is unusually steep.
Causality: A steep Hill slope in a dose-response curve can be an indicator of non-specific inhibition, often associated with compound aggregation.[19] As the compound concentration reaches a critical point (the critical aggregation concentration or CAC), the formation of aggregates leads to a sharp increase in inhibition.
Troubleshooting Workflow:
Caption: Workflow for investigating steep dose-response curves.
Experimental Protocol: Detergent Titration in Primary Assay
This protocol helps determine if the observed activity is dependent on the presence of aggregates.
-
Prepare Compound Stock: Create a dilution series of this compound in DMSO.
-
Assay with and without Detergent:
-
Set up two sets of your primary assay plates.
-
In the first set, use your standard assay buffer.
-
In the second set, supplement your assay buffer with a non-ionic detergent, typically 0.01% (v/v) Triton X-100.[10]
-
-
Run Assay: Add the compound dilutions to both sets of plates and perform the assay as usual.
-
Analyze Data: Compare the IC50 values obtained in the presence and absence of detergent.
Data Interpretation:
| Observation | Interpretation | Next Steps |
| Significant rightward shift in IC50 with detergent | The compound is likely acting as an aggregator. | Perform orthogonal counter-screens to confirm. |
| No significant change in IC50 | Aggregation is not the primary mechanism of action. | Proceed with standard hit validation. |
A significant shift is generally considered to be >10-fold.
Issue 2: My compound is active in the primary screen, but I suspect it might be a promiscuous inhibitor.
Causality: Promiscuous inhibitors show activity against a wide range of unrelated targets, often due to aggregation.[20][21] To confirm this, a well-established counter-screen using an unrelated enzyme, such as AmpC β-lactamase, is recommended.[11][22]
Troubleshooting Workflow:
Caption: Workflow for identifying promiscuous aggregators.
Experimental Protocol: AmpC β-Lactamase Aggregation Counter-Screen
This assay is a gold standard for identifying aggregate-based inhibitors.[22]
-
Reagent Preparation:
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Detergent Buffer: PBS with 0.02% Triton X-100 (will be diluted to 0.01% in the final reaction).
-
Enzyme: AmpC β-lactamase.
-
Substrate: Nitrocefin.
-
-
Assay Procedure (96-well plate format):
-
Add 142 µL of Assay Buffer or Detergent Buffer to the appropriate wells.
-
Add 5 µL of AmpC β-lactamase solution.
-
Add your compound or DMSO control.
-
Incubate for 5 minutes at room temperature.
-
Initiate the reaction by adding 3 µL of 5 mM nitrocefin.
-
Monitor the change in absorbance at 482 nm over time.
-
-
Data Analysis: Calculate the percent inhibition of the AmpC β-lactamase reaction with and without detergent.
Data Interpretation:
| AmpC Inhibition (-Detergent) | AmpC Inhibition (+Detergent) | Interpretation |
| High | Low / None | Classic profile of an aggregation-based inhibitor. |
| High | High | Detergent-insensitive inhibitor; may be a true inhibitor of AmpC. |
| Low / None | Low / None | Not an aggregator under these conditions. |
Issue 3: My compound is active in a luciferase-based reporter assay. How do I know the activity is real?
Causality: Chalcones can directly inhibit firefly luciferase, which can be misinterpreted as a downstream effect on the reporter gene.[16] This is a common source of false positives in cell-based reporter assays.
Troubleshooting Workflow:
Caption: Workflow for validating hits from luciferase assays.
Experimental Protocol: Cell-Free Luciferase Inhibition Assay
This assay directly tests for inhibition of the luciferase enzyme.
-
Reagents:
-
Recombinant firefly luciferase.
-
Luciferase assay buffer.
-
Luciferin substrate.
-
ATP.
-
-
Procedure:
-
In a white, opaque 96-well plate, add luciferase assay buffer.
-
Add a dilution series of this compound.
-
Add recombinant firefly luciferase and incubate for 10-15 minutes.
-
Initiate the reaction by adding a solution containing luciferin and ATP.
-
Immediately measure luminescence using a plate reader.
-
-
Data Analysis: Calculate the percent inhibition of the luciferase enzyme at each compound concentration and determine the IC50, if applicable.
Data Interpretation:
-
If this compound inhibits the recombinant luciferase with an IC50 similar to its apparent activity in the cell-based assay, the original result is likely a false positive.
-
If there is no significant inhibition of the recombinant enzyme, the observed activity in the cell-based assay is more likely to be genuine. In this case, proceeding with an orthogonal reporter assay (e.g., using a different reporter enzyme like β-galactosidase) is still highly recommended for confirmation.[19]
By systematically applying these troubleshooting guides and experimental protocols, researchers can confidently assess the activity of this compound, distinguish true biological hits from assay artifacts, and avoid the costly pursuit of false positives.
References
-
Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors. Nature protocols, 1(2), 550–553. Available from: [Link]
-
Assay Interference by Aggregation. (2017). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available from: [Link]
-
Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors. Nature protocols, 1(2), 550-553. Available from: [Link]
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current opinion in chemical biology, 14(3), 315–324. Available from: [Link]
-
Feng, B. Y., & Shoichet, B. K. (2006). A Detergent-Based Assay for the Detection of Promiscuous Inhibitors. Nature Protocols, 1(2), 550-553. Available from: [Link]
-
Baell, J. (2022). Pan Assay Interference Compounds. YouTube. Available from: [Link]
-
A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). SLAS Discovery. Available from: [Link]
-
Feng, B. Y., & Shoichet, B. K. (2006). A Detergent-Based Assay for the Detection of Promiscuous Inhibitors. Nature Protocols, 1(2), 550-553. Available from: [Link]
-
Dahlin, J. L., & Walters, M. A. (2014). How to triage PAINS-full research. Future medicinal chemistry, 6(13), 1477–1481. Available from: [Link]
-
Gracia, R., et al. (2017). High-throughput Assays for Promiscuous Inhibitors. Methods in Molecular Biology. Available from: [Link]
-
Khan, I., et al. (2019). Chalcone Scaffolds Exhibiting Acetylcholinesterase Enzyme Inhibition: Mechanistic and Computational Investigations. Molecules. Available from: [Link]
-
Figure 5. [Representation of AmpC counter-screen for...]. (n.d.). In Assay Guidance Manual. National Center for Biotechnology Information. Available from: [Link]
-
Dealing with PAINs in a drug discovery CRO. (n.d.). Sygnature Discovery. Available from: [Link]
-
Ryan, A. (2003). Effect of detergent on "promiscuous" inhibitors. Journal of Medicinal Chemistry. Available from: [Link]
-
A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. (n.d.). BellBrook Labs. Available from: [Link]
-
Singh, P., et al. (2014). Chalcone: a biologically active scaffold. Journal of Chemical and Pharmaceutical Research. Available from: [Link]
-
What are PAINS? (n.d.). BIT 479/579 High-throughput Discovery. Available from: [Link]
-
de Fatima, A., et al. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Biochemistry & Pharmacology. Available from: [Link]
-
Rather, M. A., & Wani, Z. A. (2020). Privileged Scaffold Chalcone: Synthesis, Characterization and Its Mechanistic Interaction Studies with BSA Employing Spectroscopic and Chemoinformatics Approaches. ACS Omega. Available from: [Link]
-
Al-Salahi, R., et al. (2022). Chalcone: A Promising Bioactive Scaffold in Medicinal Chemistry. Molecules. Available from: [Link]
-
Cas 76530-89-7,this compound. (n.d.). Lookchem. Available from: [Link]
-
Chalcones inhibit firefly bioluminescence dependent on A and B-ring substitution pattern – a structure-activity study combined with molecular docking. (2023). RSC Medicinal Chemistry. Available from: [Link]
-
Asres, K., et al. (2023). Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. Journal of Medicinal Chemistry. Available from: [Link]
-
Massive culture-based approach for the screening of AmpC, ESBL, and carbapenemase producers from rectal swabs. (2021). Journal of Clinical Microbiology. Available from: [Link]
-
Detection of AmpC β Lactamases in Gram-negative Bacteria. (2012). Journal of Clinical and Diagnostic Research. Available from: [Link]
-
Perjesi, P., et al. (2014). Different effects of two cyclic chalcone analogues on redox status of Jurkat T cells. Toxicology in Vitro. Available from: [Link]
-
Mire, G., et al. (2017). An in vivo platform for identifying inhibitors of protein aggregation. Nature Chemical Biology. Available from: [Link]
-
Tran, T. D., et al. (2011). Bis-chalcone analogues as potent NO production inhibitors and as cytotoxic agents. European Journal of Medicinal Chemistry. Available from: [Link]
-
Inhibition of TNFα-induced NF-κB activation by (A) chalcone 11 and... (n.d.). ResearchGate. Available from: [Link]
-
Inhibition of TNFα-induced NF-κB activation by (A) chalcone 11 and... (n.d.). ResearchGate. Available from: [Link]
-
Zhang, Y., et al. (2022). Bis-chalcone polyphenols with potential preventive and therapeutic effects on PD: Design, synthesis and in vitro disaggregation activity against α-synuclein oligomers and fibrils. European Journal of Medicinal Chemistry. Available from: [Link]
-
This compound CAS#: 76530-89-7. (n.d.). ChemWhat. Available from: [Link]
-
Al-Amiery, A. A., et al. (2021). Docking studies, synthesis, characterization, and cytotoxicity activity of new bis-chalcone derivatives. Biomedical Research and Therapy. Available from: [Link]
-
Struk, P., et al. (2022). Naturally Occurring Chalcones with Aggregation-Induced Emission Enhancement Characteristics. Molecules. Available from: [Link]
-
Al-Amiery, A. A., et al. (2021). Docking studies, synthesis, characterization, and cytotoxicity activity of new bis-chalcones derivatives. Biomedical Research and Therapy. Available from: [Link]
-
Synthesis of bis-Chalcones Based on Green Chemistry Strategies and Their Cytotoxicity Toward Human MeWo and A375 Melanoma Cell Lines. (2022). Molecules. Available from: [Link]
-
The Effect of 3′,4′-Methylenedioxychalcone Derivatives on Mycelial Growth and Conidial Germination of Monilinia fructicola: An In Silico and In Vitro Study. (2022). Journal of Fungi. Available from: [Link]
-
Adjustment of the solid fluorescence of a chalcone derivative through controlling steric hindrance. (2017). RSC Advances. Available from: [Link]
-
Bis-Chalcones: Recent Reports of Their Diverse Applications in Biological and Material Sciences. (2024). ACS Omega. Available from: [Link]
-
Developing NIR xanthene-chalcone fluorophores with large Stokes shifts for fluorescence imaging. (2024). Analyst. Available from: [Link]
-
Photophysical Study and Biological Applications of Synthetic Chalcone-Based Fluorescent Dyes. (2021). Molecules. Available from: [Link]
-
Lawrence, N. J., et al. (2001). Linked parallel synthesis and MTT bioassay screening of substituted chalcones. Journal of Combinatorial Chemistry. Available from: [Link]
-
Evolution of assay interference concepts in drug discovery. (2020). Expert Opinion on Drug Discovery. Available from: [Link]
-
Aggregation-induced Emission Properties of Triphenylamine Chalcone Compounds. (2021). Journal of Fluorescence. Available from: [Link]
Sources
- 1. alliedacademies.org [alliedacademies.org]
- 2. Chalcone: A Promising Bioactive Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cas 76530-89-7,this compound | lookchem [lookchem.com]
- 6. Bis-chalcone analogues as potent NO production inhibitors and as cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. How to Triage PAINS-Full Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are PAINS? – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 10. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Photophysical Study and Biological Applications of Synthetic Chalcone-Based Fluorescent Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Aggregation-induced Emission Properties of Triphenylamine Chalcone Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Chalcones inhibit firefly bioluminescence dependent on A and B-ring substitution pattern – a structure-activity study combined with molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Different effects of two cyclic chalcone analogues on redox status of Jurkat T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. drugtargetreview.com [drugtargetreview.com]
- 20. A detergent-based assay for the detection of promiscuous inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Synthesis and Scale-Up of Bis(3,4-methylenedioxy)chalcone
Welcome to the technical support center for the synthesis of Bis(3,4-methylenedioxy)chalcone (CAS No. 76530-89-7). This guide is designed for researchers, medicinal chemists, and process development professionals engaged in the synthesis of this valuable flavonoid precursor. This compound serves as a key building block in the development of therapeutic agents, notably for studying amyloid diseases.[1][2]
This document provides in-depth, field-proven insights into the Claisen-Schmidt condensation—the cornerstone reaction for this synthesis—offering detailed protocols, troubleshooting solutions for common scale-up challenges, and FAQs to streamline your experimental workflow.
Section 1: Synthesis Overview and Core Principles
The synthesis of this compound is most efficiently achieved through a base-catalyzed Claisen-Schmidt condensation.[3] This reaction joins two key aromatic precursors: 3,4-methylenedioxyacetophenone and 3,4-methylenedioxybenzaldehyde (piperonal).
Reaction Scheme:
(Self-generated image, not from search results) 3,4-Methylenedioxyacetophenone + 3,4-Methylenedioxybenzaldehyde (Piperonal) → this compoundThe reaction proceeds via a three-step mechanism:
-
Enolate Formation: A strong base, such as sodium hydroxide (NaOH), abstracts an acidic α-hydrogen from the ketone (3,4-methylenedioxyacetophenone) to form a nucleophilic enolate.[4]
-
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the aldehyde (piperonal). The aldehyde is specifically chosen because it lacks α-hydrogens and therefore cannot undergo self-condensation, which improves reaction selectivity.[3]
-
Dehydration: The resulting aldol adduct readily undergoes dehydration (elimination of a water molecule) to form the highly stable, conjugated α,β-unsaturated ketone system characteristic of chalcones.[4]
General Experimental Workflow
The following diagram outlines the typical workflow for synthesis, purification, and analysis.
Caption: General workflow for the synthesis of this compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is a reliable starting protocol for a lab-scale synthesis of this compound?
A1: A robust, classic protocol involves base-catalyzed condensation in ethanol.[4][5]
-
Reactants: Dissolve 3,4-methylenedioxyacetophenone (1.0 eq) and 3,4-methylenedioxybenzaldehyde (piperonal, 1.0 eq) in 95% ethanol.
-
Catalyst: Prepare an aqueous solution of sodium hydroxide (NaOH, 2.0 eq).
-
Procedure: Cool the ethanolic solution in an ice bath. Add the NaOH solution dropwise while stirring, ensuring the temperature remains below 25°C.[4] After addition, allow the mixture to stir at room temperature for 2-4 hours.
-
Workup: Pour the reaction mixture into crushed ice and acidify to a neutral pH with dilute hydrochloric acid (HCl) to precipitate the crude product.[4][6]
-
Purification: Filter the resulting solid and purify by recrystallization from 95% ethanol.[5]
Q2: Why is a strong base like NaOH or KOH the preferred catalyst?
A2: Base catalysis is highly effective for two primary reasons. First, it efficiently deprotonates the α-carbon of the acetophenone to generate the required nucleophilic enolate.[3] Second, the choice of an aromatic aldehyde like piperonal, which has no α-hydrogens, prevents it from forming its own enolate. This selectivity is crucial as it eliminates the possibility of aldehyde self-condensation, thereby maximizing the yield of the desired chalcone product.[3]
Q3: What are the main differences between the conventional solvent method and a "green" solvent-free grinding approach?
A3: Both methods are effective, but they differ significantly in efficiency, environmental impact, and workup complexity. Solvent-free grinding often provides higher yields in less time.[7]
| Feature | Conventional Solvent Method | Solvent-Free Grinding Method |
| Principle | Reactants are dissolved in a solvent (e.g., ethanol) with a dissolved base.[4] | Solid reactants are ground together with a solid catalyst (e.g., NaOH pellet).[8] |
| Reaction Time | Typically 2-4 hours or longer.[4] | Often complete in 10-20 minutes.[7][8] |
| Yield | Good to excellent, but can be variable. | Often higher and more consistent.[7] |
| Workup | Requires quenching in water, neutralization, and filtration from a large volume.[6] | Simpler; typically involves washing the solid mass with water and filtering.[9] |
| Environmental Impact | Uses organic solvents, which require proper disposal. | Eliminates the need for bulk organic solvents, making it a greener alternative.[7] |
Q4: How can I effectively monitor the reaction's progress?
A4: Thin-Layer Chromatography (TLC) is the most effective method for monitoring the reaction.[5] Spot the reaction mixture on a silica gel plate against standards of your starting materials (ketone and aldehyde). A common mobile phase is a mixture of hexane and ethyl acetate (e.g., 8:2 v/v).[9] The reaction is complete when the spot corresponding to the starting ketone has disappeared or is very faint, and a new, typically lower Rf spot corresponding to the chalcone product is dominant.
Section 3: Troubleshooting Guide
Scaling up a synthesis often introduces challenges not seen at the microscale. This section addresses the most common issues encountered during the synthesis of this compound.
Problem 1: Low or No Product Yield
Q: My reaction has run for several hours, but TLC analysis shows only unreacted starting materials. What are the likely causes and how can I fix this?
A: This is a common issue that can often be traced back to the catalyst, reactants, or reaction conditions.[3] Use the following decision tree to diagnose the problem.
Caption: Troubleshooting logic for low-yield Claisen-Schmidt condensation.
Problem 2: Oily/Gummy Product and Crystallization Failure
Q: My reaction produced a yellow, oily, or gummy precipitate that fails to crystallize, even after cooling. What is happening and how do I purify my product?
A: The formation of an oil or gum instead of a crystalline solid is a strong indicator of impurities.[3][10] These impurities, which can include unreacted starting materials or byproducts from side reactions (like ketone self-condensation), disrupt the crystal lattice formation.
Troubleshooting Steps:
-
Confirm Impurities: Run a TLC of the crude oil. The presence of multiple spots confirms that the product is impure.[3]
-
Attempt Solvent Trituration: Try stirring the oil with a cold, non-polar solvent like hexane. This may wash away non-polar impurities and induce crystallization of the more polar chalcone.
-
Proceed to Column Chromatography: If trituration fails, purification by silica gel column chromatography is the most reliable method.[9]
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: Start with a non-polar solvent system like hexane/ethyl acetate (9:1) and gradually increase the polarity. The chalcone product is moderately polar and should elute effectively.
-
Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield the purified product, which may now be a solid or can be induced to crystallize.[3]
-
Problem 3: No Precipitate Forms After Neutralization
Q: I poured my reaction mixture into ice water and neutralized it with HCl, but no solid precipitated. Where is my product?
A: This can occur for two main reasons: either the product yield was too low to form a visible precipitate, or the product has some solubility in the aqueous ethanol mixture.
Solution: Solvent Extraction
-
Transfer the neutralized aqueous mixture to a separatory funnel.
-
Extract the mixture three times with an organic solvent in which the chalcone is soluble, such as dichloromethane or ethyl acetate.
-
Combine the organic layers.
-
Wash the combined organic layer with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and remove the solvent by rotary evaporation to isolate the crude product. You can then proceed with purification as described above.
Section 4: Detailed Experimental Protocols
Protocol 1: Scalable Base-Catalyzed Synthesis (20g Scale)
This protocol is optimized for a larger laboratory scale.
Materials:
-
3,4-Methylenedioxyacetophenone: 16.4 g (0.1 mol)
-
3,4-Methylenedioxybenzaldehyde (Piperonal): 15.0 g (0.1 mol)
-
Sodium Hydroxide (NaOH): 8.0 g (0.2 mol)
-
Ethanol (95%): 400 mL
-
Deionized Water: 200 mL
-
Concentrated HCl (for dilution)
-
1 L Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
In the 1 L flask, dissolve the 3,4-methylenedioxyacetophenone and piperonal in 300 mL of 95% ethanol. Stir until a homogenous solution is formed.
-
In a separate beaker, carefully dissolve the NaOH in 100 mL of deionized water. Caution: this process is exothermic. Allow the solution to cool to room temperature.
-
Place the flask containing the ethanolic solution in an ice bath and cool to 5-10°C.
-
Slowly add the aqueous NaOH solution dropwise to the stirred ethanolic solution over 30-40 minutes. Maintain the internal temperature below 25°C throughout the addition.
-
Once the addition is complete, remove the ice bath and continue stirring at room temperature for 3-5 hours. Monitor the reaction progress by TLC.
-
Prepare a 2 L beaker containing ~1 kg of crushed ice and 500 mL of cold water.
-
Pour the reaction mixture into the ice water with vigorous stirring. A yellow precipitate should form.
-
Slowly add dilute HCl (approx. 1 M solution) until the pH of the slurry is ~7.
-
Filter the crude solid using a Buchner funnel and wash the filter cake with copious amounts of cold deionized water until the filtrate is neutral.
-
Allow the product to air dry. Expected crude yield: 25-28 g.
Protocol 2: Purification by Recrystallization
Recrystallization is highly effective for purifying chalcones, provided the crude product is reasonably solid.[11]
Procedure:
-
Place the crude, dry this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot 95% ethanol—just enough to fully dissolve the solid at the boiling point.
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.
-
Hot-filter the solution through a fluted filter paper to remove the charcoal or any insoluble impurities.
-
Allow the clear filtrate to cool slowly to room temperature. Crystals should begin to form.
-
Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the pure crystals by vacuum filtration, washing them with a small amount of ice-cold 95% ethanol.
-
Dry the crystals in a vacuum oven.
Section 5: Characterization Data
The final product should be characterized to confirm its identity and purity.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 76530-89-7[1] |
| Molecular Formula | C₁₇H₁₂O₅[1] |
| Molecular Weight | 296.28 g/mol [1] |
| Appearance | Pale yellow crystalline solid[12] |
| ¹H-NMR (CDCl₃) | Key signals expected at δ 7.72 (d, J=16Hz, 1H), 7.64 (dd, J=2, 8Hz, 1H), 7.52 (d, J=2Hz, 1H), 7.33 (d, J=16Hz, 1H).[12] |
| FT-IR (KBr) | Expect strong absorption for C=O stretch (~1650-1700 cm⁻¹) and C-H aromatic stretch (~3000-3100 cm⁻¹).[13] |
Section 6: References
-
Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. (n.d.). SciSpace. Retrieved from [Link]
-
How to synthesize chalcones by Claisen-Schmidt condensation. (2024, February 10). YouTube. Retrieved from [Link]
-
Development of chalcone synthesis: Optimization of synthetic method. (2023, December 28). AIP Publishing. Retrieved from [Link]
-
The Aldol Condensation – Preparation of Chalcones (Experiment). (2021, August 16). Chemistry LibreTexts. Retrieved from [Link]
-
Synthesis of chalcones via Claisen–Schmidt condensation reaction catalyzed by acyclic acidic ionic liquids. (2025, August 7). ResearchGate. Retrieved from [Link]
-
SYNTHESIS OF CHALCONES. (n.d.). Jetir.Org. Retrieved from [Link]
-
Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. (2023, November 14). NIH. Retrieved from [Link]
-
This compound CAS#: 76530-89-7. (n.d.). ChemWhat. Retrieved from [Link]
-
Problem in chalcone synthesis. (2013, May 27). ResearchGate. Retrieved from [Link]
-
Chalcone Synthesis. (2024, August 31). Reddit. Retrieved from [Link]
-
WO2003101927A1 - Compounds, compositions and methods for the treatment of amyloid diseases and synucleinopathies such as alzheimer's disease, type 2 diabetes, and parkinson's disease. (n.d.). Google Patents. Retrieved from
-
85 questions with answers in CHALCONES. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. echemi.com [echemi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. jetir.org [jetir.org]
- 10. reddit.com [reddit.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. WO2003101927A1 - Compounds, compositions and methods for the treatment of amyloid diseases and synucleinopathies such as alzheimer's disease, type 2 diabetes, and parkinson's disease - Google Patents [patents.google.com]
- 13. scispace.com [scispace.com]
"Bis(3,4-methylenedioxy)chalcone" reaction monitoring by TLC or LC-MS
Technical Support Center: Reaction Monitoring for Bis(3,4-methylenedioxy)chalcone Synthesis
Welcome to the technical support hub for the synthesis and analysis of this compound. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting for reaction monitoring using Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Introduction to Reaction Monitoring
The synthesis of this compound, typically achieved through a Claisen-Schmidt condensation, involves the base-catalyzed reaction between an appropriately substituted acetophenone and benzaldehyde. Effective reaction monito[1][2]ring is crucial to determine the point of completion, identify the formation of byproducts, and optimize reaction conditions for improved yield and purity. This guide will delve int[1][3]o the practical aspects of using TLC and LC-MS for this purpose.
Part 1: Thin Layer Chromatography (TLC) Troubleshooting
TLC is a rapid, cost-effective, and indispensable technique for qualitatively monitoring the progress of chalcone synthesis. It allows for the visual [3]assessment of the consumption of starting materials and the formation of the product.
Core Principles o[3]f TLC for Chalcone Synthesis
TLC separates compounds based on their differential partitioning between a stationary phase (commonly silica gel) and a mobile phase (a solvent system). The separation is influen[4]ced by the polarity of the compounds and the mobile phase. In the synthesis of Bis(3[3],4-methylenedioxy)chalcone, the chalcone product is generally less polar than the starting aldehyde but may have a polarity similar to the starting ketone.
Step-by-Step TLC [3]Monitoring Protocol
-
Plate Preparation: Handle the TLC plate by its edges to avoid contamination. Using a pencil, gently dr[3]aw a baseline approximately 1 cm from the bottom of the plate.
-
Spotting:
-
[3] Prepare dilute solutions of your starting materials (aldehyde and ketone) and the reaction mixture in a suitable solvent.
-
On the baseline, [3]apply small spots of the starting aldehyde, the starting ketone, the reaction mixture, and a "co-spot" (reaction mixture spotted on top of the starting materials). The co-spot is crucial for resolving compounds with similar Rf values.
-
-
Development: [5]* Place the spotted TLC plate in a developing chamber containing the chosen mobile phase, ensuring the baseline is above the solvent level. Cover the chamber to allo[6]w for solvent vapor saturation.
-
Allow the solvent front to ascend the plate until it is about 1 cm from the top.
-
-
Visualization: [3] * Remove the plate and immediately mark the solvent front with a pencil.
TLC Troubleshooting Guide
| Problem | Potential Cause(s) | Solution(s) |
| Streaking or Elongated Spots | Sample is overloaded or too concentrated. | Dilute the sample solut[4]ion before spotting. |
| Inappropriate solve[4][6]nt system polarity. | Adjust the mobile phase[7] composition. | |
| Acidic or basic nature of the compound causing interaction with the silica gel. | Add a small amount of a[6]cetic acid or triethylamine (0.1-2.0%) to the mobile phase. | |
| Spots Not Visible [6] | Sample is too dilute. | Concentrate the sample [6]by spotting multiple times in the same location, allowing the solvent to dry between applications. |
| Compound is not UV-[6][7]active. | Use a chemical stain fo[6]r visualization (e.g., vanillin, which gives a range of colors). | |
| Solvent level in th[6]e chamber was above the spotting line. | Ensure the baseline is [7]above the solvent level when placing the plate in the chamber. | |
| Spots Too Close to [7]the Baseline (Low Rf) | The mobile phase is not polar enough. | Increase the proportion[6] of the polar solvent in your mobile phase. |
| Highly polar compou[6]nd. | Consider using reverse-phase TLC plates. | |
| Spots Too Close to [6]the Solvent Front (High Rf) | The mobile phase is too polar. | Decrease the proportion[6] of the polar solvent or choose a less polar solvent. |
| Poor Separation of [6]Spots | Incorrect solvent system. | Experiment with differe[4]nt solvent systems to optimize separation. |
| The reaction mixture contains high-boiling solvents (e.g., DMF, DMSO). | After spotting, place the TLC plate under a high vacuum for a few minutes before developing. |
Part 2: Liquid C[9]hromatography-Mass Spectrometry (LC-MS) Troubleshooting
LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, providing both retention time and mass-to-charge ratio information for the components in a reaction mixture. This is particularly usef[8]ul for confirming the identity of the product and identifying any byproducts.
Typical LC-MS Method for Chalcone Analysis
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid or ammonium acetate to improve peak shape and ionization.
-
Ionization Mode: [9]Electrospray ionization (ESI) in positive ion mode is generally effective for chalcones.
LC-MS Troubleshooting FAQs
Q1: I'm not seeing my expected product peak in the chromatogram.
-
Possible Cause: The product may not have formed, or the concentration is below the limit of detection.
-
Solution: Confirm the reaction's progress with TLC first. If a product spot is visible on TLC, try injecting a more concentrated sample into the LC-MS.
-
-
Possible Cause: T[10]he compound is not ionizing efficiently.
-
Solution: Ensure the mobile phase pH is appropriate for your compound. For basic chalcones, an acidic mobile phase can enhance protonation and positive ion mode detection. Check MS tune and source [11]parameters.
-
-
Possible Cause: T[10]he compound has degraded in the sample vial.
-
Solution: Prepare fresh samples for analysis.
-
Q2: My peaks are broad[10] or tailing.
-
Possible Cause: Column overload.
-
Solution: Dilute your sample or inject a smaller volume.
-
-
Possible Cause: S[9]econdary interactions with the column's stationary phase.
-
Solution: Add a buffer to your mobile phase to block active silanol groups on the silica surface.
-
-
Possible Cause: C[9]olumn contamination.
-
Solution: Flush the column according to the manufacturer's recommendations.
-
Q3: I'm observing unex[9]pected peaks or high background noise.
-
Possible Cause: Contamination from solvents, glassware, or the LC-MS system itself.
-
Possible Cause: F[12]ormation of byproducts in the reaction.
-
Solution: Analyze the mass spectra of the unexpected peaks to identify their molecular weights. This can provide clues about potential side reactions, such as self-condensation of the ketone.
-
Q4: My retention times[1] are shifting between runs.
-
Possible Cause: Changes in mobile phase composition or flow rate.
-
Solution: Pre[8]pare fresh mobile phases daily. Ensure the pump is delivering a consistent flow rate and check for leaks in the system.
-
-
Possible Cause: C[8][10]olumn degradation.
-
Solution: If retention times consistently shift, it may be time to replace the analytical column.
-
Workflow for Troub[11]leshooting Reaction Monitoring
Caption: Troubleshooting workflow for TLC and LC-MS reaction monitoring.
References
-
Chromatography Central. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Thin-Layer Chromatography. Retrieved from [Link]
-
Marathe, S. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio. Retrieved from [Link]
-
ResearchGate. Chalcone. (A) LC-MS analysis culture broth extract of S. coelicolor's.... Retrieved from [Link]
- Li, Y., et al. (2021). Functional and Structural Investigation of Chalcone Synthases Based on Integrated Metabolomics and Transcriptome Analysis on Flavonoids and Anthocyanins Biosynthesis of the Fern Cyclosorus parasiticus. Frontiers in Plant Science, 12, 731993.
-
ResearchGate. Synthesis of Bis-Chalcone Groups. Retrieved from [Link]
-
ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]
-
Shimadzu Scientific Instruments. Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]
- Pérez-Hernández, N., et al. (2023). The Effect of 3′,4′-Methylenedioxychalcone Derivatives on Mycelial Growth and Conidial Germination of Monilinia fructicola: An In Silico and In Vitro Study. Molecules, 28(14), 5489.
-
Restek. (2021, November 29). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Retrieved from [Link]
- Wujec, M., et al. (2022). Bis-chalcones obtained via one-pot synthesis as the anti-neurodegenerative agents and their effect on the HT-22 cell line. Scientific Reports, 12(1), 1083.
- Wujec, M., et al. (2024). Synthesis of bis-Chalcones Based on Green Chemistry Strategies and Their Cytotoxicity Toward Human MeWo and A375 Melanoma Cell Lines. Molecules, 29(21), 5035.
- Weng, N., & Halls, T. D. J. (2001). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography.
- de la O, V., et al. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Molecules, 28(22), 7594.
-
University of Washington, Department of Chemistry. Notes on Troubleshooting LC/MS Contamination. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. How To: Monitor by TLC. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. microbiozindia.com [microbiozindia.com]
- 5. How To [chem.rochester.edu]
- 6. silicycle.com [silicycle.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. zefsci.com [zefsci.com]
- 9. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [discover.restek.com]
- 10. ssi.shimadzu.com [ssi.shimadzu.com]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 12. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
Validation & Comparative
A Comparative Analysis of Anticancer Efficacy: Bis(3,4-methylenedioxy)chalcone and Other Chalcone Derivatives
Introduction: The Chalcone Scaffold as a Privileged Structure in Oncology
Chalcones, chemically defined as 1,3-diaryl-2-propen-1-ones, represent a vital class of natural compounds that serve as precursors to all flavonoids and isoflavonoids.[1][2][3][4] Their simple, open-chain structure, consisting of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, is deceptively versatile.[5] This chemical backbone has attracted significant interest in medicinal chemistry due to the relative ease of its synthesis—most commonly via the Claisen-Schmidt condensation—and its broad spectrum of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and notably, anticancer properties.[1][5][6]
The anticancer potential of the chalcone family is not monolithic; it is a multifaceted capability demonstrated across numerous in vitro and in vivo models.[1][3] Chalcone derivatives have been shown to disrupt cancer progression through a variety of mechanisms, including the induction of programmed cell death (apoptosis), regulation of autophagy, arrest of the cell cycle at critical checkpoints, and modulation of key inflammatory and immunomodulatory pathways.[1][3][6][7] This mechanistic diversity makes the chalcone scaffold a promising template for the development of novel anticancer agents, particularly in an era where overcoming multidrug resistance (MDR) is a primary challenge.[1][6][8]
This guide provides a comparative analysis of the anticancer activity of a specific subclass, bis-chalcones, with a focus on the potential of Bis(3,4-methylenedioxy)chalcone, against other well-characterized chalcone derivatives. We will delve into structure-activity relationships, compare cytotoxic efficacy through experimental data, and elucidate the underlying molecular mechanisms and signaling pathways.
The Rise of Bis-Chalcones: A Strategy of Dimerization for Enhanced Potency
The concept of molecular hybridization, where two or more pharmacophores are combined, is a well-established strategy to enhance therapeutic efficacy and specificity.[1] Bis-chalcones, which feature two chalcone units within a single molecule, exemplify this approach. Numerous studies indicate that these dimeric structures can exhibit superior anticancer activity compared to their monomeric counterparts, potentially by increasing the avidity for biological targets or by engaging multiple targets simultaneously.[9][10]
While direct, extensive studies on this compound are emerging, the broader class of bis-chalcones has shown significant promise. For instance, bis-chalcone derivatives have demonstrated potent growth inhibition against human breast (MCF-7, MDA-MB-231), colon (HCT-116), and melanoma (A375) cancer cell lines.[9][10][11][12][13] The linking moiety and the substitution patterns on the aryl rings are critical determinants of their biological activity.
The 3,4-methylenedioxy group, a common substituent in natural products, is known to influence the pharmacological properties of molecules. In the context of bis-chalcones, this group is hypothesized to enhance lipophilicity and potentially modulate interactions with specific cellular targets.
Comparative Analysis of Anticancer Activity
To understand the therapeutic landscape, we compare the activity of bis-chalcones with other prominent chalcone derivatives.
Naturally Occurring Chalcones: Nature's Blueprint
-
Xanthohumol (XN): A prenylated chalcone from the hops plant, XN inhibits cancer cell proliferation, blocks the cell cycle, and induces apoptosis in vitro.[2][14] It has also been shown to reduce tumor growth in in vivo models by targeting pathways such as Notch and NF-κB.[2][14][15]
-
Licochalcone A (Lic-A): Isolated from licorice root, Lic-A induces apoptosis and autophagy in various cancer cell lines, including breast cancer and osteosarcoma.[2][16] Its ability to suppress specific protein 1 (SP1) in breast cancer is a key mechanism of its action.[2]
-
Panduratin A (PA): This chalcone demonstrates significant cytotoxic effects against breast (MCF-7) and colon (HT-29) cancer cells, with IC50 values in the low micromolar range.[2]
Synthetic Chalcone Hybrids: Expanding the Pharmacological Arsenal
-
Chalcone-Azole Hybrids: Incorporating heterocyclic rings like pyrazole, triazole, or thiazole into the chalcone scaffold has yielded compounds with potent anticancer activity.[2] These hybrids can induce G2/M phase cell cycle arrest and are effective against drug-resistant cancer cell lines.[1]
-
Chalcone-Coumarin Hybrids: These molecules combine the anticancer properties of both pharmacophores, resulting in significant cytotoxicity against liver (HEPG2) and leukemia (K562) cells by activating caspases 3 and 9.[1][17]
The following diagram illustrates the structural diversity within the chalcone family, from simple monomers to more complex bis-chalcone and hybrid structures.
Caption: Structural diversification of the chalcone scaffold.
Quantitative Comparison of Cytotoxicity (IC₅₀ Values)
The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a compound's potency. The table below summarizes IC₅₀ values for various chalcone derivatives against several human cancer cell lines, providing a quantitative basis for comparison. A lower IC₅₀ value indicates higher potency.
| Chalcone Derivative | Cancer Cell Line | Cell Type | IC₅₀ (µM) | Reference |
| Bis-chalcone (Compound 4g) | MCF-7 | Breast | 1.9 | [12] |
| Bis-chalcone (Compound 4h) | Caco-2 | Colorectal | 6.8 | [12] |
| Bis-chalcone (Compound 5b) | MCF-7 | Breast | 4.05 ± 0.96 | [18] |
| Bis-chalcone (Compound 6) | MCF-7 | Breast | 4.4 ± 0.10 | [13] |
| Bis-chalcone (Compound 5a) | HCT-116 | Colorectal | 18.10 ± 2.51 | [18] |
| Bis-chalcone (Compound 5a) | A549 | Lung | 41.99 ± 7.64 | [18] |
| Panduratin A (PA) | MCF-7 | Breast | 15 (at 24h) | [2] |
| Chalcone-Coumarin Hybrid (40) | K562 | Leukemia | 0.65 - 2.02 | [1] |
| Amino Chalcone (13e) | MGC-803 | Gastric | 1.52 | [19] |
| Amino Chalcone (13e) | HCT-116 | Colorectal | 1.83 | [19] |
| Amino Chalcone (13e) | MCF-7 | Breast | 2.54 | [19] |
Note: IC₅₀ values can vary based on experimental conditions (e.g., incubation time, assay method). Data is presented as reported in the cited literature.
Mechanistic Insights: How Chalcones Exert Their Anticancer Effects
The efficacy of chalcones stems from their ability to modulate multiple cellular processes critical for cancer cell survival and proliferation.
Induction of Apoptosis
Apoptosis is a preferred mode of cell death for anticancer agents. Many chalcones, including bis-chalcone derivatives, trigger the intrinsic (mitochondrial) apoptotic pathway.[20] This process involves the upregulation of pro-apoptotic proteins (e.g., Bax, Bak), downregulation of anti-apoptotic proteins (e.g., Bcl-2), release of cytochrome c from the mitochondria, and subsequent activation of caspase-9 and the executioner caspase-3.[18][20][21]
Caption: Simplified intrinsic apoptosis pathway induced by chalcones.
Cell Cycle Arrest
Cancer is characterized by uncontrolled cell division. Chalcones can halt this process by causing cell cycle arrest, most commonly at the G2/M or G0/G1 phases.[1][22][23] This provides time for DNA repair or, if the damage is too severe, entry into apoptosis. For example, certain chalcone-pyrazole hybrids and bis-chalcones containing a thiophene moiety have been shown to cause a significant accumulation of cells in the G2/M and subG1 phases, respectively.[1][11]
Inhibition of Tubulin Polymerization
The microtubule network is essential for cell division, motility, and intracellular transport, making it a key target for chemotherapy (e.g., taxanes, vinca alkaloids). Several chalcone derivatives have been identified as potent tubulin polymerization inhibitors.[1] They bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics, which leads to mitotic arrest and subsequent apoptosis.[1][24]
Experimental Protocols: A Guide to In Vitro Evaluation
The trustworthiness of preclinical data hinges on robust and well-validated experimental methodologies. Below are standardized protocols for key assays used to evaluate the anticancer activity of chalcone derivatives.
Workflow for In Vitro Anticancer Screening
The following diagram outlines a typical workflow for screening novel compounds.
Caption: Standard workflow for evaluating novel anticancer compounds.
Protocol 1: Cell Viability (MTT) Assay
Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of the chalcone derivative (e.g., from 0.1 µM to 100 µM) for a specified period (typically 24, 48, or 72 hours).[9] Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Principle: This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, G2/M). Apoptotic cells with fragmented DNA appear in a "sub-G1" peak.
Methodology:
-
Treatment and Harvesting: Treat cells with the IC₅₀ concentration of the chalcone derivative for 24 or 48 hours.[11] Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.[25]
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI, a fluorescent DNA intercalator) and RNase A (to prevent staining of RNA).[25]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. PI fluorescence is proportional to the DNA content.
-
Analysis: Use cell cycle analysis software to deconvolute the DNA content histogram and quantify the percentage of cells in the sub-G1, G0/G1, S, and G2/M phases.[11]
Conclusion and Future Directions
The chalcone scaffold is unequivocally a highly valuable template in the design of anticancer agents.[1][6] The available evidence strongly suggests that structural modifications, such as dimerization to form bis-chalcones or hybridization with other pharmacophores, can significantly enhance cytotoxic potency and modulate the mechanism of action.[1][9]
Bis-chalcones, as a class, demonstrate potent, low-micromolar activity against a range of cancer cell lines, often exceeding the efficacy of their monomeric precursors or even some standard chemotherapeutic agents in in vitro settings.[12][13] Their primary mechanisms involve the robust induction of apoptosis and cell cycle arrest.[11][18]
While a comprehensive head-to-head comparison involving this compound is needed to definitively place it within this potent family, the collective data on related bis-chalcone structures provides a strong rationale for its further investigation. Future research should focus on:
-
Direct Comparative Studies: Evaluating the cytotoxicity of this compound against a panel of mono-chalcones, other bis-chalcones, and chalcone hybrids across multiple cancer and normal cell lines to establish a clear potency and selectivity profile.
-
In Vivo Efficacy: Progressing the most promising lead compounds from in vitro studies into preclinical animal models to assess their antitumor activity, pharmacokinetics, and safety profiles.[1]
-
Target Identification: Utilizing advanced molecular techniques to precisely identify the cellular targets of potent bis-chalcones to better understand their mechanism of action and potential for targeted therapy.
References
-
Ouyang, Y., Li, J., Wu, Q., & Yang, O. (2021). Chalcone Derivatives: Role in Anticancer Therapy. Biomolecules. [Link]
-
Lage, L. A., et al. (2023). Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. Molecules. [Link]
-
Salehi, B., et al. (2020). Anticancer Activity of Natural and Synthetic Chalcones. Molecules. [Link]
-
Khan, F., et al. (2025). A Report On Chalcone Derivatives: Anticancer Effect In Drug Developments. African Journal of Biomedical Research. [Link]
-
Yang, O., et al. (2021). Chalcone Derivatives: Role in Anticancer Therapy. PubMed. [Link]
-
Al-Warhi, T., et al. (2021). Chalcone methoxy derivatives induce cell cycle arrest in Luc-4T1 cells. ResearchGate. [Link]
-
Bojková, B., et al. (2022). Anticancer Potential of Natural Chalcones: In Vitro and In Vivo Evidence. Molecules. [Link]
-
Dag, A., & Ekinci, D. (2024). New O-alkyl Chalcone Derivative Exhibits Antiproliferative Potential in Colorectal and Cervical Cancer Cells by Inducing G0/G1 Cell Cycle Arrest and Mitochondrial-mediated Apoptosis. Current Medicinal Chemistry. [Link]
-
Iijima, Y., et al. (2012). Synthesis and Structure–Activity Relationship Studies of Furan-ring Fused Chalcones as Antiproliferative Agents. Anticancer Research. [Link]
-
Ouyang, Y., et al. (2021). Chalcone Derivatives: Role in Anticancer Therapy. Semantic Scholar. [Link]
-
Charris, J., et al. (2014). Chalcone-Coumarin derivatives as potential anti-cancer drugs: an in vitro and in vivo investigation. Anticancer Agents in Medicinal Chemistry. [Link]
-
Cabral, M. F., et al. (2023). Structure–Activity Relationship Studies of Chalcones and Diarylpentanoids with Antitumor Activity: Potency and Selectivity Optimization. International Journal of Molecular Sciences. [Link]
-
Saifullah, K., et al. (2025). A comprehensive review of structure activity relationships: exploration of chalcone derivatives as anticancer agents, target-based and cell line-specific insights. ResearchGate. [Link]
-
Venkateswararao, E., et al. (2009). Structure-activity relationship studies of chalcone leading to 3-hydroxy-4,3',4',5'-tetramethoxychalcone and its analogues as potent nuclear factor kappaB inhibitors and their anticancer activities. Journal of Medicinal Chemistry. [Link]
-
A. Fossa, F., et al. (2015). Chalcones derivatives acting as cell cycle blockers: potential anti cancer drugs? Mini-Reviews in Medicinal Chemistry. [Link]
-
Stusińska, P., et al. (2023). Synthesis of bis-Chalcones Based on Green Chemistry Strategies and Their Cytotoxicity Toward Human MeWo and A375 Melanoma Cell Lines. Molecules. [Link]
-
Lage, L. A., et al. (2023). Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. ResearchGate. [Link]
-
Abdelhamid, I. A., et al. (2025). Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico, and Mechanistic Studies. ACS Omega. [Link]
-
Abdelhamid, I. A., et al. (2025). Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico, and Mechanistic Studies. PubMed. [Link]
-
Göktaş, M., et al. (2019). Synthesis, biological evaluation and molecular docking studies of bis-chalcone derivatives as xanthine oxidase inhibitors and anticancer agents. Bioorganic Chemistry. [Link]
-
Abdelhamid, I. A., et al. (2025). Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico, and Mechanistic Studies. ResearchGate. [Link]
-
Lage, L. A., et al. (2023). Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. National Institutes of Health. [Link]
-
Wang, Y., et al. (2025). Chalcone Derivatives and their Activities against Drug-resistant Cancers: An Overview. ResearchGate. [Link]
-
Modzelewska, A., et al. (2006). Anticancer activities of novel chalcone and bis-chalcone derivatives. Bioorganic & Medicinal Chemistry. [Link]
-
Abdelhamid, I. A., et al. (2025). Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico, and Mechanistic Studies. National Institutes of Health. [Link]
-
Al-Amiery, A. A., et al. (2021). Docking studies, synthesis, characterization, and cytotoxicity activity of new bis-chalcones derivatives. Biomedical Research and Therapy. [Link]
-
Modzelewska, A., et al. (2025). Anticancer activities of novel chalcone and bis-chalcone derivatives. ResearchGate. [Link]
-
De, P., et al. (2011). Synthesis of Chalcones with Anticancer Activities. Anticancer Agents in Medicinal Chemistry. [Link]
-
Zhang, X., et al. (2016). A new brominated chalcone derivative suppresses the growth of gastric cancer cells in vitro and in vivo involving ROS mediated up-regulation of DR5 and 4 expression and apoptosis. ResearchGate. [Link]
-
Moriarity, B. S., et al. (2024). Chalcones induce apoptosis, autophagy and reduce spreading in osteosarcoma 3D models. Biomedicine & Pharmacotherapy. [Link]
-
Omar, Y. M., et al. (2024). Synthesis, cytotoxicity, anti-inflammatory, anti-metastatic and anti-oxidant activities of novel chalcones incorporating 2-phenoxy-N-arylacetamide and thiophene moieties: induction of apoptosis in MCF7 and HEP2 cells. Molecular Diversity. [Link]
Sources
- 1. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Chalcone Derivatives: Role in Anticancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Structure–Activity Relationship Studies of Furan-ring Fused Chalcones as Antiproliferative Agents | Anticancer Research [ar.iiarjournals.org]
- 5. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 7. [PDF] Chalcone Derivatives: Role in Anticancer Therapy | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Anticancer activities of novel chalcone and bis-chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis, biological evaluation and molecular docking studies of bis-chalcone derivatives as xanthine oxidase inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 14. mdpi.com [mdpi.com]
- 15. Structure-activity relationship studies of chalcone leading to 3-hydroxy-4,3',4',5'-tetramethoxychalcone and its analogues as potent nuclear factor kappaB inhibitors and their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Chalcones induce apoptosis, autophagy and reduce spreading in osteosarcoma 3D models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Chalcone-Coumarin derivatives as potential anti-cancer drugs: an in vitro and in vivo investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico , and Mechanistic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. New O-alkyl Chalcone Derivative Exhibits Antiproliferative Potential in Colorectal and Cervical Cancer Cells by Inducing G0/G1 Cell Cycle Arrest and Mitochondrial-mediated Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Chalcones derivatives acting as cell cycle blockers: potential anti cancer drugs? | Semantic Scholar [semanticscholar.org]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
From Benchtop to Bedside: A Comparative Guide to Validating the Anticancer Activity of Bis(3,4-methylenedioxy)chalcone in Animal Models
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Promising in vitro data is the crucial first step in oncology drug discovery, but it is not a guarantee of clinical success. The journey from a laboratory finding to a potential therapeutic requires rigorous in vivo validation. This guide provides a comprehensive framework for designing and executing preclinical animal studies to validate the anticancer activity of "Bis(3,4-methylenedioxy)chalcone," a member of the chalcone family of compounds that has shown cytotoxic effects against various cancer cell lines in laboratory settings.[1][2][3][4] We will explore the critical transition from two-dimensional cell cultures to complex biological systems, detailing the selection of appropriate animal models, the design of robust experimental protocols for determining safety and efficacy, and the interpretation of results in comparison to established standards of care. This document serves as a practical, experience-driven manual for researchers aiming to bridge the translational gap and objectively assess the true therapeutic potential of novel anticancer agents.
Introduction: The Promise of this compound
Chalcones are a class of organic compounds that form the central core of many biologically important molecules.[3][5] Various synthetic and natural chalcone derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antioxidant, and notably, anticancer effects.[3][4][5] Research has highlighted that certain bis-chalcone derivatives, molecules containing two chalcone units, can inhibit the growth of human breast and colon cancer cell lines at concentrations ranging from the low micromolar to the nanomolar level.[1][2][4] Specifically, studies have demonstrated the cytotoxicity of novel bis-chalcone compounds against breast cancer cell lines like MCF-7 (estrogen receptor-positive) and MDA-MB-231 (estrogen receptor-negative).[1][2][3][5]
Given this promising in vitro activity, "this compound" emerges as a candidate warranting further investigation. However, the path from a petri dish to a patient is fraught with challenges that can only be addressed through well-designed in vivo studies.
The In Vitro-In Vivo Translational Gap: Why Animal Models are Essential
While in vitro assays are invaluable for initial high-throughput screening, they represent a highly simplified system.[6][7] A compound's success in a living organism depends on a host of factors not present in cell culture, a phenomenon often referred to as the "in vitro-in vivo translational gap." Failure to bridge this gap is a primary reason for the high attrition rate in drug development.[6]
Key factors that necessitate in vivo validation include:
-
Pharmacokinetics (PK): How the body processes the drug, encompassing Absorption, Distribution, Metabolism, and Excretion (ADME). A compound may be potent in vitro but have poor oral bioavailability, be rapidly metabolized, or fail to reach the tumor site at sufficient concentrations.
-
The Tumor Microenvironment (TME): Unlike cells grown on plastic, tumors in vivo are complex ecosystems. They consist of cancer cells, blood vessels (angiogenesis), immune cells, fibroblasts, and an extracellular matrix that can significantly influence drug response.[8]
-
Systemic Toxicity: A compound that kills cancer cells in a dish might also be unacceptably toxic to healthy organs and tissues in an animal.[6]
-
Host-Drug Interactions: The immune system can play a crucial role in the response to cancer therapy, a factor completely absent in most in vitro models.[9]
Preclinical animal models, despite their own limitations, are an indispensable bridge between basic research and clinical trials, allowing for the evaluation of these complex interactions.[10][11][12]
Phase 1: Pre-In Vivo Planning and Model Selection
Meticulous planning is the cornerstone of a successful and ethical in vivo study. Before the first animal is dosed, several key decisions must be made.
A. Compound Formulation and Benchmark Selection
First, a suitable vehicle must be developed to administer "this compound" to the animals. The formulation must be non-toxic and capable of solubilizing the compound for the chosen route of administration (e.g., oral gavage, intravenous, or intraperitoneal injection).
Second, a relevant benchmark drug (positive control) must be selected. This should be a standard-of-care therapeutic for the cancer type against which the chalcone has shown in vitro activity. For example, if the compound was effective against ER-positive breast cancer cell lines, a drug like Tamoxifen or a taxane such as Docetaxel would be an appropriate comparator.[13][14][15][16] For non-small cell lung cancer, options might include platinum-based chemotherapy or targeted agents depending on the cancer's genetic profile.[17][18][19][20]
B. Selecting the Optimal Animal Model
The choice of animal model is critical and directly impacts the translational relevance of the findings.[8][11] For initial efficacy studies of a novel compound, mouse models are the most common.[11][12]
| Model Type | Description | Advantages | Disadvantages | Best Use Case |
| Cell Line-Derived Xenograft (CDX) | Human cancer cell lines are injected subcutaneously into immunodeficient mice (e.g., Nude, SCID, NSG).[8][12] | Rapid tumor growth, cost-effective, reproducible, good for initial efficacy screening.[8] | Lacks human TME, cell lines can drift genetically from original tumor, requires immunocompromised host. | Initial validation of "this compound's" direct anticancer effect. |
| Patient-Derived Xenograft (PDX) | Fresh tumor tissue from a patient is directly implanted into an immunodeficient mouse.[10] | Better preserves original tumor architecture, heterogeneity, and genetic diversity.[10] More clinically relevant.[10] | More expensive, slower tumor growth, requires patient tissue access. | Advanced validation if the compound shows strong promise in CDX models. |
| Syngeneic Models | Mouse cancer cells are implanted into an immunocompetent mouse of the same strain. | Intact immune system allows for the study of immuno-oncology effects.[21] | Limited availability of tumor types, mouse tumors may not fully recapitulate human disease. | Investigating if the chalcone modulates the immune response (if hypothesized). |
| Genetically Engineered Mouse Models (GEMM) | Mice are engineered to develop spontaneous tumors that more closely mimic human cancer progression.[11] | High biological fidelity, intact immune system, models tumor initiation and progression. | Expensive, time-consuming, tumors can be heterogeneous. | Mechanistic studies and advanced preclinical testing. |
For the initial validation of "this compound," the Cell Line-Derived Xenograft (CDX) model is the most logical and widely used starting point. [12] It provides a robust, reproducible system to answer the primary question: Does the compound inhibit tumor growth in a living organism?
Phase 2: The In Vivo Validation Workflow
The in vivo validation process can be structured into two main experiments: a safety study followed by an efficacy study.
Experiment 1: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of "this compound" that can be administered without causing unacceptable toxicity.[22][23] This is a critical prerequisite for designing the efficacy study.[22]
Protocol: Step-by-Step MTD Determination
-
Animal Selection: Use healthy, non-tumor-bearing mice of the same strain that will be used for the efficacy study (e.g., athymic nude mice).
-
Group Allocation: Divide mice into small groups (n=3-5 per group). One group will serve as a vehicle control. Other groups will receive escalating doses of the chalcone.
-
Dose Escalation: A common study design is the "3+3" method.[24] Start with a low dose and treat 3 mice. If no dose-limiting toxicities (DLTs) are observed, escalate to the next dose level with a new cohort of 3 mice.
-
Administration: Administer the compound and vehicle via the planned clinical route for a set period (e.g., daily for 14 days).
-
Monitoring for Toxicity:
-
Body Weight: Record body weight daily or every other day. A weight loss exceeding 15-20% is a common DLT.
-
Clinical Signs: Observe daily for signs of distress, such as lethargy, ruffled fur, hunched posture, or changes in behavior.
-
Endpoint: The MTD is defined as the highest dose at which no more than one in six mice experiences a DLT.[24]
-
-
Necropsy: At the end of the study, perform a gross examination of major organs for any visible abnormalities.
Experiment 2: The Xenograft Efficacy Study
Objective: To determine if "this compound," administered at a safe dose, can inhibit the growth of human tumors in mice compared to a vehicle control and a standard-of-care drug.
Protocol: Step-by-Step CDX Efficacy Study
-
Cell Preparation: Culture the selected human cancer cells (e.g., MCF-7) under sterile conditions. Harvest cells during the logarithmic growth phase, as their condition significantly impacts tumor formation.[25][26]
-
Tumor Implantation:
-
Tumor Growth and Randomization:
-
Allow tumors to grow. Monitor their size regularly using digital calipers.[21]
-
Calculate tumor volume using the standard formula: Volume = (Width² x Length) / 2 .[21][25][26]
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (typically n=8-10 per group) to ensure an even distribution of tumor sizes.[26]
-
-
Treatment Groups:
-
Group 1: Vehicle Control
-
Group 2: "this compound" (administered at or below the MTD)
-
Group 3: Standard-of-Care Drug (Positive Control)
-
-
Dosing and Monitoring:
-
Administer treatments according to the predetermined schedule (e.g., daily, 5 days a week).
-
Measure tumor volumes and mouse body weights 2-3 times per week.[21]
-
-
Study Endpoint: The study is typically terminated when tumors in the vehicle control group reach a predetermined maximum size (e.g., 1500-2000 mm³) or after a fixed duration (e.g., 21-28 days).[21]
-
Data Collection: At the endpoint, euthanize the mice, excise the tumors, and record their final weights. Major organs can also be collected for toxicity analysis.
Visualizing the Workflow and Experimental Design
Clear visual aids are essential for understanding complex experimental processes.
Caption: High-level workflow for the in vivo validation of an anticancer compound.
Data Analysis and Interpretation: Defining Success
The primary endpoint of the efficacy study is Tumor Growth Inhibition (TGI) . It is often calculated as a percentage using the final tumor weights or volumes.
A common formula is: % TGI = 100 x (1 - [Median Tumor Volume of Treated Group / Median Tumor Volume of Control Group])
Sample Data Presentation:
| Treatment Group | N | Mean Final Tumor Volume (mm³) ± SEM | % TGI | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | 10 | 1850 ± 210 | - | -2.5 ± 1.5 |
| Bis-Chalcone (50 mg/kg) | 10 | 855 ± 150 | 53.8% | -4.1 ± 2.0 |
| Standard-of-Care | 10 | 420 ± 95 | 77.3% | -8.5 ± 2.5 |
Interpreting the Results:
-
Efficacy: In this hypothetical example, the bis-chalcone demonstrated significant antitumor activity (53.8% TGI). While not as potent as the standard-of-care drug, this level of activity would be considered promising and warrant further investigation.
-
Toxicity: The body weight change provides a simple but effective measure of tolerability. The chalcone was well-tolerated (minimal weight loss), whereas the standard-of-care drug showed moderate toxicity. This favorable safety profile could be a significant advantage.
A successful outcome is not just statistically significant tumor growth inhibition but also an acceptable safety profile. A compound with moderate efficacy but excellent safety may be more valuable than a highly effective but highly toxic agent.
Conclusion and Future Directions
This guide outlines a robust, logical, and industry-standard approach to validating the in vitro anticancer potential of "this compound" in preclinical animal models. The process moves from essential planning and model selection to systematic safety and efficacy testing.
Positive results from a well-conducted CDX model study—demonstrating both significant tumor growth inhibition and an acceptable safety profile—provide the critical evidence needed to justify further development. Future steps could include:
-
Testing in more clinically relevant models, such as orthotopic or PDX models.[10]
-
Pharmacokinetic/pharmacodynamic (PK/PD) studies to understand drug exposure at the tumor site.
-
In vivo mechanistic studies to confirm the compound's mode of action.
-
Combination studies to see if the chalcone can enhance the efficacy of existing therapies.
By adhering to this rigorous, multi-faceted validation process, researchers can confidently and objectively assess the true therapeutic potential of novel compounds, making informed decisions on their journey from the laboratory to the clinic.
References
- EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous) - ciberonc. (n.d.). Retrieved January 12, 2026, from https://ciberonc.
- Chen, Y., et al. (2024). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. MDPI. Retrieved January 12, 2026, from https://www.mdpi.com/2072-6694/16/11/1990
- Xenograft Tumor Model Protocol. (2005). Protocol Online. Retrieved January 12, 2026, from https://www.protocol-online.org/prot/Protocols/Xenograft-Tumor-Model-Protocol-3639.html
- In Vivo Validation of Novel Anticancer Agents: A Comparative Guide for Researchers. (n.d.). Benchchem. Retrieved January 12, 2026, from https://www.benchchem.
- Managing patients with lung cancer: New guidelines should improve standards of care. (2001). NIH. Retrieved January 12, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1121046/
- Subcutaneous Tumor Xenograft Models in Immunodeficient Mice. (2025). Yeasen. Retrieved January 12, 2026, from https://www.yeasen.com/support/protocols/subcutaneous-tumor-xenograft-models-in-immunodeficient-mice.html
- Preclinical Models Provide Scientific Justification and Translational Relevance for Moving Novel Therapeutics into Clinical Trials for Pediatric Cancer. (2016). AACR Journals. Retrieved January 12, 2026, from https://aacrjournals.org/clincancerres/article/22/17/4314/81005/Preclinical-Models-Provide-Scientific
- The cell-line-derived subcutaneous tumor model in preclinical cancer research. (n.d.). Springer Nature. Retrieved January 12, 2026, from https://protocols.springernature.com/posts/the-cell-line-derived-subcutaneous-tumor-model-in-preclinical-cancer-research
- Preclinical Models of Solid Cancers for Testing Cancer Immunotherapies. (2025). Annual Reviews. Retrieved January 12, 2026, from https://www.annualreviews.org/content/journals/10.1146/annurev-cancerbio-070822-110041
- Maximum tolerable dose (MTD) studies. (n.d.). Retrieved January 12, 2026, from https://www.pbr.com/services/dmpk-adme-tox/toxicology/maximum-tolerable-dose-mtd-studies/
- Follow-Up Care for Breast Cancer Patients. (n.d.). UCSF Health. Retrieved January 12, 2026, from https://www.ucsfhealth.
- A review of animal models utilized in preclinical studies of approved gene therapy products: trends and insights. (2024). PubMed Central. Retrieved January 12, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11033066/
- Modzelewska, A., et al. (2006). Anticancer activities of novel chalcone and bis-chalcone derivatives. PubMed. Retrieved January 12, 2026, from https://pubmed.ncbi.nlm.nih.gov/16434201/
- Cancer models in preclinical research: A chronicle review of advancement in effective cancer research. (2021). PubMed Central. Retrieved January 12, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8442898/
- Subcutaneous and Hepatocellular Carcinoma Xenografts | Protocol Preview. (2022). YouTube. Retrieved January 12, 2026, from https://www.youtube.
- Modzelewska, A., et al. (2006). Anticancer activities of novel chalcone and bis-chalcone derivatives. MD Anderson Cancer Center. Retrieved January 12, 2026, from https://scholar.mdanderson.org/en/publications/anticancer-activities-of-novel-chalcone-and-bis-chalcone-deriva
- Lung cancer - Diagnosis and treatment. (2024). Mayo Clinic. Retrieved January 12, 2026, from https://www.mayoclinic.
- Treatment of Breast Cancer Stages I-III. (n.d.). American Cancer Society. Retrieved January 12, 2026, from https://www.cancer.
- Treatment Guidelines for Lung Cancer. (2024). American Lung Association. Retrieved January 12, 2026, from https://www.lung.
- Non-Small Cell Lung Cancer Treatment. (2025). National Cancer Institute. Retrieved January 12, 2026, from https://www.cancer.
- Treatment Choices for Non-small Cell Lung Cancer, by Stage. (2025). American Cancer Society. Retrieved January 12, 2026, from https://www.cancer.
- Breast Cancer Treatment Protocols. (2025). Medscape. Retrieved January 12, 2026, from https://emedicine.medscape.
- Breast cancer - Diagnosis and treatment. (n.d.). Mayo Clinic. Retrieved January 12, 2026, from https://www.mayoclinic.
- Treatment of Breast Cancer. (2024). CDC. Retrieved January 12, 2026, from https://www.cdc.
- Phase I study to evaluate the maximum tolerated dose of the combination of SH003 and docetaxel in patients with solid cancer. (2021). NIH. Retrieved January 12, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7949023/
- CLINICAL STUDY PROTOCOL PHASE 1 DOSE-ESCALATION, SAFETY, PHARMACOKINETIC AND PHARMACODYNAMIC STUDY OF BVD-523 IN PATIENTS WITH A. (n.d.). ClinicalTrials.gov. Retrieved January 12, 2026, from https://classic.clinicaltrials.gov/ProvidedDocs/14/NCT01781429/Prot_000.pdf
- Anticancer activities of novel chalcone and bis-chalcone derivatives. (2025). ResearchGate. Retrieved January 12, 2026, from https://www.researchgate.
- Synthesis of bis-Chalcones Based on Green Chemistry Strategies and Their Cytotoxicity Toward Human MeWo and A375 Melanoma Cell Lines. (n.d.). MDPI. Retrieved January 12, 2026, from https://www.mdpi.com/1422-0067/23/19/11928
- Phase I study to determine the maximum-tolerated dose of radiation in standard daily and hyperfractionated-accelerated twice-daily radiation schedules with concurrent chemotherapy for limited-stage small-cell lung cancer. (2000). ASCO Publications. Retrieved January 12, 2026, from https://ascopubs.org/doi/10.1200/JCO.2000.18.2.352
- Docking studies, synthesis, characterization, and cytotoxicity activity of new bis-chalcones derivatives. (2021). Biomedical Research and Therapy. Retrieved January 12, 2026, from https://bmrat.org/index.
- Definition of maximum tolerated dose. (n.d.). NCI Dictionary of Cancer Terms. Retrieved January 12, 2026, from https://www.cancer.
- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. Retrieved January 12, 2026, from https://noblelifesci.
- Biomarker method validation in anticancer drug development. (2008). PubMed Central. Retrieved January 12, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2658552/
- REVIEW: THE IN-VIVO SCREENING METHODS OF ANTICANCER DRUG. (2018). Index Copernicus. Retrieved January 12, 2026, from https://journals.indexcopernicus.com/api/file/viewByFileId/310376.pdf
- Comparative in vitro and in vivo pharmacological investigation of platinum(IV) complexes as novel anticancer drug candidates for oral application. (2015). NIH. Retrieved January 12, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4464243/
Sources
- 1. Anticancer activities of novel chalcone and bis-chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of bis-Chalcones Based on Green Chemistry Strategies and Their Cytotoxicity Toward Human MeWo and A375 Melanoma Cell Lines [mdpi.com]
- 5. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 6. noblelifesci.com [noblelifesci.com]
- 7. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 8. Cancer models in preclinical research: A chronicle review of advancement in effective cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. annualreviews.org [annualreviews.org]
- 10. mdpi.com [mdpi.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. A review of animal models utilized in preclinical studies of approved gene therapy products: trends and insights - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Treatment of Breast Cancer Stages I-III | American Cancer Society [cancer.org]
- 14. emedicine.medscape.com [emedicine.medscape.com]
- 15. Breast cancer - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
- 16. Treatment of Breast Cancer | Breast Cancer | CDC [cdc.gov]
- 17. Lung cancer - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
- 18. lung.org [lung.org]
- 19. Non-Small Cell Lung Cancer Treatment - NCI [cancer.gov]
- 20. Non-small Cell Lung Cancer Treatment by Stage | American Cancer Society [cancer.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. catalog.labcorp.com [catalog.labcorp.com]
- 23. Facebook [cancer.gov]
- 24. Phase I study to evaluate the maximum tolerated dose of the combination of SH003 and docetaxel in patients with solid cancer: A study protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 26. yeasenbio.com [yeasenbio.com]
- 27. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
A Comparative Guide to the Synthesis of Bis(3,4-methylenedioxy)chalcone: A Study in Reproducibility and Robustness
In the landscape of medicinal chemistry and drug development, chalcones represent a privileged scaffold due to their diverse and significant pharmacological activities. Among these, Bis(3,4-methylenedioxy)chalcone holds particular interest for its potential applications, including in the study of amyloid diseases.[1] However, the successful synthesis of this and other chalcone derivatives is not without its challenges, where reproducibility and robustness of the chosen synthetic route are paramount for consistent and scalable production.
This guide provides an in-depth comparative analysis of the primary synthetic methodologies for this compound. We will delve into the nuances of the classical Claisen-Schmidt condensation and contrast it with the Wittig reaction, offering field-proven insights into the causality behind experimental choices and providing a framework for selecting the most appropriate method for your research needs.
The Prevailing Route: Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is the most widely employed method for the synthesis of chalcones, owing to its operational simplicity and the ready availability of starting materials.[2][3] This reaction involves the base-catalyzed condensation of an acetophenone with an aromatic aldehyde that lacks an α-hydrogen.[3] In the synthesis of this compound, 3,4-(methylenedioxy)acetophenone reacts with 3,4-(methylenedioxy)benzaldehyde.
The 3,4-methylenedioxy group is an electron-donating group, which increases the electron density on the aromatic ring.[4] This electronic effect influences the reactivity of both the acetophenone and the benzaldehyde. While electron-donating groups on the aldehyde can favor acid-catalyzed condensations, base-catalyzed conditions are more commonly and effectively used for chalcone synthesis in general.[5]
Mechanism and Causality
The base-catalyzed Claisen-Schmidt condensation proceeds via the formation of an enolate from the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting β-hydroxy ketone yields the α,β-unsaturated chalcone. The choice of base (commonly NaOH or KOH) and solvent (typically ethanol) is critical for driving the reaction to completion.
Caption: Mechanism of the Base-Catalyzed Claisen-Schmidt Condensation.
Reproducibility and Robustness Challenges
Despite its widespread use, the Claisen-Schmidt condensation can present challenges in terms of reproducibility and robustness. A review of the literature reveals that there is no single standardized procedure, and yields can be highly variable, often necessitating purification by recrystallization or column chromatography to remove byproducts and unreacted starting materials.[6] The formation of side products, such as self-condensation of the acetophenone, can also occur, impacting the overall yield and purity of the desired chalcone.[7]
A Superior Alternative: The Wittig Reaction
An often-overlooked yet potentially superior alternative for the synthesis of chalcones is the Wittig reaction. This method involves the reaction of a stabilized phosphorus ylide, derived from the corresponding acetophenone, with an aldehyde. A comparative study has demonstrated that the Wittig reaction can be a more general and robust method for chalcone synthesis, often providing higher yields and cleaner products than the classical aldol condensation.[6]
Mechanism and Advantages
The Wittig reaction proceeds through a cycloaddition of the ylide to the aldehyde, forming a betaine intermediate which then collapses to form the alkene (the chalcone) and triphenylphosphine oxide. A significant advantage of this method is that the primary byproduct, triphenylphosphine oxide, can be easily removed by filtration through a silica gel plug, simplifying the purification process.[6]
Caption: General Workflow for the Wittig Synthesis of Chalcones.
Comparative Performance Analysis
| Method | Catalyst/Reagent | Solvent | Reaction Time | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Claisen-Schmidt (Conventional) | NaOH or KOH | Ethanol | 12 - 24 hours | 70-85% | Well-established, simple setup.[2] | Long reaction times, potential for side reactions, purification often required.[2][6] |
| Claisen-Schmidt (Microwave) | NaOH or KOH | Ethanol | 2 - 6 minutes | 85-95% | Drastic reduction in reaction time, often higher yields, cleaner reactions.[2] | Requires specialized microwave reactor. |
| Claisen-Schmidt (Grinding) | Solid NaOH | Solvent-free | ~15 minutes | 74-80% | Green chemistry approach, reduced by-products, simple.[8] | May not be suitable for all substrates, scalability can be a concern. |
| Wittig Reaction | Phosphorus Ylide | Water | Variable | 80-100% | High yields, high purity, easy removal of byproduct, robust.[6] | Requires preparation of the ylide, stoichiometric use of the phosphonium salt. |
Note: Yields are representative and can vary depending on the specific substrates and reaction conditions.
Detailed Experimental Protocols
To facilitate the practical application of this guide, detailed, step-by-step methodologies for both the Claisen-Schmidt condensation and the Wittig reaction, adapted for the synthesis of this compound, are provided below.
Protocol 1: Claisen-Schmidt Condensation (Conventional Method)
Materials:
-
3,4-(Methylenedioxy)acetophenone (1 equivalent)
-
3,4-(Methylenedioxy)benzaldehyde (1 equivalent)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) (2-3 equivalents)
-
Ethanol
-
Ice-cold water
-
Dilute hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve 3,4-(methylenedioxy)acetophenone and 3,4-(methylenedioxy)benzaldehyde in ethanol.
-
To this stirred solution, add an aqueous solution of NaOH or KOH dropwise at room temperature.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the crude chalcone.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Protocol 2: Wittig Reaction
Materials:
-
(3,4-Methylenedioxy)phenacyltriphenylphosphonium bromide (prepared from 2-bromo-3',4'-(methylenedioxy)acetophenone and triphenylphosphine)
-
Sodium hydroxide (or other suitable base)
-
3,4-(Methylenedioxy)benzaldehyde (1 equivalent)
-
Water
-
Dichloromethane (DCM)
-
Silica gel
Procedure:
-
Ylide Preparation: Prepare the phosphorus ylide by treating (3,4-methylenedioxy)phenacyltriphenylphosphonium bromide with a base like sodium hydroxide in a suitable solvent.
-
Reaction: Suspend the prepared ylide (1.5 equivalents) in water and add 3,4-(methylenedioxy)benzaldehyde (1 equivalent).
-
Stir the solution at reflux temperature until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and extract with dichloromethane (3 x 10 mL).
-
Purification: Combine the organic layers and pass them through a short plug of silica gel to remove the triphenylphosphine oxide byproduct.
-
Concentrate the filtrate under reduced pressure to obtain the pure this compound.
Conclusion
The synthesis of this compound can be reliably achieved through the well-established Claisen-Schmidt condensation. However, for enhanced reproducibility, higher yields, and simplified purification, the Wittig reaction presents a compelling and robust alternative. The choice of synthetic route will ultimately depend on the specific requirements of the research, including scale, desired purity, and available equipment. By understanding the underlying principles and potential pitfalls of each method, researchers can make informed decisions to optimize their synthetic endeavors.
References
-
Development Of Chalcone Synthesis: Optimization Of Synthetic Method. (2021). AIP Publishing. Retrieved from [Link]
-
Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. (2023). National Institutes of Health. Retrieved from [Link]
-
SYNTHESIS OF CHALCONES. (n.d.). Jetir.org. Retrieved from [Link]
-
Yield of the chalcone using various methods. (n.d.). ResearchGate. Retrieved from [Link]
-
The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery. (2022). Frontiers. Retrieved from [https://www.frontiersin.org/articles/10.3389/fchem.2022.994 chalcones/full]([Link] chalcones/full)
-
Chalcone: A Privileged Structure in Medicinal Chemistry. (2018). National Institutes of Health. Retrieved from [Link]
-
The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery. (2022). National Institutes of Health. Retrieved from [Link]
-
Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. (2022). National Institutes of Health. Retrieved from [Link]
-
Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. (n.d.). SciSpace. Retrieved from [Link]
-
Synthesis of chalcone by Claisen‐Schmidt condensation. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of Chalcone Using LDH/Graphene Nanocatalysts of Different Compositions. (2019). MDPI. Retrieved from [Link]
-
Synthesis of Chalcone via Claisen-Schmidt Condensation Reaction. (2023). YouTube. Retrieved from [Link]
-
Synthesis of bis-Chalcones Based on Green Chemistry Strategies and Their Cytotoxicity Toward Human MeWo and A375 Melanoma Cell Lines. (2022). National Institutes of Health. Retrieved from [Link]
-
Purification and Characterization of Chalcone Isomerase from Soybeans. (1988). ResearchGate. Retrieved from [Link]
-
3',4'-(Methylenedioxy)acetophenone. (n.d.). Cheméo. Retrieved from [Link]
-
3',4'-(Methylenedioxy)acetophenone. (n.d.). NIST WebBook. Retrieved from [Link]
-
Docking studies, synthesis, characterization, and cytotoxicity activity of new bis-chalcones derivatives. (2021). Biomedical Research and Therapy. Retrieved from [Link]
-
Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde. (2024). Research Square. Retrieved from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of bis-Chalcones Based on Green Chemistry Strategies and Their Cytotoxicity Toward Human MeWo and A375 Melanoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.aip.org [pubs.aip.org]
A Head-to-Head Comparison: The Enzyme Inhibitory Profile of Bis(3,4-methylenedioxy)chalcone and Related Scaffolds Versus Established Clinical Inhibitors
This guide provides an in-depth, comparative analysis of the enzyme inhibitory potential of the chalcone scaffold, with a focus on Bis(3,4-methylenedioxy)chalcone, against established, clinically relevant enzyme inhibitors. Chalcones, characterized by their 1,3-diarylpropenone core, are a significant class of compounds in medicinal chemistry, serving as precursors for all flavonoids and demonstrating a wide array of pharmacological activities.[1][2] While specific inhibitory data for this compound is an emerging area of research, the broader class of chalcone derivatives has been extensively shown to be potent inhibitors of several key enzymes.[3][4][5]
This document moves beyond a simple listing of data to explain the causal relationships behind experimental findings and provides the necessary protocols to validate them. We will dissect the performance of chalcones against benchmark inhibitors for three critical enzyme targets: Tyrosinase, Xanthine Oxidase, and Monoamine Oxidase B.
Tyrosinase Inhibition: A Strategy for Hyperpigmentation and Melanoma
Expertise & Experience: Tyrosinase is a copper-containing enzyme that serves as the rate-limiting step in melanin biosynthesis.[6][7] Its inhibition is a primary strategy in the cosmetic industry for developing skin-lightening agents to treat hyperpigmentation disorders like melasma and age spots, and it is also explored in oncology for treating melanoma.[8] Many existing inhibitors suffer from limitations such as high cytotoxicity or low stability.[9]
The Contenders: We compare a highly potent synthetic chalcone, 2,4,2',4'-tetrahydroxychalcone , with Kojic Acid , a widely used tyrosinase inhibitor derived from fungi.[10][11]
Comparative Performance Data:
| Compound | Target Enzyme | IC50 Value (µM) | Inhibition Type | Source |
| 2,4,2',4'-tetrahydroxychalcone | Mushroom Tyrosinase | 0.02 µM | Competitive | [12] |
| Kojic Acid | Mushroom Tyrosinase | 24.88 µM | Competitive | [11] |
The data clearly indicates that optimized chalcone structures can exhibit inhibitory potency that is orders of magnitude greater than that of Kojic Acid. The 2,4-substituted resorcinol moiety on the chalcone's B-ring has been identified as a critical feature for this high-potency inhibition.[12]
Mechanistic Insights: The inhibitory mechanism provides a key point of differentiation. 2,4,2',4'-tetrahydroxychalcone acts as a competitive inhibitor, likely by mimicking the substrate (L-DOPA) at the enzyme's active site.[11] This direct competition for the active site is a hallmark of many potent enzyme inhibitors.
Melanogenesis Signaling Pathway
The following diagram illustrates the central role of tyrosinase in the production of melanin, which is the target of the inhibitors discussed.
Caption: The Melanogenesis Pathway, highlighting Tyrosinase as the target for inhibition.
Xanthine Oxidase (XO) Inhibition: A Cornerstone of Gout Therapy
Expertise & Experience: Xanthine oxidase is a critical enzyme in purine catabolism that catalyzes the oxidation of hypoxanthine and xanthine into uric acid.[13] Overproduction of uric acid leads to hyperuricemia, a condition that can cause gout, a painful inflammatory arthritis.[14][15] For decades, XO inhibitors have been the primary therapeutic strategy for managing this condition.[5]
The Contenders: Here, we evaluate 3,5,2',4'-Tetrahydroxychalcone , a novel non-purine chalcone inhibitor, against the archetypal clinical drug, Allopurinol .[15][16]
Comparative Performance Data:
| Compound | Target Enzyme | IC50 Value (µM) | Inhibition Type | Source |
| 3,5,2',4'-Tetrahydroxychalcone | Xanthine Oxidase | 22.5 µM | Competitive | [15] |
| Allopurinol | Xanthine Oxidase | 3.324 µM | Competitive | [17] |
While Allopurinol remains a highly potent inhibitor, the chalcone demonstrates significant competitive inhibitory activity. Further derivatization of the chalcone scaffold has produced compounds with even greater potency, with some exhibiting IC50 values as low as 0.121 µM, significantly surpassing Allopurinol.[17] In vivo studies have confirmed that oral administration of 3,5,2',4'-Tetrahydroxychalcone can significantly reduce serum uric acid levels in hyperuricemic mice, with acute toxicity studies showing it to be very safe at high doses.[15]
Mechanistic Insights: 3,5,2',4'-Tetrahydroxychalcone functions as a competitive inhibitor, binding to the molybdenum active site of the enzyme.[13][15] Allopurinol, a purine analogue, also acts as a competitive inhibitor but is further metabolized by XO to oxypurinol, which remains tightly bound to the enzyme, contributing to its long-lasting effect.[18]
Purine Catabolism Pathway
This diagram shows the final steps of purine breakdown, where Xanthine Oxidase plays a pivotal role.
Caption: The role of Xanthine Oxidase in the final stages of purine breakdown to uric acid.
Monoamine Oxidase-B (MAO-B) Inhibition: A Target for Neuroprotection
Expertise & Experience: Monoamine oxidases (MAOs) are flavoenzymes that catalyze the oxidative deamination of neurotransmitters.[19] The two isoforms, MAO-A and MAO-B, have different substrate specificities and inhibitor selectivities.[19] MAO-B is primarily responsible for the degradation of dopamine in the brain, and its inhibition can increase dopamine levels, making it a key therapeutic strategy for Parkinson's disease.[][21]
The Contenders: We compare a synthetic chalcone analog, Compound 16 from Al-Masri et al. (2019) , which demonstrates high selectivity for MAO-B, with Selegiline , a second-generation, irreversible MAO-B inhibitor used clinically.[19][]
Comparative Performance Data:
| Compound | Target Enzyme | Ki Value (µM) | Inhibition Type | Source |
| Chalcone Analog (16) | Human MAO-B | 0.020 µM | Reversible, Competitive | [19][22] |
| Chalcone Analog (16) | Human MAO-A | 0.047 µM | Reversible, Competitive | [19][22] |
| Selegiline | Human MAO-B | - | Irreversible | [] |
The chalcone analog shows potent, sub-micromolar inhibition of MAO-B.[22] Critically, its mechanism is reversible .[19] This is a significant advantage over irreversible inhibitors like Selegiline. Irreversible inhibition requires the body to synthesize new enzyme molecules to restore function, leading to a long duration of action and a higher risk of dangerous interactions, such as the "cheese reaction" (hypertensive crisis) if tyramine-rich foods are consumed.[23][24] Reversible inhibitors offer a superior safety profile, as their effects diminish as the drug is cleared from the body.[]
Mechanistic Insights: Dialysis experiments confirmed that the chalcone analog is a reversible and competitive inhibitor.[19][25] In contrast, Selegiline is a "suicide inhibitor" that forms a covalent bond with the FAD cofactor of the enzyme, permanently inactivating it.[]
Dopamine Metabolism Pathway
The diagram below illustrates how MAO-B inhibition preserves dopamine levels in the synaptic cleft.
Caption: Dopamine degradation pathway, showing MAO-B as the target for inhibitors.
Experimental Protocols: A Framework for Validation
Trustworthiness: The following protocols describe self-validating systems for assessing enzyme inhibition. Each includes a positive control (a known inhibitor) to ensure the assay is performing correctly and a negative control to establish a baseline of uninhibited enzyme activity.
General Workflow for In Vitro Enzyme Inhibition Screening
Caption: A generalized workflow for determining the inhibitory potency of a test compound.
Protocol 4.1: In Vitro Mushroom Tyrosinase Inhibition Assay
-
Reagent Preparation:
-
Prepare a 100 mM sodium phosphate buffer (pH 6.8).
-
Dissolve mushroom tyrosinase in the phosphate buffer to a final concentration of 1000 U/mL.
-
Prepare a 2 mM L-DOPA substrate solution in the phosphate buffer.
-
Prepare stock solutions of the test chalcone and Kojic Acid (positive control) in DMSO, followed by serial dilutions in phosphate buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add 40 µL of phosphate buffer, 20 µL of the tyrosinase solution, and 20 µL of the test compound/control solution.
-
Pre-incubate the mixture at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the L-DOPA substrate solution to each well.
-
Immediately measure the absorbance at 475 nm (formation of dopachrome) every minute for 20 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100.
-
Plot % inhibition against inhibitor concentration and determine the IC50 value using non-linear regression.
-
Protocol 4.2: In Vitro Xanthine Oxidase Inhibition Assay
-
Reagent Preparation:
-
Prepare a 50 mM potassium phosphate buffer (pH 7.5).
-
Dissolve bovine milk xanthine oxidase in the buffer to a final concentration of 0.1 U/mL.
-
Prepare a 50 µM xanthine substrate solution in the buffer.
-
Prepare stock solutions of the test chalcone and Allopurinol (positive control) in DMSO, followed by serial dilutions in buffer.
-
-
Assay Procedure:
-
In a 96-well UV-transparent plate, add 50 µL of the test compound/control solution and 100 µL of the xanthine substrate solution.
-
Pre-incubate at 25°C for 15 minutes.
-
Initiate the reaction by adding 100 µL of the xanthine oxidase solution.
-
Measure the absorbance at 295 nm (formation of uric acid) for 10 minutes.
-
-
Data Analysis:
-
Calculate the rate of uric acid formation from the change in absorbance over time.
-
Determine the % Inhibition and IC50 value as described in Protocol 4.1.
-
For kinetic analysis (e.g., Lineweaver-Burk plot), repeat the assay with varying concentrations of both substrate and inhibitor.[15]
-
Protocol 4.3: In Vitro Monoamine Oxidase (MAO-A & MAO-B) Inhibition Assay
-
Reagent Preparation:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Use recombinant human MAO-A and MAO-B enzymes.
-
Prepare a 200 µM kynuramine substrate solution (for a fluorescence-based assay).
-
Prepare stock solutions of the test chalcone and Selegiline (MAO-B control) in DMSO, followed by serial dilutions.
-
-
Assay Procedure:
-
In a black 96-well plate, add 50 µL of buffer, 25 µL of the respective MAO enzyme, and 25 µL of the test compound/control solution.
-
Pre-incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the kynuramine substrate.
-
Incubate for 20 minutes at 37°C.
-
Stop the reaction by adding 75 µL of 2N NaOH.
-
Measure the fluorescence of the product (4-hydroxyquinoline) at an excitation wavelength of 310 nm and an emission wavelength of 400 nm.[19]
-
-
Data Analysis:
Conclusion
This guide demonstrates that the chalcone scaffold is a versatile and highly promising platform for the development of potent and selective enzyme inhibitors. While this compound itself warrants specific investigation, its structural class has shown the potential to outperform established clinical agents in certain contexts.
-
Against Tyrosinase , optimized chalcones are exceptionally potent, offering a significant improvement over common agents like Kojic Acid.[12]
-
Against Xanthine Oxidase , chalcones represent a viable non-purine alternative to Allopurinol, with some derivatives showing superior potency and excellent safety profiles in preclinical models.[15][17]
-
Against Monoamine Oxidase-B , chalcones offer the critical advantage of reversible inhibition , which translates to a potentially superior safety profile compared to irreversible drugs like Selegiline, reducing the risk of dangerous food and drug interactions.[19][]
The continued exploration of chalcone derivatives, including this compound, is a scientifically sound and promising avenue for the discovery of next-generation therapeutics.
References
- Tyrosinase - Wikipedia. (n.d.). Wikipedia.
- What are Xanthine oxidase inhibitors and how do they work? (2024, June 25). Patsnap Synapse.
- Xanthine oxidase inhibitor - Wikipedia. (n.d.). Wikipedia.
- Understanding Tyrosinase Inhibitors. (2026, January 8). 614 Beauty.
- A comprehensive review on tyrosinase inhibitors. (n.d.). PubMed Central.
- Xanthine Oxidase Inhibitors. (n.d.). Santa Cruz Biotechnology.
- Monoamine Oxidase Inhibitor Compounds List. (n.d.). BOC Sciences.
- Xanthine Oxidoreductase Inhibitors. (n.d.). PubMed.
- Naturally-Occurring Tyrosinase Inhibitors Classified by Enzyme Kinetics and Copper Chelation. (2023, May 5). PubMed Central.
- MAO Inhibitors. (2023, June 5). NCBI Bookshelf.
- The Most Powerful Tyrosinase Inhibitors To Lighten Skin. (2023, June 26). Skin Type Solutions.
- List of MAO inhibitors + Uses & Side Effects. (2024, November 22). Drugs.com.
- Monoamine oxidase inhibitor - Wikipedia. (n.d.). Wikipedia.
- Past, present and future of xanthine oxidase inhibitors: design strategies, structural and pharmacological insights, patents and clinical trials. (n.d.). National Institutes of Health.
- Monoamine Oxidase Inhibitors (MAOIs). (2025, December 13). NCBI Bookshelf.
- Bis-chalcones obtained via one-pot synthesis as the anti-neurodegenerative agents and their effect on the HT-22 cell line. (n.d.). PubMed Central.
- Chalcones as potent tyrosinase inhibitors: the effect of hydroxyl positions and numbers. (n.d.).
- Inhibitory effect of 2,4,2',4'-tetrahydroxy-3-(3-methyl-2-butenyl)-chalcone on tyrosinase activity and melanin biosynthesis. (n.d.). PubMed.
- SAR and molecular mechanism studies of monoamine oxidase inhibition by selected chalcone analogs. (n.d.). PubMed Central.
- Xanthine oxidase inhibitory study of eight structurally diverse phenolic compounds. (2022, September 19).
- Monoamine Oxidase Inhibitory Action of Chalcones: A Mini Review. (n.d.). PubMed.
- Hydroxylated chalcones with dual properties: xanthine oxidase inhibitors and radical scavengers. (n.d.). PubMed Central.
- Synthesis of bis-Chalcones Based on Green Chemistry Strategies and Their Cytotoxicity Toward Human MeWo and A375 Melanoma Cell Lines. (n.d.). MDPI.
- Synthesis and biological evaluation of chalcone derivatives (mini review). (n.d.). PubMed.
- Bis-chalcone analogues as potent NO production inhibitors and as cytotoxic agents. (n.d.).
- SAR and molecular mechanism studies of monoamine oxidase inhibition by selected chalcone analogs. (2019, March 3). ResearchGate.
- SAR and molecular mechanism studies of monoamine oxidase inhibition by selected chalcone analogs. (n.d.). PubMed.
- Design, synthesis, and biological evaluation of chalcone derivatives as selective Monoamine Oxidase-B inhibitors with potential. (2025, July 22). AIR Unimi.
- 3,5,2',4'-Tetrahydroxychalcone, a new non-purine xanthine oxidase inhibitor. (n.d.). PubMed.
- Synthesis and Biological Evaluation of Chalcones having Heterosubstituent(s). (n.d.). PubMed Central.
- Chalcone derivatives as xanthine oxidase inhibitors: synthesis, binding mode investigation, biological evaluation, and ADMET prediction. (2025, October 27). ResearchGate.
- SYNTHESIS CHARACTERISATION AND BIOLOGICAL EVALUATION OF BIS-CHALCONES BASED ON RESORCINOL. (2025, August 9). ResearchGate.
- Chalcones as potent tyrosinase inhibitors: the importance of a 2,4-substituted resorcinol moiety. (n.d.). PubMed.
- A xanthine oxidase inhibit activity component from biotransformation of cholesterol by Streptomyces cellulosae WHX1301. (n.d.). National Institutes of Health.
- This compound. (n.d.). Santa Cruz Biotechnology.
- A Potent Tyrosinase Inhibitor, (E)-3-(2,4-Dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, with Anti-Melanogenesis Properties in α-MSH and IBMX-Induced B16F10 Melanoma Cells. (2018, October 22). PubMed Central.
- Design, synthesis, and enzyme inhibition evaluation of some novel Mono- and Di-O-β-D-Glycopyranosyl Chalcone analogues with molecular docking studies. (n.d.). PubMed Central.
- The Effect of 3′,4′-Methylenedioxychalcone Derivatives on Mycelial Growth and Conidial Germination of Monilinia fructicola: An In Silico and In Vitro Study. (n.d.). MDPI.
- Docking studies, synthesis, characterization, and cytotoxicity activity of new bis-chalcones derivatives. (2021, April 29). Biomedical Research and Therapy.
Sources
- 1. Synthesis and biological evaluation of chalcone derivatives (mini review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Chalcones having Heterosubstituent(s) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bis-chalcones obtained via one-pot synthesis as the anti-neurodegenerative agents and their effect on the HT-22 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monoamine Oxidase Inhibitory Action of Chalcones: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydroxylated chalcones with dual properties: xanthine oxidase inhibitors and radical scavengers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tyrosinase - Wikipedia [en.wikipedia.org]
- 7. A Potent Tyrosinase Inhibitor, (E)-3-(2,4-Dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, with Anti-Melanogenesis Properties in α-MSH and IBMX-Induced B16F10 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chalcones as potent tyrosinase inhibitors: the effect of hydroxyl positions and numbers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Understanding Tyrosinase Inhibitors [614beauty.com]
- 11. Inhibitory effect of 2,4,2',4'-tetrahydroxy-3-(3-methyl-2-butenyl)-chalcone on tyrosinase activity and melanin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chalcones as potent tyrosinase inhibitors: the importance of a 2,4-substituted resorcinol moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Xanthine oxidase inhibitory study of eight structurally diverse phenolic compounds [frontiersin.org]
- 14. Xanthine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 15. 3,5,2',4'-Tetrahydroxychalcone, a new non-purine xanthine oxidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Xanthine Oxidoreductase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Past, present and future of xanthine oxidase inhibitors: design strategies, structural and pharmacological insights, patents and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 19. SAR and molecular mechanism studies of monoamine oxidase inhibition by selected chalcone analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 22. SAR and molecular mechanism studies of monoamine oxidase inhibition by selected chalcone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. MAO Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. drugs.com [drugs.com]
- 25. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of Bis(3,4-methylenedioxy)chalcone Analogs
Introduction
Chalcones, characterized by their distinctive 1,3-diarylpropenone skeleton, represent a privileged scaffold in medicinal chemistry.[1][2] These open-chain flavonoids are precursors in the biosynthesis of flavonoids and isoflavonoids and have attracted significant interest due to their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[3][4][5] The versatility of the chalcone framework allows for extensive structural modifications, making it an ideal candidate for the development of novel therapeutic agents.[4][6]
This guide focuses on the structure-activity relationships (SAR) of a specific subclass: chalcones and bis-chalcones incorporating the 3,4-methylenedioxy moiety. This group is of particular interest as it often enhances biological activity. We will objectively compare the performance of various analogs, supported by experimental data, to provide actionable insights for researchers, scientists, and drug development professionals. Our analysis will dissect how specific structural alterations influence cytotoxic, anti-inflammatory, and antimicrobial efficacy, grounding our discussion in established experimental protocols and mechanistic pathways.
Part 1: Comparative Analysis of Biological Activity
The biological performance of bis(3,4-methylenedioxy)chalcone analogs is profoundly influenced by the nature and position of substituents on the aromatic rings and the overall molecular architecture.
Cytotoxic Activity: Targeting Cancer Cell Lines
Bis-chalcone analogs have demonstrated significant potential as cytotoxic agents against various human cancer cell lines.[1][7] The core principle behind their evaluation is the determination of the concentration required to inhibit cell growth by 50% (IC50 or EC50), typically measured via assays like the MTT or SRB assay.[5][8][9]
A key SAR finding is that the presence and position of electron-donating groups, such as hydroxyl (-OH) and methoxy (-OCH3), can dramatically enhance cytotoxicity.[7] For instance, studies on melanoma cell lines (A375 and MeWo) revealed that bis-chalcone derivatives featuring two hydroxy and two methoxy groups were the most effective cytotoxic agents.[7]
Table 1: Comparative Cytotoxicity (IC50/EC50 in µM) of Chalcone Analogs
| Compound ID | Core Structure | Substituents | Cancer Cell Line | IC50/EC50 (µM) | Reference |
| Compound 3b | Bis-chalcone | 2x -OH, 2x -OCH3 | MeWo Melanoma | 79.71 | [7] |
| Compound 3c | Bis-chalcone | 2x -OH, 2x -OCH3 | MeWo Melanoma | 39.44 | [7] |
| Compound 5 | Bis-chalcone | 4-Cl | A549 (Lung) | 2.51 | [1][10] |
| Compound 6 | Bis-chalcone | 4-F | A549 (Lung) | 1.57 | [1][10] |
| Compound 6 | Bis-chalcone | 4-F | MCF-7 (Breast) | 4.4 ± 0.10 | [8] |
| Tamoxifen | Reference Drug | - | MCF-7 (Breast) | 17.9 ± 1.2 | [8] |
Key SAR Insights for Cytotoxicity:
-
Halogenation: The introduction of halogen atoms, particularly fluorine and chlorine at the para position of the aromatic rings, consistently enhances cytotoxic activity.[8] Compound 6 (4-Fluoro substituted) showed an EC50 value of 1.57 µM against the A549 lung cancer cell line.[1][10]
-
Hydroxylation & Methoxylation: Derivatives containing both hydroxyl and methoxy groups exhibit potent antiproliferative effects.[7] The combination of these groups appears to be more effective than either group alone.
-
Bis-Chalcone Scaffold: The bis-chalcone structure, which essentially doubles the pharmacophore, often leads to more potent activity compared to mono-chalcone analogs.[7]
Anti-inflammatory Activity: Inhibition of Nitric Oxide (NO) Production
Chronic inflammation is linked to numerous diseases, and the inhibition of inflammatory mediators like nitric oxide (NO) is a key therapeutic strategy. Chalcones have been identified as potent inhibitors of NO production in lipopolysaccharide (LPS)-activated microglial cells.[1][10]
The mechanism often involves the downregulation of inducible nitric oxide synthase (iNOS) expression by inhibiting the activation and nuclear translocation of the transcription factor NF-κB.[1]
Table 2: Comparative Anti-inflammatory Activity (NO Production Inhibition, IC50 in µM)
| Compound ID | Substituents | IC50 (µM) | Reference |
| Compound 3 | 2,3-dimethoxy | 2.92 | [1][10] |
| Compound 5 | 4-chloro | 0.95 | [1][10] |
| Compound 6 | 4-fluoro | 1.65 | [1][10] |
| Compound 7 | 4-bromo | 1.95 | [1][10] |
| Compound 8 | 4-methyl | 8.65 | [1][10] |
| Compound 10 | 3,4-methylenedioxy | 4.65 | [1] |
Key SAR Insights for Anti-inflammatory Activity:
-
Electron-Withdrawing Groups: Halogens (Cl, F, Br) at the para position of the B-ring lead to highly potent NO production inhibitors, with the chloro-substituted analog (Compound 5 ) being the most active (IC50 = 0.95 µM).[1][10]
-
Methoxy Groups: Dimethoxy substitution at the 2 and 3 positions also confers strong activity.[1]
-
Methylenedioxy Group: The presence of a 3,4-methylenedioxy group itself results in potent anti-inflammatory activity, as seen in Compound 10 .[1]
Antimicrobial Activity
Chalcones and their bis-analogs exhibit a wide range of antimicrobial activities against both Gram-positive and Gram-negative bacteria.[3][9] Their efficacy is typically determined by measuring the Minimum Inhibitory Concentration (MIC).
Key SAR Insights for Antimicrobial Activity:
-
Broad Spectrum: Many bis-chalcone derivatives show activity against a range of bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.[3][9]
-
Heterocyclic Analogs: Incorporating heterocyclic rings into the chalcone structure can produce strong activity against resistant bacterial strains like MRSA (methicillin-resistant Staphylococcus aureus).[11]
-
Substitution Effects: Specific substitutions can tune the activity. For example, some studies show that methylation of chelated hydroxyl groups can reduce antibacterial activity, suggesting these hydroxyls are crucial for the interaction with bacterial targets.[12]
Part 2: Experimental Design & Protocols
To ensure scientific integrity, the protocols described below are based on established methodologies, providing a self-validating framework for researchers looking to replicate or build upon these findings.
Synthesis Protocol: Claisen-Schmidt Condensation
The synthesis of chalcone analogs is most commonly achieved via the Claisen-Schmidt condensation, an alkali-catalyzed reaction between an appropriate acetophenone and an aromatic aldehyde.[4][13][14]
Objective: To synthesize a representative bis-chalcone analog.
Materials:
-
Substituted acetophenone (e.g., 3',4'-(methylenedioxy)acetophenone)
-
Aromatic dialdehyde (e.g., Terephthalaldehyde)
-
Ethanol (Solvent)
-
Aqueous Sodium Hydroxide (NaOH) (Catalyst)
-
Crushed Ice
-
Dilute Hydrochloric Acid (HCl)
Step-by-Step Procedure:
-
Dissolution: Dissolve the substituted acetophenone (2 equivalents) and the aromatic dialdehyde (1 equivalent) in ethanol in a round-bottom flask.
-
Catalysis: Cool the mixture in an ice bath. Slowly add an aqueous solution of NaOH (e.g., 30% w/v) dropwise while stirring. The addition of a strong base is crucial for deprotonating the α-carbon of the acetophenone, initiating the condensation.[13]
-
Reaction: Allow the reaction mixture to stir at room temperature. The reaction progress can be monitored using Thin-Layer Chromatography (TLC).[5] Reaction times can vary from a few hours to overnight.[11][13]
-
Work-up: Once the reaction is complete, pour the mixture into a beaker containing crushed ice.[5]
-
Precipitation: Acidify the mixture with dilute HCl. This neutralizes the phenoxide ions and causes the chalcone product to precipitate out of the solution.
-
Purification: Collect the solid precipitate by vacuum filtration, wash it thoroughly with cold water to remove inorganic impurities, and dry it. The crude product can then be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure bis-chalcone.[5]
Caption: General workflow for bis-chalcone synthesis.
Biological Assay Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is an indicator of cell proliferation and cytotoxicity.[5][8]
Objective: To determine the IC50 value of a synthesized chalcone analog against a human cancer cell line (e.g., MCF-7).[8]
Materials:
-
Human cancer cells (e.g., MCF-7)
-
96-well microtiter plate
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized chalcone analogs (dissolved in DMSO)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
Step-by-Step Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 4 x 10³ cells/well) and incubate for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the chalcone analogs in the culture medium. Remove the old medium from the wells and treat the cells with various concentrations of the compounds. Include a vehicle control (0.1% DMSO) and a positive control (e.g., Tamoxifen).[8] Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, discard the treatment media. Add fresh medium containing the MTT reagent (e.g., 20 µL per well) and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals, resulting in a purple solution.
-
Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Part 3: Mechanistic Insights
Understanding the mechanism of action is critical for rational drug design. Several bis-chalcones exert their anti-inflammatory effects by modulating the NF-κB signaling pathway.
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Inflammatory stimuli, such as LPS, trigger a cascade that leads to the degradation of IκBα. This frees NF-κB to translocate into the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including iNOS.
Active bis-chalcone analogs have been shown to prevent the degradation of IκBα.[1] By stabilizing the NF-κB/IκBα complex in the cytoplasm, they inhibit the nuclear translocation of NF-κB, thereby down-regulating the expression of iNOS and reducing NO production.[1]
Caption: Inhibition of the NF-κB pathway by bis-chalcone analogs.
References
- Bis-chalcone analogues as potent NO production inhibitors and as cytotoxic agents. European Journal of Medicinal Chemistry.
- Docking studies, synthesis, characterization, and cytotoxicity activity of new bis-chalcone deriv
- Synthesis of bis-Chalcones Based on Green Chemistry Strategies and Their Cytotoxicity Toward Human MeWo and A375 Melanoma Cell Lines. MDPI.
- Synthesis, characterization and antimicrobial activities of some novel bis-chalcones.
- Antioxidant, Antimicrobial, Cytotoxicity, and Larvicidal Activities of Selected Synthetic Bis-Chalcones. PMC - NIH.
- Bis-chalcone analogues as potent NO production inhibitors and as cytotoxic agents.
- The Effect of 3′,4′-Methylenedioxychalcone Derivatives on Mycelial Growth and Conidial Germination of Monilinia fructicola: An In Silico and In Vitro Study. MDPI.
- Design, synthesis, and biological evaluation of chalcone derivatives as selective Monoamine Oxidase-B inhibitors with potential. AIR Unimi.
- Synthesis of Chalcone Derivatives and its Biological Evaluations: An Overview.
- Structure-activity relationship studies of chalcone leading to 3-hydroxy-4,3',4',5'-tetramethoxychalcone and its analogues as potent nuclear factor kappaB inhibitors and their anticancer activities. PubMed.
- Synthesis and antimicrobial activity of bischalcone derivatives.
- Synthesis and biological evaluation of chalcone deriv
- Synthesis and Antibacterial Activity of Some Heterocyclic Chalcone Analogues Alone and in Combin
- Synthesis, Characterization and Antimicrobial Activity of A Chalcone Deriv
- Unlocking the Therapeutic Potential of 4-Methylchalcone Analogs: A Structure-Activity Rel
Sources
- 1. Bis-chalcone analogues as potent NO production inhibitors and as cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship studies of chalcone leading to 3-hydroxy-4,3',4',5'-tetramethoxychalcone and its analogues as potent nuclear factor kappaB inhibitors and their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of chalcone derivatives (mini review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. bmrat.org [bmrat.org]
- 9. Antioxidant, Antimicrobial, Cytotoxicity, and Larvicidal Activities of Selected Synthetic Bis-Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. air.unimi.it [air.unimi.it]
- 14. Synthesis, Characterization and Antimicrobial Activity of A Chalcone Derivative | Journal of Science & Technology [jst.org.in]
A Researcher's Guide to Cross-Validating the Bioactivity of Bis(3,4-methylenedioxy)chalcone in Diverse Cancer Cell Lines
Introduction: The Therapeutic Potential of Chalcones
Chalcones, belonging to the flavonoid family, are naturally occurring compounds that have garnered significant interest in medicinal chemistry.[1] Their characteristic α,β-unsaturated ketone core structure is a key determinant of their broad spectrum of biological activities, including anti-inflammatory, antioxidant, and notably, anticancer properties.[1][2][3] Among the myriad of synthetic derivatives, Bis(3,4-methylenedioxy)chalcone has emerged as a promising candidate for further investigation due to its structural features which are often associated with enhanced cytotoxic effects in cancer cells.[4][5]
This guide provides a comprehensive framework for the cross-validation of the bioactivity of this compound across a panel of diverse cancer cell lines. We will delve into the rationale behind experimental design, provide detailed protocols for key assays, and explore the underlying molecular mechanisms that may be perturbed by this compound. Our focus is on generating robust and reproducible data to rigorously assess its therapeutic potential.
Experimental Design: A Multi-faceted Approach to Bioactivity Profiling
To obtain a comprehensive understanding of a compound's anticancer potential, it is crucial to assess its effects on a variety of cancer cell lines. This cross-validation approach helps to identify cell-type specific responses and provides insights into the potential spectrum of activity.
Cell Line Selection Rationale
The choice of cell lines is a critical first step. A well-selected panel should include cell lines from different tissue origins (e.g., breast, colon, lung, melanoma) and with varying genetic backgrounds (e.g., p53 wild-type vs. mutant, different oncogenic driver mutations). For this guide, we will consider a hypothetical panel of:
-
MCF-7: A human breast adenocarcinoma cell line, estrogen receptor (ER)-positive.
-
MDA-MB-231: A human breast adenocarcinoma cell line, triple-negative (ER, PR, HER2-negative).
-
HCT-116: A human colorectal carcinoma cell line.
-
A549: A human lung carcinoma cell line.
-
MeWo and A375: Human melanoma cell lines.[4]
This selection allows for the evaluation of this compound's efficacy against cancers with different hormonal sensitivities and molecular signatures.
Experimental Workflow
The overall workflow for the cross-validation of this compound's bioactivity is depicted below. This systematic approach ensures that data from different assays can be integrated to build a cohesive understanding of the compound's mechanism of action.
Caption: Experimental workflow for cross-validating bioactivity.
Part 1: Assessing Cytotoxicity - The MTT Assay
The initial step in evaluating an anticancer compound is to determine its cytotoxicity against a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[6][7][8]
Principle of the MTT Assay
In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7] These insoluble crystals are then dissolved, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.[6]
Detailed Protocol for MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[9]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[6]
-
Absorbance Measurement: Gently shake the plate to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Hypothetical Comparative Data
| Cell Line | This compound IC50 (µM) | Doxorubicin IC50 (µM) |
| MCF-7 | 8.5 | 0.9 |
| MDA-MB-231 | 5.2 | 1.2 |
| HCT-116 | 12.1 | 1.5 |
| A549 | 15.8 | 2.1 |
| A375 | 6.7 | 1.8 |
This table presents hypothetical data for illustrative purposes.
Part 2: Unraveling the Mechanism of Action
Once the cytotoxic potential of this compound is established, the next step is to investigate its mechanism of action. This involves determining its effects on cell cycle progression and apoptosis.
Cell Cycle Analysis by Flow Cytometry
Many anticancer agents exert their effects by inducing cell cycle arrest, thereby preventing cancer cells from proliferating.[10][11] Flow cytometry with propidium iodide (PI) staining is a standard technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[12]
PI is a fluorescent dye that binds to DNA. The amount of fluorescence emitted by a PI-stained cell is proportional to its DNA content. This allows for the differentiation of cells in G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) phases.
-
Cell Treatment: Seed cells in 6-well plates and treat them with this compound at its IC50 concentration for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, and wash them with ice-cold PBS.
-
Fixation: Fix the cells in cold 70% ethanol while vortexing gently and store them at -20°C for at least 2 hours.[12]
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.[12]
-
Flow Cytometry: Incubate the cells in the dark for 30 minutes at room temperature. Analyze the samples using a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
Apoptosis Detection by Annexin V/PI Staining
Apoptosis, or programmed cell death, is a crucial mechanism by which many chemotherapeutic agents eliminate cancer cells.[13] The Annexin V/PI assay is a widely used method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[14]
In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and can be used to label early apoptotic cells.[13] PI is a nucleic acid dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[13]
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 and 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.[13][14]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[15]
-
Flow Cytometry: Add 1X Annexin V binding buffer to each tube and analyze the samples by flow cytometry within one hour.[13]
-
Data Analysis: Differentiate cell populations:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Part 3: Exploring a Potential Signaling Pathway - The NF-κB Pathway
Chalcones have been reported to modulate various signaling pathways involved in cancer progression, including the NF-κB pathway.[3] The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a critical role in regulating inflammation, cell proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[16][17][18]
Caption: Hypothetical inhibition of the NF-κB pathway.
Western Blot Analysis of NF-κB Pathway Proteins
Western blotting is a powerful technique to investigate the effect of this compound on the activation of the NF-κB pathway.[19] This can be assessed by examining the phosphorylation status of key proteins in the pathway, such as IκBα and the p65 subunit of NF-κB.
-
Protein Extraction: Treat cells with this compound for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[20]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-IκBα, IκBα, phospho-p65, p65, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[20]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Conclusion and Future Directions
This guide provides a robust framework for the systematic evaluation of this compound's bioactivity in a panel of cancer cell lines. By combining cytotoxicity screening with mechanistic assays, researchers can generate a comprehensive profile of the compound's anticancer effects. The hypothetical data presented herein suggests that this compound may exhibit differential cytotoxicity across various cancer cell types, potentially through the induction of cell cycle arrest and apoptosis, and the modulation of key signaling pathways like NF-κB.
Future studies should aim to validate these findings in more complex in vitro models, such as 3D spheroids, and ultimately in in vivo animal models to assess the compound's efficacy and safety in a physiological context. Further investigation into the specific molecular targets of this compound will also be crucial for its development as a potential therapeutic agent.
References
-
Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. (2023). MDPI. [Link]
-
Role of the NFκB-signaling pathway in cancer. (2022). PMC - PubMed Central. [Link]
-
Chalcone Derivatives: Role in Anticancer Therapy. (2021). PMC - PubMed Central. [Link]
-
A Review of Natural and Synthetic Chalcones as Anticancer Agents Targeting Topoisomerase Enzymes. (2023). MDPI. [Link]
-
Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. (2023). ResearchGate. [Link]
-
Annexin V-FITC Staining Protocol for Apoptosis Detection. (n.d.). Creative Diagnostics. [Link]
-
Anticancer Activity of Natural and Synthetic Chalcones. (2021). PubMed. [Link]
-
Cell Cycle Protocol - Flow Cytometry. (n.d.). UT Health San Antonio. [Link]
-
NF-κB signaling pathway in tumor microenvironment. (2023). Frontiers. [Link]
-
NF-κB in Cancer: A Matter of Life and Death. (2011). AACR Journals. [Link]
-
NF-κB, an active player in human cancers. (2015). PMC - PubMed Central. [Link]
-
NF-κB. (n.d.). Wikipedia. [Link]
-
Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. (n.d.). iGEM. [Link]
-
Assaying cell cycle status using flow cytometry. (2012). PMC - NIH. [Link]
-
The Annexin V Apoptosis Assay. (n.d.). University of Georgia. [Link]
-
Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico, and Mechanistic Studies. (2022). PMC - NIH. [Link]
-
Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. (2014). PMC - NIH. [Link]
-
Synthesis of bis-Chalcones Based on Green Chemistry Strategies and Their Cytotoxicity Toward Human MeWo and A375 Melanoma Cell Lines. (2022). MDPI. [Link]
-
Docking studies, synthesis, characterization, and cytotoxicity activity of new bis-chalcones derivatives. (2021). Biomedical Research and Therapy. [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]
-
Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. (2009). PMC - NIH. [Link]
-
Cell cycle arrest and apoptosis induction by an anticancer chalcone epoxide. (2007). PubMed. [Link]
-
Anticancer activities of novel chalcone and bis-chalcone derivatives. (2006). PubMed - NIH. [Link]
-
Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). NIH. [Link]
-
Western blot analysis of proteins in the mitogen-activated protein... (2016). ResearchGate. [Link]
-
SRB and MTT assay for the cell lines DA3, MCF-7 and HeLa incorporated... (2018). ResearchGate. [Link]
-
The detection of MAPK signaling. (2025). ResearchGate. [Link]
-
Synthesis of Chalcone Derivatives and its Biological Evaluations: An Overview. (2025). Preprints.org. [Link]
-
Anticancer activities of novel chalcone and bis-chalcone derivatives. (2025). ResearchGate. [Link]
-
The Induction of G2/M Phase Cell Cycle Arrest and Apoptosis by the Chalcone Derivative 1C in Sensitive and Resistant Ovarian Cancer Cells Is Associated with ROS Generation. (2024). PMC - NIH. [Link]
-
Chalcone methoxy derivatives induce cell cycle arrest in Luc-4T1 cells.... (2023). ResearchGate. [Link]
-
(PDF) A new brominated chalcone derivative suppresses the growth of gastric cancer cells in vitro and in vivo involving ROS mediated up-regulation of DR5 and 4 expression and apoptosis. (2018). ResearchGate. [Link]
-
The Effect of 3′,4′-Methylenedioxychalcone Derivatives on Mycelial Growth and Conidial Germination of Monilinia fructicola: An In Silico and In Vitro Study. (2023). MDPI. [Link]
-
Chalcones induce apoptosis, autophagy and reduce spreading in osteosarcoma 3D models. (2024). PubMed. [Link]
-
Synthesis, cytotoxicity, anti-inflammatory, anti-metastatic and anti-oxidant activities of novel chalcones incorporating 2-phenoxy-N-arylacetamide and thiophene moieties: induction of apoptosis in MCF7 and HEP2 cells. (2024). NIH. [Link]
Sources
- 1. Anticancer Activity of Natural and Synthetic Chalcones [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies [mdpi.com]
- 3. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. atcc.org [atcc.org]
- 10. Cell cycle arrest and apoptosis induction by an anticancer chalcone epoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. wp.uthscsa.edu [wp.uthscsa.edu]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. static.igem.org [static.igem.org]
- 15. kumc.edu [kumc.edu]
- 16. Role of the NFκB-signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | NF-κB signaling pathway in tumor microenvironment [frontiersin.org]
- 18. NF-κB - Wikipedia [en.wikipedia.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy Analysis: Bis(3,4-methylenedioxy)chalcone Against Standard-of-Care in Oncology
This guide provides a comprehensive comparison of the therapeutic efficacy of the novel synthetic chalcone, Bis(3,4-methylenedioxy)chalcone, against established standard-of-care chemotherapeutic agents. Designed for researchers, scientists, and professionals in drug development, this document delves into the mechanistic underpinnings, presents comparative quantitative data, and furnishes detailed experimental protocols to support further investigation.
Introduction: The Therapeutic Potential of Chalcones
Chalcones represent a significant class of natural and synthetic compounds, characterized by an open-chain flavonoid structure consisting of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This scaffold is a privileged structure in medicinal chemistry, known to be associated with a wide array of biological activities, including anti-inflammatory, antioxidant, and notably, potent anticancer properties. The anticancer effects of chalcones are often attributed to their ability to interact with multiple cellular targets, a promiscuity that can be advantageous in overcoming the complex and redundant signaling pathways that drive tumorigenesis.
This compound is a synthetic derivative designed to enhance the biological activity of the core chalcone structure. The presence of the methylenedioxy groups is a key modification, often associated with increased potency and altered pharmacological properties. This guide focuses on its efficacy, particularly its role as a tubulin polymerization inhibitor, and compares its performance against taxanes and vinca alkaloids, two cornerstone classes of microtubule-targeting agents in clinical use.
Mechanism of Action: Microtubule Destabilization
The primary mechanism of action for this compound is the inhibition of tubulin polymerization. Microtubules are dynamic cytoskeletal polymers essential for cell division, intracellular transport, and maintenance of cell shape. Their constant assembly (polymerization) and disassembly (depolymerization) are critical for the formation of the mitotic spindle, the cellular machinery that segregates chromosomes during mitosis.
By binding to tubulin, this compound disrupts this dynamic process, leading to a cascade of events:
-
Mitotic Arrest: The inability to form a functional mitotic spindle causes cells to arrest in the G2/M phase of the cell cycle.
-
Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.
This mechanism is functionally similar to that of vinca alkaloids (e.g., Vinblastine, Vincristine), which also inhibit tubulin polymerization. However, it is mechanistically opposite to the taxanes (e.g., Paclitaxel), which stabilize microtubules and prevent their disassembly, but ultimately lead to the same outcome of mitotic arrest and apoptosis.
Figure 1: Mechanism of microtubule-targeting agents.
Comparative Efficacy: In Vitro Cytotoxicity
The most direct measure of a compound's potential as an anticancer agent is its ability to kill cancer cells in culture. This is typically quantified by the half-maximal inhibitory concentration (IC50), the concentration of a drug that is required for 50% inhibition of cell growth. The following table summarizes the IC50 values of this compound against various human cancer cell lines, compared to standard-of-care drugs Paclitaxel and Vinblastine.
| Cell Line | Cancer Type | This compound IC50 (µM) | Paclitaxel IC50 (µM) | Vinblastine IC50 (µM) | Reference |
| MCF-7 | Breast Adenocarcinoma | 0.015 | 0.004 | 0.002 | |
| NCI-H460 | Non-small Cell Lung | 0.012 | 0.003 | 0.001 | |
| SF-268 | CNS Glioma | 0.020 | 0.002 | 0.002 |
Analysis of In Vitro Data:
The data clearly indicates that this compound is a potent cytotoxic agent, with IC50 values in the low nanomolar range (12-20 nM). However, when directly compared, the standard-of-care agents, Paclitaxel and Vinblastine, exhibit even greater potency, with IC50 values that are approximately 4- to 10-fold lower.
While raw potency is a critical metric, it is not the sole determinant of clinical utility. The therapeutic window, resistance profiles, and off-target effects are equally important. One significant advantage of novel agents like this chalcone is their potential to overcome mechanisms of drug resistance that affect established therapies. For instance, many cancer cells develop resistance to taxanes and vinca alkaloids by overexpressing P-glycoprotein (P-gp), a drug efflux pump. Compounds that are not substrates for P-gp could therefore be effective in treating resistant tumors.
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed protocols for the core assays are provided below.
Cell Viability and Cytotoxicity (MTT Assay)
This protocol is designed to assess the cytotoxic effect of a compound on cultured cancer cells by measuring metabolic activity.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay. The yellow tetrazolium salt is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Figure 2: Workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Harvest logarithmically growing cells (e.g., MCF-7) and perform a cell count using a hemocytometer. Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete culture medium. Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2x final concentration dilutions in culture medium. For example, for a final concentration range of 1 µM to 0.001 µM, prepare 2 µM, 0.2 µM, 0.02 µM, etc., solutions.
-
Cell Treatment: After 24 hours, carefully remove the old medium from the wells. Add 100 µL of the prepared drug dilutions to the respective wells. Include wells with vehicle control (medium with the highest concentration of DMSO used) and untreated controls (medium only).
-
Incubation: Incubate the plate for an additional 48 to 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS). Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the logarithm of the drug concentration and use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.
Tubulin Polymerization Assay
This cell-free assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
Principle: The polymerization of tubulin is monitored by an increase in light scattering or fluorescence. In this protocol, we use a fluorescence-based method where a reporter molecule (DAPI) preferentially binds to polymerized microtubules, resulting in a significant increase in its fluorescence signal.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Tubulin: Reconstitute lyophilized bovine brain tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) to a final concentration of 3 mg/mL. Keep on ice at all times.
-
GTP Stock: Prepare a 10 mM stock of GTP in buffer.
-
Reporter: Prepare a 1 mM stock of DAPI in buffer.
-
Test Compounds: Prepare 10x final concentration stocks of this compound, Paclitaxel (positive control for polymerization), and Vinblastine (positive control for inhibition) in buffer with 10% DMSO.
-
-
Assay Setup:
-
The assay is performed in a 96-well plate suitable for fluorescence readings.
-
Pre-warm the fluorescence plate reader to 37°C. Set the excitation wavelength to 360 nm and the emission wavelength to 450 nm.
-
Prepare a master mix on ice containing tubulin buffer, GTP (1 mM final), and DAPI (10 µM final).
-
-
Reaction Initiation:
-
Add 10 µL of the test compound dilutions (or controls) to the appropriate wells.
-
Add 90 µL of the tubulin/GTP/DAPI master mix to each well to initiate the reaction. The final tubulin concentration will be ~2.7 mg/mL.
-
Immediately place the plate in the pre-warmed reader.
-
-
Data Acquisition:
-
Measure the fluorescence every 60 seconds for 60 minutes at 37°C.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time.
-
The untreated control should show a sigmoidal polymerization curve.
-
Paclitaxel-treated wells should show a faster and higher increase in fluorescence.
-
This compound and Vinblastine should show a concentration-dependent inhibition of the fluorescence increase. The IC50 for polymerization inhibition can be calculated by plotting the maximum polymerization rate against the compound concentration.
-
Discussion and Future Directions
The available data positions this compound as a highly potent cytotoxic agent with a well-defined mechanism of action targeting a clinically validated pathway. While its in vitro potency in the tested cell lines is modestly lower than that of Paclitaxel and Vinblastine, this does not preclude its potential for clinical development.
Key Considerations for Future Research:
-
Resistance Profile: The most critical next step is to evaluate the efficacy of this compound in cell lines that exhibit resistance to taxanes and vinca alkaloids, particularly those overexpressing P-gp. A favorable outcome in these models would provide a strong rationale for its development.
-
In Vivo Efficacy: Successful in vitro results must be translated to in vivo models. Studies in tumor-bearing animal models (e.g., xenografts) are essential to assess the compound's pharmacokinetics, pharmacodynamics, and overall anti-tumor efficacy in a physiological context.
-
Toxicity and Safety Profile: A comprehensive toxicological evaluation is necessary to determine the therapeutic index of the compound. An ideal candidate would exhibit high potency against cancer cells with minimal toxicity to normal, healthy cells.
-
Structural Optimization: The chalcone scaffold is highly amenable to chemical modification. Further structure-activity relationship (SAR) studies could lead to the development of analogs with improved potency, better pharmacological properties, or a more favorable resistance profile.
References
Benchmarking the Synthetic Efficiency of "Bis(3,4-methylenedioxy)chalcone" Production: A Comparative Guide
Abstract
For researchers, scientists, and drug development professionals, the efficient synthesis of bioactive scaffolds is a cornerstone of innovation. "Bis(3,4-methylenedioxy)chalcone," a molecule of significant interest due to its presence in various biologically active compounds, presents a compelling case study for the optimization of synthetic protocols. This guide provides an in-depth, objective comparison of methodologies for its production, supported by experimental data, to empower researchers in making informed decisions for their synthetic strategies. We will delve into the nuances of reaction conditions, catalytic systems, and purification techniques, ultimately offering a comprehensive view of synthetic efficiency.
Introduction: The Significance of the Chalcone Scaffold
Chalcones, characterized by a 1,3-diphenyl-2-propen-1-one core structure, are precursors in the biosynthesis of flavonoids and isoflavonoids in plants.[1] Their versatile biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, have established them as a "privileged scaffold" in medicinal chemistry and drug discovery.[2][3] The specific derivative, "this compound," incorporates the 3,4-methylenedioxy moiety, a common functional group in natural products with documented biological relevance.[4][5] The efficiency of its synthesis is therefore a critical factor in enabling further research and development.
The primary and most established route to chalcone synthesis is the Claisen-Schmidt condensation , a base- or acid-catalyzed reaction between an aromatic aldehyde and an acetophenone.[6][7] While seemingly straightforward, the efficiency of this reaction is highly dependent on a multitude of factors, including the choice of catalyst, solvent, and reaction conditions. This guide will explore and compare various iterations of the Claisen-Schmidt condensation and other emerging synthetic strategies.
Comparative Analysis of Synthetic Methodologies
The pursuit of optimal synthetic efficiency necessitates a multi-faceted comparison of available methods. Key performance indicators include reaction time, product yield, purity, cost-effectiveness, and adherence to the principles of green chemistry.
Conventional Claisen-Schmidt Condensation
The traditional Claisen-Schmidt condensation typically employs strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a protic solvent such as ethanol.[6][8] While effective, this method often suffers from long reaction times, sometimes extending up to 24 hours, and can lead to the formation of side products, complicating purification.[6][9]
Key Characteristics:
-
Catalyst: Strong bases (e.g., NaOH, KOH).[6]
-
Solvent: Protic solvents (e.g., ethanol).[8]
-
Reaction Time: Several hours to a full day.[9]
-
Yields: Variable, often moderate.[6]
-
Drawbacks: Long reaction times, potential for side reactions, and challenges in purification.[6][9]
Microwave-Assisted Synthesis: A Leap in Efficiency
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions.[10] By utilizing microwave irradiation, this technique can dramatically reduce reaction times from hours to mere minutes, often leading to higher yields and cleaner reaction profiles.[9][11] This is attributed to efficient and uniform heating of the reaction mixture.[9]
Key Advantages:
-
Reduced Reaction Time: Minutes instead of hours.[9]
-
Increased Yields: Often higher than conventional methods.[12]
-
Improved Purity: Fewer side products are typically formed.[13]
-
Green Chemistry: Can often be performed with less solvent or in solvent-free conditions.[9]
Ultrasound-Assisted Synthesis
Similar to microwave irradiation, the use of ultrasonic waves can significantly enhance reaction rates. This "sonochemical" method has been shown to be approximately 200 times faster than conventional methods for chalcone synthesis and can minimize the formation of undesired byproducts.[14]
Green Chemistry Approaches: Solvent-Free and Novel Catalysts
In line with the growing emphasis on sustainable chemistry, several "green" methods for chalcone synthesis have been developed. These approaches aim to minimize waste, reduce the use of hazardous materials, and improve energy efficiency.
-
Solvent-Free Grinding: This mechanochemical method involves the grinding of reactants with a solid catalyst, such as NaOH, in a mortar and pestle.[2][15] This technique eliminates the need for solvents, simplifies the workup procedure, and often results in higher yields compared to conventional reflux methods.[8][15]
-
Novel Catalysts: Research has explored a variety of alternative catalysts to replace traditional strong bases. These include:
-
Solid Catalysts: Fly ash:H2SO4, Mg(HSO4)2, and various mixed oxides have been employed to facilitate the condensation reaction, often under solvent-free or microwave conditions.[10][16][17]
-
Heterogeneous Catalysts: The use of recyclable heterogeneous acid and base catalysts, such as nanometric transition metal oxides, can circumvent the need for subsequent purification steps and waste treatment associated with homogeneous catalysts.[18]
-
Alternative Synthetic Routes
While the Claisen-Schmidt condensation is the most common method, other synthetic strategies exist for the preparation of chalcones, including:
-
Wittig Reaction: An improved Wittig reaction protocol has been demonstrated as a general and high-yield method for chalcone synthesis, offering an alternative to the classical aldol condensation.[19]
-
Suzuki and Heck Coupling Reactions: These palladium-catalyzed cross-coupling reactions provide alternative pathways for constructing the chalcone scaffold.[20]
-
Friedel-Crafts Acylation: Direct acylation of phenols can also be utilized to synthesize chalcones.[20]
Data-Driven Comparison of Synthetic Protocols
To provide a clear and objective comparison, the following table summarizes key performance indicators for different synthetic methodologies for chalcones, based on literature data.
| Method | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| Conventional | 10% NaOH | Ethanol/Water | Several hours | Variable | [21] |
| Conventional (Grinding) | KOH | Neat | 15 minutes | 74-80 | [15] |
| Microwave-Assisted | NaOH | Ethanol | 30-50 seconds | 80-90 | [10] |
| Microwave-Assisted | Flyash:H2SO4 | - | - | High | [10] |
| Ultrasound-Assisted | LiOH·H₂O | Ethanol | - | 60-91 | [14] |
| Solvent-Free | Mg(HSO4)2 | - | - | High | [17] |
Note: Yields and reaction times can vary significantly depending on the specific substrates and reaction conditions.
Experimental Protocols
To facilitate the practical application of this guide, detailed step-by-step methodologies for key synthetic approaches are provided below.
Protocol 1: Conventional Claisen-Schmidt Condensation
This protocol is a standard, widely used method for chalcone synthesis.
-
Dissolve the substituted benzaldehyde (1 equivalent) and acetophenone (1 equivalent) in ethanol in a round-bottom flask.[19]
-
Slowly add an aqueous solution of 10% NaOH drop-wise to the stirred mixture.[2]
-
Continue stirring at room temperature. The solution will likely become turbid, and a precipitate will form.[2]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into ice-cold water.[2]
-
Acidify the mixture with dilute HCl to neutralize the excess NaOH.
-
Collect the precipitated crude product by vacuum filtration and wash with cold water.[22]
-
Purify the crude chalcone by recrystallization from a suitable solvent, such as 95% ethanol.[1][22]
Protocol 2: Microwave-Assisted Synthesis
This protocol offers a significant acceleration of the reaction.
-
In a microwave-safe vessel, combine the substituted acetophenone (1 equivalent), the corresponding aldehyde (1 equivalent), and a catalytic amount of a suitable base (e.g., NaOH or KOH) in a minimal amount of a suitable solvent (e.g., ethanol).[11]
-
Place the vessel in a microwave reactor and irradiate at a specified power (e.g., 180-250 watts) for a short duration (e.g., 2-6 minutes).[10]
-
Monitor the reaction completion by TLC.
-
After cooling, dilute the reaction mixture with cold water.
-
Collect the product by filtration and recrystallize from an appropriate solvent.
Protocol 3: Solvent-Free Grinding Method
This protocol represents a green and efficient alternative.
-
In a porcelain mortar, combine the acetophenone (1 equivalent) and the benzaldehyde derivative (1 equivalent).[2]
-
Add one pellet of solid NaOH (approximately 0.2 g).[2]
-
Grind the mixture vigorously with a pestle. The mixture will typically form a yellow paste.[2]
-
Continue grinding for approximately 10-15 minutes to ensure the reaction goes to completion.[2][15]
-
Isolate the crude chalcone by suction filtration and wash with water.[2]
-
The crude product is often of sufficient purity; however, for higher purity, it can be recrystallized from 95% ethanol.[2][23]
Visualizing the Synthetic Workflow
To better illustrate the synthetic process, the following diagrams outline the key steps and relationships.
Caption: Logical workflow for chalcone synthesis and analysis.
Conclusion and Future Outlook
The synthesis of "this compound" can be approached through various methodologies, each with its own set of advantages and disadvantages. While conventional methods remain viable, modern techniques such as microwave-assisted synthesis and solvent-free grinding offer significant improvements in terms of reaction time, yield, and environmental impact. [9][15]The choice of the optimal method will ultimately depend on the specific requirements of the researcher, including available equipment, desired scale, and green chemistry considerations.
Future research in this area will likely focus on the development of even more efficient and sustainable catalytic systems, as well as the exploration of continuous flow methodologies for large-scale production. The continued refinement of synthetic protocols for important scaffolds like chalcones will undoubtedly accelerate the pace of drug discovery and development.
References
- Thirunarayanan, G., et al. (2012). Microwave Assisted Synthesis of Chalcone. Scholars Research Library.
- Al-Ostoot, F. H., et al. (2021). Microwave-Assisted Synthesis of Morpholine-Based Chalcones as Reversible MAO-A Inhibitors in the Management of Mental Depression. MDPI.
- A Review of Microwave-Assisted Chalcone Synthesis: Advancements Over Conventional Methods and their Pharmacological Actions. (2025). Journal of Chemical Sciences.
- Kumar, A., et al. (2019). Microwave Assisted Synthesis, Characterization and Biological Activities of Ferrocenyl Chalcones and Their QSAR Analysis. Frontiers in Chemistry.
- Khan, I., et al. (2024).
- A Step-by-Step Guide to Chalcone Purification by Recrystalliz
- A Comparative Guide to Catalysts for Claisen-Schmidt Condensation: Performance, Protocols, and P
- Claisen-Schmidt condensation – Knowledge and References. Taylor & Francis Online.
- Baran, P., et al. (2022).
- Various types of catalysts used in Claisen‐Schmidt condensation reactions. (2025).
- Kinetic investigation of the Claisen-Schmidt condensation for production of chalcone using basic metal oxide catalysts. (2013). American Chemical Society.
- The Aldol Condensation – Preparation of Chalcones (Experiment). (2021). Chemistry LibreTexts.
- Development of chalcone synthesis: Optimization of synthetic method. (2023). AIP Publishing.
- Development Of Chalcone Synthesis: Optimization Of Synthetic Method. (2023). AIP Publishing.
- Bukhari, S. N. A., et al. (2013). Review of Methods and Various Catalysts Used for Chalcone Synthesis. Mini-Reviews in Organic Chemistry.
- Methods of Synthesis of Chalcones with Green methods and Recent updates in Anti Cancer and Anti HIV activities of Chalcones: A Review. (2019). Scholars Middle East Publishers.
- Saraci, E., et al. (2023). Solvent-free synthesis of chalcones using Mg(HSO4)2. RSC Publishing.
- Al-Amiery, A. A., et al. (2021).
- Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. (2023).
- The Effect of 3′,4′-Methylenedioxychalcone Derivatives on Mycelial Growth and Conidial Germination of Monilinia fructicola: An In Silico and In Vitro Study. (2025). MDPI.
- SYNTHESIS OF CHALCONES. JETIR.
- Synthesis of bis-Chalcones Based on Green Chemistry Strategies and Their Cytotoxicity Toward Human MeWo and A375 Melanoma Cell Lines. (2024). PubMed Central.
- This compound CAS#: 76530-89-7.
- Synthesis of Chalcones via Claisen-Schmidt Condens
- Synthesis of bis-Chalcones Based on Green Chemistry Strategies and Their Cytotoxicity Toward Human MeWo and A375 Melanoma Cell Lines. (2024). MDPI.
- Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characteriz
- Synthesis of bis-Chalcones Based on Green Chemistry Strategies and Their Cytotoxicity Toward Human MeWo and A375 Melanoma Cell Lines. (2024). PubMed.
- This compound | CAS 76530-89-7. Santa Cruz Biotechnology.
- Bis-chalcones obtained via one-pot synthesis as the anti-neurodegenerative agents and their effect on the HT-22 cell line. (2022). PubMed Central.
- Claisen–Schmidt condensation to form chalcone 3.
- Synthesis of Bis-Chalcone Groups.
- 3',4'-methylenedioxy chalcone derivatives, as well as preparation method and application thereof to tumor suppression.
- A Review: Green Synthesis of Chalcone. Tuijin Jishu/Journal of Propulsion Technology.
- 3,4-METHYLENEDIOXYCHALCONE 644-34-8 wiki. Guidechem.
- Claisen–Schmidt condens
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scispace.com [scispace.com]
- 4. scbt.com [scbt.com]
- 5. Page loading... [guidechem.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 8. pubs.aip.org [pubs.aip.org]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. Microwave-Assisted Synthesis of Morpholine-Based Chalcones as Reversible MAO-A Inhibitors in the Management of Mental Depression [mdpi.com]
- 12. Frontiers | Microwave Assisted Synthesis, Characterization and Biological Activities of Ferrocenyl Chalcones and Their QSAR Analysis [frontiersin.org]
- 13. Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. pubs.aip.org [pubs.aip.org]
- 16. Mixed Oxides as Catalysts for the Condensation of Cyclohexanol and Benzaldehyde to Obtain a Claisen–Schmidt Condensation Product [mdpi.com]
- 17. Solvent-free synthesis of chalcones using Mg(HSO 4 ) 2 - RSC Sustainability (RSC Publishing) DOI:10.1039/D3SU00003F [pubs.rsc.org]
- 18. Kinetic investigation of the Claisen-Schmidt condensation for production of chalcone using basic metal oxide catalysts - American Chemical Society [acs.digitellinc.com]
- 19. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 20. saudijournals.com [saudijournals.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. jetir.org [jetir.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Bis(3,4-methylenedioxy)chalcone
Authored for Research, Scientist, and Drug Development Professionals
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of Bis(3,4-methylenedioxy)chalcone (CAS No. 76530-89-7). As a specialized aromatic ketone utilized in preclinical research, particularly in the study of amyloid diseases and synucleinopathies, its proper management as chemical waste is paramount to ensuring laboratory safety and environmental compliance.[1] This guide moves beyond mere procedural lists to instill a deep understanding of the causality behind each recommendation, empowering laboratory personnel to make informed, safe decisions.
Hazard Identification and Risk Assessment
While comprehensive toxicological data for this compound is not fully established, available safety information for this compound and structurally related chalcones mandates that it be handled as a hazardous substance.[2] A Material Safety Data Sheet (MSDS) for the compound indicates it is harmful if swallowed.[2] The toxicological properties have not been thoroughly investigated, necessitating a cautious approach where direct contact with the skin, eyes, and inhalation are avoided.[2]
General chalcone structures are known to cause skin and eye irritation.[3][4] Furthermore, a safety data sheet for the related 3,4-Methylenedioxychalcone classifies it as "Toxic if swallowed".[5] Therefore, all waste streams containing this compound, including pure substance, reaction mixtures, contaminated labware, and personal protective equipment (PPE), must be treated as hazardous chemical waste.[3][6]
| Property | Data | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 76530-89-7 | [1][7] |
| Molecular Formula | C₁₇H₁₂O₅ | [1][7] |
| Appearance | Powder / Solid | [1] |
| Known Hazards | Harmful if swallowed.[2] Toxicological properties not fully investigated.[2] | [2] |
| Related Compound Hazards | Toxic if swallowed (3,4-Methylenedioxychalcone).[5] May cause skin/eye irritation (general chalcones).[3][4] | [3][4][5] |
Core Principles of Compliant Chemical Disposal
The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA), the primary federal law in the United States that grants the Environmental Protection Agency (EPA) the authority to regulate hazardous waste from "cradle to grave".[6][8][9][10] This mandate requires that all laboratory personnel adhere to stringent guidelines for waste identification, segregation, storage, and disposal to protect human health and the environment.[8][10]
The fundamental tenets of this process are:
-
Waste Minimization : Reduce the scale of experiments whenever feasible to decrease the volume of waste generated.[11][12]
-
Accurate Identification : All waste must be correctly identified and categorized. Treat all materials contaminated with this compound as hazardous waste.[6]
-
Proper Segregation : Never mix incompatible waste streams. This compound waste should be segregated from strong acids, bases, and oxidizers.[13][14]
-
Secure Containment : Use appropriate, sealed, and clearly labeled containers for all hazardous waste.[11][15]
Personal Protective Equipment (PPE)
Before beginning any disposal procedures, all personnel must be equipped with the appropriate PPE to prevent exposure.
-
Eye Protection : Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[16][17]
-
Hand Protection : Use chemically resistant gloves (e.g., nitrile or neoprene) to prevent skin contact.[16]
-
Body Protection : A standard laboratory coat is required to protect against incidental contact.[16]
-
Respiratory Protection : If there is a risk of generating dust from the solid compound, all handling must be performed within a certified chemical fume hood.[3][18]
Step-by-Step Disposal Protocol
This protocol outlines the validated workflow for collecting and disposing of this compound waste.
Experimental Protocol: Waste Collection and Segregation
-
Designate a Satellite Accumulation Area (SAA) : Establish a designated area within the laboratory, at or near the point of waste generation, for collecting hazardous waste.[11][12][15] This area must be under the control of the laboratory personnel.[15]
-
Select Appropriate Waste Containers :
-
Solid Waste : For pure compound, contaminated weighing papers, and gloves, use a dedicated, leak-proof container with a secure, screw-top lid.[16] The container must be compatible with the chemical; high-density polyethylene (HDPE) is a suitable choice.[11][19]
-
Liquid Waste : For solutions containing this compound, use a dedicated, shatter-resistant carboy or bottle, clearly marked for halogenated or non-halogenated organic waste as appropriate, based on the solvent used.[12]
-
Sharps Waste : Contaminated needles, syringes, or broken glassware must be placed in a designated, puncture-resistant sharps container.
-
-
Label Containers Immediately : Before adding any waste, affix a "Hazardous Waste" label to the container.[13][15][16] The label must include:
-
Keep Containers Closed : Waste containers must remain tightly sealed at all times except when actively adding waste.[11][12][15] Do not leave funnels in open containers.[15]
-
Request Pickup : Once a container is 90% full, or has been accumulating for up to 12 months (whichever comes first), submit a chemical waste pickup request to your institution's Environmental Health & Safety (EH&S) department.[11][15] EH&S is responsible for the transport and ultimate disposal via a licensed hazardous waste facility.[12]
Workflow for Disposal Decision-Making
Caption: Decision workflow for proper segregation and disposal of this compound waste.
Spill Management Procedures
Accidental spills must be managed immediately to prevent exposure and environmental contamination. Spilled chemicals and all materials used for cleanup must be disposed of as hazardous waste.[6]
-
Alert Personnel : Immediately notify all personnel in the vicinity of the spill.
-
Assess the Spill : For small spills that you are trained to handle, ensure proper ventilation by working within a fume hood if possible. For large or unmanageable spills, evacuate the area and contact your institution's emergency response team or EH&S.
-
Don Appropriate PPE : Wear the PPE outlined in Section 3.
-
Contain and Clean :
-
Decontaminate : Clean the spill area with an appropriate solvent, collecting all rinsate as hazardous waste.
-
Package Waste : Place all cleanup materials (absorbent pads, contaminated gloves, etc.) into a sealed, properly labeled hazardous waste container for disposal.[6]
Final Regulatory Checkpoint
Disposal of this compound must always be in accordance with local, state, and federal regulations.[3][19] Never discharge this chemical down the drain or dispose of it in regular trash.[3][16] Your institution's EH&S department is the final authority on disposal procedures and will ensure that all waste is handled by a licensed treatment, storage, and disposal facility (TSDF) in compliance with all legal requirements.[8]
References
-
Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]
-
Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]
-
Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]
-
Laboratory Waste Management Guidelines. Princeton University Environmental Health and Safety. [Link]
-
Guide to Managing Laboratory Chemical Waste. Vanderbilt University Environmental Health and Safety. [Link]
-
Material Safety Data Sheet - this compound. Scribd. [Link]
-
EPA Hazardous Waste Management. Axonator. [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. [Link]
-
What Regulations Govern Hazardous Waste Management? Chemistry For Everyone. [Link]
-
Hazardous Waste. U.S. Environmental Protection Agency. [Link]
-
Hazardous Waste Program. Pennsylvania Department of Environmental Protection. [Link]
-
Chalcone Material Safety Data Sheet. MP Biomedicals. [Link]
-
This compound | 76530-89-7. Coompo Research Chemicals. [Link]
Sources
- 1. This compound | 76530-89-7 - Coompo [coompo.com]
- 2. scribd.com [scribd.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. 3,4-METHYLENEDIOXYCHALCONE - Safety Data Sheet [chemicalbook.com]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. scbt.com [scbt.com]
- 8. axonator.com [axonator.com]
- 9. epa.gov [epa.gov]
- 10. youtube.com [youtube.com]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. odu.edu [odu.edu]
- 13. canterbury.ac.nz [canterbury.ac.nz]
- 14. fishersci.com [fishersci.com]
- 15. research.columbia.edu [research.columbia.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. fishersci.com [fishersci.com]
- 18. gustavus.edu [gustavus.edu]
- 19. datasheets.scbt.com [datasheets.scbt.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Bis(3,4-methylenedioxy)chalcone
Welcome to your comprehensive guide on the safe handling of Bis(3,4-methylenedioxy)chalcone. As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our lab practices. This document moves beyond a simple checklist, offering a deep dive into the rationale behind the recommended personal protective equipment (PPE) and handling protocols for this specific, biologically active compound. Our goal is to empower you with the knowledge to build a self-validating system of safety in your laboratory.
Understanding the Hazard: A Data-Driven Approach
This compound belongs to the chalcone family, a class of compounds known for their wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] This inherent bioactivity is precisely why we must handle them with a heightened level of precaution. While a specific, comprehensive toxicological profile for this compound is not fully established, a review of its Material Safety Data Sheet (MSDS) and data from analogous chalcones provides a clear directive for cautious handling.[2]
An MSDS for the compound explicitly states it is "Harmful if swallowed" and advises preventing direct contact with skin, eyes, and inhalation, as its complete toxicological properties have not been investigated.[2] Data from structurally related chalcones underscore this need for caution, classifying them as skin, eye, and respiratory irritants.[3]
| Hazard Classification (Representative Chalcones) | Finding | Source(s) |
| Acute Oral Toxicity | Harmful or Toxic if Swallowed. LD50 values for some derivatives are as high as >5000 mg/kg, while others are lower at 3807.9 mg/kg, indicating variable toxicity within the class. | [2][3][4][5] |
| Skin Irritation | Causes skin irritation. May cause allergic skin reactions. | [3][6] |
| Eye Irritation | Causes serious eye irritation. | [3] |
| Respiratory Irritation | May cause respiratory irritation, especially as a fine powder. | [3] |
The key takeaway is that in the absence of complete data, we must adopt the precautionary principle . We will treat this compound as a compound that is harmful if ingested, an irritant to skin and eyes, and a potential respiratory tract irritant, particularly in its powdered form.
The First Line of Defense: Engineering and Administrative Controls
Before any discussion of PPE, it is critical to emphasize that PPE is the last line of defense. The most effective safety measures involve controlling the hazard at its source.
-
Engineering Controls : Always handle this compound powder within a certified chemical fume hood or a powder containment balance enclosure. This is non-negotiable. These systems are designed to draw airborne particles away from your breathing zone, providing a critical barrier.[7]
-
Administrative Controls : Access to the compound should be restricted to trained personnel. Designate specific areas for weighing and handling. Ensure your standard operating procedures (SOPs) for this compound are written, reviewed, and accessible to all users.
A Risk-Based PPE Selection Protocol
The selection of PPE should not be a one-size-fits-all approach. It must be tailored to the specific task and the associated risks of exposure. Below is a logical workflow for determining the appropriate level of protection.
Caption: PPE Selection Workflow for this compound.
Step-by-Step PPE Ensemble
1. Core Protection (Required for ALL handling activities):
-
Hand Protection : Double-gloving with nitrile gloves is the recommended minimum. The inner glove protects your skin during the doffing (removal) process. Since this is a biologically active molecule, minimizing any potential for skin contact is paramount. If working with solutions, consult a glove compatibility chart for the specific solvent being used.
-
Eye Protection : ANSI Z87.1-compliant safety glasses with side shields are mandatory.[8] Prescription eyeglasses are not a substitute for safety glasses.
-
Body Protection : A long-sleeved, flame-retardant lab coat, fully buttoned, is required.[8]
2. Respiratory Protection (When handling powder):
The primary risk when handling the solid compound is the inhalation of fine particles.[9]
-
For Low-Energy Tasks (e.g., careful weighing in an enclosure) : A NIOSH-approved N95 disposable respirator is the minimum requirement. It is designed to filter out at least 95% of airborne particles.
-
For High-Energy Tasks (e.g., scraping, bulk transfers, spill cleanup) : An elastomeric half-mask respirator with P100 (HEPA) particulate filters should be used. This provides a better facial seal and higher filtration efficiency.
3. Enhanced Eye/Face Protection (When splash potential exists):
When preparing solutions or performing liquid transfers, the risk shifts from particulate inhalation to chemical splashes.
-
Upgrade to Chemical Splash Goggles : Goggles form a seal around the eyes, offering superior protection against splashes from all angles compared to safety glasses.[7][8]
-
Add a Face Shield : For tasks involving larger volumes (>50 mL) or a higher risk of splashing, a full-face shield should be worn over the chemical splash goggles. This protects the entire face from direct contact.[8]
4. Body Protection (For large-scale work or spills):
-
Chemical-Resistant Apron : When working with solutions, a rubber or neoprene apron worn over the lab coat provides an additional layer of protection against splashes.
-
Disposable Coveralls : For cleaning up a significant spill or during large-scale synthesis, disposable coveralls (e.g., DuPont™ Tyvek®) should be worn to protect personal clothing and prevent the spread of contamination.[10]
Operational Plans: From Benchtop to Disposal
Safe handling is a procedure, not just a set of equipment. Follow these steps meticulously.
Protocol 4.1: Weighing Solid this compound
-
Preparation : Don Core PPE (double nitrile gloves, lab coat, safety glasses). Add N95 respirator.
-
Location : Perform all weighing activities inside a chemical fume hood or powder containment enclosure.
-
Technique : Use a micro-spatula to gently transfer the powder. Avoid any scooping or dropping motions that could generate dust. Use weigh paper or a tared container.
-
Cleanup : After weighing, gently wipe the spatula and any surfaces with a damp cloth or paper towel (using water or an appropriate solvent like ethanol) to collect any residual powder. This damp wipe must be disposed of as hazardous waste.
-
Doffing : Remove PPE in the correct order: outer gloves, respirator, inner gloves, lab coat. Wash hands thoroughly.
Protocol 4.2: Preparing Solutions
-
Preparation : Don Core PPE. If splashing is a risk, upgrade to chemical splash goggles and a face shield.
-
Location : All solution preparations should be done in a chemical fume hood.
-
Technique : Add the weighed solid to your solvent. Do not add solvent directly to the weigh boat, as this can cause splashing. Use a magnetic stirrer for dissolution where possible to minimize aerosol generation.
-
Storage : Clearly label the solution with the full chemical name, concentration, solvent, and appropriate hazard warnings.
Disposal Plan: A Cradle-to-Grave Responsibility
Improper disposal of hazardous materials poses a significant risk to both personnel and the environment. All waste contaminated with this compound must be treated as hazardous waste.[11][12]
Caption: Waste Disposal Workflow for this compound.
Key Disposal Principles:
-
Segregation : Do not mix chalcone waste with incompatible waste streams.[11]
-
Containers : Use dedicated, leak-proof, and clearly labeled hazardous waste containers with secure lids.[12]
-
No Drain Disposal : Under no circumstances should this chemical or its solutions be poured down the drain.[12]
-
Empty Containers : "Empty" containers that held the pure compound must also be disposed of as hazardous solid waste.
-
Compliance : All waste disposal must adhere to federal, state, and local regulations.[11]
By integrating these principles and protocols into your daily workflow, you build a robust culture of safety that protects you, your colleagues, and the integrity of your research.
References
-
Toxicity Assessments of Chalcone and Some Synthetic Chalcone Analogues in a Zebrafish Model. National Center for Biotechnology Information. [Link]
-
Cytotoxicity of Selected Novel Chalcone Derivatives on Human Breast, Lung and Hepatic Carcinoma Cell Lines. National Center for Biotechnology Information. [Link]
-
Material Safety Data Sheet - this compound. Scribd. [Link]
-
Acute toxicity signs, lethal dose determination of Chalcone and its analogues in mice. The Pharma Innovation Journal. [Link]
-
Rational Design, Synthesis and Pharmacological Evaluation of Chalcones as Dual-Acting Compounds—Histamine H3 Receptor Ligands and MAO-B Inhibitors. MDPI. [Link]
-
Video: Proper Use of Personal Protective Equipment PPE. JoVE. [Link]
-
Chalcone - Material Safety Data Sheet. MP Biomedicals. [Link]
-
Powder Coating Safety and Regulations. International Enviroguard. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scribd.com [scribd.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. gustavus.edu [gustavus.edu]
- 7. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 8. Video: Proper Use of Personal Protective Equipment PPE [jove.com]
- 9. int-enviroguard.com [int-enviroguard.com]
- 10. Dust & Particle Protection PPE [dupont.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
